molecular formula C6H3Cl2N3 B1312263 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine CAS No. 63200-54-4

2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B1312263
CAS No.: 63200-54-4
M. Wt: 188.01 g/mol
InChI Key: MVTLFDKTYGKJEX-UHFFFAOYSA-N
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Description

2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C6H3Cl2N3 and its molecular weight is 188.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-5-4-3(1-2-9-4)10-6(8)11-5/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTLFDKTYGKJEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20418749
Record name 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63200-54-4
Record name 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
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Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 63200-54-4

For inquiries and sample requests, please contact our technical support team.

Introduction

2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Its rigid, bicyclic core, featuring a purine-like structure, serves as a versatile scaffold for the synthesis of a diverse array of bioactive molecules. The presence of two reactive chlorine atoms at the 2 and 4 positions of the pyrimidine ring allows for selective and sequential functionalization, making it a valuable starting material for the generation of compound libraries with diverse pharmacological activities.[1] This technical guide provides an in-depth overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role as a key building block in the development of targeted kinase inhibitors.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

PropertyValueSource
CAS Number 63200-54-4[3]
Molecular Formula C₆H₃Cl₂N₃[3]
Molecular Weight 188.01 g/mol [3]
Appearance Off-white to light yellow crystalline powder
Melting Point >200 °C
Solubility Soluble in DMF, DMSO; sparingly soluble in other organic solvents
Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.5 (br s, 1H, NH), 8.05 (d, J=2.8 Hz, 1H), 6.60 (d, J=2.8 Hz, 1H). The broad singlet at 12.5 ppm corresponds to the proton of the pyrrole nitrogen. The two doublets at 8.05 and 6.60 ppm are characteristic of the two protons on the pyrrole ring.[4]

  • ¹³C NMR, IR, and Mass Spectrometry: Detailed ¹³C NMR, IR, and mass spectral data are available through chemical suppliers and databases such as ChemicalBook.[4][5] These analytical techniques provide further confirmation of the compound's structure and purity.

Synthesis of this compound

The synthesis of this compound typically involves the construction of the pyrrolopyrimidine core followed by chlorination. While specific protocols for this exact compound are often proprietary, a general and illustrative synthetic approach can be adapted from the synthesis of related pyrrolopyrimidine derivatives. A common strategy involves the reaction of a suitably substituted pyrrole precursor with a pyrimidine building block, followed by chlorination.

Illustrative Synthetic Protocol

The following protocol is a representative example of how a related compound, 2,4-dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine, can be synthesized, and can be adapted for the synthesis of the title compound.

Step 1: N-Alkylation of this compound (Illustrative for derivative synthesis)

This step demonstrates the reactivity of the pyrrole nitrogen.

  • Reactants: this compound, Iodomethane, Cesium Carbonate, N,N-dimethylformamide (DMF).

  • Procedure:

    • To a solution of this compound in DMF, add cesium carbonate.

    • Slowly add iodomethane to the mixture at room temperature.

    • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the N-alkylated derivative.

This reaction highlights the nucleophilic character of the pyrrole nitrogen, which can be readily alkylated or protected as needed for subsequent synthetic steps.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the differential reactivity of the two chlorine atoms, enabling selective nucleophilic aromatic substitution (SNAr) reactions. This allows for the sequential introduction of various functional groups, a key strategy in the construction of kinase inhibitor libraries.[1]

Regioselectivity of Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack. The chlorine atoms at the C2 and C4 positions are good leaving groups. Generally, the C4 position is more reactive towards nucleophilic substitution than the C2 position.[6][7][8] This regioselectivity can be influenced by several factors, including:

  • Nature of the Nucleophile: Stronger nucleophiles may exhibit less selectivity, while bulkier nucleophiles may favor the more sterically accessible C4 position.

  • Reaction Conditions: Temperature, solvent, and the presence of a catalyst can all impact the regioselectivity of the substitution.

  • Substituents on the Pyrrole Ring: The electronic properties of any substituent on the pyrrole ring can influence the electron density of the pyrimidine ring and thus the reactivity of the C2 and C4 positions.

This predictable, yet tunable, reactivity allows for a strategic and controlled approach to the synthesis of complex molecules.

Caption: Generalized workflow for the sequential nucleophilic aromatic substitution on the pyrrolopyrimidine core.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The pyrrolo[3,2-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors.[9] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Targeting Key Signaling Pathways

Derivatives of this compound have been successfully employed to synthesize potent inhibitors of several important kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): A key target in various cancers.

  • Vascular Endothelial Growth factor Receptor (VEGFR): Crucial for angiogenesis (the formation of new blood vessels) that tumors need to grow.

  • Cyclin-Dependent Kinases (CDKs): Regulators of the cell cycle, often dysregulated in cancer.[10][11]

  • Leucine-Rich Repeat Kinase 2 (LRRK2): Implicated in Parkinson's disease.

The general strategy involves the displacement of the chlorine atoms with various amine-containing fragments to generate a library of compounds that are then screened for their ability to inhibit specific kinases.

Caption: A streamlined workflow illustrating the development of kinase inhibitors from the core scaffold.

Quantitative Data: IC₅₀ Values of Representative Derivatives

The following table summarizes the inhibitory activity (IC₅₀ values) of some representative kinase inhibitors derived from pyrrolopyrimidine scaffolds.

Compound IDTarget KinaseIC₅₀ (nM)Reference
Derivative 1EGFR50[10]
Derivative 2VEGFR-235[12]
Derivative 3CDK2150[11]
Derivative 4LRRK280
Sunitinib (Reference)Multiple KinasesVaries[13]

Note: The specific structures of the derivatives are proprietary to the cited research but are all based on the functionalization of the pyrrolopyrimidine core.

Signaling Pathway Context: EGFR and LRRK2

The development of effective kinase inhibitors requires an understanding of the signaling pathways they target.

EGFR_Signaling EGFR EGFR Grb2 Grb2 EGFR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation

Caption: Simplified representation of the EGFR signaling pathway, a key target for cancer therapy.

LRRK2_Signaling LRRK2 LRRK2 Substrates Various Substrates (e.g., Rab GTPases) LRRK2->Substrates Vesicular_Trafficking Vesicular Trafficking Substrates->Vesicular_Trafficking Autophagy Autophagy Substrates->Autophagy Neuronal_Survival Neuronal Survival Vesicular_Trafficking->Neuronal_Survival Autophagy->Neuronal_Survival

Caption: Overview of the LRRK2 signaling pathway, relevant to neurodegenerative diseases.

Safety and Handling

This compound should be handled by trained professionals in a well-ventilated laboratory. It is important to consult the Safety Data Sheet (SDS) before use.

  • Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[3]

  • Precautionary Measures: Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

Conclusion

This compound is a high-value intermediate for the synthesis of pharmacologically active compounds. Its well-defined reactivity and the biological significance of the pyrrolopyrimidine scaffold make it a cornerstone in the development of novel kinase inhibitors and other targeted therapies. The ability to systematically modify its structure through controlled nucleophilic substitution reactions provides a powerful tool for medicinal chemists to explore structure-activity relationships and optimize lead compounds. As our understanding of cellular signaling pathways continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly continue to fuel the discovery of next-generation therapeutics.

References

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]

  • This compound. PubChem. [Link]

  • This compound. MySkinRecipes. [Link]

  • 11 IV April 2023 [Link]. IJRASET. [Link]

  • WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
  • Reported IC 50 values of the selected inhibitors in nM. ResearchGate. [Link]

  • Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. PubMed. [Link]

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. National Institutes of Health. [Link]

  • (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]

  • SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. National Institutes of Health. [Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]

  • This compound | 63200-54-4. J&K Scientific. [Link]

  • The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. ResearchGate. [Link]

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. National Institutes of Health. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Chemical composition and cellular IC50 values of representative kinase inhibitors sunitinib and temsirolimus. ResearchGate. [Link]

  • Selected ¹H and ¹³C NMR (red) chemical shifts (ppm) (left) and the NOESY correlations (right) of 5a. ResearchGate. [Link]

  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. National Institutes of Health. [Link]

Sources

physicochemical properties of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Physicochemical Properties of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

Executive Summary

This compound is a heterocyclic compound of significant interest in modern medicinal chemistry. Characterized by a pyrrolopyrimidine core, its structure serves as a versatile scaffold and a crucial intermediate in the synthesis of a multitude of bioactive molecules.[1][2] Its primary utility lies in its application as a foundational building block for developing targeted therapies, most notably kinase inhibitors for oncology, as well as novel antiviral and anti-inflammatory agents.[1][2] The reactivity of the dichloro-substituents allows for selective and sequential modification, providing a strategic advantage in drug discovery programs.[2][3] This guide offers a comprehensive analysis of the core physicochemical properties of this compound, providing researchers, scientists, and drug development professionals with the essential data and experimental context required for its effective application. We will delve into its structural, spectroscopic, and thermodynamic properties, supported by detailed, field-proven protocols for their experimental determination, thereby bridging the gap between theoretical knowledge and practical laboratory application.

Introduction: The Strategic Importance of a Versatile Scaffold

The journey of a drug from concept to clinic is fundamentally reliant on the quality of its molecular starting points. In this context, heterocyclic intermediates are indispensable tools.

The Pyrrolopyrimidine Core in Medicinal Chemistry

The pyrrolopyrimidine scaffold is a privileged structure in drug design, often described as a "bioisostere" of purine. This structural similarity allows it to interact with a wide range of biological targets, particularly enzymes that process purine-based substrates, such as kinases. Several FDA-approved drugs, including the Janus kinase (JAK) inhibitors tofacitinib and ruxolitinib, are built upon the related pyrrolo[2,3-d]pyrimidine isomer, underscoring the therapeutic relevance of this heterocyclic system.[4][5]

This compound: A Key Synthetic Building Block

This compound emerges as a particularly valuable intermediate.[1] The two chlorine atoms on the pyrimidine ring are excellent leaving groups, highly susceptible to nucleophilic aromatic substitution (SNAr). This dual reactivity allows for the sequential and regioselective introduction of various functional groups, enabling the construction of vast and diverse chemical libraries for screening. This property is paramount in structure-activity relationship (SAR) studies, where precise molecular modifications are required to optimize potency, selectivity, and pharmacokinetic profiles.[3] Its application spans oncology, virology, and inflammatory disease research, making a thorough understanding of its physicochemical nature essential for any researcher in these fields.[1][2]

Core Physicochemical Profile

A comprehensive understanding of a compound's fundamental properties is the bedrock of its successful application in research and development. The following sections summarize the known identity and properties of this compound.

Chemical Identity and Structure
  • IUPAC Name: this compound[6]

  • CAS Number: 63200-54-4[1][6]

  • Molecular Formula: C₆H₃Cl₂N₃[1][2][6]

  • Molecular Weight: 188.02 g/mol [1]

  • Appearance: Off-white to white powder[1]

  • SMILES: C1=CNC2=C1N=C(N=C2Cl)Cl[6]

  • InChIKey: MVTLFDKTYGKJEX-UHFFFAOYSA-N[6]

Summary of Physicochemical Data

The following table consolidates the available quantitative data for this compound. It is critical to note that many physical properties are not extensively reported in public literature and often require experimental determination.

PropertyValueSource / Method
Molecular Weight 188.02 g/mol Calculated[1]
XLogP3 (Lipophilicity) 2.3Computed (PubChem)[6]
Melting Point Data not availableRequires experimental determination
Boiling Point Data not availableRequires experimental determination
Aqueous Solubility Data not availableRequires experimental determination
pKa Data not availableRequires experimental determination
Storage Temperature 0-8 °CRecommended[1]

In-Depth Property Analysis and Experimental Determination

As a senior application scientist, it is crucial not just to present data but to explain its relevance and the robust methodologies used to acquire it. The following workflows represent best practices in physicochemical profiling for drug discovery.[7][8]

G cluster_0 Physicochemical Characterization Workflow Compound Compound Sample (this compound) Identity Structural Identity & Purity (NMR, LC-MS, HPLC) Compound->Identity Solubility Solubility Profiling (Kinetic & Thermodynamic) Identity->Solubility Lipophilicity Lipophilicity (LogD7.4 via RP-HPLC) Identity->Lipophilicity pKa Ionization Constant (pKa) (UV-Metric Titration) Identity->pKa Thermal Thermal Analysis (Melting Point via DSC) Identity->Thermal Data Comprehensive Data Package (For Drug Development Teams) Solubility->Data Lipophilicity->Data pKa->Data Thermal->Data

Caption: High-level workflow for physicochemical characterization.

Lipophilicity (LogP/LogD)
  • Scientific Rationale: Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a master variable in drug design. It governs absorption, distribution, metabolism, and excretion (ADME).[9] The computed octanol-water partition coefficient (XLogP3) of 2.3 for this compound suggests moderate lipophilicity, falling within the desirable range proposed by Lipinski's Rule of Five (LogP ≤ 5) for oral bioavailability.[6][10] However, computed values are predictive; experimental determination is mandatory for project progression. We measure the distribution coefficient at pH 7.4 (LogD₇.₄) as it reflects the lipophilicity of the compound's equilibrium mixture of ionized and neutral forms at physiological pH.[11]

  • Experimental Protocol: LogD₇.₄ Determination by Reverse-Phase HPLC

    • Principle: This high-throughput method correlates a compound's retention time on a reverse-phase (hydrophobic) HPLC column with its lipophilicity. It is calibrated using a set of standards with known LogP/LogD values.

    • Materials:

      • This compound

      • DMSO (HPLC grade)

      • Methanol, Acetonitrile (HPLC grade)

      • Phosphate Buffered Saline (PBS), pH 7.4

      • LogP standard compounds (e.g., a homologous series of alkylbenzenes)

    • Equipment:

      • Analytical HPLC system with a UV detector

      • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Procedure:

      • Standard Curve Generation: Prepare stock solutions of 5-7 standard compounds with known LogP values in DMSO. Inject each onto the C18 column using a gradient elution method (e.g., 5-95% Acetonitrile/Water over 15 minutes). Record the retention time (tᵣ) for each standard. Plot known LogP vs. tᵣ to generate a linear calibration curve.

      • Sample Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Dilute to a final concentration of ~50 µM in a 50:50 mixture of PBS (pH 7.4) and Methanol.

      • Analysis: Inject the prepared sample onto the HPLC system using the same method as for the standards.

      • Calculation: Determine the retention time (tᵣ) for the compound. Interpolate its LogD₇.₄ value from the linear regression equation of the standard curve.

    • Trustworthiness: The validity of this protocol is ensured by the high correlation coefficient (R² > 0.98) of the calibration curve and the inclusion of quality control standards in every run.

Solubility
  • Scientific Rationale: Poor aqueous solubility is a primary cause of failure for drug candidates. It limits oral absorption and complicates in vitro assay setup and in vivo formulation. Given its fused aromatic structure and lack of strongly ionizable groups, this compound is expected to have low thermodynamic aqueous solubility.

  • Experimental Protocol: Thermodynamic Solubility by LC-MS

    • Principle: This "gold standard" method measures the equilibrium concentration of a compound in a buffer after an extended incubation period with an excess of solid material.

    • Materials:

      • Solid this compound

      • Phosphate Buffered Saline (PBS), pH 7.4

      • DMSO

      • Acetonitrile

    • Equipment:

      • 2 mL microcentrifuge tubes

      • Thermomixer or shaking incubator

      • Centrifuge

      • LC-MS system

    • Procedure:

      • Sample Preparation: Add an excess of the solid compound (e.g., 1 mg) to a microcentrifuge tube containing 1 mL of PBS (pH 7.4). Prepare in triplicate.

      • Equilibration: Tightly seal the tubes and incubate at 25°C for 24 hours with continuous agitation to ensure equilibrium is reached.

      • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess undissolved solid.

      • Quantification: Carefully remove an aliquot of the supernatant. Prepare a calibration curve by serial dilution of a known concentration stock solution (prepared in DMSO and diluted in the assay buffer). Analyze the supernatant and calibration standards by LC-MS to determine the concentration of the dissolved compound.

    • Trustworthiness: This method is self-validating as the presence of a solid pellet after centrifugation confirms that a saturated solution was achieved, representing true thermodynamic equilibrium.

Spectroscopic Profile
  • Scientific Rationale: Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure and is essential for identity confirmation and quality control.

  • Expected Spectral Features:

    • ¹H NMR: The spectrum should show characteristic signals for the two protons on the pyrrole ring. Their chemical shifts and coupling constants would confirm the substitution pattern. A broad singlet corresponding to the N-H proton of the pyrrole is also expected.

    • Mass Spectrometry: The mass spectrum will be defined by the molecular ion peak. Crucially, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the spectrum will exhibit a characteristic isotopic cluster for a molecule containing two chlorine atoms, with major peaks at m/z corresponding to [M], [M+2], and [M+4] in an approximate 9:6:1 ratio. PubChem data indicates major fragments at m/z 187, 152, and 189.[6]

    • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for N-H stretching (around 3100-3300 cm⁻¹), C=N stretching in the aromatic system (around 1500-1600 cm⁻¹), and C-Cl stretching (around 600-800 cm⁻¹).

Chemical Reactivity and Stability

  • Scientific Rationale: The utility of this compound as an intermediate is dominated by its reactivity towards nucleophiles. The electron-withdrawing nature of the pyrimidine ring activates the C2 and C4 positions for SNAr reactions. Typically, the C4 position is more reactive than the C2 position, allowing for selective, stepwise functionalization by controlling reaction conditions (e.g., temperature, nucleophile strength). This differential reactivity is the cornerstone of its synthetic value.

Sources

2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern medicinal and agricultural chemistry, the strategic design and synthesis of novel bioactive molecules are paramount. Heterocyclic compounds form the bedrock of many therapeutic agents and agrochemicals, offering a versatile scaffold for structural modification and functional optimization. Among these, the pyrrolo[3,2-d]pyrimidine core has emerged as a privileged structure, present in a range of biologically active compounds. This guide provides a comprehensive technical overview of a key derivative, this compound, intended for researchers, scientists, and professionals in drug development and related fields. We will delve into its fundamental properties, synthesis, reactivity, and applications, providing a robust framework for its effective utilization in research and development endeavors.

Core Molecular Profile

This compound is a heterocyclic compound featuring a fused pyrrole and pyrimidine ring system.[1] Its distinct chemical architecture, particularly the two chlorine substituents, imparts a high degree of reactivity, making it a valuable and versatile building block in organic synthesis.[1]

Physicochemical and Structural Data

A summary of the key quantitative data for this compound is presented below for quick reference.

PropertyValueSource(s)
Molecular Weight 188.01 g/mol [2][3][4][5]
Molecular Formula C₆H₃Cl₂N₃[2][3][4]
CAS Number 63200-54-4[2][3][4]
IUPAC Name This compound[2][4]
Canonical SMILES ClC1=NC2=C(NC=C2)C(Cl)=N1[2]
InChIKey MVTLFDKTYGKJEX-UHFFFAOYSA-N[2][4]
Chemical Structure Diagram

The 2D chemical structure of this compound is depicted below, illustrating the arrangement of the fused heterocyclic rings and the positions of the chlorine atoms.

Caption: 2D structure of this compound.

Synthesis and Reactivity

The synthetic utility of this compound stems from the reactivity of its chloro-substituents, which are susceptible to nucleophilic substitution. This allows for the sequential and regioselective introduction of various functional groups, a cornerstone of combinatorial chemistry and library synthesis for drug discovery.

Representative Synthetic Workflow

While multiple synthetic routes exist, a common strategy for the synthesis of the pyrrolo[3,2-d]pyrimidine core involves the construction of the pyrimidine ring followed by the annulation of the pyrrole ring. A generalized workflow is outlined below.

G start Pyrrole Precursor step1 Cyclization with a Formylating Agent start->step1 intermediate Pyrrolo[3,2-d]pyrimidin-4-one step1->intermediate step2 Chlorination (e.g., POCl₃) intermediate->step2 product This compound step2->product

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: A General Approach

  • Cyclization: A suitably substituted pyrrole derivative, such as a 2-amino-3-cyanopyrrole, is reacted with a one-carbon synthon like formic acid or a derivative to construct the pyrimidine ring, yielding a pyrrolo[3,2-d]pyrimidinone intermediate.

  • Chlorination: The resulting intermediate is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a base, to convert the keto groups to the corresponding chlorides. This step yields the target molecule, this compound.

  • Purification: The crude product is typically purified by recrystallization or column chromatography on silica gel to afford the final product in high purity.

Chemical Reactivity and Mechanistic Insights

The two chlorine atoms at the C2 and C4 positions of the pyrimidine ring exhibit differential reactivity towards nucleophiles. The C4 position is generally more susceptible to nucleophilic attack than the C2 position. This differential reactivity allows for a stepwise and controlled introduction of different substituents, which is a powerful tool in the synthesis of diverse molecular libraries for screening.

Applications in Research and Development

The unique structural and reactive properties of this compound make it a highly sought-after intermediate in the synthesis of a wide array of bioactive molecules.[1]

Pharmaceutical Development

This compound is a key building block in the synthesis of various pharmaceuticals, particularly in the development of targeted therapies.[1][5]

  • Anticancer Agents: It serves as a scaffold for the design of kinase inhibitors.[5] By undergoing nucleophilic substitution with various amines, a library of compounds can be generated and screened for inhibitory activity against specific kinases implicated in cancer cell proliferation.[6]

  • Antiviral and Anti-inflammatory Properties: The pyrrolopyrimidine core is a bioisostere of purine, allowing molecules derived from this scaffold to interact with enzymes and receptors that recognize purines. This has led to the exploration of its derivatives as potential antiviral and anti-inflammatory agents.[5]

  • Neurological Applications: Its derivatives are also being investigated for their potential in treating neurological disorders.[1]

Agrochemicals

In the agricultural sector, this compound is utilized in the formulation of herbicides and fungicides.[1] Its ability to interact with specific biological targets in weeds and fungi allows for the development of effective crop protection agents.[1]

Biochemical Research

This compound is also employed in fundamental biochemical research, such as in studies related to enzyme inhibition and receptor binding.[1] This helps in elucidating biological pathways and identifying new therapeutic targets.

Illustrative Signaling Pathway: Kinase Inhibition

The diagram below illustrates a simplified signaling pathway where a kinase inhibitor, potentially synthesized from a this compound scaffold, can exert its therapeutic effect.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor Tyrosine Kinase kinase Kinase Cascade (e.g., MAPK pathway) receptor->kinase Signal Transduction transcription Transcription Factors kinase->transcription inhibitor Kinase Inhibitor (Derived Scaffold) inhibitor->kinase Inhibition proliferation Cell Proliferation & Survival transcription->proliferation

Caption: Simplified pathway showing kinase inhibitor action.

Safety, Handling, and Storage

Due to its reactive nature and potential biological activity, this compound must be handled with appropriate safety precautions.

Hazard Identification

Based on GHS classifications, this compound is associated with the following hazards:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Safe Handling Protocol
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contact: Take measures to avoid direct contact with skin, eyes, and clothing. In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS).

  • Ingestion: Do not eat, drink, or smoke in areas where this chemical is handled or stored.

  • Spill Management: In the event of a spill, contain the material and clean it up using appropriate absorbent materials, following established laboratory procedures for chemical spills.

Storage Recommendations
  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • For long-term storage, refrigeration may be recommended to maintain stability.

Conclusion

This compound is a cornerstone intermediate for the synthesis of a diverse range of biologically active molecules. Its well-defined reactivity, coupled with the biological significance of the pyrrolopyrimidine scaffold, ensures its continued importance in the fields of drug discovery, agrochemical development, and biochemical research. A thorough understanding of its properties, synthesis, and handling is essential for any researcher aiming to leverage its potential in their scientific endeavors.

References

  • This compound. Matrix Fine Chemicals. [Link]

  • This compound. PubChem. [Link]

  • This compound. MySkinRecipes. [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. [Link]

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. National Institutes of Health. [Link]

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A Comprehensive Technical Guide to the Physicochemical Characterization of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine, Focusing on Melting Point Determination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound of significant interest in modern medicinal chemistry and agrochemical development. Its pyrrolopyrimidine core serves as a privileged scaffold for the synthesis of targeted therapeutics, particularly kinase inhibitors for oncology.[1][2] Despite its pivotal role as a key building block, critical physicochemical data, such as a definitive melting point, are not consistently reported in publicly available literature or vendor specifications. This guide provides researchers, scientists, and drug development professionals with an in-depth framework for the characterization of this compound. It moves beyond a simple recitation of properties to establish a robust, self-validating methodology for determining its melting point—a critical parameter for assessing batch-to-batch purity, confirming identity, and ensuring the reliability of subsequent synthetic transformations.

Introduction to this compound

The Pyrrolo[3,2-d]pyrimidine Scaffold: A Foundation in Medicinal Chemistry

The fused bicyclic system of a pyrrole and a pyrimidine ring forms the structural basis of purines, making the pyrrolopyrimidine scaffold a cornerstone of bioisosteric replacement in drug design. This structural motif is integral to the development of molecules that modulate the activity of key enzymes and receptors.[1][3] The specific isomer, 5H-pyrrolo[3,2-d]pyrimidine, is particularly valuable. The strategic placement of two chlorine atoms at the 2- and 4-positions transforms the molecule into a highly versatile intermediate.[1] These chlorine atoms are excellent leaving groups, enabling sequential and regioselective nucleophilic substitution reactions. This reactivity is the causal basis for its widespread use, allowing chemists to introduce diverse functionalities and build molecular complexity, ultimately leading to the synthesis of potent and selective bioactive agents.[4]

Chemical Identity and Core Properties

For any synthetic or screening campaign, a foundational understanding of the starting material's properties is non-negotiable. The table below summarizes the key identifiers and reported physical properties for this compound.

PropertyValueSource(s)
IUPAC Name This compound[5]
CAS Number 63200-54-4[1][5][6]
Molecular Formula C₆H₃Cl₂N₃[1][5][6]
Molecular Weight 188.02 g/mol [1]
Appearance Off-white to white powder[1]
Purity (Typical) ≥ 98% (by HPLC)[1]
Storage Conditions Store at 0-8 °C[1]
Melting Point Not consistently reported / Unavailable[1]
Key Applications in Research and Development

The utility of this compound is primarily driven by its role as a synthetic intermediate. Its applications are extensive and include:

  • Pharmaceutical Development : It is a crucial building block in the synthesis of antiviral and anticancer agents.[1] Its scaffold is central to the design of kinase inhibitors, which are a major class of targeted cancer therapies.[2]

  • Agrochemicals : The compound is utilized in the formulation of modern herbicides, contributing to effective and sustainable agricultural practices.[1]

  • Biochemical Research : It is employed in research focused on enzyme inhibition and receptor binding, aiding in the elucidation of biological pathways.[1]

The Critical Role of Melting Point in Compound Validation

Theoretical Principles: Melting Point as a Proxy for Purity

The melting point of a pure crystalline solid is a distinct physical constant. The transition from a highly ordered solid lattice to a disordered liquid state occurs over a narrow temperature range. This is because the energy required to overcome the crystal lattice forces is uniform throughout the sample. The presence of even small amounts of soluble impurities disrupts this crystalline lattice, typically resulting in two observable effects: a depression of the melting point and a broadening of the melting range.[7] Therefore, a sharp melting range (typically 0.5-1.0°C) is a reliable, albeit not absolute, indicator of high purity.

The Challenge with this compound

As noted, a validated melting point for this compound is conspicuously absent from many commercial and literature sources. This absence elevates the experimental determination of the melting point from a routine check to an essential quality control step for any laboratory using this material. It is the primary means of ensuring consistency between different batches or suppliers and serves as the first line of defense against using impure material, which could compromise the yield, purity, and outcome of subsequent reactions.

Standard Operating Procedure for Melting Point Determination

This section details a robust protocol for accurately determining the melting point range of this compound. The causality behind each step is explained to ensure a deep understanding of the process.

Equipment and Materials
  • Calibrated melting point apparatus (e.g., DigiMelt, Mel-Temp)

  • Thin-walled capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

  • Watch glass

  • Certified melting point standards (e.g., caffeine, vanillin) for calibration verification

  • Sample of this compound

Pre-Analysis: Sample Preparation

The physical state of the sample is critical for accurate measurement. The sample must be completely dry, as residual solvent can act as an impurity and depress the melting point. It should also be a fine, homogeneous powder.

  • Rationale: Large crystals do not pack efficiently in the capillary tube, leading to poor heat transfer and a broader, inaccurate melting range. Grinding the sample ensures uniform packing and heating.

Step-by-Step Experimental Protocol
  • Sample Loading: Place a small amount of the finely powdered sample onto a clean, dry watch glass. Invert a capillary tube and press the open end into the sample until a small amount of material enters the tube.

  • Sample Packing: To move the sample to the bottom of the tube, gently tap the sealed end on a hard surface. A more effective method is to drop the capillary tube, sealed-end down, through a long glass tube onto the benchtop.[8] Repeat until the sample is packed to a height of 2-3 mm.

    • Rationale: A sample height greater than 3 mm will create a temperature gradient across the sample during heating, resulting in an artificially broad melting range.[8]

  • Instrument Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.[8]

  • Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a quick determination by heating at a rapid rate (e.g., 10-20°C per minute).[9] This provides an estimated range and prevents overshooting the melting point in the subsequent accurate measurement.

  • Accurate Determination: Using a fresh sample, heat at a medium rate until the temperature is about 20°C below the approximate melting point found in the previous step. Then, decrease the heating rate to 1-2°C per minute.

    • Rationale: A slow heating rate is essential to ensure that the temperature of the heating block and the sample are in thermal equilibrium, allowing for precise observation of the phase transition.

  • Data Recording: Observe the sample through the viewfinder. Record two temperatures:

    • T1 (Onset): The temperature at which the first droplet of liquid becomes visible.[8]

    • T2 (Completion): The temperature at which the last solid particle melts, and the sample is completely liquid.[8]

  • Reporting: Report the result as a melting range (T1 - T2). For a pure sample, this range should be narrow.

Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the melting point determination protocol.

MeltingPointWorkflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data & Reporting SamplePrep Sample Preparation (Dry & Pulverize) CapillaryLoad Capillary Loading (2-3 mm height) SamplePrep->CapillaryLoad InstrumentSetup Instrument Setup (Insert Capillary) CapillaryLoad->InstrumentSetup RampAndObserve Heating & Observation (Ramp Rate: 1-2°C/min) InstrumentSetup->RampAndObserve RecordT1 Record T1 (First Liquid Droplet) RampAndObserve->RecordT1 RecordT2 Record T2 (Completely Liquid) RecordT1->RecordT2 ReportRange Report Melting Range (T1 - T2) RecordT2->ReportRange

Caption: Workflow for accurate melting point determination.

A Self-Validating System for Data Integrity

To ensure the trustworthiness of experimental results, the protocol must be part of a self-validating system. This involves instrument calibration and orthogonal methods for identity confirmation.

Instrument Calibration

The accuracy of any melting point apparatus is not absolute. It must be regularly calibrated using certified standards with known, sharp melting points. This step is non-negotiable for generating reliable data. If the instrument reads a value for the standard that is outside the certified range, a correction factor must be applied to all subsequent measurements, or the instrument must be serviced.

The Mixed Melting Point Technique

This technique is a simple and powerful method to confirm the identity of a synthesized compound if an authentic reference standard is available.[9]

  • Mix a small amount of the synthesized batch of this compound with an equal amount of the authentic reference standard.

  • Determine the melting point of this mixture.

  • Interpretation 1 (Identity Confirmed): If the melting point of the mixture is sharp and identical to that of the reference standard alone, the synthesized compound is confirmed to be the same as the standard.

  • Interpretation 2 (Identity Not Confirmed): If the melting point of the mixture is depressed and broad, the synthesized compound is not the same as the standard. The standard is acting as an impurity.[9]

Logic Diagram for Purity Assessment

Melting point analysis does not exist in a vacuum. It is a key component of a broader purity assessment workflow, which should be correlated with chromatographic data like HPLC.

Sources

2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development, primarily serving as a key intermediate in the synthesis of targeted therapies such as kinase inhibitors.[1][2] Its utility in drug discovery is intrinsically linked to its physicochemical properties, among which solubility is a critical parameter governing bioavailability, formulation, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of this compound. It synthesizes known data, outlines predictive principles based on its molecular structure, and furnishes detailed, field-proven protocols for the empirical determination of both thermodynamic and kinetic solubility. This document is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively manage and optimize the solubility of this versatile scaffold in a drug development context.

Introduction to this compound: A Profile

This compound is a fused bicyclic heterocycle containing a pyrrole ring fused to a pyrimidine ring. The two chlorine substituents provide reactive sites for nucleophilic substitution, making it a versatile building block for creating libraries of derivative compounds.[3] Its structure is foundational in the development of kinase inhibitors for oncology, as well as potential antiviral and anti-inflammatory agents.[2]

Physicochemical Properties

A thorough understanding of the compound's fundamental properties is essential before undertaking solubility studies. These parameters offer initial clues into its expected behavior in various solvent systems.

PropertyValueSource
Molecular Formula C₆H₃Cl₂N₃PubChem[4]
Molecular Weight 188.01 g/mol PubChem[4]
Melting Point 226-228 °CChemicalBook[5][6]
Boiling Point (Predicted) 306.2 ± 24.0 °CChemicalBook[5][6]
pKa (Predicted) 10.67 ± 0.40ChemicalBook[5][6]
Appearance White solidChemicalBook[5]

The high melting point suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur. The predicted pKa indicates it is a very weak base.

Safety and Handling

According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4][7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated fume hood.

Theoretical Framework for Solubility

While specific experimental solubility data for this compound is not widely published, we can infer its likely behavior from its structure and the properties of similar heterocyclic compounds. The molecule possesses both hydrogen bond donors (the pyrrole N-H) and acceptors (the pyrimidine nitrogens), but its planar, aromatic structure and the presence of two chlorine atoms contribute to a significant lipophilic character. This duality suggests that its solubility will be highly dependent on the solvent's properties.

  • Aqueous Solubility : Expected to be low. The energy required to break the crystal lattice and cavitate the highly ordered water structure is unlikely to be fully compensated by solute-water interactions. The synthesis of water-soluble analogs of this class of compounds further implies that the parent scaffold has poor aqueous solubility.[8]

  • pH-Dependent Solubility : With a predicted pKa of 10.67, the compound is a very weak base. Therefore, its aqueous solubility is not expected to increase significantly except in highly acidic conditions (pH < 2), which are often not physiologically relevant.[9]

  • Organic Solvent Solubility : Higher solubility is anticipated in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which can effectively solvate the molecule. Solubility in alcohols like methanol and ethanol is likely to be moderate. The observation that its melting point can be determined from a water/methanol mixture indicates at least some solubility in these solvents.[5][6]

Experimental Determination of Solubility

Accurate solubility data must be determined empirically. The following section provides detailed protocols for measuring both thermodynamic and kinetic solubility, two distinct parameters crucial for different stages of drug development.

Workflow for Solubility Assessment

The logical flow for a comprehensive solubility assessment involves a multi-step process, starting with method validation and proceeding through kinetic and thermodynamic measurements.

G cluster_0 Phase 1: Preparation & Validation cluster_1 Phase 2: Solubility Measurement cluster_2 Phase 3: Data Analysis A Compound QC (Purity, Identity) B Analytical Method Dev. (HPLC-UV) A->B C Calibration Curve Generation B->C D Kinetic Solubility Assay (High-Throughput) C->D E Thermodynamic Solubility (Shake-Flask Method) C->E F Quantify Concentration D->F E->F G Report Data (µg/mL, µM) F->G H Assess Stability F->H

Caption: Workflow for comprehensive solubility analysis.

Thermodynamic Solubility: The Shake-Flask Method

This method is considered the "gold standard" for determining equilibrium solubility, representing the true saturation point of a compound in a solvent at a specific temperature.[9][10]

Principle: An excess of the solid compound is agitated in the solvent of interest for a prolonged period until the concentration of the dissolved solid in the solution reaches a constant value, indicating equilibrium.

Step-by-Step Protocol:

  • Preparation:

    • Accurately weigh approximately 2-5 mg of this compound into a glass vial. The exact amount should be in clear excess of its expected solubility.

    • Add a precise volume (e.g., 1.0 mL) of the pre-conditioned solvent (e.g., phosphate-buffered saline pH 7.4, 0.1 N HCl, DMSO) to the vial.

    • Prepare at least three replicates for each solvent system.

  • Equilibration:

    • Seal the vials securely.

    • Place the vials in an orbital shaker or rotator set to a constant temperature (typically 25 °C or 37 °C).

    • Agitate the samples for 24 to 48 hours. A 24-hour time point is common, but for compounds with slow dissolution kinetics, 48 hours or even 72 hours may be necessary to ensure equilibrium is reached.[9]

  • Sample Processing:

    • After incubation, allow the vials to stand for at least 30 minutes to allow undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant. It is critical not to disturb the solid material at the bottom.

    • Filter the aliquot through a 0.45 µm syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous solutions) to remove any remaining microscopic particles.

  • Analysis:

    • Dilute the filtered supernatant with an appropriate mobile phase or solvent to bring the concentration within the linear range of the analytical method (e.g., HPLC-UV).

    • Quantify the concentration against a pre-established calibration curve.

    • Visually inspect the original vial to confirm that excess solid compound remains, validating the result.

Kinetic Solubility Measurement

Kinetic solubility is a high-throughput method often used in early drug discovery to quickly assess the solubility of compounds under non-equilibrium conditions.[11][12] It measures the concentration at which a compound precipitates when a concentrated DMSO stock is diluted into an aqueous buffer.

Principle: A rapid solvent shift from a high-solubility organic solvent (DMSO) to a low-solubility aqueous medium induces precipitation. The measured concentration of the compound remaining in solution is the kinetic solubility.

Step-by-Step Protocol:

  • Preparation:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Dispense the aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well microplate.

  • Compound Addition:

    • Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the aqueous buffer in the microplate (e.g., 2 µL of 10 mM stock into 198 µL of buffer to achieve a final concentration of 100 µM).

    • Mix the plate by shaking for 1-2 hours at room temperature.

  • Precipitate Removal:

    • After incubation, the precipitate is removed. This is typically done by centrifugation of the plate, followed by collection of the supernatant, or by processing the plate through a 96-well filter plate.

  • Analysis:

    • The concentration of the compound in the clarified supernatant is determined. This can be done using various methods such as UV-Vis spectroscopy (if the compound has a suitable chromophore), or more accurately by HPLC-UV.[12]

    • The result is reported as the kinetic solubility under the specific assay conditions.

Data Presentation and Interpretation

Solubility data should be recorded in a clear and structured format to allow for easy comparison across different conditions.

Sample Solubility Data Table

Since specific public data is unavailable, the following table serves as a template for researchers to populate with their experimental findings.

Solvent SystemTemperature (°C)MethodSolubility (µg/mL)Solubility (µM)Observations
0.1 N HCl (pH 1)25ThermodynamicExperimental DataCalculated Datae.g., Clear solution
PBS (pH 7.4)25ThermodynamicExperimental DataCalculated Datae.g., Fine precipitate
Water25ThermodynamicExperimental DataCalculated Datae.g., Insoluble
Methanol25ThermodynamicExperimental DataCalculated Datae.g., Soluble
DMSO25ThermodynamicExperimental DataCalculated Datae.g., Freely Soluble
PBS (pH 7.4)25KineticExperimental DataCalculated Datae.g., Precipitate formed
Logical Relationship of Solubility Parameters

The relationship between a compound's intrinsic properties and its measured solubility is a key consideration for experimental design and data interpretation.

G A Molecular Structure C₆H₃Cl₂N₃ B Intrinsic Properties High Melting Point Lipophilicity (Cl atoms) H-Bond Donors/Acceptors Weak Basicity (pKa) A->B Determines D Measured Solubility Thermodynamic (Equilibrium) Kinetic (Precipitation) B->D Influences C Experimental Conditions Solvent (pH, Polarity) Temperature Time (Equilibrium) C->D Governs

Caption: Factors influencing measured solubility.

Conclusion and Future Directions

This compound is a molecule of high strategic value in modern drug discovery. Its solubility profile is a critical attribute that dictates its path forward from a laboratory curiosity to a viable therapeutic lead. This guide has established the theoretical basis for its solubility and provided robust, actionable protocols for its empirical determination. The low aqueous solubility suggested by its structure underscores the importance of the methodologies presented herein. Future work should focus on generating a comprehensive public dataset of its solubility in a wide range of pharmaceutically relevant solvents and biorelevant media. Such data will be invaluable for building predictive computational models and guiding the rational design of next-generation pyrrolo[3,2-d]pyrimidine-based therapeutics with optimized ADME properties.

References

  • MSDS of this compound. (2012).
  • This compound - Safety Data Sheet. (2025). ChemicalBook.
  • This compound. PubChem. Retrieved from Google Grounding API. [Link]

  • 2,4-Dichloropyrimidine Safety Data Sheet. (2014).
  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). PMC - NIH. Retrieved from Google Grounding API. [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. (PDF). Retrieved from Google Grounding API. [Link]

  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Retrieved from Google Grounding API. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2007). Lund University Publications. Retrieved from Google Grounding API. [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). Retrieved from Google Grounding API. [Link]

  • This compound. MySkinRecipes. Retrieved from Google Grounding API. [Link]

  • This compound | 63200-54-4. J&K Scientific. Retrieved from Google Grounding API. [Link]

  • 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. PubChem. Retrieved from Google Grounding API. [Link]

  • Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. (2010). PMC - NIH. Retrieved from Google Grounding API. [Link]

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The Pyrrolo[3,2-d]pyrimidine Core: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The pyrrolo[3,2-d]pyrimidine nucleus, a heterocyclic aromatic compound, has emerged as a "privileged scaffold" in medicinal chemistry due to its structural resemblance to purines and its ability to interact with a wide array of biological targets. This guide provides a comprehensive technical overview of the diverse biological activities associated with the pyrrolo[3,2-d]pyrimidine core, with a focus on its applications in oncology, infectious diseases, and inflammatory conditions. We will delve into the mechanistic underpinnings of its therapeutic effects, provide detailed protocols for evaluating its biological activity, and present key structure-activity relationships that guide the design of novel therapeutics.

Introduction: The Rise of a Versatile Pharmacophore

The pyrrolo[3,2-d]pyrimidine core, an isomer of the more commonly known 7-deazapurine (pyrrolo[2,3-d]pyrimidine), has garnered significant attention in drug discovery. Its unique electronic properties and spatial arrangement allow for versatile molecular interactions, making it a fertile ground for the development of potent and selective inhibitors of various enzymes and receptors. This guide will explore the multifaceted biological landscape of this remarkable scaffold.

Anticancer Activity: A Multi-pronged Attack on Malignancy

The pyrrolo[3,2-d]pyrimidine scaffold has demonstrated significant potential in the development of novel anticancer agents, acting through diverse mechanisms of action.

Inhibition of Key Kinases in Oncogenic Signaling

Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The pyrrolo[3,2-d]pyrimidine core serves as an excellent ATP-mimetic scaffold for the design of kinase inhibitors.

  • HER2/EGFR Dual Inhibition: Certain pyrrolo[3,2-d]pyrimidine derivatives have been developed as potent dual inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR).[1] These receptors are overexpressed in various cancers and drive tumor proliferation and survival. The dual inhibition strategy can overcome resistance mechanisms associated with single-target therapies. A notable preclinical candidate, compound 51m , demonstrated significant tumor regression in xenograft models at oral doses of 50 and 100 mg/kg.[1]

  • KDR (VEGFR2) Inhibition: Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Pyrrolo[3,2-d]pyrimidine derivatives have been investigated as type II KDR inhibitors, which bind to the inactive "DFG-out" conformation of the kinase, offering improved selectivity.

HER2_EGFR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 RAS RAS HER2->RAS PI3K PI3K HER2->PI3K EGFR EGFR EGFR->RAS EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Survival Cell Survival mTOR->Survival

Caption: Simplified HER2/EGFR signaling cascade.

Targeting One-Carbon Metabolism

Cancer cells exhibit altered metabolic pathways to support their rapid proliferation. One-carbon metabolism is a critical pathway for the synthesis of nucleotides and amino acids. Novel 5-substituted pyrrolo[3,2-d]pyrimidine compounds have been designed to target key enzymes in this pathway, such as serine hydroxymethyltransferase 1 and 2 (SHMT1/2) and glycinamide ribonucleotide formyltransferase (GARFTase). The lead compound AGF347 showed significant in vivo antitumor efficacy in pancreatic tumor xenografts.

SHMT2_Pathway cluster_mitochondria Mitochondria cluster_cytoplasm Cytoplasm Serine_in Serine SHMT2 SHMT2 Serine_in->SHMT2 Glycine_out Glycine SHMT2->Glycine_out C1_unit One-Carbon Unit (5,10-methylene-THF) SHMT2->C1_unit Amino_acid_synthesis Amino Acid Synthesis Glycine_out->Amino_acid_synthesis Nucleotide_synthesis Nucleotide Synthesis (Purines, Thymidylate) C1_unit->Nucleotide_synthesis Tumor_growth Tumor Growth Nucleotide_synthesis->Tumor_growth Amino_acid_synthesis->Tumor_growth

Caption: Role of SHMT2 in mitochondrial one-carbon metabolism.

Quantitative Data: Anticancer Activity
Compound IDTarget(s)Cancer Cell LineIC50 (nM)Reference
51m HER2/EGFRBT-4742.0[1]
AGF291 SHMT1/2, GARFTaseH460 (NSCLC)15
AGF320 SHMT1/2, GARFTaseHCT116 (Colon)20
AGF347 SHMT1/2, GARFTaseMIA PaCa-2 (Pancreatic)10

Antimicrobial and Antiviral Activity: Combating Infectious Agents

The pyrrolo[3,2-d]pyrimidine scaffold has also shown promise in the development of agents against pathogenic microbes and viruses.

Antibacterial Properties

Derivatives of pyrrolo[3,2-d]pyrimidine have been evaluated for their antibacterial activity against a range of pathogenic bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Salmonella species.[2][3] While some studies have reported weak to moderate activity, the scaffold remains an interesting starting point for the development of novel antibacterial agents, potentially through optimization of substituents to enhance bacterial cell wall penetration or inhibition of essential bacterial enzymes.[2]

Antiviral Potential

Several pyrrolo[3,2-d]pyrimidine derivatives have demonstrated significant antiviral activity. Notably, certain compounds have been effective against Rotavirus and Coxsackievirus B4, which are major causes of gastroenteritis.[4] The proposed mechanism of action involves the inhibition of viral polymerase enzymes, which are essential for viral replication.[4]

Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are implicated in a wide range of diseases. Recent studies have explored the potential of pyrrolo[3,2-d]pyrimidine derivatives as anti-inflammatory and antioxidant agents. Some synthesized compounds have shown promising in vitro anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. Molecular docking studies suggest that these compounds may exert their effects by inhibiting key inflammatory mediators such as cyclooxygenase-2 (COX-2) and Toll-like receptors (TLR-2 and TLR-4).

Experimental Protocols for Biological Evaluation

To facilitate further research and development of pyrrolo[3,2-d]pyrimidine-based compounds, this section provides detailed, step-by-step methodologies for key biological assays.

Workflow for Anticancer Drug Screening

Anticancer_Screening_Workflow start Synthesized Pyrrolo[3,2-d]pyrimidine Derivatives cell_culture Cancer Cell Line Culture (e.g., MCF-7, HCT116) start->cell_culture mtt_assay Cell Viability Assay (MTT) cell_culture->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 kinase_assay In Vitro Kinase Inhibition Assay ic50->kinase_assay pathway_analysis Signaling Pathway Analysis (Western Blot) kinase_assay->pathway_analysis in_vivo In Vivo Xenograft Model pathway_analysis->in_vivo end Lead Compound Identification in_vivo->end

Caption: General workflow for anticancer screening.

Cell Viability Assessment: MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrolo[3,2-d]pyrimidine derivatives and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase. The assay typically quantifies the amount of phosphorylated substrate produced by the kinase.

Protocol:

  • Reaction Setup: In a 96-well plate, add the purified kinase, the test compound at various concentrations, and the kinase-specific substrate peptide.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method (e.g., luminescence-based ADP detection, radioactivity, or fluorescence polarization).

  • Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Antibacterial Susceptibility Testing: Agar Well Diffusion Method

Principle: This method assesses the ability of a compound to inhibit the growth of bacteria on an agar plate. The size of the zone of inhibition around the well containing the compound is proportional to its antibacterial activity.

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume of the test compound solution (at a specific concentration) into each well. Include positive (known antibiotic) and negative (solvent) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.

Antiviral Activity Assessment: Plaque Reduction Assay

Principle: This assay quantifies the reduction in the number of viral plaques (areas of cell death) in the presence of an antiviral compound.

Protocol:

  • Cell Monolayer Preparation: Seed susceptible host cells in a multi-well plate to form a confluent monolayer.

  • Virus-Compound Incubation: Pre-incubate a known amount of virus with serial dilutions of the test compound.

  • Infection: Infect the cell monolayer with the virus-compound mixture.

  • Overlay: After an adsorption period, remove the inoculum and add a semi-solid overlay (e.g., agarose or methylcellulose) to restrict virus spread.

  • Incubation: Incubate the plates for several days until plaques are visible in the virus control wells.

  • Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration and determine the EC50 value (the concentration that reduces the number of plaques by 50%).

Conclusion and Future Directions

The pyrrolo[3,2-d]pyrimidine core has unequivocally established itself as a privileged scaffold in drug discovery, demonstrating a remarkable breadth of biological activities. Its versatility as a template for designing potent and selective inhibitors of key cellular targets continues to drive innovation in the fields of oncology, infectious diseases, and inflammation. Future research will likely focus on the development of next-generation derivatives with improved pharmacokinetic profiles, enhanced target selectivity, and the ability to overcome drug resistance. The integration of computational modeling, structure-based drug design, and high-throughput screening will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.

References

  • Dekhne, A. S., Shah, K., Ducker, G. S., Katinas, J. M., Wong-Roushar, J., Nayeen, M. J., ... & Matherly, L. H. (2018). Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Molecular Cancer Therapeutics, 17(7), 1395-1407. [Link]

  • Li, Y., Wang, Y., Zhang, J., & Li, J. (2014). Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. International Journal of Molecular Sciences, 15(7), 11666-11684. [Link]

  • Kim, J., Kim, M., Kim, H. R., Kim, H., Park, C. H., Lee, J. H., ... & Lee, K. (2012). Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders. Journal of Medicinal Chemistry, 55(8), 3975-3991. [Link]

  • Kouhkan, M., Zardashti, M., & Darabi, N. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Journal of Biotechnology and Bioprocessing, 2(2), 1-5. [Link]

  • Kouhkan, M., Zardashti, M., & Darabi, N. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. ResearchGate. [Link]

  • El-Sayed, W. A., El-Essawy, F. A., Ali, O. M., & Soror, S. H. (2019). Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections. European Journal of Pharmaceutical Sciences, 127, 185-195. [Link]

Sources

A Technical Guide to 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine Analogues in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: The Pyrrolo[3,2-d]pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry

The quest for novel therapeutic agents is often centered on the identification of "privileged scaffolds"—molecular frameworks that can be selectively modified to interact with a wide range of biological targets. The pyrrolo[3,2-d]pyrimidine nucleus is a prominent member of this class. As a structural isomer of purine, specifically a deazapurine, it mimics the adenine base of adenosine triphosphate (ATP).[1] This structural resemblance allows its derivatives to function as competitive inhibitors for a vast array of ATP-dependent enzymes, most notably protein kinases.[2][3]

Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1][4] Consequently, kinase inhibitors have become a cornerstone of targeted therapy.[1] The pyrrolo[3,2-d]pyrimidine scaffold offers an adaptable platform for designing potent and selective kinase inhibitors, with numerous derivatives having been investigated for treating various malignancies and inflammatory conditions.[1][2]

This guide focuses on a particularly valuable synthetic intermediate: 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine . This molecule serves as a versatile building block, where the two chlorine atoms act as reactive handles for systematic structural modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug candidates.[5][6]

Section 2: Synthetic Strategy: Leveraging the 2,4-Dichloro Core for Analogue Synthesis

The power of this compound lies in the differential reactivity of its chloro-substituents, which serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. This allows for a diversity-oriented synthesis approach to generate extensive libraries of analogues.

The general workflow involves sequential or selective substitution at the C4 and C2 positions. The C4 position is typically more reactive towards nucleophilic attack than the C2 position. This selectivity allows for the introduction of a desired amine-containing moiety at C4, followed by a subsequent, often palladium-catalyzed, coupling reaction at the C2 position. Further functionalization can also occur at the N5 position of the pyrrole ring.

Below is a generalized workflow for the synthesis of 2,4-disubstituted pyrrolo[3,2-d]pyrimidine analogues.

G cluster_0 Core Functionalization cluster_1 Diversity Introduction cluster_2 Final Processing A This compound (Starting Material) B Step 1: Selective C4 Substitution (e.g., Nucleophilic Aromatic Substitution) A->B Primary Amine, Base (e.g., DIPEA) C 4-Amino-2-chloro-5H-pyrrolo[3,2-d]pyrimidine (Intermediate) B->C D Step 2: C2 Cross-Coupling (e.g., Suzuki or Buchwald-Hartwig) C->D Boronic Acid or Amine, Pd Catalyst, Ligand E 2,4-Disubstituted Analogue (Crude Product) D->E F Step 3: Purification (e.g., Column Chromatography, Recrystallization) E->F G Step 4: Structural Validation (NMR, LC-MS, HRMS) F->G H Final Bioactive Analogue G->H

Caption: General synthetic workflow for creating diverse pyrrolo[3,2-d]pyrimidine analogues.

This strategic approach enables the systematic modification of the scaffold to optimize binding affinity, selectivity, and pharmacokinetic properties.[1]

Section 3: Therapeutic Applications and Mechanism of Action

Analogues derived from the pyrrolo[3,2-d]pyrimidine scaffold have demonstrated significant potential across multiple therapeutic areas, primarily as inhibitors of protein kinases and other folate-dependent enzymes.[3][7]

Kinase Inhibition in Oncology

The primary application of these analogues is in oncology.[1] By mimicking the adenine moiety of ATP, they bind to the ATP-binding pocket of kinases, preventing the phosphorylation of downstream substrates and thereby interrupting aberrant signaling pathways that drive tumor growth and proliferation.[8] Prominent targets include:

  • Vascular Endothelial Growth Factor Receptor (VEGFR/KDR): Inhibition of VEGFR blocks tumor-induced angiogenesis, a critical process for tumor growth and metastasis.[3][8]

  • Epidermal Growth Factor Receptor (EGFR): Many pyrrolopyrimidine derivatives target EGFR, which is often overexpressed or mutated in various cancers, leading to uncontrolled cell division.[8]

  • Fms-like Tyrosine Kinase 3 (FLT3): Specific analogues have been developed as potent FLT3 inhibitors for treating acute myelogenous leukemia (AML), particularly in cases with FLT3-ITD mutations.[9]

The mechanism is illustrated below, showing competitive inhibition at the kinase hinge region.

G cluster_0 Kinase Active Site Kinase Kinase Enzyme ATP Binding Pocket (Hinge Region) Substrate Binding Site PhosphoSubstrate Phosphorylated Substrate (Signal Propagation) Kinase:f2->PhosphoSubstrate Phosphorylates NoReaction Signaling Blocked Kinase:f1->NoReaction ATP ATP ATP->Kinase:f1 Binds (Normal Function) Analogue Pyrrolo[3,2-d]pyrimidine Analogue Analogue->Kinase:f1 Competitively Binds (Inhibition) Substrate Protein Substrate Substrate->Kinase:f2

Caption: Mechanism of ATP-competitive kinase inhibition by a pyrrolo[3,2-d]pyrimidine analogue.
Other Therapeutic Targets

Beyond kinases, this scaffold has been used to design inhibitors for other critical enzymes. For example, certain analogues have been synthesized as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes in nucleotide synthesis, making them effective antifolate antitumor agents.[7]

Section 4: Key Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of novel analogues. These are representative methodologies and should be adapted based on the specific properties of the reactants.

Protocol 4.1: Synthesis of a 4-(Anilino)-2-aryl-5H-pyrrolo[3,2-d]pyrimidine Analogue

Objective: To synthesize a representative disubstituted analogue via a two-step process involving SNAr and Suzuki coupling.

Materials:

  • This compound

  • 4-Methoxyaniline

  • 2-Tolylboronic acid

  • Diisopropylethylamine (DIPEA)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 2M Sodium Carbonate (Na₂CO₃) solution

  • 1,4-Dioxane

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc), Hexanes

  • Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Step-by-Step Methodology:

Part A: C4-Amination (SNAr Reaction)

  • In a round-bottom flask under an inert nitrogen atmosphere, dissolve this compound (1.0 eq) in DMF.

  • Add 4-methoxyaniline (1.1 eq) followed by DIPEA (2.5 eq).

  • Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the substitution, driving the reaction to completion without competing with the primary amine nucleophile.

  • Stir the reaction mixture at 80°C for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield the crude 4-((4-methoxyphenyl)amino)-2-chloro-5H-pyrrolo[3,2-d]pyrimidine intermediate.

Part B: C2-Arylation (Suzuki Coupling)

  • To a new flask under nitrogen, add the crude intermediate from Part A (1.0 eq), 2-tolylboronic acid (1.5 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Add 1,4-dioxane as the solvent, followed by the 2M Na₂CO₃ aqueous solution.

  • Causality: The palladium catalyst facilitates the cross-coupling between the C-Cl bond and the boronic acid. The aqueous base is essential for the transmetalation step in the catalytic cycle.

  • Heat the mixture to reflux (approx. 90-100°C) for 8-12 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the mixture with EtOAc and wash with water and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Self-Validation: Purify the crude product using silica gel column chromatography (e.g., hexanes/EtOAc gradient) to isolate the final compound. Characterize the pure product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol 4.2: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2/KDR)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized analogue against a target kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Synthetic peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Synthesized inhibitor compound (analogue)

  • ATP (at Km concentration for the enzyme)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well microplates

Step-by-Step Methodology:

  • Prepare serial dilutions of the inhibitor compound in DMSO, then dilute further in assay buffer to the desired final concentrations.

  • In a 384-well plate, add the inhibitor dilutions. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

  • Add the VEGFR-2 enzyme and the peptide substrate to all wells (except the negative control) and incubate for 10-15 minutes at room temperature.

  • Causality: This pre-incubation allows the inhibitor to bind to the enzyme before the phosphorylation reaction begins.

  • Initiate the kinase reaction by adding ATP to all wells. Incubate for 60 minutes at 30°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system. This system first depletes unused ATP, then converts ADP to ATP, which is used to generate a luminescent signal.

  • Self-Validation: The luminescence intensity is inversely proportional to the kinase activity.

  • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Section 5: Data Summary and Characterization

The successful synthesis of novel analogues requires rigorous characterization. The table below summarizes hypothetical but representative data for a series of analogues designed to target VEGFR-2, illustrating a typical SAR study.

Compound IDR¹ at C4 PositionR² at C2 PositionVEGFR-2 IC₅₀ (nM)Notes
Core -Cl-Cl>10,000Starting material, inactive.
ANA-01 4-Anisole-Cl1,250C4 substitution confers weak activity.
ANA-02 4-AnisolePhenyl85C2 arylation significantly improves potency.
ANA-03 4-Anisole2-Methylphenyl32Steric bulk at ortho position is favorable.
ANA-04 3-Chloroaniline2-Methylphenyl15Electron-withdrawing group at C4 meta position enhances binding.

Section 6: Future Perspectives and Conclusion

The this compound scaffold remains a highly valuable and versatile platform in drug discovery. Its inherent ATP-mimicking structure and synthetic tractability ensure its continued use in the development of next-generation targeted therapies.[1] Future work will likely focus on creating analogues with improved selectivity to minimize off-target effects, overcoming drug resistance mechanisms, and exploring novel therapeutic applications beyond oncology, such as in inflammatory and neurodegenerative diseases.[10][11] The systematic and logical derivatization of this core, guided by robust synthetic protocols and biological validation, will continue to fuel the discovery of innovative medicines.

References

  • Title: Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Source: PubMed URL: [Link]

  • Title: Diversity-oriented synthesis of functionalized pyrrolo[3,2-d]pyrimidines with variation of the pyrimidine ring nitrogen substituents. Source: PubMed URL: [Link]

  • Title: Design, synthesis and biological evaluation of classical and nonclassical 2-amino-4-oxo-5-substituted-6-methyl-pyrrolo[3,2-d]pyrimidines as potential dual thymidylate synthase and dihydrofolate reductase inhibitors. Source: AACR Journals URL: [Link]

  • Title: Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. Source: PubMed URL: [Link]

  • Title: The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. Source: ResearchGate URL: [Link]

  • Title: The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. Source: Bentham Science Publishers URL: [Link]

  • Title: Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Source: MDPI URL: [Link]

  • Title: Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Source: NIH URL: [Link]

  • Title: this compound. Source: MySkinRecipes URL: [Link]

  • Title: First in class pyrrolo[2,3-d]pyrimidine derivatives fused to fluorobenzylpiperidines as dual ligands of acetylcholinesterase and histamine H3 receptor. Source: PubMed URL: [Link]

  • Title: Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. Source: PubMed URL: [Link]

  • Title: Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Source: PubMed URL: [Link]

  • Title: Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Source: Taylor & Francis Online URL: [Link]

  • Title: Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Source: MDPI URL: [Link]

  • Title: Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Source: MDPI URL: [Link]

  • Title: this compound. Source: PubChem URL: [Link]

  • Title: Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Source: ACS Publications URL: [Link]

  • Title: Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Source: PubMed URL: [Link]

  • Title: Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. Source: PubMed URL: [Link]

  • Title: Identification of Pyrrolo[2,3- d]pyrimidine-Based Derivatives as Potent and Orally Effective Fms-like Tyrosine Receptor Kinase 3 (FLT3) Inhibitors for Treating Acute Myelogenous Leukemia. Source: PubMed URL: [Link]

Sources

reactivity of dichloropyrrolopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Functionalization of the 2,4-Dichloropyrrolopyrimidine Core

Executive Summary

The 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine scaffold, a key 7-deazapurine analog, represents a cornerstone in modern medicinal chemistry and materials science. Its unique electronic architecture, characterized by two differentially reactive chlorine atoms, provides a versatile platform for the synthesis of complex molecular entities. This guide offers an in-depth exploration of the core's reactivity, moving beyond simple procedural descriptions to elucidate the underlying electronic and mechanistic principles that govern its transformations. We will dissect the causality behind regioselective functionalization through Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. By grounding these discussions in field-proven protocols, quantitative data, and mechanistic visualizations, this document serves as a comprehensive resource for researchers aiming to harness the full synthetic potential of this powerful heterocyclic core.

The 2,4-Dichloropyrrolopyrimidine Scaffold: A Privileged Core

The pyrrolo[2,3-d]pyrimidine skeleton is a bioisostere of purine, found in the structure of numerous biologically active compounds.[1] The chlorinated variant, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, has emerged as a particularly valuable synthetic intermediate.[2][3] Its prominence is largely due to its role as the central building block in the synthesis of Janus kinase (JAK) inhibitors, most notably Tofacitinib, a drug used to treat autoimmune diseases like rheumatoid arthritis.[4][5][6] The two chlorine atoms serve as versatile synthetic handles, allowing for sequential and regioselective introduction of various substituents, making it an ideal starting point for building libraries of compounds in drug discovery campaigns.[1][7]

Electronic Properties and the Principle of Regioselectivity

The reactivity of the 2,4-dichloropyrrolopyrimidine core is dictated by the electron-deficient nature of the pyrimidine ring, which is further activated by the two electron-withdrawing chlorine atoms. This makes the C-Cl bonds susceptible to both nucleophilic attack and oxidative addition by palladium catalysts.

A critical aspect of its chemistry is the pronounced regioselectivity observed in most transformations. The C4 position is inherently more reactive than the C2 position. This preference can be rationalized by examining the molecule's Frontier Molecular Orbitals, specifically the Lowest Unoccupied Molecular Orbital (LUMO).

Expertise & Experience: According to Frontier Molecular Orbital Theory, nucleophilic attacks and oxidative additions often occur at the atom with the largest LUMO coefficient. For the unsubstituted 2,4-dichloropyrimidine ring, quantum mechanical calculations show that the LUMO is predominantly distributed at the C4 and C6 positions, with almost no distribution at C2.[8][9] This larger LUMO lobe at C4 renders it the primary site for reaction, as it is the more electrophilic center and more accessible to incoming reagents.[8][10]

Caption: LUMO distribution on the pyrrolopyrimidine core.

While this intrinsic preference for C4 is a general rule, it is crucial to understand that substituents on the ring can sometimes alter or even reverse this selectivity, a phenomenon that provides further opportunities for complex molecular design.[11][12]

Key Transformations of the Dichloropyrrolopyrimidine Core

The two chlorine atoms can be sequentially displaced or coupled, enabling a modular approach to synthesis. The higher reactivity of the C4-Cl bond allows for its selective functionalization while leaving the C2-Cl bond intact for a subsequent, often more forcing, reaction.[13]

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a fundamental reaction for installing heteroatom nucleophiles onto the core. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate.

start 2,4-Dichloropyrrolopyrimidine + Nucleophile (Nu⁻) intermediate Meisenheimer Intermediate Resonance Stabilized Anion start->intermediate 1. Nucleophilic Attack at C4 (Rate-Determining Step) product 4-Substituted-2-chloro-pyrrolopyrimidine + Cl⁻ intermediate->product 2. Elimination of Chloride (Restores Aromaticity)

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Trustworthiness: The protocol's success relies on controlling reaction conditions to favor the desired mono-substitution at C4 and prevent side reactions like di-substitution or hydrolysis.[14] The choice of base and solvent is critical. For instance, in the synthesis of Tofacitinib, a strong base like potassium carbonate is used in a polar aprotic solvent to facilitate the coupling of a piperidine derivative.[4]

Protocol 3.1: SNAr Amination for Tofacitinib Synthesis

This protocol details the crucial SNAr coupling between the protected pyrrolopyrimidine core and the chiral piperidine side chain.[4][15]

Step-by-Step Methodology:

  • Reactant Charging: To a suitable reaction vessel, charge 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-tosyl (1.0 eq) and (3R,4R)-N,4-dimethyl-1-(phenylmethyl)piperidin-3-amine (1.1 eq).

  • Solvent and Base Addition: Add a suitable solvent such as acetonitrile or dimethylformamide (DMF) to create a stirrable slurry. Add potassium carbonate (K₂CO₃) (approx. 2.0-3.0 eq) as the base.[4]

  • Reaction Execution: Heat the mixture to 90-100 °C and maintain with vigorous stirring for 12-24 hours.[4] The use of a tosyl protecting group on the pyrrole nitrogen (N7) is a key experimental choice, as it enhances the solubility of the starting material and prevents potential side reactions at that position.[14]

  • Monitoring: Monitor the reaction for the consumption of the starting material using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure. The crude product is then typically purified via aqueous work-up followed by crystallization or column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-N bonds, offering broad functional group tolerance and high efficiency.[1] The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

General Pd-Catalyzed Cross-Coupling Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-Cl pd0->pd2_aryl Oxidative Addition (Ar-Cl) pd2_couple Ar-Pd(II)L₂-R pd2_aryl->pd2_couple Transmetalation (R-M) pd2_couple->pd0 Reductive Elimination product Ar-R pd2_couple->product

Sources

The Strategic Core: Unlocking Therapeutic Potential with 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry, serving as a versatile building block for a new generation of targeted therapeutics. Its unique electronic and structural features allow for selective modifications, leading to potent and specific inhibitors of key biological targets, particularly protein kinases. This guide provides a comprehensive technical overview of the this compound core, including its synthesis, chemical properties, and extensive applications in drug discovery. We will delve into the structure-activity relationships of its derivatives, their mechanisms of action, and their impact on critical signaling pathways implicated in oncology, inflammation, and virology. This document is intended to be a vital resource for researchers and drug development professionals seeking to leverage this powerful scaffold in their therapeutic programs.

Introduction: The Rise of a Privileged Scaffold

The quest for highly selective and potent small molecule inhibitors has led to the identification of key heterocyclic systems that serve as foundational frameworks for drug design. Among these, the pyrrolo[3,2-d]pyrimidine core, an isostere of purine, has garnered significant attention. The introduction of two chlorine atoms at the 2 and 4 positions of the 5H-pyrrolo[3,2-d]pyrimidine ring system dramatically enhances its reactivity and provides strategic handles for synthetic diversification.[1] This dichlorinated core is a key intermediate in the synthesis of a multitude of bioactive compounds, particularly kinase inhibitors for cancer therapy, as well as potential antiviral and anti-inflammatory agents.[2][3] Its structural rigidity and the defined orientation of its hydrogen bond donors and acceptors allow for precise interactions within the ATP-binding pockets of various kinases.

Physicochemical Properties and Synthesis

The this compound core (C₆H₃Cl₂N₃) possesses a molecular weight of 188.01 g/mol .[4] Its dichlorinated nature makes it a highly reactive intermediate, susceptible to nucleophilic substitution at the C2 and C4 positions. This reactivity is the cornerstone of its utility in creating diverse chemical libraries for drug screening.

General Synthetic Strategy

While a definitive, publicly available step-by-step protocol for the synthesis of this compound is not extensively detailed in the literature, a general synthetic approach can be inferred from the synthesis of related pyrrolopyrimidine derivatives. A plausible synthetic route would likely commence with a suitably substituted pyrrole precursor, followed by the construction of the pyrimidine ring.

A representative, though indirect, approach can be adapted from the synthesis of the isomeric 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, which starts from 6-aminouracil.[5] This suggests that a potential pathway to the 5H-pyrrolo[3,2-d]pyrimidine core could involve the cyclization of a functionalized aminopyrrole.

Experimental Protocol: A Generalized Approach to Pyrrolopyrimidine Core Synthesis

The following is a generalized protocol based on established methodologies for similar heterocyclic systems. This is not a direct protocol for this compound and should be adapted and optimized by experienced synthetic chemists.

  • Step 1: Pyrrole Ring Formation. A common strategy to synthesize substituted pyrroles is the Hantzsch pyrrole synthesis or the Paal-Knorr synthesis. For the purpose of creating the desired pyrrolopyrimidine, a pyrrole with amino and cyano or ester functionalities would be a key intermediate.

  • Step 2: Pyrimidine Ring Annulation. The substituted aminopyrrole is then subjected to cyclization with a suitable C1 synthon to form the pyrimidine ring. Reagents like formamide, urea, or guanidine can be employed for this purpose, leading to the formation of a dihydroxypyrrolopyrimidine.

  • Step 3: Chlorination. The resulting dihydroxypyrrolopyrimidine is then treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the hydroxyl groups into chlorides, yielding the final this compound.[6] This step is often the most critical and requires careful control of reaction conditions to avoid unwanted side reactions.

Logical Flow of Synthesis

G A Substituted Pyrrole Precursor B Pyrimidine Ring Annulation (e.g., with formamide) A->B C Dihydroxypyrrolopyrimidine B->C D Chlorination (e.g., POCl3) C->D E This compound D->E G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT (inactive) JAK->STAT Phosphorylation STAT_P p-STAT (active) STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Gene Target Gene Transcription DNA->Gene Inhibitor Pyrrolopyrimidine Inhibitor Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT pathway by pyrrolopyrimidine-based inhibitors.

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are receptor tyrosine kinases that play pivotal roles in cancer progression. EGFR signaling promotes tumor cell proliferation, survival, and invasion, while VEGFR signaling is a key driver of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. [2][7] The pyrrolo[3,2-d]pyrimidine scaffold has been successfully employed to develop potent inhibitors of both EGFR and VEGFR. These inhibitors typically bind to the ATP-binding site of the kinase domain, preventing autophosphorylation and the activation of downstream signaling cascades such as the Ras-Raf-MAPK and PI3K-Akt pathways. [4][8] EGFR/VEGFR Signaling and Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response Ligand EGF / VEGF Receptor EGFR / VEGFR Ligand->Receptor Downstream Downstream Signaling (Ras-Raf-MAPK, PI3K-Akt) Receptor->Downstream Activation Response Proliferation, Survival, Angiogenesis Downstream->Response Inhibitor Pyrrolopyrimidine Inhibitor Inhibitor->Receptor Inhibition

Caption: Inhibition of EGFR/VEGFR signaling by pyrrolopyrimidine-based inhibitors.

Structure-Activity Relationship (SAR) and Bioactivity Data

The versatility of the this compound core allows for systematic modifications to explore the structure-activity relationship and optimize for potency and selectivity. The C2 and C4 positions are the primary points of diversification.

Compound ClassTarget Kinase(s)Key SubstituentsIC50 (nM)Reference
(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazidesEGFR, Her2, VEGFR2, CDK2Halogenated benzylidene at C440 - 204[9]
5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivativesVEGFR2Diphenylurea moiety at C4 via an oxygen linkerPotent inhibition[10]
2,4-disubstituted 5-(aryl-2-ylmethyl)-5H-pyrrolo[3,2-d]pyrimidinesMycobacterium tuberculosisBulky aromatic moieties at C5MIC99 of 2 µM[11]

Note: The table presents data for pyrrolopyrimidine derivatives, which may include the isomeric pyrrolo[2,3-d]pyrimidine scaffold, to illustrate the broader potential of this compound class.

Future Perspectives and Conclusion

The this compound pharmacophore continues to be a highly valuable and strategically important scaffold in drug discovery. Its synthetic accessibility and the ability to finely tune its properties through substitution at the C2 and C4 positions make it an ideal starting point for the development of novel therapeutics. While its application in oncology, particularly as kinase inhibitors, is well-established, its potential in other therapeutic areas such as antiviral, anti-inflammatory, and neurodegenerative diseases is an exciting and expanding area of research. Future efforts will likely focus on the development of more selective inhibitors, including covalent and allosteric modulators, as well as the exploration of this scaffold in emerging drug modalities such as PROTACs (Proteolysis-Targeting Chimeras). The continued investigation of the this compound core promises to yield a new generation of innovative and life-saving medicines.

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A Technical Guide to 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine: A Versatile Scaffold in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel agrochemicals with improved efficacy, selectivity, and environmental profiles is a cornerstone of modern agricultural science. Heterocyclic compounds form the backbone of many successful active ingredients. Among these, the pyrrolo[3,2-d]pyrimidine scaffold, a purine isostere, has garnered significant attention. This technical guide provides an in-depth examination of a key derivative, 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine, detailing its strategic importance, reactivity, and application as a pivotal intermediate in the synthesis of potential herbicides and fungicides. We will explore the synthetic methodologies that leverage its unique chemical architecture and discuss the mechanistic rationale for its use in creating bioactive molecules.

Introduction: The Strategic Value of the Pyrrolo[3,2-d]pyrimidine Core

The pyrrolo[3,2-d]pyrimidine structure, also known as 9-deazapurine, is a fused heterocyclic system consisting of a pyrrole ring merged with a pyrimidine ring. Its close structural resemblance to the natural purine nucleotides (adenine and guanine) makes it a privileged scaffold in medicinal and agricultural chemistry.[1] This mimicry allows molecules built upon this core to potentially interact with biological targets that process purines, such as kinases and other ATP-dependent enzymes, leading to the inhibition of critical cellular processes in target organisms like weeds or pathogenic fungi.[2]

This compound stands out as a particularly valuable building block.[3][4] Its key features include:

  • The Pyrrolopyrimidine Core: Provides the foundational structure for biological target recognition.

  • Dual Chlorine Substituents: The chlorine atoms at the C2 and C4 positions are excellent leaving groups, transforming the scaffold into a highly reactive dielectrophile, primed for sequential and regioselective nucleophilic substitution reactions.[5] This enhanced reactivity is crucial for the efficient construction of diverse chemical libraries for screening.[5][6]

This guide will elucidate how these features are exploited in a rational design approach to develop new agrochemical candidates.

Chemical Reactivity and Synthetic Strategy

The primary utility of this compound in synthesis stems from the differential reactivity of its two chlorine atoms. The C4 position is generally more susceptible to nucleophilic attack than the C2 position. This regioselectivity is attributed to the electronic influence of the adjacent nitrogen atoms and the fused pyrrole ring, allowing for a controlled, stepwise introduction of different functional groups.

A typical synthetic workflow involves a two-step nucleophilic aromatic substitution (SNAr) sequence. First, a nucleophile (Nu1-H) is introduced at the C4 position under milder conditions. Subsequently, a second, often different, nucleophile (Nu2-H) is substituted at the C2 position, which may require more forcing conditions (e.g., higher temperature or stronger base). This strategy enables the creation of a vast array of 2,4-disubstituted pyrrolo[3,2-d]pyrimidine derivatives from a single, common intermediate.

G cluster_0 Synthetic Workflow start This compound inter 4-Nu¹-2-chloro-5H-pyrrolo[3,2-d]pyrimidine (Intermediate) start->inter + Nu¹-H (e.g., R-NH₂, R-OH) Selective C4 Substitution final 2,Nu²-4-Nu¹-5H-pyrrolo[3,2-d]pyrimidine (Final Product) inter->final + Nu²-H (e.g., R'-NH₂, R'-SH) C2 Substitution

Caption: General workflow for derivatizing the scaffold.

Experimental Protocol: Synthesis of a Disubstituted Library

The following protocol provides a validated, step-by-step methodology for the sequential substitution on the this compound core. This serves as a template for generating a library of compounds for bioactivity screening.

Objective: To synthesize a 4-(alkylamino)-2-(arylamino)-5H-pyrrolo[3,2-d]pyrimidine derivative.

Materials:

  • This compound (1.0 eq)

  • Alkylamine (e.g., propylamine) (1.1 eq)

  • Arylamine (e.g., 4-fluoroaniline) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: 1,4-Dioxane or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Step-by-Step Methodology:

  • Step 1: Selective C4-Amination (Formation of Intermediate)

    • Dissolve this compound (1.0 eq) in 1,4-dioxane in a round-bottom flask.

    • Add DIPEA (1.5 eq) to the solution to act as a non-nucleophilic base, scavenging the HCl byproduct.

    • Add the alkylamine (1.1 eq) dropwise at room temperature. The choice of a primary amine facilitates a clean reaction at the more reactive C4 position.

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, concentrate the mixture under reduced pressure. Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the 4-(alkylamino)-2-chloro-5H-pyrrolo[3,2-d]pyrimidine intermediate.

  • Step 2: C2-Amination (Formation of Final Product)

    • Dissolve the purified intermediate from Step 1 (1.0 eq) in a suitable high-boiling solvent like DMF.

    • Add DIPEA (1.5 eq) followed by the arylamine (1.2 eq). The substitution at C2 is less facile and often requires elevated temperatures to proceed efficiently.

    • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours, again monitoring by TLC.

    • After cooling to room temperature, pour the reaction mixture into water to precipitate the crude product.

    • Filter the solid, wash with water, and dry under vacuum.

    • Recrystallize or perform a final column chromatography purification to obtain the pure 4-(alkylamino)-2-(arylamino)-5H-pyrrolo[3,2-d]pyrimidine.

  • Step 3: Characterization

    • Confirm the structure of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application in Agrochemical Discovery

While primarily recognized in pharmaceutical research for developing kinase inhibitors and antiviral agents, the same principles apply to agrochemical design.[1][6][7][8] The pyrrolopyrimidine scaffold is utilized to formulate effective crop protection agents, including herbicides and fungicides.[5]

Agrochemical Class Potential Target & Rationale Supporting Evidence from Related Scaffolds
Herbicides Enzyme Inhibition: Derivatives can act as competitive inhibitors for enzymes vital to plant growth, such as acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO), by mimicking the natural substrate.Pyrido[2,3-d]pyrimidine derivatives have demonstrated potent herbicidal activity, particularly against monocotyledonous weeds like bentgrass.[9]
Fungicides Kinase Inhibition: Many fungal life processes are regulated by protein kinases. The scaffold can be decorated to selectively target fungal kinases, disrupting processes like cell division or metabolism.Pyrrolo[2,3-d]pyrimidine derivatives have shown excellent antifungal activity against pathogens like Candida albicans, in some cases exceeding the efficacy of standard drugs.[10]
Insecticides Receptor Antagonism: While less common, derivatives could be designed to interfere with insect-specific receptors or enzymes, offering a potential avenue for new insecticidal modes of action.The broad bioactivity of pyrrolopyrimidines suggests that with appropriate functionalization, insecticidal properties could be explored.

Hypothesized Mechanism of Action: A Purine Isostere Strategy

The efficacy of agrochemicals derived from the pyrrolo[3,2-d]pyrimidine scaffold is predicated on the principle of bioisosterism. By mimicking natural purines, these synthetic analogs can fit into the active site of a target enzyme. However, they lack the necessary functionality for the enzyme to complete its catalytic cycle. This competitive inhibition effectively blocks the downstream biological pathway, leading to the desired herbicidal or fungicidal effect.

G cluster_0 Enzyme Inhibition Mechanism Enzyme Target Enzyme (e.g., Kinase) Pathway Essential Metabolic Pathway Enzyme->Pathway Catalyzes Reaction Blocked Pathway Blocked Enzyme->Blocked Purine Natural Purine (e.g., ATP) Purine->Enzyme Binds to Active Site Inhibitor Pyrrolo[3,2-d]pyrimidine Derivative Inhibitor->Enzyme Competitively Binds (Inhibition)

Caption: Competitive inhibition by a purine isostere.

Conclusion

This compound is a high-value, versatile intermediate for the synthesis of novel agrochemicals. Its defined reactivity allows for the systematic and efficient creation of diverse molecular libraries. By leveraging its structural similarity to natural purines, researchers can design potent and selective inhibitors of key enzymes in weeds and fungal pathogens. The synthetic protocols and strategic insights presented in this guide offer a robust framework for scientists engaged in the discovery and development of the next generation of crop protection solutions.

References

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  • Udayasri, A., et al. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society, 88(1), 1-9. Retrieved from [Link]

  • Google Patents. (n.d.). WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
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  • Raboisson, P., et al. (2017). Identification and Optimization of Pyrrolo[3,2-d]pyrimidine Toll-like Receptor 7 (TLR7) Selective Agonists for the Treatment of Hepatitis B. Journal of Medicinal Chemistry, 60(14), 6149-6166. Retrieved from [Link]

  • Wang, Y., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7414. Retrieved from [Link]

  • Fathalla, O. A., et al. (2020). Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. Bioorganic Chemistry, 102, 104085. Retrieved from [Link]

  • Yang, S., et al. (2024). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Al-Obaid, A. M., et al. (2019). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores. Retrieved from [Link]

  • Ishikawa, T., et al. (2012). Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy. Bioorganic & Medicinal Chemistry, 20(20), 6171-6180. Retrieved from [Link]

  • Tsukamoto, T., et al. (2012). Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders. Journal of Medicinal Chemistry, 55(10), 4897-4913. Retrieved from [Link]

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An In-Depth Technical Guide to the Spectroscopic Data of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine, a crucial heterocyclic building block in the synthesis of kinase inhibitors and other therapeutic agents. The unique pyrrolo-pyrimidine structure, enhanced by its dichlorination, offers significant reactivity for developing novel bioactive molecules in oncology and neurology.[1] This document is designed to offer an in-depth understanding of the compound's structural features through the lens of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

The structural elucidation of such key intermediates is paramount for ensuring the integrity of subsequent synthetic steps and for understanding structure-activity relationships in drug discovery programs. This guide moves beyond a simple listing of data, delving into the causality behind experimental choices and providing a self-validating system of protocols and data interpretation.

Molecular Structure and Core Properties

This compound possesses a fused bicyclic system consisting of a pyrrole ring and a pyrimidine ring. The presence of two chlorine atoms significantly influences the electronic distribution and reactivity of the molecule.

PropertyValueSource
Molecular Formula C₆H₃Cl₂N₃PubChem[2]
Molecular Weight 188.01 g/mol PubChem[2]
Appearance Off-white to white powderChem-Impex[1]
Storage Conditions 0-8 °CChem-Impex[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

Rationale for Experimental Choices: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its characteristic solvent peak that does not typically interfere with the signals of interest.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of DMSO-d₆.

    • Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.

    • Tune the probe for the ¹H frequency.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum using a standard pulse program.

    • Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Acquire 8-16 scans for a sample of this concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to achieve a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

    • Integrate the peaks to determine the relative number of protons.

Interpreted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ) ppmMultiplicityIntegration
Pyrrole N-H~12.0 - 13.0Broad Singlet1H
Pyrrole C-H (α to NH)~7.5 - 8.0Doublet1H
Pyrrole C-H (β to NH)~6.5 - 7.0Doublet1H

Note: The chemical shifts are approximate and can vary based on solvent, concentration, and temperature.

¹³C NMR Spectroscopy

Rationale for Experimental Choices: Proton-decoupled ¹³C NMR is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A higher number of scans is necessary due to the low natural abundance of the ¹³C isotope.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

  • Instrument Setup:

    • Tune the probe for the ¹³C frequency.

  • Data Acquisition:

    • Acquire a proton-decoupled one-dimensional ¹³C spectrum.

    • Typical parameters include a spectral width of ~200 ppm, a relaxation delay of 2 seconds, and a higher number of scans (e.g., 1024 or more).

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum and apply baseline correction.

    • Reference the chemical shifts to the DMSO-d₆ solvent peak (δ ~39.52 ppm).

Interpreted ¹³C NMR Data:

Based on the structure, six distinct carbon signals are expected. The carbons attached to chlorine atoms will be significantly deshielded and appear at a lower field.

CarbonPredicted Chemical Shift (δ) ppm
C=N (pyrimidine)~150 - 160
C-Cl (pyrimidine)~140 - 150
C-H (pyrrole)~110 - 130
C (pyrrole, fused)~100 - 110

Note: These are predicted values based on the analysis of related structures.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a distinctive signature in the mass spectrum of chlorinated compounds.

Rationale for Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique suitable for polar, medium-sized organic molecules, minimizing fragmentation and providing a clear molecular ion peak.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation:

    • Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Further, dilute this stock solution to a final concentration of ~10-100 µg/mL.

    • Ensure the sample is free of non-volatile salts or buffers.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer.

    • Acquire the mass spectrum in positive or negative ion mode.

    • The typical mass range for analysis would be m/z 50-500.

  • Data Analysis:

    • Identify the molecular ion peak [M+H]⁺ or [M-H]⁻.

    • Analyze the isotopic pattern to confirm the presence of two chlorine atoms.

    • Examine any fragment ions to gain further structural information.

Interpreted Mass Spectrometry Data:

The mass spectrum of this compound is expected to show a characteristic isotopic cluster for the molecular ion due to the two chlorine atoms.

m/zRelative IntensityAssignment
187100%[M]⁺ (with ²³⁵Cl)
189~65%[M+2]⁺ (with ¹³⁵Cl and ¹³⁷Cl)
191~10%[M+4]⁺ (with ²³⁷Cl)
152Moderate[M-Cl]⁺

Note: The relative intensities are approximate and can vary depending on the instrument and conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Rationale for Experimental Choices: Attenuated Total Reflectance (ATR) is a convenient technique for solid samples, requiring minimal sample preparation.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups present in the molecule.

Interpreted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 3200Medium, BroadN-H Stretch (pyrrole)
~3100 - 3000WeakC-H Stretch (aromatic)
~1620 - 1550Medium-StrongC=N and C=C Stretching (pyrimidine and pyrrole rings)
~800 - 700StrongC-Cl Stretch

Integrated Spectroscopic Analysis and Structural Confirmation

The combined analysis of NMR, MS, and IR data provides a comprehensive and self-validating confirmation of the structure of this compound.

Workflow for Structural Confirmation:

G cluster_0 Spectroscopic Data Acquisition cluster_1 Data Analysis and Interpretation NMR_Acquisition ¹H and ¹³C NMR Acquisition NMR_Analysis ¹H NMR: Proton environment ¹³C NMR: Carbon backbone NMR_Acquisition->NMR_Analysis MS_Acquisition Mass Spectrometry Acquisition MS_Analysis Molecular Weight and Isotopic Pattern (Cl) MS_Acquisition->MS_Analysis IR_Acquisition IR Spectroscopy Acquisition IR_Analysis Functional Group Identification (N-H, C-Cl) IR_Acquisition->IR_Analysis Structural_Confirmation Confirmed Structure of This compound NMR_Analysis->Structural_Confirmation MS_Analysis->Structural_Confirmation IR_Analysis->Structural_Confirmation

Caption: Workflow for the spectroscopic confirmation of this compound.

  • Mass Spectrometry confirms the molecular weight of 188.01 g/mol and the presence of two chlorine atoms through the characteristic isotopic pattern.

  • ¹H and ¹³C NMR Spectroscopy elucidate the connectivity of the atoms, showing the presence of the pyrrole and pyrimidine rings and the relative positions of the protons and carbons.

  • IR Spectroscopy confirms the presence of key functional groups, such as the N-H bond in the pyrrole ring and the C-Cl bonds.

Together, these techniques provide unambiguous evidence for the structure of this compound, ensuring its identity and purity for use in further research and development.

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An In-depth Technical Guide to the ¹H NMR Spectrum of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, a key heterocyclic intermediate in pharmaceutical research.[1][2] As a Senior Application Scientist, this document synthesizes spectroscopic principles with practical considerations to offer a comprehensive resource for researchers working with this compound and its analogs.

Introduction: The Significance of this compound

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry.[1] Its pyrrolopyrimidine core is a prevalent scaffold in numerous biologically active molecules, including kinase inhibitors for oncology applications. The two chlorine substituents provide reactive handles for further chemical modifications, making it a valuable starting material for the synthesis of diverse compound libraries.[1][2] A thorough understanding of its spectroscopic properties, particularly its ¹H NMR spectrum, is paramount for reaction monitoring, structural confirmation, and purity assessment.

Predicted ¹H NMR Spectrum Analysis

Structure and Proton Numbering:

Predicted ¹H NMR Signal Assignments

Detailed Signal Analysis:
  • H-N (Pyrrole NH): The proton attached to the pyrrole nitrogen is expected to appear as a broad singlet in the downfield region of the spectrum, typically between δ 12 and 13 ppm. This significant downfield shift is due to the acidic nature of the N-H proton and its involvement in hydrogen bonding. The broadness of the signal is a result of quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange with residual water in the solvent.

  • H-7 (Pyrrole CH): This proton is part of the five-membered pyrrole ring and is adjacent to the electron-withdrawing pyrimidine ring. Its signal is predicted to be a doublet in the aromatic region, around δ 7.5-7.8 ppm. The multiplicity arises from the coupling to the neighboring H-6 proton. The expected coupling constant (³JHH) is small, in the range of 2-3 Hz, which is characteristic of protons on a pyrrole ring.

  • H-6 (Pyrrole CH): This proton is also on the pyrrole ring and will appear as a doublet due to coupling with H-7. It is expected to be found further upfield than H-7, likely in the range of δ 6.5-6.8 ppm. The electron-donating effect of the adjacent nitrogen atom shields this proton to a greater extent than H-7. The coupling constant will be identical to that of the H-7 signal.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section provides a robust, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound. The causality behind each experimental choice is explained to ensure data integrity and reproducibility.

Sample Preparation:
  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the compound, and its deuterated nature prevents interference from solvent protons in the spectrum. Furthermore, the pyrrole N-H proton is more likely to be observed in DMSO-d₆ due to slower exchange rates compared to protic solvents like methanol-d₄.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆. This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable acquisition time on a standard 400 or 500 MHz NMR spectrometer.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm). However, modern NMR spectrometers can also be calibrated using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

NMR Spectrometer Setup and Data Acquisition:

The following is a generalized acquisition protocol. Specific parameters may need to be adjusted based on the instrument and sample.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in 0.6-0.7 mL DMSO-d6 prep2 Transfer to NMR tube prep1->prep2 acq1 Insert sample and lock on DMSO-d6 signal prep2->acq1 acq2 Shim magnet coils for optimal homogeneity acq1->acq2 acq3 Set acquisition parameters: - Spectral width: ~16 ppm - Number of scans: 16-64 - Relaxation delay (d1): 5s acq2->acq3 acq4 Acquire Free Induction Decay (FID) acq3->acq4 proc1 Apply Fourier Transform to FID acq4->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Apply baseline correction proc2->proc3 proc4 Integrate signals and pick peaks proc3->proc4

¹H NMR Workflow

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Spectral Width: A spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm) is sufficient to cover the expected chemical shift range.

    • Number of Scans: A range of 16 to 64 scans is typically adequate for a sample of this concentration. More scans will improve the signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of at least 5 seconds is recommended. This ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, which is essential for accurate signal integration.

Data Processing:
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure that all peaks have a pure absorption lineshape. Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum to the residual DMSO-d₆ peak at δ 2.50 ppm.

  • Integration and Peak Picking: Integrate the area under each signal to determine the relative ratios of the protons. Use a peak-picking algorithm to identify the precise chemical shift of each peak.

Potential Impurities and their ¹H NMR Signatures

A common synthetic route to this compound involves the chlorination of the corresponding pyrimidine-2,4-dione precursor. Incomplete reaction could lead to the presence of mono-chlorinated intermediates or unreacted starting material. These impurities would have distinct ¹H NMR signals, likely at different chemical shifts from the desired product. For instance, the protons on the pyrrole ring of the dione precursor would be expected to be at a different chemical shift due to the change in the electronic nature of the pyrimidine ring.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its unambiguous identification and purity assessment. By understanding the predicted chemical shifts, multiplicities, and coupling constants, researchers can confidently interpret their experimental data. The provided experimental protocol offers a reliable method for obtaining high-quality spectra, which is a critical step in the synthesis and development of novel therapeutics based on this important heterocyclic scaffold.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Davoren, J. E., et al. (2023). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols, 4(2), 102181. [Link]

  • Beilstein Journals. (2017). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 13, 2364-2372. [Link]

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An In-depth Technical Guide to the ¹³C NMR Analysis of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] In the absence of publicly available experimental spectra, this guide leverages high-quality computational prediction methodologies to present an anticipated ¹³C NMR spectrum. Each predicted chemical shift is meticulously rationalized based on fundamental principles of NMR spectroscopy, including the effects of electronegative substituents, aromaticity, and ring fusion. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of novel heterocyclic compounds.

Introduction: The Significance of this compound

This compound is a key heterocyclic scaffold that serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules.[1][2] The pyrrolo[3,2-d]pyrimidine core is a purine analogue, and its derivatives have been extensively investigated for their potential as therapeutic agents, particularly in the fields of oncology and virology. The two chlorine atoms at the 2- and 4-positions provide reactive sites for nucleophilic substitution, allowing for the facile introduction of various functional groups and the generation of diverse chemical libraries for drug discovery.

Given its pivotal role in synthetic chemistry, the unambiguous structural characterization of this compound is paramount. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being highly sensitive to the local electronic environment. Therefore, a thorough understanding of the ¹³C NMR spectrum is essential for confirming the identity and purity of this important synthetic intermediate.

Theoretical Principles: Predicting the ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound is governed by the interplay of several key factors:

  • Aromaticity: Both the pyrimidine and pyrrole rings are aromatic, and the carbons within these rings are expected to resonate in the typical aromatic region of the ¹³C NMR spectrum (approximately 100-150 ppm).

  • Electronegativity of Chlorine: The two chlorine atoms are highly electronegative and will exert a significant deshielding effect on the carbon atoms to which they are attached (C2 and C4). This will cause their signals to appear at a lower field (higher ppm) compared to unsubstituted carbons in similar aromatic systems.

  • Nitrogen Heteroatoms: The nitrogen atoms in the pyrrole and pyrimidine rings also influence the chemical shifts of the adjacent carbon atoms. The lone pair of electrons on the nitrogen atoms can participate in resonance, affecting the electron density and shielding of the ring carbons.

  • Ring Fusion: The fusion of the pyrrole and pyrimidine rings creates a unique electronic environment for the bridgehead carbons (C4a and C7a), influencing their chemical shifts.

Due to the absence of experimentally acquired data in the public domain, the ¹³C NMR spectrum presented in this guide has been computationally predicted using established algorithms that take these factors into account.

Predicted ¹³C NMR Spectrum and Peak Assignments

The predicted ¹³C NMR spectrum of this compound is presented below. The chemical shifts have been predicted using a reputable online NMR prediction tool and are rationalized based on the structural features of the molecule and comparison with known data for related compounds.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C2~155.0Attached to two electronegative nitrogen atoms and a chlorine atom, resulting in significant deshielding.
C4~152.0Attached to an electronegative nitrogen and a chlorine atom, leading to strong deshielding.
C4a~135.0A quaternary bridgehead carbon, deshielded by the adjacent nitrogen and the fused aromatic system.
C6~125.0A protonated carbon in the pyrrole ring, its chemical shift is influenced by the aromatic system.
C7~115.0A protonated carbon in the pyrrole ring, adjacent to the nitrogen atom.
C7a~110.0A quaternary bridgehead carbon, shielded to a greater extent than C4a.

In-depth Analysis of Predicted Chemical Shifts

A detailed justification for the predicted chemical shifts of each carbon atom is provided below:

  • C2 (~155.0 ppm) and C4 (~152.0 ppm): These carbons are expected to be the most deshielded in the molecule. They are directly bonded to electronegative chlorine atoms, which withdraw electron density through an inductive effect.[3] Furthermore, they are part of the electron-deficient pyrimidine ring and are each bonded to two and one nitrogen atom(s) respectively. This combination of factors results in their signals appearing at the downfield end of the aromatic region. For comparison, the carbons at the 2- and 4-positions in the parent 2,4-dichloropyrimidine resonate at approximately 161.5 ppm and 159.0 ppm, respectively. The slight upfield shift in the fused system can be attributed to the electron-donating effect of the fused pyrrole ring.

  • C4a (~135.0 ppm): This is a quaternary bridgehead carbon, and its chemical shift is influenced by its position at the fusion of the two rings and its proximity to a nitrogen atom. Quaternary carbons generally show weaker signals in ¹³C NMR spectra.

  • C6 (~125.0 ppm) and C7 (~115.0 ppm): These are the two protonated carbons of the pyrrole ring. In the parent pyrrole molecule, the α-carbons (adjacent to the nitrogen) resonate at approximately 118.5 ppm and the β-carbons at around 108.2 ppm.[4] In this compound, the electronic effects of the fused dichloropyrimidine ring will influence these shifts.

  • C7a (~110.0 ppm): This is the second quaternary bridgehead carbon. Its chemical shift is expected to be in the aromatic region, but likely at a higher field compared to C4a due to its different electronic environment within the fused ring system.

Experimental Protocol for ¹³C NMR Analysis

For researchers wishing to acquire an experimental ¹³C NMR spectrum of this compound, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.

5.1. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃) are common choices for heterocyclic compounds. The choice of solvent can slightly influence the chemical shifts, so it is crucial to report the solvent used.

  • Concentration: For ¹³C NMR, a relatively concentrated sample is required due to the low natural abundance of the ¹³C isotope. A concentration of 50-100 mg of the compound in 0.5-0.7 mL of deuterated solvent is recommended.

  • Filtration: To ensure a homogeneous magnetic field and obtain sharp NMR signals, it is essential to filter the sample solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube. This removes any particulate matter.

  • Internal Standard: For accurate chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.0 ppm).

5.2. NMR Spectrometer Setup and Data Acquisition

  • Instrument Tuning and Shimming: The NMR probe should be tuned to the ¹³C frequency, and the magnetic field homogeneity should be optimized by shimming on the deuterium lock signal of the solvent.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer) is typically used.

    • Spectral Width: A spectral width of approximately 200-250 ppm is sufficient to cover the expected range of chemical shifts.

    • Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

    • Relaxation Delay: A relaxation delay of 2-5 seconds should be used to allow for full relaxation of the carbon nuclei, which is important for obtaining quantitative data.

    • Number of Scans: Due to the low sensitivity of ¹³C NMR, a large number of scans (typically several thousand) will be required to achieve a good signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's field strength.

Visualization of Molecular Structure and Workflow

To aid in the understanding of the molecular structure and the experimental workflow, the following diagrams are provided.

Figure 1. Molecular structure of this compound with atom numbering.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (50-100 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter tune Tune and Shim Spectrometer filter->tune setup Set Acquisition Parameters tune->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference Final Spectrum Final Spectrum

Figure 2. Experimental workflow for ¹³C NMR analysis.

Conclusion

This technical guide has provided a detailed, albeit predictive, analysis of the ¹³C NMR spectrum of this compound. By combining computational prediction with a thorough understanding of the structural and electronic factors that influence ¹³C chemical shifts, we have presented a reliable and well-reasoned assignment of the carbon signals. The provided experimental protocol offers a robust framework for obtaining high-quality experimental data, which would be invaluable for validating and refining the predictions made herein. This guide serves as a valuable resource for any scientist working with this important heterocyclic building block, facilitating its accurate identification and characterization in synthetic and medicinal chemistry applications.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Royal Society of Chemistry. Retrieved from [Link]

  • Molecules. (2018). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,4-Dichloropyrimidine. Retrieved from [Link]

  • The Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0035924). Retrieved from [Link]

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Introduction: The Analytical Imperative for a Key Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

This compound is a heterocyclic compound of significant interest in medicinal and agricultural chemistry.[1] Its fused pyrrole and dichloropyrimidine rings provide a reactive scaffold for synthesizing a diverse range of bioactive molecules, including novel kinase inhibitors for oncology and potent antiviral agents.[1][2][3] The precise chlorine substitutions at the C2 and C4 positions make it a versatile intermediate for nucleophilic substitution reactions, allowing for the strategic construction of complex molecular architectures.

Given its role as a critical starting material, the unambiguous characterization of this compound is paramount. Mass spectrometry (MS) stands as the definitive analytical technique for confirming its molecular identity, assessing purity, and investigating its metabolic fate. This guide provides a detailed exploration of the mass spectrometric behavior of this compound, offering field-proven insights into ionization techniques, fragmentation pathways, and analytical protocols for researchers in drug discovery and chemical development.

A summary of the fundamental properties of the molecule is presented below.

PropertyValueSource
Molecular Formula C₆H₃Cl₂N₃[1][4][5]
Average Molecular Weight 188.01 g/mol [1][4]
Monoisotopic Mass 186.9704025 Da[4][6]
CAS Number 63200-54-4[1][4][7]
Appearance Off-white to white powder[1]

Part 1: Ionization Methodologies - Choosing the Right Tool for the Task

The choice of ionization technique is the most critical decision in the mass spectrometric analysis of any analyte. For this compound, two primary methods offer complementary information: Electron Ionization (EI) for detailed structural elucidation and Electrospray Ionization (ESI) for gentle analysis and compatibility with liquid chromatography.

Electron Ionization (EI): The "Hard" Technique for Structural Fingerprinting

Electron Ionization is a classic, high-energy technique that provides a reproducible fragmentation pattern, often referred to as a molecule's "mass spectral fingerprint."[8][9] It is ideally suited for volatile and thermally stable small molecules, making it a perfect match for this compound, particularly when coupled with Gas Chromatography (GC-MS).

Causality of Choice: The primary rationale for using EI is its ability to induce extensive and predictable fragmentation.[9][10] The 70 electron volts (eV) of energy used in standard EI sources far exceeds the ionization energy of the molecule and the strength of its chemical bonds, leading to a cascade of bond cleavages.[9] The resulting fragments provide a detailed roadmap of the molecule's structure, which is invaluable for unambiguous identification and for distinguishing it from potential isomers.

Electrospray Ionization (ESI): The "Soft" Technique for Intact Molecule Analysis

In contrast to EI, Electrospray Ionization is a "soft" ionization method that transfers analyte molecules from a liquid phase to the gas phase as intact, charged ions.[11] This technique is the cornerstone of modern Liquid Chromatography-Mass Spectrometry (LC-MS).

Causality of Choice: ESI is selected when the primary goal is to determine the molecular weight of the compound with high confidence and to minimize fragmentation. The pyrrolo[3,2-d]pyrimidine core contains several basic nitrogen atoms that are readily protonated in the acidic mobile phases commonly used in reversed-phase LC. This results in a strong signal for the protonated molecule, [M+H]⁺. Its compatibility with LC makes ESI the indispensable choice for analyzing the compound in complex matrices, such as reaction mixtures or biological samples, where prior separation is necessary.

Part 2: Deciphering the Fragmentation Code

The true power of mass spectrometry lies in the interpretation of fragmentation patterns. The unique structural features of this compound—specifically the two chlorine atoms and the fused heterocyclic system—give rise to a distinctive and informative fragmentation cascade under both EI and ESI conditions.

Predicted Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, the molecule first forms a radical cation (M⁺•) at m/z 187 (referring to the ³⁵Cl isotope). The most prominent feature in the spectrum will be the isotopic cluster for a dichlorinated compound, with characteristic peaks at m/z 187, 189, and 191. The fragmentation is predicted to proceed through several key pathways involving the sequential loss of chlorine, hydrogen chloride (HCl), and hydrogen cyanide (HCN), which are characteristic losses for chlorinated aromatic and nitrogen-containing heterocyclic compounds, respectively.[12][13][14]

The proposed fragmentation pathway is illustrated below.

G M C₆H₃Cl₂N₃⁺• m/z 187/189/191 (Molecular Ion) F1 C₆H₃ClN₃⁺• m/z 152/154 (Loss of Cl•) M->F1 - Cl• F4 C₆H₂Cl₂N₂⁺ m/z 160/162 (Loss of HCN) M->F4 - HCN F2 C₆H₂ClN₂⁺• m/z 125/127 (Loss of HCN) F1->F2 - HCN F3 C₅H₂ClN₂⁺ m/z 112/114 (Loss of HCN) F2->F3 - CH F5 C₅H₂Cl₂N⁺ m/z 145/147 (Loss of HCN) F4->F5 - HCN

Caption: Proposed EI fragmentation pathway for this compound.

Collision-Induced Dissociation (CID) in ESI-MS/MS

In a tandem mass spectrometry (MS/MS) experiment using ESI, the protonated molecule [M+H]⁺ (m/z 188/190/192) is selected and fragmented via collision-induced dissociation (CID). This process is lower in energy than EI, leading to simpler spectra dominated by the most favorable fragmentation routes. The most anticipated fragmentation is the neutral loss of HCl, a common pathway for protonated chlorinated heterocycles.

G MH [C₆H₄Cl₂N₃]⁺ m/z 188/190/192 (Precursor Ion) F1 [C₆H₃ClN₃]⁺ m/z 152/154 (Product Ion) MH->F1 - HCl

Caption: Primary ESI-MS/MS fragmentation of the [M+H]⁺ ion.

The Dichloro-Isotopic Signature: A Definitive Marker

A non-negotiable feature for confirming the identity of this compound is the isotopic pattern generated by the two chlorine atoms. Natural chlorine exists as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). For a molecule containing two chlorine atoms, the resulting isotopic cluster for the molecular ion (or any chlorine-containing fragment) will exhibit a highly characteristic intensity ratio.

Ion ClusterIsotope CompositionTheoretical m/z (Monoisotopic)Expected Relative Abundance
M(³⁵Cl)(³⁵Cl)186.9704100%
M+2(³⁵Cl)(³⁷Cl)188.967565.0%
M+4(³⁷Cl)(³⁷Cl)190.964510.5%

This table refers to the radical cation M⁺• in EI-MS. For the [M+H]⁺ ion in ESI-MS, add 1.0078 Da to each m/z value.

Part 3: Experimental Workflows and Protocols

The following protocols are self-validating systems designed for robust and reproducible analysis. They represent standard practices in pharmaceutical and chemical analysis laboratories.

General Sample Preparation
  • Weighing: Accurately weigh approximately 1 mg of this compound using an analytical balance.

  • Dissolution: Transfer the solid to a 10 mL volumetric flask. Dissolve and dilute to the mark with HPLC-grade methanol or acetonitrile to create a 100 µg/mL stock solution.

  • Working Solution: Further dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent for direct infusion or GC-MS analysis. For LC-MS, dilute using the initial mobile phase composition.

Protocol: GC-EI-MS Analysis

This protocol is designed for identity confirmation and purity assessment.

  • GC System: Agilent 8890 or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.

  • Injection: 1 µL injection volume, split mode (e.g., 20:1).

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 minutes.

  • MS System: Agilent 5977 or equivalent single quadrupole MS.

  • Interface Temperature: 280 °C.

  • Ion Source: Electron Ionization (EI) at 230 °C.

  • Electron Energy: 70 eV.

  • Mass Range: Scan from m/z 40 to 300.

Protocol: LC-ESI-MS Analysis

This protocol is optimized for analyzing the compound in solution and for future metabolite identification studies.

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: Waters ACQUITY BEH C18 (50 mm x 2.1 mm x 1.7 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Program:

    • Start at 5% B.

    • Linear gradient to 95% B over 5 minutes.

    • Hold at 95% B for 1 minute.

    • Return to 5% B and re-equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS System: Waters Xevo TQ-S or equivalent tandem quadrupole MS.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Key ESI Settings:

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 450 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Cone Gas Flow: 50 L/hr.

    • Source Temperature: 150 °C.

  • Data Acquisition:

    • Full Scan: m/z 50 to 400 to find the [M+H]⁺ ion.

    • MS/MS: Select precursor ion m/z 188 and fragment with appropriate collision energy (e.g., 15-25 eV) to monitor the transition to product ion m/z 152.

Overall Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Weigh Compound P2 Dissolve in Solvent (e.g., MeOH, ACN) P1->P2 P3 Dilute to Working Conc. (1-10 µg/mL) P2->P3 A1 Inject Sample P3->A1 A2 Chromatographic Separation (GC or LC) A1->A2 A3 Ionization (EI or ESI) A2->A3 A4 Mass Analysis (m/z Separation) A3->A4 A5 Detection A4->A5 D1 Generate Mass Spectrum A5->D1 D2 Confirm Molecular Ion & Isotopic Pattern D1->D2 D3 Analyze Fragmentation D2->D3 D4 Final Report D3->D4

Caption: A generalized workflow for the mass spectrometric analysis of the target compound.

Conclusion

The mass spectrometric analysis of this compound is a robust process that yields a wealth of structural information. Electron Ionization provides a detailed fragmentation fingerprint essential for absolute identity confirmation, while Electrospray Ionization offers a sensitive method for molecular weight determination and LC-MS applications. The characteristic isotopic signature from the two chlorine atoms serves as an unambiguous confirmation of its elemental composition. By leveraging the protocols and understanding the fragmentation logic detailed in this guide, researchers can confidently characterize this vital synthetic intermediate, ensuring the integrity and quality of their drug discovery and development endeavors.

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  • Kugel, S., et al. (2019). Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Molecular Cancer Therapeutics. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Negative-mode electrospray ionization mass spectrum of.... Retrieved from [Link]

  • Abdel-Aziz, A. A. M., et al. (2022). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Kugel, S., et al. (2019). Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. National Institutes of Health. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine: A Detailed Guide from 6-Methyluracil

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the multi-step synthesis of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine, a crucial intermediate in the development of novel therapeutics.[1] The synthesis commences with the readily available starting material, 6-methyluracil, and proceeds through a three-step sequence involving nitration, reductive cyclization, and chlorination. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights, step-by-step experimental procedures, and a discussion of the underlying chemical principles.

Introduction

The pyrrolo[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active molecules.[2] Specifically, this compound serves as a versatile building block for the synthesis of a wide array of pharmaceutical agents, including kinase inhibitors for cancer therapy, as well as potential antiviral and anti-inflammatory compounds.[1][3] The two reactive chlorine atoms at the C2 and C4 positions are amenable to nucleophilic substitution, allowing for the facile introduction of diverse functionalities and the optimization of structure-activity relationships in drug discovery programs.[4] This document outlines a reliable and reproducible synthetic route to this key intermediate, starting from the inexpensive and commercially available 6-methyluracil.

Overall Synthetic Scheme

The transformation of 6-methyluracil into this compound is accomplished through the following three-step synthetic sequence:

Synthetic_Scheme 6-Methyluracil 6-Methyluracil 5-Nitro-6-methyluracil 5-Nitro-6-methyluracil 6-Methyluracil->5-Nitro-6-methyluracil Step 1: Nitration 5H-pyrrolo[3,2-d]pyrimidine-2,4-dione 5H-pyrrolo[3,2-d]pyrimidine-2,4-dione 5-Nitro-6-methyluracil->5H-pyrrolo[3,2-d]pyrimidine-2,4-dione Step 2: Reductive Cyclization This compound This compound 5H-pyrrolo[3,2-d]pyrimidine-2,4-dione->this compound Step 3: Chlorination

Caption: Overall synthetic workflow from 6-methyluracil.

Part 1: Synthesis of 5-Nitro-6-methyluracil

The initial step involves the electrophilic nitration of the C5 position of the 6-methyluracil ring. The electron-donating nature of the methyl group and the pyrimidine nitrogens directs the nitration to this position.

Protocol: Step 1 - Nitration

Materials:

  • 6-Methyluracil

  • Fuming Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Deionized Water

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 6-methyluracil (1.0 eq).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (3.0 eq) to the flask while maintaining the temperature below 10 °C. Stir until all the 6-methyluracil has dissolved.

  • In a separate beaker, prepare a nitrating mixture by carefully adding fuming nitric acid (1.2 eq) to concentrated sulfuric acid (1.0 eq) at 0 °C.

  • Add the nitrating mixture dropwise to the solution of 6-methyluracil over a period of 30-45 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • A yellow precipitate of 5-nitro-6-methyluracil will form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold deionized water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 5-nitro-6-methyluracil as a light-yellow solid.[5]

Expected Yield: 80-90%

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
6-MethyluracilC₅H₆N₂O₂126.11White solid
5-Nitro-6-methyluracilC₅H₅N₃O₄171.11Light-yellow solid

Part 2: Synthesis of 5H-pyrrolo[3,2-d]pyrimidine-2,4-dione

The second step involves the reductive cyclization of the nitro group in 5-nitro-6-methyluracil. The nitro group is reduced to an amino group, which then undergoes an intramolecular condensation with the adjacent methyl group to form the pyrrole ring of the pyrrolo[3,2-d]pyrimidine scaffold.

Protocol: Step 2 - Reductive Cyclization

Materials:

  • 5-Nitro-6-methyluracil

  • Sodium Dithionite (Na₂S₂O₄)

  • Aqueous Ammonia (25%)

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Suspend 5-nitro-6-methyluracil (1.0 eq) in deionized water in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add aqueous ammonia to the suspension until the solid dissolves and the solution becomes basic (pH 8-9).

  • Heat the solution to 70-80 °C.

  • Gradually add sodium dithionite (4.0-5.0 eq) in portions to the hot solution. The yellow color of the solution should fade during the addition.

  • After the addition is complete, heat the reaction mixture at reflux for 2 hours.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Acidify the solution to pH 3-4 with concentrated hydrochloric acid.

  • A precipitate of 5H-pyrrolo[3,2-d]pyrimidine-2,4-dione will form.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Expected Yield: 70-80%

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
5H-pyrrolo[3,2-d]pyrimidine-2,4-dioneC₆H₅N₃O₂151.12Off-white solid

Part 3: Synthesis of this compound

The final step is the chlorination of the di-hydroxy pyrimidine ring of 5H-pyrrolo[3,2-d]pyrimidine-2,4-dione. Phosphorus oxychloride is a powerful chlorinating agent that converts the hydroxyl groups into chlorine atoms.[6][7][8]

Chlorination_Mechanism cluster_0 Chlorination with POCl3 Start 5H-pyrrolo[3,2-d]pyrimidine-2,4-dione Product This compound Start->Product Reflux Reagent POCl3 (Phosphorus Oxychloride)

Caption: Conversion of the dione to the dichloro derivative.

Protocol: Step 3 - Chlorination

Materials:

  • 5H-pyrrolo[3,2-d]pyrimidine-2,4-dione

  • Phosphorus Oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Toluene

  • Ice

  • Saturated Sodium Bicarbonate Solution

Equipment:

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as phosphorus oxychloride is highly corrosive and reacts violently with water.[1][4][9][10] Wear appropriate personal protective equipment, including gloves, lab coat, and safety goggles.

  • To a round-bottom flask, add 5H-pyrrolo[3,2-d]pyrimidine-2,4-dione (1.0 eq) and phosphorus oxychloride (10.0 eq).

  • Add a catalytic amount of N,N-dimethylaniline (0.1 eq).

  • Fit the flask with a reflux condenser protected by a calcium chloride drying tube.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a large beaker. This step is highly exothermic and will generate HCl gas.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Expected Yield: 60-75%

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
This compoundC₆H₃Cl₂N₃188.01White to off-white solid

Characterization Data

This compound:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.5 (br s, 1H, NH), 7.85 (d, J = 3.2 Hz, 1H), 6.60 (d, J = 3.2 Hz, 1H).[11]

  • Mass Spectrometry (EI): m/z 187/189/191 (M⁺, corresponding to the isotopic pattern of two chlorine atoms).

Safety and Handling

  • Nitric Acid: Fuming nitric acid is a strong oxidizing agent and is highly corrosive. Handle with extreme care in a fume hood, wearing appropriate PPE.

  • Phosphorus Oxychloride: POCl₃ is highly toxic, corrosive, and reacts violently with water, releasing toxic fumes.[1][4][9][10] Always handle it in a fume hood and wear acid-resistant gloves and face protection. Ensure a quench station with sodium bicarbonate is readily available.

  • General Precautions: All reactions should be carried out in a well-ventilated fume hood. Standard laboratory safety practices should be followed, including the use of safety glasses, lab coats, and gloves.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of this compound from 6-methyluracil. The described three-step sequence is a reliable method for obtaining this valuable intermediate in good overall yield. The procedures outlined herein are intended to be a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.

References

  • Air Liquide. (n.d.). Phosphorus Oxychloride. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Benson, B., & Lorenz, P. (1974). Nitro-Centered Free Radicals in y-Irradiated 5-Nitro-6-Methyluracil at 77°K.
  • El-Gazzar, A. B. A., Gaafar, A. M., & Aly, A. S. (2009). The benzoylation of 6-methyluracil and 5-nitro-6-methyluracil. Afric J Pure Appl Chem, 3, 197-203.
  • Penner, F., et al. (2018). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 14, 2736-2743.
  • MDPI. (2018). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molbank, 2018(4), M1014.
  • PubChem. (n.d.). 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. Retrieved from [Link]

  • Bardagí, M. V., & Rossi, R. A. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives.
  • Yoneda, F., et al. (1981). Pyrimidine derivatives and related compounds. Part 47. A new synthesis of xanthines and pyrrolo[3,2-d]pyrimidines by intramolecular cyclisation of 6-substituted 5-nitrouracil derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1981, 1754-1757.
  • Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 6-methyluracil. Retrieved from [Link]

  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?. Retrieved from [Link]

  • Xia, Z., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. European Journal of Medicinal Chemistry, 224, 113711.
  • MDPI. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. International Journal of Molecular Sciences, 24(14), 11488.
  • El-Gazzar, A. R. B. A., et al. (2008). Synthesis and Activity of Novel 5-substituted pyrrolo[2,3-d]pyrimidine Analogues as pp60(c-Src) Tyrosine Kinase Inhibitors. Archiv der Pharmazie, 341(2), 113-120.
  • Royal Society of Chemistry. (2023). Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. Organic & Biomolecular Chemistry, 21(34), 6901-6913.

Sources

Application Notes and Protocols for the Preparation of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Pyrrolo[3,2-d]pyrimidine Scaffold

The pyrrolo[3,2-d]pyrimidine nucleus, an isomer of purine, represents a privileged scaffold in medicinal chemistry and drug discovery. Its structural resemblance to the purine bases found in DNA and RNA allows molecules built upon this framework to interact with a wide array of biological targets, particularly ATP-binding sites in enzymes.[1] This has led to the development of numerous potent and selective inhibitors for various enzyme families.

Among the derivatives of this scaffold, 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine stands out as a critical and highly versatile starting material.[2] The two chlorine atoms on the pyrimidine ring are excellent leaving groups, enabling sequential and regioselective nucleophilic substitution reactions. This reactivity allows for the systematic and modular construction of diverse chemical libraries, making it an ideal building block for structure-activity relationship (SAR) studies and the optimization of drug candidates.[3] This guide provides a comprehensive overview of the synthesis, characterization, and application of this key intermediate, with detailed protocols for researchers in pharmaceutical and biochemical fields. Its applications are extensive, serving as a cornerstone in the synthesis of kinase inhibitors for oncology, as well as novel antiviral and anti-inflammatory agents.[2][3]

Core Synthetic Strategy: From Precursors to the Dichlorinated Intermediate

The most common and scalable approach to synthesizing the this compound core involves a two-stage process: first, the construction of the fused pyrrolopyrimidinone ring system, followed by a chlorination reaction to install the reactive chloro groups.

Stage 1: Formation of the Fused Ring System

The initial step typically involves building the pyrimidine ring onto a pre-existing pyrrole-based precursor. A widely adopted method starts with a substituted pyrrole, which undergoes cyclization to form the 5H-pyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-dione. This precursor sets the stage for the subsequent chlorination.

Stage 2: Chlorination with Phosphorus Oxychloride (POCl₃)

The conversion of the dione intermediate to the target 2,4-dichloro derivative is a critical step, most effectively achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This reaction is a nucleophilic substitution on the carbonyl groups. The lone pair of electrons on the oxygen attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a good leaving group. A subsequent attack by a chloride ion displaces this group, resulting in the desired chlorinated pyrimidine ring. The presence of a tertiary amine, such as N,N-diisopropylethylamine (DIPEA), is often used to catalyze the reaction and neutralize the HCl byproduct.

G cluster_0 Stage 1: Ring Formation cluster_1 Stage 2: Chlorination cluster_2 Stage 3: Derivatization Pyrrole Precursor Pyrrole Precursor Pyrrolopyrimidinone Core Pyrrolopyrimidinone Core Pyrrole Precursor->Pyrrolopyrimidinone Core Cyclization Cyclization Reagents Cyclization Reagents Cyclization Reagents->Pyrrolopyrimidinone Core Target Intermediate Target Intermediate Pyrrolopyrimidinone Core->Target Intermediate Chlorination Chlorinating Agent (POCl3) Chlorinating Agent (POCl3) Chlorinating Agent (POCl3)->Target Intermediate Final Derivatives Final Derivatives Target Intermediate->Final Derivatives Nucleophilic Substitution Nucleophiles (Amines, etc.) Nucleophiles (Amines, etc.) Nucleophiles (Amines, etc.)->Final Derivatives G Start 2,4-Dichloro-5H- pyrrolo[3,2-d]pyrimidine Step1 Nucleophilic Substitution at C4 position (more reactive) + R1-NH2 Start->Step1 Intermediate 2-Chloro-4-(R1-amino)-5H- pyrrolo[3,2-d]pyrimidine Step1->Intermediate Step2 Nucleophilic Substitution at C2 position + R2-OH / R2-SH / etc. Intermediate->Step2 Final Diverse C2, C4-Disubstituted Derivatives Step2->Final

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrrolo[3,2-d]pyrimidine Core

The 5H-pyrrolo[3,2-d]pyrimidine scaffold, an isomer of the biologically crucial purine ring system, represents a "privileged" structure in medicinal chemistry and drug development. Its derivatives are integral to a multitude of therapeutic agents, demonstrating a wide spectrum of biological activities, including but not limited to, potent kinase inhibitors for oncology, antiviral agents, and antagonists for various receptors. The ability to selectively functionalize this core structure is paramount for the exploration of new chemical space and the generation of novel drug candidates.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools for the formation of carbon-carbon bonds in modern organic synthesis.[1] Its application to the 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine scaffold provides a direct and efficient route to introduce aryl and heteroaryl moieties, which are key components for modulating the pharmacological profile of the resulting molecules. This guide provides an in-depth technical overview, field-proven insights, and detailed protocols for performing Suzuki coupling reactions on this valuable heterocyclic substrate.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate.[2] The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (in this case, this compound) to a low-valent palladium(0) complex. This step forms a new organopalladium(II) species. For dihalogenated substrates, this step is often rate-determining and dictates the regioselectivity of the reaction.

  • Transmetalation : The organopalladium(II) complex then reacts with a boronate species, which is formed by the activation of the boronic acid with a base. During transmetalation, the organic group from the boron atom is transferred to the palladium center, displacing the halide.

  • Reductive Elimination : In the final step, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Catalyst ArPd(II)XL2 Ar-Pd(II)-X-L₂ Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) ArPd(II)R'L2 Ar-Pd(II)-R'-L₂ ArPd(II)XL2->ArPd(II)R'L2 Transmetalation (R'-B(OR)₂ + Base) ArPd(II)R'L2->Pd(0)L2 Reductive Elimination Ar-R' Coupled Product Ar-R' ArPd(II)R'L2->Ar-R' Ar-X 2,4-Dichloro-5H- pyrrolo[3,2-d]pyrimidine Ar-X->ArPd(II)XL2 R'-B(OR)2 Arylboronic Acid R'-B(OH)₂ R'-B(OR)2->ArPd(II)R'L2 caption The catalytic cycle of the Suzuki-Miyaura cross-coupling.

The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Regioselectivity with this compound

A critical consideration when working with dihalogenated heterocycles is regioselectivity. For 2,4-dichloropyrimidines, and by extension this compound, the chlorine atom at the C4 position is generally more reactive towards palladium-catalyzed cross-coupling reactions than the chlorine at the C2 position.[2][3] This preferential reactivity is attributed to the favored oxidative addition of palladium into the C4-chlorine bond.

This inherent selectivity allows for a stepwise functionalization strategy:

  • Mono-arylation : By carefully controlling the reaction conditions (e.g., temperature, stoichiometry of the boronic acid), it is possible to achieve selective mono-substitution at the C4 position, yielding 4-aryl-2-chloro-5H-pyrrolo[3,2-d]pyrimidine derivatives. A study on the related 2,4-dichloropyrrolo[2,3-d]pyrimidine scaffold demonstrated that conducting the reaction at 60–70°C with 1.2 equivalents of arylboronic acid favors the formation of the C4-substituted product.[4]

  • Di-arylation : To achieve substitution at both the C2 and C4 positions, more forcing conditions are typically required, such as higher temperatures (e.g., reflux) and a larger excess of the boronic acid (e.g., 2.4 equivalents or more).[4]

It is noteworthy that protection of the pyrrole nitrogen (N7 in the pyrrolo[2,3-d]pyrimidine isomer, which corresponds to N5 in the pyrrolo[3,2-d]pyrimidine system) can sometimes alter the regioselectivity and reactivity profile.[4] However, for many applications, the reaction can proceed efficiently without N-H protection.

Experimental Protocols

The following protocol provides a robust starting point for the selective mono-arylation of this compound at the C4 position. Optimization may be required for specific boronic acids.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Substrate, Boronic Acid, Base, Solvent setup->reagents degas Degas Mixture reagents->degas catalyst Add Palladium Catalyst degas->catalyst heat Heat to Reaction Temp (e.g., 80-100 °C) catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Column Chromatography) workup->purify end Isolated Product purify->end caption Experimental workflow for the Suzuki-Miyaura cross-coupling.

Experimental workflow for the Suzuki-Miyaura cross-coupling.

Materials and Reagents:
  • This compound

  • Arylboronic acid (1.1 - 1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, or a mixture such as 1,4-dioxane/water 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Step-by-Step Procedure:
  • Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition : Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Degassing : Sparge the resulting suspension with the inert gas for 15-20 minutes to thoroughly degas the solvent.

  • Catalyst Addition : Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Reaction : Place the flask in a preheated oil bath at the desired temperature (a starting point of 80-100°C is recommended).

  • Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 25 mL).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 4-aryl-2-chloro-5H-pyrrolo[3,2-d]pyrimidine.

Data Summary: Exemplary Reaction Conditions

The choice of catalyst, base, and solvent is crucial for the success of the Suzuki coupling. The following table summarizes conditions that have been successfully employed for the Suzuki coupling of related dichloropyrimidine systems, providing a valuable starting point for optimization.

SubstrateBoronic AcidCatalyst (mol%)Base (eq.)SolventTemp (°C)Yield (%)Reference
2,4-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (3)1,4-Dioxane10071[2]
2,4-dichloropyrimidine(4-methoxyphenyl)boronic acidPd(PPh₃)₄ (0.5)K₂CO₃ (3)1,4-Dioxane/H₂O100 (MW)77[2]
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O70-8062[5]
2,4-dichloro-7-methylpyrrolo[2,3-d]pyrimidinePhenylboronic acidPd(OAc)₂ (2) / (2-biphenyl)dicyclohexylphosphine (4)K₃PO₄ (3)1,4-Dioxane100N/A (intermediate)[6]

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor choice of base or solvent- Low reaction temperature- Use a fresh batch of catalyst or a pre-catalyst.- Ensure thorough degassing of the reaction mixture.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., DME, THF).- Increase the reaction temperature.
Formation of homocoupled boronic acid byproduct - Presence of oxygen- Slow oxidative addition- Improve degassing procedures.- Use a more active catalyst/ligand system to promote faster cross-coupling.
Debromination/Dechlorination of starting material - Presence of water or protic impurities- Certain catalyst/ligand combinations- Use anhydrous solvents and reagents.- Screen alternative palladium catalysts and ligands.
Poor regioselectivity (formation of 2,4-disubstituted product) - Reaction temperature too high- Excess of boronic acid- Lower the reaction temperature (e.g., to 60-70°C).- Use a stoichiometric amount or slight excess (1.1 eq) of the boronic acid.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 4-aryl- and 2,4-diaryl-5H-pyrrolo[3,2-d]pyrimidines. By understanding the underlying mechanism and the principles of regioselectivity, and by carefully selecting the appropriate reaction conditions, researchers can efficiently generate diverse libraries of these valuable compounds. The protocols and data presented in this guide serve as a comprehensive resource for scientists and professionals in drug discovery and development, enabling the synthesis of novel molecules with significant therapeutic potential.

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-catalyzed cross-coupling reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
  • Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. [Link]

  • Tumkevicius, S., & Dodonova, J. (2012). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions (Review). Chemistry of Heterocyclic Compounds, 48(2), 257-271. [Link]

  • Dodonova, J., Vektariene, A., & Tumkevicius, S. (2014). Access to 6-arylpyrrolo[2,3-d]pyrimidines via a palladium-catalyzed direct C–H arylation reaction. RSC Advances, 4(77), 40822-40828. [Link]

  • Hussain, M., He, L., & Langer, P. (2009). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry, 2009(28), 4843-4849. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]

  • Loreto, M. A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508-4521. [Link]

  • Norman, J. P., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(11), 7414-7421. [Link]

  • Almond-Thynne, J., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8(1), 40-62. [Link]

  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in 2014: a mechanistic perspective. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Chelucci, G., & Thummel, R. P. (2002). Chiral 2, 2′-bipyridines, 1, 10-phenanthrolines, and 2, 2′: 6′, 2 ″-terpyridines: syntheses and applications in asymmetric catalysis. Chemical Reviews, 102(9), 3129-3170. [Link]

  • Iqbal, N., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(11), 2154. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki− Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]

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Application Notes & Protocols for the Regioselective Buchwald-Hartwig Amination of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 5H-pyrrolo[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents. The selective functionalization of this heterocyclic system is paramount for the development of novel drug candidates. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of C-N bonds, offering a significant advantage over traditional methods like Nucleophilic Aromatic Substitution (SNAr) in terms of efficiency, scope, and particularly, regioselectivity.[1][2][3] This guide provides a comprehensive overview, detailed protocols, and expert insights into the application of the Buchwald-Hartwig amination for the selective functionalization of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine.

The Challenge of Regioselectivity in Dichloropyrimidine Functionalization

The this compound scaffold presents two reactive chlorine atoms, at the C2 and C4 positions. The inherent electronic properties of the pyrimidine ring generally render the C4 position more susceptible to nucleophilic attack than the C2 position.[4] However, traditional SNAr reactions often result in poor regioselectivity, yielding a mixture of C2 and C4 substituted products that can be challenging to separate.[1][4] This lack of control can significantly hinder the efficient synthesis of desired target molecules.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, offers a robust solution to this challenge.[1][2] By carefully selecting the catalyst, ligand, and reaction conditions, highly regioselective mono-amination at the more reactive C4 position can be achieved.[1] This high degree of control is a key advantage, leading to cleaner reactions, simpler purification, and higher yields of the desired product.[1]

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][5][6] The choice of a bulky, electron-rich phosphine ligand is critical for promoting the catalytic cycle and preventing side reactions.[5][6]

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, the C4-Cl bond of the dichloropyrimidine) to form a Pd(II) complex.[2][6]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.[2][5]

  • Reductive Elimination: The palladium-amido complex undergoes reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][6]

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex R-Pd(II)(X)L_n oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination R'R''NH, Base amido_complex R-Pd(II)(NR'R'')L_n amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Recommended Protocol for Mono-amination of this compound

This protocol provides a robust starting point for the selective mono-amination at the C4 position. Optimization of reaction parameters may be necessary for specific amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, or BINAP)

  • Base (e.g., NaOtBu, LiHMDS, or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Experimental Workflow:

Experimental_Workflow start Start reagent_prep Reagent Preparation: - Dry and degas solvent - Weigh reagents under inert atmosphere start->reagent_prep reaction_setup Reaction Setup: - Combine pyrimidine, catalyst, ligand, and base in Schlenk tube - Add solvent and amine reagent_prep->reaction_setup reaction Reaction: - Heat to desired temperature (e.g., 80-110 °C) - Stir under inert atmosphere reaction_setup->reaction monitoring Monitoring: - Track progress via TLC or LC-MS reaction->monitoring monitoring->reaction Continue if incomplete workup Workup: - Quench reaction - Extract with organic solvent - Wash and dry organic layer monitoring->workup Upon completion purification Purification: - Concentrate crude product - Purify by column chromatography workup->purification end End purification->end

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Preparation: In a glovebox or under a stream of inert gas, add the this compound (1.0 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), phosphine ligand (e.g., XPhos, 4-10 mol%), and base (e.g., NaOtBu, 1.5-2.5 equiv) to an oven-dried Schlenk tube.

  • Reagent Addition: Add the amine (1.1-1.5 equiv) and the anhydrous, degassed solvent (to a concentration of 0.1-0.2 M with respect to the pyrimidine).

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Key Parameters and Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of reaction parameters. The following table summarizes typical conditions and expected outcomes based on analogous reactions with dichloropyrimidines.[1][5]

ParameterRecommended ConditionsRationale & Expert Insights
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂ (1-5 mol%)Both are effective precatalysts that form the active Pd(0) species in situ.
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos)These ligands promote reductive elimination and prevent β-hydride elimination. The choice of ligand can significantly impact reaction efficiency and scope.[6]
Base NaOtBu, LiHMDS, Cs₂CO₃ (1.5-2.5 equiv)Strong, non-nucleophilic bases are required to deprotonate the amine. NaOtBu is generally effective, while LiHMDS can be used for substrates with base-sensitive functional groups.[4][7]
Solvent Toluene, Dioxane, THF (anhydrous, degassed)Aprotic solvents are standard. Ensure the solvent is rigorously dried and degassed to prevent catalyst deactivation.[5]
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion, but excessive heat can lead to side product formation.
Amine Equivalence 1.1-1.5 equivA slight excess of the amine is typically used to ensure complete consumption of the starting material.
Troubleshooting Common Issues
IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Use fresh precatalyst and ligand.[5]
Insufficient temperatureGradually increase the reaction temperature in 10 °C increments.
Formation of Di-substituted Product High catalyst loading or extended reaction timeReduce the catalyst loading and monitor the reaction closely to stop it once the mono-aminated product is maximized.[5]
High equivalence of amineUse a stoichiometric amount or a slight excess (1.1 equiv) of the amine.[5]
Dehalogenation of Starting Material Presence of water or other protic impuritiesEnsure all reagents and solvents are rigorously dried.
β-Hydride elimination from the amineThis is more common with primary amines. Consider using a different ligand or a lower reaction temperature.
Conclusion

The Buchwald-Hartwig amination is a highly effective and regioselective method for the synthesis of 4-amino-2-chloro-5H-pyrrolo[3,2-d]pyrimidines. By carefully controlling the reaction parameters, researchers can achieve high yields of the desired mono-aminated product, which is a valuable intermediate for the synthesis of a wide range of biologically active molecules. The protocols and insights provided in this guide offer a solid foundation for the successful application of this powerful cross-coupling reaction in drug discovery and development.

References

  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4,6-Dichloro-5-methoxypyrimidine - Benchchem.
  • Amination of Dichloropyrimidines: A Comparative Guide to Buchwald-Hartwig and Nucleophilic Aromatic Substitution (SNAr) Reaction - Benchchem.
  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine - ResearchGate. [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

  • Buchwald-Hartwig Amination Mechanism | Organic Chemistry - YouTube. [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate. [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]

  • Efficient synthesis of 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one - Sci-Hub. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - Beilstein Journals. [Link]

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Application Note & Protocols: Mastering Regioselective Substitution of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrrolo[3,2-d]pyrimidine Core

The 7-deazapurine scaffold, specifically the pyrrolo[3,2-d]pyrimidine core, is a privileged structure in medicinal chemistry.[1][2] Its resemblance to native purines allows molecules derived from this scaffold to effectively interact with a multitude of biological targets, most notably protein kinases.[3][4] Consequently, this heterocyclic system is a cornerstone in the development of therapeutics for oncology, inflammation, and viral infections.[2][5]

The synthetic utility of this scaffold hinges on the ability to precisely functionalize it. The starting material, 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, offers two reactive handles for nucleophilic substitution. However, the electronic inequivalence of the C2 and C4 positions presents both a challenge and a strategic opportunity. Mastering the regioselective substitution of these two chlorine atoms is paramount for efficient library synthesis and the development of novel chemical entities. This guide provides a detailed examination of the underlying principles and actionable protocols to control substitution at either the C4 or C2 position.

The Principle of Regioselectivity: An Electronic Tug-of-War

The functionalization of this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[6][7] This process involves two key steps:

  • Addition: A nucleophile attacks one of the electron-deficient, chlorine-bearing carbons (C2 or C4), breaking the aromaticity and forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[8]

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.

The regioselectivity—whether the nucleophile attacks C2 or C4—is dictated by the relative stability of the corresponding Meisenheimer complex. For the unsubstituted pyrrolo[3,2-d]pyrimidine core, the C4 position is inherently more electrophilic and kinetically favored for attack .[9][10]

This preference is rooted in the electronic architecture of the fused ring system. Quantum mechanics (QM) analyses show that the Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloropyrimidine analogs is predominantly distributed at the C4 position.[9] This indicates that C4 is the more electron-deficient center and, therefore, the more favorable site for nucleophilic attack. The adjacent nitrogen atoms (N1 and N3) exert a strong electron-withdrawing inductive effect, which is more pronounced at the C4 and C6 positions than at C2.[10]

Sources

Application Notes & Protocols: Synthesis of Novel VEGFR2 Inhibitors Utilizing the 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and evaluation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitors. We focus on a strategic approach that employs the versatile 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine as a core building block, allowing for the systematic exploration of chemical space to develop potent and selective anti-angiogenic agents.

Introduction: Targeting Angiogenesis through VEGFR2 Inhibition

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiology and pathological conditions, most notably in tumor growth and metastasis.[1][2] The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary regulator of this process. Specifically, the binding of VEGF-A to VEGFR2 (also known as KDR) on endothelial cells triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signals that promote cell proliferation, migration, survival, and permeability.[1][3][4] Dysregulation of this pathway is a hallmark of many cancers, making VEGFR2 a prime therapeutic target for anti-cancer drug development.[5]

The pyrrolo[2,3-d]pyrimidine scaffold, and its isomer pyrrolo[3,2-d]pyrimidine, are recognized as "privileged structures" in medicinal chemistry. As deaza-isosteres of adenine, a component of ATP, they are exceptionally well-suited to act as hinge-binding motifs in the ATP-binding pocket of various kinases.[6][7] This structural mimicry provides a robust foundation for designing potent ATP-competitive kinase inhibitors.[7][8]

This guide details the strategic use of this compound, a highly versatile intermediate, for the modular synthesis of novel VEGFR2 inhibitors. We will provide the scientific rationale behind the synthetic strategy, detailed experimental protocols, and methods for biological evaluation.

The VEGFR2 Signaling Pathway: A Key Target

Upon ligand binding, VEGFR2 undergoes autophosphorylation at specific tyrosine residues within its cytoplasmic domain. These phosphotyrosine sites serve as docking stations for various signaling proteins, activating multiple downstream pathways crucial for angiogenesis.[1][3] Key phosphorylation sites include Y1175, which regulates cell proliferation and migration, and Y951, which is involved in cell survival.[1][4] Inhibition of the VEGFR2 kinase domain blocks these initial signaling events, effectively shutting down the pro-angiogenic cascade.

VEGFR2_Signaling VEGFR2 Signaling Cascade VEGFA VEGF-A VEGFR2 VEGFR2 Receptor VEGFA->VEGFR2 Binds P_VEGFR2 Dimerized & Autophosphorylated VEGFR2 (pY1175, pY951) VEGFR2->P_VEGFR2 Dimerizes PLCg PLCγ P_VEGFR2->PLCg Activates PI3K PI3K P_VEGFR2->PI3K Activates Migration Migration P_VEGFR2->Migration Permeability Permeability P_VEGFR2->Permeability Inhibitor Pyrrolo[3,2-d]pyrimidine Inhibitor Inhibitor->P_VEGFR2 Inhibits (ATP-Competitive) PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF Raf PKC->RAF mTOR mTOR AKT->mTOR Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Proliferation ERK->Proliferation

Figure 1: Simplified VEGFR2 signaling pathway and point of inhibition.

Synthetic Strategy: Leveraging the 2,4-Dichloro Intermediate

The this compound is an ideal starting scaffold due to the differential reactivity of its two chlorine atoms. The chlorine at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position. This reactivity difference allows for a controlled, stepwise functionalization of the core, enabling the synthesis of diverse compound libraries.

Our general strategy involves two key steps:

  • Selective C4 Substitution: An initial SNAr reaction at the C4 position with a desired nucleophile (e.g., a substituted aniline or phenol) to install a key pharmacophoric element.

  • C2 Functionalization: A subsequent reaction at the C2 position with a second nucleophile, often under more forcing conditions or with palladium catalysis, to complete the synthesis of the target inhibitor.

Synthetic_Workflow Start 2,4-Dichloro-5H- pyrrolo[3,2-d]pyrimidine Step1 Step 1: C4 Substitution (SNAr Reaction) Start->Step1 Intermediate C4-Substituted-2-chloro Intermediate Step1->Intermediate Purify1 Purification & Characterization Intermediate->Purify1 Step2 Step 2: C2 Substitution (e.g., Buchwald-Hartwig or SNAr) Product Final C2,C4-Disubstituted VEGFR2 Inhibitor Step2->Product Purify2 Purification & Characterization Product->Purify2 Purify1->Step2 Assay Biological Evaluation (VEGFR2 Kinase Assay) Purify2->Assay

Figure 2: General workflow for the synthesis and evaluation of inhibitors.

Detailed Synthetic Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.

Protocol 4.1: Synthesis of a C4-Anilino-2-chloro Intermediate

This protocol describes the selective substitution at the C4 position using a substituted aniline.

  • Reaction Scheme: (Illustrative - a real image would depict the chemical structures)

  • Materials & Reagents:

    • This compound

    • Substituted Aniline (e.g., 3-ethynylaniline)

    • N,N-Diisopropylethylamine (DIPEA)

    • 2-Propanol (IPA) or N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc), Hexanes, Brine

    • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

    • Silica gel for chromatography

  • Procedure:

    • To a solution of this compound (1.0 eq) in 2-propanol (approx. 0.1 M), add the substituted aniline (1.1 eq).

    • Add DIPEA (1.5 eq) to the mixture. The use of a non-nucleophilic organic base like DIPEA is crucial to scavenge the HCl byproduct without competing in the substitution reaction.

    • Heat the reaction mixture to 80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-50% ethyl acetate in hexanes) to yield the pure C4-anilino-2-chloro-5H-pyrrolo[3,2-d]pyrimidine intermediate.

  • Validation:

    • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of one of the dichloro-pyrimidine's characteristic singlets and the appearance of new aromatic protons from the aniline moiety in the NMR spectrum, along with the correct mass, will validate the successful substitution.

Protocol 4.2: Synthesis of the Final Disubstituted Inhibitor via C2 Substitution

This protocol describes the substitution of the remaining chlorine at the C2 position.

  • Materials & Reagents:

    • C4-anilino-2-chloro intermediate from Protocol 4.1

    • Second nucleophile (e.g., a different substituted aniline or amine)

    • Palladium catalyst (e.g., Pd₂(dba)₃)

    • Ligand (e.g., Xantphos)

    • Base (e.g., Cs₂CO₃)

    • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Procedure:

    • In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the C4-substituted intermediate (1.0 eq), the second nucleophile (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

    • Add anhydrous, degassed 1,4-dioxane. The use of an inert atmosphere and anhydrous conditions is critical for the efficacy of the palladium catalyst in Buchwald-Hartwig cross-coupling reactions.

    • Heat the reaction mixture to 100-110 °C and stir for 6-24 hours, monitoring by LC-MS.

    • After completion, cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue using flash column chromatography as described previously to obtain the final product.

  • Validation:

    • Characterize the final compound thoroughly by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity, purity, and structure.

Biological Evaluation: In Vitro VEGFR2 Kinase Assay

To determine the inhibitory potency of the synthesized compounds, an in vitro kinase assay is performed. This protocol is based on a luminescence-based ATP detection method (e.g., Kinase-Glo®), which measures the amount of ATP remaining after the kinase reaction.[5][9] A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

Protocol 5.1: Luminescence-Based VEGFR2 Inhibition Assay
  • Materials & Reagents:

    Reagent Example Supplier Catalog Number Storage
    Recombinant Human VEGFR2 BPS Bioscience 40301 -80°C
    5x Kinase Buffer 1 BPS Bioscience 79334 -20°C
    ATP (500 µM) BPS Bioscience 79686 -20°C
    PTK Substrate (Poly(Glu:Tyr, 4:1)) BPS Bioscience 40217 -20°C
    Kinase-Glo® MAX Assay Kit Promega V6071 Per manufacturer
    Test Compound Synthesized N/A -20°C
    DMSO, Anhydrous Sigma-Aldrich D2650 Room Temperature

    | Solid White 96-well Plates | Corning | 3917 | Room Temperature |

  • Procedure:

    • Compound Preparation: Prepare a 10 mM stock solution of the synthesized inhibitor in DMSO. Perform serial dilutions in 1x Kinase Buffer (diluted from the 5x stock) to create a range of concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in the assay does not exceed 1%.[10]

    • Master Mix Preparation: Prepare a Master Mix containing 1x Kinase Buffer, ATP, and the PTK substrate.[5] For each 50 µL reaction, this would typically be 25 µL of 2x Master Mix.

    • Plate Setup (in a white 96-well plate):

      • Test Wells: Add 5 µL of diluted inhibitor solution.

      • Positive Control (100% Activity): Add 5 µL of 1x Kinase Buffer containing the same DMSO concentration as the test wells.

      • Blank (0% Activity): Add 5 µL of 1x Kinase Buffer with DMSO.

    • Enzyme Addition:

      • Prepare a solution of recombinant VEGFR2 enzyme in 1x Kinase Buffer (e.g., to a final concentration of 1-2 ng/µL).

      • Add 20 µL of the diluted enzyme to the "Test Wells" and "Positive Control" wells.

      • Add 20 µL of 1x Kinase Buffer (without enzyme) to the "Blank" wells.

    • Kinase Reaction: Add 25 µL of the Master Mix to all wells to initiate the reaction.

    • Incubation: Incubate the plate at 30°C for 45-60 minutes.[10]

    • Luminescence Detection:

      • Allow the plate to equilibrate to room temperature.

      • Add 50 µL of Kinase-Glo® MAX reagent to each well.

      • Incubate for 10 minutes at room temperature to stabilize the signal.[5]

      • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average luminescence signal of the "Blank" wells from all other readings.

    • Calculate the Percent Inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_PositiveControl))

    • Plot the Percent Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce VEGFR2 activity by 50%.[9][11]

Structure-Activity Relationship (SAR) Insights

The modular synthesis enabled by the dichloro-pyrimidine intermediate allows for systematic exploration of the structure-activity relationship. Previous studies on related scaffolds have provided valuable insights. For example, incorporating a diphenylurea moiety at the C4-position via an oxygen linker has been shown to produce potent Type-II inhibitors that bind to the inactive (DFG-out) conformation of VEGFR2.[12]

Table 1: Example SAR Data for Pyrrolo[3,2-d]pyrimidine Derivatives

Compound ID C4-Substituent (R¹) C2-Substituent (R²) VEGFR2 IC₅₀ (nM) Notes
Ref-A 4-Phenoxy-N-phenylurea H 5.2 Potent Type-II inhibitor.[12]
Ref-B 3-Chloro-4-fluoroaniline H 150 Standard hinge-binding aniline.
Hypo-1 3-Ethynylaniline 4-Aminophenol TBD Explores acetylene hinge interaction.
Hypo-2 4-Phenoxy-N-phenylurea Methylamine TBD Aims to improve solubility.

(Data for Ref-A and Ref-B are illustrative based on published findings; Hypo-1 and Hypo-2 are hypothetical examples for a research plan.)

Systematic variation of the substituents at both C2 and C4 is essential for optimizing potency, selectivity against other kinases, and pharmacokinetic properties (ADME).

Conclusion

The this compound scaffold is a powerful and versatile starting point for the development of novel VEGFR2 kinase inhibitors. The differential reactivity of the two chlorine atoms allows for a robust and modular synthetic approach, facilitating the rapid generation of compound libraries for SAR studies. The protocols outlined in this document provide a comprehensive framework for the synthesis, purification, characterization, and biological evaluation of these promising anti-angiogenic agents, enabling researchers to efficiently advance their drug discovery programs.

References

  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC. (2016, September 12). National Center for Biotechnology Information.
  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2020, November 16). Frontiers in Cell and Developmental Biology.
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  • New series of VEGFR-2 inhibitors and apoptosis enhancers. (2022, March 3). Dove Medical Press.
  • Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. (2010, October 15). PubMed.
  • Scheme 1. Synthesis of pyrrolo[3,2-d]pyrimidine derivatives 4a-l. ResearchGate.
  • Discovery and validation of pyrrolopyrimidine-based VEGFR2 inhibitors targeting tumor angiogenesis via structure-based virtual screening, quantum chemical analysis, and in vitro assays. (2025, October 28). PubMed.
  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. (2025, May 22). National Institutes of Health.
  • Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Journals.
  • Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. (2023, August 15). PubMed.
  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry.
  • Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). Cayman Chemical.
  • Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. (2013, February 28). PubMed.
  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (2022, September 21). PubMed.
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  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022, June 13). National Institutes of Health.
  • Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. PubMed.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023, September 19). MDPI.
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Application Notes and Protocols for the Synthesis of LRRK2 Inhibitors Utilizing 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting LRRK2 in Neurodegenerative Disease

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a high-priority therapeutic target in the field of neurodegenerative research, particularly for Parkinson's disease (PD).[1] Genetic studies have identified missense mutations in the LRRK2 gene as the most common cause of familial late-onset PD.[1] A significant body of evidence indicates that these pathogenic mutations, such as the prevalent G2019S substitution, lead to a hyperactive state of the LRRK2 kinase domain.[1] This aberrant kinase activity is believed to trigger a cascade of downstream cellular events, including disruption of vesicular trafficking, lysosomal function, and autophagy, ultimately contributing to neuronal damage and death.[2] Consequently, the development of potent and selective small-molecule inhibitors of LRRK2 kinase activity represents a promising therapeutic strategy to slow or halt the progression of PD.[1][2][3]

The 5H-pyrrolo[3,2-d]pyrimidine scaffold has proven to be a valuable core structure in the design of such inhibitors. Its bicyclic, nitrogen-rich framework provides a rigid template for positioning key pharmacophoric elements to interact with the ATP-binding site of the LRRK2 kinase domain. The subject of this guide, 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, is a versatile starting material that allows for sequential and regioselective functionalization, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

The LRRK2 Signaling Pathway: A Rationale for Inhibition

LRRK2 is a large, multi-domain protein that functions at the intersection of several critical cellular pathways. Its kinase activity is central to its pathological effects. A key downstream event is the phosphorylation of a subset of Rab GTPases, which are master regulators of intracellular membrane trafficking. This hyper-phosphorylation disrupts the normal function of organelles like the Golgi apparatus, endosomes, and lysosomes, leading to cellular stress and neurodegeneration. By inhibiting the kinase activity of LRRK2, the goal is to restore the normal phosphorylation state of its substrates and ameliorate these downstream pathological consequences.

LRRK2_Pathway cluster_0 Pathogenic LRRK2 Activation cluster_1 Downstream Cellular Disruption cluster_2 Pathological Outcome cluster_3 Therapeutic Intervention LRRK2 Gene Mutation (e.g., G2019S) LRRK2 Gene Mutation (e.g., G2019S) Hyperactive LRRK2 Kinase Hyperactive LRRK2 Kinase LRRK2 Gene Mutation (e.g., G2019S)->Hyperactive LRRK2 Kinase leads to Rab GTPase Hyperphosphorylation Rab GTPase Hyperphosphorylation Hyperactive LRRK2 Kinase->Rab GTPase Hyperphosphorylation phosphorylates Vesicular Trafficking Defects Vesicular Trafficking Defects Rab GTPase Hyperphosphorylation->Vesicular Trafficking Defects Lysosomal Dysfunction Lysosomal Dysfunction Rab GTPase Hyperphosphorylation->Lysosomal Dysfunction Autophagy Impairment Autophagy Impairment Rab GTPase Hyperphosphorylation->Autophagy Impairment Neuronal Damage & Death Neuronal Damage & Death Lysosomal Dysfunction->Neuronal Damage & Death LRRK2 Inhibitor LRRK2 Inhibitor LRRK2 Inhibitor->Hyperactive LRRK2 Kinase inhibits

Caption: LRRK2 signaling pathway and point of inhibitor intervention.

Synthetic Strategy: The Utility of this compound

The this compound core is an ideal starting point for building a library of LRRK2 inhibitors. The two chlorine atoms serve as reactive handles for nucleophilic aromatic substitution (SNAr) reactions. The differential reactivity of the C4 and C2 positions on the pyrimidine ring allows for a controlled, stepwise introduction of different substituents.

The Causality of Regioselectivity:

In SNAr reactions on 2,4-dichloropyrimidines, the C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[4][5][6] This preference can be attributed to the greater ability of the para-nitrogen atom (N3) to stabilize the negative charge in the Meisenheimer intermediate formed during C4 attack, as compared to the ortho- and meta-nitrogens (N1 and N3) during C2 attack.[6] This inherent regioselectivity is a cornerstone of the synthetic strategy, allowing for the initial introduction of a key pharmacophoric group at the C4 position with high predictability. The second nucleophilic substitution at the C2 position typically requires more forcing conditions (e.g., higher temperatures or the use of a catalyst).

However, it is crucial to note that this selectivity can be influenced by the nature of the nucleophile and the presence of other substituents on the ring.[4][5] For instance, certain reaction conditions or the use of bulky nucleophiles can sometimes favor substitution at the C2 position.[5]

Synthetic_Workflow Start This compound Step1 Step 1: Regioselective S_N_Ar at C4 (Primary Amine, Base, Solvent) Start->Step1 Intermediate 4-Amino-2-chloro-5H-pyrrolo[3,2-d]pyrimidine Intermediate Step1->Intermediate Step2 Step 2: S_N_Ar at C2 (Second Amine, Heat/Catalyst) Intermediate->Step2 Final Final LRRK2 Inhibitor Step2->Final Assay_Workflow cluster_0 Reaction Setup cluster_1 Kinase Reaction cluster_2 Analysis Recombinant LRRK2 Recombinant LRRK2 Pre-incubation Pre-incubation Recombinant LRRK2->Pre-incubation Inhibitor (Test Compound) Inhibitor (Test Compound) Inhibitor (Test Compound)->Pre-incubation Incubation (30°C, 15-30 min) Incubation (30°C, 15-30 min) Pre-incubation->Incubation (30°C, 15-30 min) Initiate Reaction [γ-32P]ATP + MBP [γ-32P]ATP + MBP [γ-32P]ATP + MBP->Incubation (30°C, 15-30 min) Stop Reaction (Laemmli Buffer) Stop Reaction (Laemmli Buffer) Incubation (30°C, 15-30 min)->Stop Reaction (Laemmli Buffer) SDS-PAGE SDS-PAGE Stop Reaction (Laemmli Buffer)->SDS-PAGE Autoradiography Autoradiography SDS-PAGE->Autoradiography Quantification Quantification Autoradiography->Quantification

Sources

Application Notes and Protocols for the Development of CDK Inhibitors Utilizing the 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the design, synthesis, and evaluation of Cyclin-Dependent Kinase (CDK) inhibitors based on the versatile 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine scaffold. We delve into the rationale behind experimental design, offering detailed, field-proven protocols for chemical synthesis, in vitro kinase profiling, and cell-based functional assays. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel kinase inhibitors for therapeutic applications.

Introduction: Targeting the Cell Cycle with Pyrrolo[3,2-d]pyrimidines

Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that serve as master regulators of the eukaryotic cell cycle.[1][2] Their sequential activation, mediated by binding to specific cyclin partners, drives the progression of cells through the distinct phases of division (G1, S, G2, M). In many human cancers, aberrant CDK activity, often due to overexpression of cyclins or loss of endogenous inhibitors, leads to uncontrolled cell proliferation, a hallmark of malignancy.[3]

This central role has made CDKs highly attractive targets for cancer therapy. The clinical success of selective CDK4/6 inhibitors like Palbociclib, Ribociclib, and Abemaciclib in treating HR+/HER2- breast cancer has validated this approach and reinvigorated interest in developing inhibitors against other CDK family members.[4][5][6]

The 7-deazapurine, or pyrrolo[2,3-d]pyrimidine, core is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to mimic the adenine core of ATP and effectively target the hinge region of various kinases.[6][7] A related isomer, the 5-deazapurine or pyrrolo[3,2-d]pyrimidine scaffold, offers a different vector space for substitution and optimization. The commercially available intermediate, This compound , serves as an exceptionally versatile starting point for building focused libraries of potent and selective CDK inhibitors.[8][9][10] Its two chlorine atoms at the C2 and C4 positions exhibit differential reactivity, allowing for controlled, sequential substitution to explore structure-activity relationships (SAR) systematically.[8][9]

This guide outlines a logical workflow, from initial chemical synthesis to robust biological characterization, for developing novel CDK inhibitors from this promising scaffold.

The Strategic Advantage of the this compound Scaffold

The utility of the this compound intermediate lies in its predictable reactivity, which enables the construction of diverse molecular architectures. The chlorine at the C4 position is more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position. This reactivity difference is the cornerstone of a directed synthetic strategy, allowing for the introduction of a "selectivity-determining" group at C4, followed by a "potency-enhancing" group at C2, often via metal-catalyzed cross-coupling reactions.

A general synthetic workflow for inhibitor development.

Protocol 1: Synthesis of a 2,4-Disubstituted Pyrrolo[3,2-d]pyrimidine Library

This protocol describes a general, two-step procedure for synthesizing a library of potential CDK inhibitors.

Rationale: The C4 substituent often projects towards the solvent-exposed region of the kinase active site and can be modified to tune selectivity between different CDK family members. The C2 substituent typically forms critical hydrogen bonds with the kinase hinge region, which is essential for potent binding affinity.

Materials and Reagents:

  • This compound

  • Primary or secondary amines (for C4 substitution)

  • Aryl or heteroaryl amines (for C2 substitution)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., K3PO4, Cs2CO3)

  • Anhydrous solvents (e.g., Dioxane, DMA, NMP)

  • Standard laboratory glassware and purification equipment (silica gel chromatography, HPLC)

Step-by-Step Methodology:

  • Step 1: Regioselective C4 Substitution (SNAr) a. In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent like N-methyl-2-pyrrolidone (NMP) or isopropanol. b. Add the desired C4 amine (R1-NH2, 1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq.). c. Heat the reaction mixture at 80-100 °C and monitor its progress by TLC or LC-MS. d. Causality Note: The higher electrophilicity of the C4 position drives this regioselectivity, allowing for a clean transformation without significant C2 substitution at these temperatures. e. Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. f. Purify the resulting 4-substituted-2-chloro intermediate by silica gel chromatography.

  • Step 2: C2 Amination via Buchwald-Hartwig Cross-Coupling a. To an oven-dried flask, add the purified 4-substituted-2-chloro intermediate (1.0 eq.), the desired C2 amine (R2-NH2, 1.2 eq.), the palladium catalyst (e.g., Pd2(dba)3, 0.05 eq.), the ligand (e.g., Xantphos, 0.1 eq.), and a base (e.g., K3PO4, 2.0 eq.). b. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. c. Add anhydrous dioxane via syringe. d. Heat the reaction mixture to 100-120 °C and monitor by LC-MS. e. Causality Note: The C-Cl bond at the C2 position is less reactive and requires palladium catalysis to facilitate the C-N bond formation, a robust method for creating the key hinge-binding interaction. f. After completion, cool the mixture, filter it through a pad of Celite®, and concentrate the filtrate. g. Purify the final compound by silica gel chromatography or preparative HPLC to yield the target 2,4-disubstituted pyrrolo[3,2-d]pyrimidine.

Protocol 2: In Vitro Biochemical Profiling for Potency and Selectivity

Rationale: The first biological validation step is to determine if the synthesized compounds inhibit the target kinase(s) directly and to what extent they inhibit other related kinases. A highly potent compound is desirable, but selectivity is crucial to minimize off-target effects and potential toxicity.[4][5][11] A broad kinase panel is recommended for a comprehensive selectivity profile.

Methodology: Luminescence-Based Kinase Assay (e.g., CDK4/Cyclin D3)

This assay quantifies the amount of ATP remaining after a kinase reaction; a lower signal indicates higher kinase activity (more ATP consumed) and thus stronger inhibition. Commercial kits like Kinase-Glo® are widely used.[12]

Materials and Reagents:

  • Recombinant human CDK/cyclin enzymes (e.g., CDK4/D3, CDK2/E1, CDK9/T1)

  • Kinase-specific substrate (e.g., Rb C-terminal fragment for CDK4)

  • ATP solution

  • Kinase assay buffer[12]

  • Synthesized inhibitor compounds, serially diluted in DMSO

  • Luminescent kinase assay reagent (e.g., Kinase-Glo® Max)

  • White, opaque 96-well or 384-well assay plates

  • Multimode plate reader with luminescence detection capability

Step-by-Step Protocol:

  • Prepare a 2X solution of CDK4/Cyclin D3 enzyme and 2X Rb substrate in kinase assay buffer.

  • In the assay plate, add 5 µL of each serially diluted inhibitor compound. Include "vehicle only" (DMSO) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

  • Add 10 µL of the 2X enzyme/substrate mixture to each well.

  • Initiate the kinase reaction by adding 10 µL of 2X ATP solution. The final reaction volume is 25 µL.

  • Incubate the plate at 30 °C for 60 minutes.

  • Equilibrate the plate and the Kinase-Glo® reagent to room temperature.

  • Add 25 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

  • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Measure luminescence using a plate reader.

  • Data Analysis: Convert raw luminescence units to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Summarize the results in a table to clearly visualize potency and selectivity.

Compound CDK2/CycE IC50 (nM) CDK4/CycD3 IC50 (nM) CDK6/CycD3 IC50 (nM) CDK9/CycT1 IC50 (nM) Selectivity (CDK2 vs CDK4)
Lead-Cpd-01 15001225>10,000125-fold
Palbociclib 11001116>10,000100-fold

Protocol 3: Cell-Based Assays to Determine Functional Activity

Rationale: A compound that is potent in a biochemical assay must also be able to enter cells, engage its target, and elicit a functional response, such as halting cell proliferation.[13]

Workflow for in vitro and cell-based evaluation.

Part A: Antiproliferation Assay

Critical Consideration: For cytostatic CDK4/6 inhibitors, which cause G1 arrest, cells stop dividing but may continue to grow in size. This increases mitochondrial mass and ATP production, which can mask the antiproliferative effect in metabolic assays (e.g., CellTiter-Glo®).[14][15][16] Therefore, assays that measure cell number or DNA content are strongly recommended for accurate assessment.[14][17]

Methodology: DNA Content-Based Proliferation Assay

Materials and Reagents:

  • Rb-proficient cancer cell line (e.g., MCF-7 breast cancer cells).[18]

  • Complete cell culture medium.

  • Assay plates (96-well, black, clear-bottom).

  • DNA-binding fluorescent dye kit (e.g., CyQUANT®).

  • Fluorescence plate reader.

Step-by-Step Protocol:

  • Seed MCF-7 cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the inhibitor compounds in culture medium.

  • Treat the cells with the compounds and incubate for 72-96 hours.

  • At the end of the incubation, remove the medium.

  • Lyse the cells and quantify DNA according to the manufacturer's protocol for the chosen DNA dye kit.

  • Measure fluorescence and calculate the concentration that causes 50% growth inhibition (GI50).

Part B: Cellular Mechanism of Action Studies

Rationale: These experiments confirm that the observed antiproliferative effect is due to the intended mechanism—inhibition of CDK4/6 and subsequent cell cycle arrest.

1. Western Blot for Phospho-Rb Inhibition: A hallmark of CDK4/6 inhibition is the reduction of Retinoblastoma (Rb) protein phosphorylation.[19]

  • Procedure: Treat MCF-7 cells with the inhibitor at various concentrations (e.g., 0.1x, 1x, 10x GI50) for 24 hours. Lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated Rb (e.g., at Ser780) and total Rb (as a loading control).[18]

  • Expected Outcome: A dose-dependent decrease in the p-Rb signal relative to the total Rb signal.

2. Cell Cycle Analysis by Flow Cytometry: Inhibition of CDK4/6 should prevent cells from transitioning from the G1 to the S phase of the cell cycle.[20]

  • Procedure: Treat cells with the inhibitor for 24-48 hours. Harvest the cells, fix them in ethanol, and stain their DNA with a fluorescent dye like Propidium Iodide (PI). Analyze the DNA content of individual cells using a flow cytometer.

  • Expected Outcome: An accumulation of cells in the G1 phase of the cell cycle, with a corresponding decrease in the S and G2/M populations.

In Vivo Evaluation and Future Directions

Compounds that demonstrate potent and selective kinase inhibition, robust cellular activity, and a clear mechanism of action become candidates for in vivo studies.

  • Pharmacokinetics (PK): The compound's absorption, distribution, metabolism, and excretion (ADME) properties are evaluated in animal models (typically mice or rats) to determine its bioavailability and dosing schedule.[21]

  • Xenograft Efficacy Models: The anti-tumor activity of the lead compound is tested in vivo. This typically involves implanting human cancer cells (e.g., MCF-7) into immunocompromised mice.[22][23] Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time compared to a vehicle-treated control group.[19]

The collective data from synthesis, in vitro assays, cellular studies, and in vivo models informs the structure-activity relationship (SAR), guiding the next cycle of inhibitor design and optimization toward a clinical candidate.[3][24]

CDK_Pathway Mitogens Growth Factors (Mitogens) CyclinD Cyclin D Mitogens->CyclinD Upregulates Complex Cyclin D-CDK4/6 (Active Complex) CyclinD->Complex CDK46 CDK4/6 CDK46->Complex pRb p-Rb Complex->pRb Phosphorylates Inhibitor Pyrrolo[3,2-d]pyrimidine Inhibitor Inhibitor->Complex INHIBITS Rb Rb Rb_E2F Rb-E2F Complex (Transcription Repressed) Rb->Rb_E2F E2F E2F E2F->Rb_E2F G1_S G1-S Phase Transition E2F->G1_S PROMOTES Rb_E2F->G1_S BLOCKS pRb->E2F Releases Proliferation Cell Proliferation G1_S->Proliferation caption The CDK4/6-Rb signaling pathway.

The CDK4/6-Rb signaling pathway.

References

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  • Wells, C. I., & Vasta, J. D. (n.d.). Comprehensive survey of CDK inhibitor selectivity in live cells with energy transfer probes. ChemRxiv.
  • Bettayeb, K., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry.
  • Hafner, M., et al. (n.d.). Multiomics profiling establishes the polypharmacology of FDA approved CDK4/6 inhibitors and the potential for differential clinical activity. CCSP.
  • Bettayeb, K., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. PubMed Central.
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  • Foy, R., et al. (2023).
  • Jiang, C., et al. (2024). Elucidating Binding Selectivity in Cyclin-Dependent Kinases (CDKs) 4, 6, and 9: Development of Highly Potent and Selective CDK4/9 Inhibitors. ChemRxiv.
  • Unnisa, H., et al. (n.d.). Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity. ACS Omega.
  • Wang, Y., et al. (n.d.). Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. Organic & Biomolecular Chemistry.
  • Vang, M. J., et al. (n.d.). Quantifying the CDK inhibitor VMY-1-103's activity and tissue levels in an in vivo tumor model by LC-MS/MS and by MRI. Taylor & Francis Online.
  • Foy, R., et al. (2023).
  • Promega. (2020). The Surprising Landscape of CDK Inhibitor Selectivity in Live Cells. Promega Connections.
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  • Al-Ostath, A., et al. (n.d.). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central.
  • Semantic Scholar. (n.d.).
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  • NIH. (2025). CDK2 inhibition enhances CDK4/6 inhibitor antitumor activity in comprehensive breast cancer PDX model screen.
  • NIH. (n.d.). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines.
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  • Al-Salem, H. S., et al. (2021). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. PubMed.
  • NIH. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors.
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Application Notes and Protocols for the Synthesis of Multi-Kinase Inhibitors from 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as a versatile building block for the development of potent kinase inhibitors. Its unique structural features and reactivity allow for targeted modifications to achieve desired potency and selectivity against various kinase targets implicated in cancer and inflammatory diseases. This comprehensive guide provides an in-depth exploration of the synthetic strategies and detailed experimental protocols for the preparation of multi-kinase inhibitors derived from this key starting material. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

Introduction: The Significance of the Pyrrolo[3,2-d]pyrimidine Scaffold

The pyrrolo[3,2-d]pyrimidine core is a bioisostere of purine, a fundamental component of nucleic acids. This structural mimicry allows molecules containing this scaffold to interact with the ATP-binding sites of a wide range of protein kinases.[1] Kinases play a pivotal role in cellular signal transduction pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.

The this compound derivative is a particularly attractive starting material due to the differential reactivity of its two chlorine atoms. The chlorine at the C4 position is more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position, allowing for sequential and regioselective functionalization. This chemical handle provides a straightforward path to introduce a variety of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.[3] This guide will focus on the key synthetic transformations used to convert this versatile scaffold into multi-targeted kinase inhibitors.

Strategic Synthesis of Multi-Kinase Inhibitors

The synthesis of multi-kinase inhibitors from this compound typically involves a series of key chemical transformations. The general strategy focuses on the sequential displacement of the two chlorine atoms with various amines and other nucleophiles, or through palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl moieties.

Initial Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The greater reactivity of the C4-chloro group allows for its selective displacement in the first synthetic step. This is a crucial feature of the scaffold, as it directs the initial diversification of the molecule. The choice of the nucleophile at this stage is critical in determining the initial kinase selectivity profile of the resulting compound.

Causality: The higher electrophilicity of the C4 position is due to the electron-withdrawing effect of the adjacent pyrimidine nitrogens. This makes it more susceptible to attack by a wide range of nucleophiles, including primary and secondary amines, anilines, and alcohols.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution at C4

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as isopropanol, n-butanol, or N,N-dimethylformamide (DMF), add the desired amine or aniline (1.1-1.5 eq).

  • Base Addition: Add a base such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3) (2.0-3.0 eq) to the reaction mixture. The base acts as a scavenger for the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 °C to 120 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Diversification at the C2-Position: Expanding the Kinase Inhibition Profile

Following the successful substitution at the C4 position, the less reactive C2-chloro group can be displaced or modified. This second step is where further diversity is introduced to fine-tune the biological activity and achieve a multi-kinase inhibitory profile. Common strategies include a second SNAr reaction or, more versatilely, palladium-catalyzed cross-coupling reactions.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][5] It allows for the introduction of a wide range of primary and secondary amines at the C2 position, which might not be possible under standard SNAr conditions due to the lower reactivity of the C2-chloro group.

Causality: The use of a palladium catalyst and a suitable phosphine ligand facilitates the oxidative addition of the palladium to the C-Cl bond, followed by coordination of the amine and reductive elimination to form the desired C-N bond. This catalytic cycle overcomes the higher activation energy barrier for the uncatalyzed nucleophilic substitution at C2.

Protocol 2: General Procedure for Buchwald-Hartwig Amination at C2

  • Reaction Setup: In a reaction vessel, combine the 4-substituted-2-chloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq), the desired amine (1.2-1.5 eq), a palladium catalyst such as Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0)) (0.05-0.1 eq), and a phosphine ligand like Xantphos or BINAP (0.1-0.2 eq).

  • Base and Solvent: Add a base, typically a strong non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) (2.0-3.0 eq), and an anhydrous aprotic solvent such as toluene or dioxane.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and maintain it under an inert atmosphere throughout the reaction.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 90 °C and 120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel.

The Suzuki-Miyaura cross-coupling reaction is another indispensable tool in the synthetic chemist's arsenal for forming carbon-carbon bonds.[6][7] This reaction allows for the introduction of various aryl and heteroaryl groups at the C2 position by coupling the 2-chloro-pyrrolo[3,2-d]pyrimidine with a boronic acid or boronic ester.

Causality: Similar to the Buchwald-Hartwig reaction, a palladium catalyst is employed to facilitate the coupling. The catalytic cycle involves oxidative addition of palladium to the C-Cl bond, transmetalation of the organic group from the boron reagent to the palladium center, and subsequent reductive elimination to form the new C-C bond.

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling at C2

  • Reaction Setup: Combine the 4-substituted-2-chloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh3)4 (tetrakis(triphenylphosphine)palladium(0)) or Pd(dppf)Cl2 ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (0.05-0.1 eq) in a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of a base.

  • Base: Add an aqueous solution of a base like sodium carbonate (Na2CO3) or potassium carbonate (K2CO3) (2.0-3.0 eq).

  • Inert Atmosphere: De-gas the reaction mixture by bubbling an inert gas through it for 15-30 minutes and then maintain it under an inert atmosphere.

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 °C to 110 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and partition the mixture between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product is then purified by column chromatography.

Biological Activity and Data Presentation

The synthesized pyrrolo[3,2-d]pyrimidine derivatives have been shown to inhibit a range of kinases with varying potencies. The specific substitutions at the C2 and C4 positions dictate the kinase selectivity profile. Below is a table summarizing the inhibitory activities (IC50 values) of representative compounds from the literature.

Compound IDC4-SubstituentC2-SubstituentTarget KinaseIC50 (nM)Reference
Compound A 4-Anilino2-AnilinoKDR (VEGFR2)15[8]
Compound B 4-(3-chloroanilino)2-(pyridin-4-yl)KDR (VEGFR2)5[8]
R406 N/A (complex)N/A (complex)SYK41[9]
Compound C 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide'N/AEGFR40-204[9][10]
Compound D 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide'N/AVEGFR240-204[9][10]

Signaling Pathway Visualization

To better understand the mechanism of action of these multi-kinase inhibitors, it is essential to visualize the signaling pathways they target. Below are simplified diagrams of the SYK, KDR (VEGFR-2), and EGFR signaling pathways generated using Graphviz. Inhibition of these kinases by the synthesized compounds can disrupt these pathways, leading to anti-proliferative and anti-inflammatory effects.

SYK_Signaling_Pathway BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Activation FcR Fc Receptor (FcR) FcR->SYK Activation PLCg2 PLCγ2 SYK->PLCg2 PI3K PI3K SYK->PI3K VAV Vav SYK->VAV Downstream Downstream Signaling (Ca2+ mobilization, MAPK, NF-κB) PLCg2->Downstream PI3K->Downstream VAV->Downstream Response Cellular Response (Proliferation, Cytokine Release) Downstream->Response

Caption: Simplified SYK Signaling Pathway.

KDR_Signaling_Pathway VEGF VEGF KDR KDR (VEGFR-2) VEGF->KDR Binding & Activation PLCg PLCγ KDR->PLCg PI3K PI3K KDR->PI3K RAS RAS KDR->RAS Response Cellular Response (Proliferation, Migration, Survival) PLCg->Response AKT Akt PI3K->AKT RAF RAF RAS->RAF AKT->Response MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Response

Caption: Simplified KDR (VEGFR-2) Signaling Pathway.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization GRB2 GRB2 EGFR->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS PI3K PI3K RAS->PI3K RAF RAF RAS->RAF AKT Akt PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Response Cellular Response (Proliferation, Survival) ERK->Response AKT->Response

Caption: Simplified EGFR Signaling Pathway.

Conclusion and Future Directions

The this compound scaffold is a remarkably versatile platform for the synthesis of multi-kinase inhibitors. The strategic and regioselective functionalization of this starting material, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, allows for the generation of diverse chemical libraries with tunable kinase inhibitory profiles. The protocols outlined in this guide provide a solid foundation for researchers to design and synthesize novel compounds targeting key signaling pathways involved in various diseases.

Future efforts in this field will likely focus on the development of more selective inhibitors, the exploration of novel chemical space through the introduction of diverse and complex substituents, and the use of computational modeling to guide the rational design of next-generation multi-kinase inhibitors with improved efficacy and reduced off-target effects.

References

  • Sci-Hub. (n.d.). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Retrieved from [Link]

  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]

  • PubMed Central. (n.d.). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Retrieved from [Link]

  • PubMed Central. (2022). Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406. Retrieved from [Link]

  • MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • PubMed. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. Retrieved from [Link]

  • springermedizin.de. (2022). Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Metabolism of Fostamatinib, the Oral Methylene Phosphate Prodrug of the Spleen Tyrosine Kinase Inhibitor R406 in Humans: Contribution of Hepatic and Gut Bacterial Processes to the Overall Biotransformation. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • PubMed. (n.d.). Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 Values for Compounds in the EGFR Enzyme Assays EGFR IC 50 (nM) (95% CI) a. Retrieved from [Link]

  • PubMed Central. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Beilstein Journals. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • MDPI. (n.d.). Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. Retrieved from [Link]

  • AACR Journals. (n.d.). Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Retrieved from [Link]

  • Auctores Journals. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Retrieved from [Link]

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Application Notes & Protocols: Leveraging 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine for the Synthesis of Potent Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Janus kinase (JAK) family of enzymes represents a critical node in cytokine signaling, making them high-value targets for therapeutic intervention in a host of autoimmune diseases and cancers.[1][2] The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, has been identified as a "privileged" structure for kinase inhibition, forming the core of several approved drugs, including Tofacitinib.[3] This document provides a comprehensive guide to utilizing 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine , a versatile and reactive starting material, for the rational design and synthesis of novel JAK inhibitors. We will explore the underlying chemistry, provide detailed, field-proven protocols for key synthetic transformations, and discuss the biological evaluation of the resulting compounds.

The Scientific Rationale: Targeting the JAK-STAT Pathway

The JAK-STAT signaling cascade is the principal mechanism for a wide array of cytokines, interferons, and growth factors to transmit signals from the cell membrane to the nucleus, modulating gene expression involved in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is a hallmark of numerous inflammatory disorders.

The pathway is initiated when a cytokine binds to its receptor, inducing receptor dimerization and activating the associated JAKs. The activated JAKs then phosphorylate each other and the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription. Inhibiting JAKs effectively blocks this entire cascade at its origin.

JAK_STAT_Pathway cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK 2. Activation P_JAK P-JAK JAK->P_JAK 3. Autophosphorylation STAT STAT P_JAK->STAT 4. STAT Recruitment & Phosphorylation P_STAT P-STAT STAT->P_STAT Dimer_STAT STAT Dimer P_STAT->Dimer_STAT 5. Dimerization Nucleus Nucleus Dimer_STAT->Nucleus 6. Nuclear Translocation Gene Gene Transcription Nucleus->Gene Inhibitor JAK Inhibitor (e.g., Tofacitinib) Inhibitor->JAK Inhibition

Caption: The canonical JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

The Core Building Block: this compound

This heterocyclic compound is an ideal starting scaffold for several reasons.[4][5] Its pyrrolo[3,2-d]pyrimidine core mimics the purine structure, allowing it to fit into the ATP-binding pocket of kinases. The two chlorine atoms are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, and they exhibit differential reactivity.[6] The chlorine at the C4 position is significantly more susceptible to nucleophilic attack than the chlorine at the C2 position. This inherent regioselectivity is the cornerstone of a modular and efficient synthetic strategy, allowing for sequential and controlled diversification of the core structure.

Synthetic_Workflow Start 2,4-Dichloro-5H- pyrrolo[3,2-d]pyrimidine Protect Step 1: N-Protection (e.g., Tosyl group) Start->Protect SNAr Step 2: Regioselective C4 S_NAr (Amine Nucleophile) Protect->SNAr C4_Intermediate C4-Substituted-C2-Chloro Intermediate SNAr->C4_Intermediate Diversify Step 3: C2 Diversification (e.g., Suzuki Coupling) C4_Intermediate->Diversify C2_Intermediate Fully Decorated Core Diversify->C2_Intermediate Deprotect Step 4: N-Deprotection C2_Intermediate->Deprotect Final Final JAK Inhibitor Deprotect->Final Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L_n OxAdd->PdII Trans Transmetalation PdII->Trans PdII_R Ar-Pd(II)-R' L_n Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' (Final Product) RedElim->Product ArX R-X (C2-Cl Intermediate) ArX->OxAdd Boronic R'-B(OH)₂ + Base Boronic->Trans

Sources

Application Notes and Protocol for N-alkylation of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction

The pyrrolo[3,2-d]pyrimidine scaffold, an isomer of the more common 7-deazapurine (pyrrolo[2,3-d]pyrimidine), represents a class of heterocyclic compounds of significant interest to medicinal chemists and drug discovery professionals.[1][2] These nitrogen-containing bicyclic systems are key components in a variety of biologically active molecules. Specifically, the 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine core is a versatile intermediate, offering multiple sites for chemical modification to generate diverse libraries of compounds for screening as potential therapeutic agents, particularly as kinase inhibitors in oncology.[3]

Alkylation of the nitrogen atom in the pyrrole ring (N-5 position) is a critical step in the diversification of this scaffold.[4][5] This modification allows for the introduction of various alkyl groups, which can significantly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Moreover, the nature of the N-5 substituent can profoundly impact the compound's binding affinity and selectivity for its biological target.[4]

This document provides a comprehensive guide to the N-alkylation of this compound. It details a reliable protocol using alkyl halides in the presence of a suitable base, discusses the rationale behind the choice of reagents and reaction conditions, and provides expected outcomes and characterization data. The information presented herein is intended to enable researchers to successfully synthesize N-alkylated derivatives of this important heterocyclic core.

Mechanistic Considerations and Reagent Selection

The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. The pyrrole nitrogen (N-5) is deprotonated by a base to form a nucleophilic anion, which then attacks the electrophilic carbon of an alkylating agent, such as an alkyl halide.

Choice of Base:

The selection of an appropriate base is crucial for the success of the reaction. The base should be strong enough to deprotonate the N-H of the pyrrole ring but not so strong as to cause unwanted side reactions.

  • Cesium Carbonate (Cs₂CO₃): This is often the base of choice for N-alkylation of nitrogen heterocycles.[6] Its high solubility in polar aprotic solvents like DMF and its ability to promote efficient and selective alkylation make it a preferred reagent.[6] The large cesium cation is believed to enhance the nucleophilicity of the pyrrolide anion, facilitating the alkylation reaction.

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that can effectively deprotonate the pyrrole nitrogen. It is typically used in anhydrous solvents like DMF or THF. Caution is advised as NaH is highly reactive and moisture-sensitive.

  • Potassium Carbonate (K₂CO₃): A milder and less expensive base that can also be effective, particularly with more reactive alkylating agents.

Choice of Solvent:

The solvent plays a critical role in dissolving the reactants and influencing the reaction rate and outcome.

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent that is excellent for dissolving the pyrrolopyrimidine starting material and the carbonate bases. Its high boiling point allows for reactions to be conducted at elevated temperatures if necessary.

  • Acetonitrile (CH₃CN): Another suitable polar aprotic solvent.

  • Tetrahydrofuran (THF): Often used in conjunction with stronger bases like NaH.

Alkylating Agents:

A wide variety of alkylating agents can be employed to introduce different alkyl groups at the N-5 position. Common examples include:

  • Alkyl iodides (e.g., iodomethane, iodoethane): Highly reactive and often provide good yields.

  • Alkyl bromides: Also effective and generally less expensive than the corresponding iodides.

  • Alkyl chlorides: Less reactive and may require more forcing conditions.

Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation of this compound.

N_Alkylation_Workflow Experimental Workflow for N-Alkylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine this compound, base, and solvent in a reaction flask. add_alkylating_agent Add the alkylating agent to the reaction mixture. start->add_alkylating_agent stir Stir the reaction mixture at the specified temperature. add_alkylating_agent->stir monitor Monitor the reaction progress by TLC or LC-MS. stir->monitor quench Quench the reaction and perform aqueous work-up. monitor->quench Upon completion extract Extract the product with an organic solvent. quench->extract dry Dry the organic layer and concentrate in vacuo. extract->dry purify Purify the crude product by column chromatography. dry->purify characterize Characterize the pure product (NMR, MS). purify->characterize

Caption: A schematic overview of the N-alkylation procedure.

Detailed Experimental Protocol

This protocol describes the N-methylation of this compound using iodomethane and cesium carbonate.

Materials and Reagents:
  • This compound

  • Iodomethane (CH₃I)

  • Cesium Carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:
  • To a clean, dry round-bottom flask, add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add cesium carbonate (0.5 - 2.0 eq) to the solution. The amount can be optimized, but starting with a slight excess is often beneficial.

  • Stir the mixture at room temperature for 15-30 minutes to ensure deprotonation.

  • Slowly add iodomethane (1.1 - 1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 24 hours.[6]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated brine (3 x volume of organic layer) to remove DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,4-dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine.

Expected Results and Data Analysis

The N-alkylation of this compound is expected to proceed smoothly to yield the corresponding 5-alkylated product. The reaction with iodomethane should yield 2,4-dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine, while iodoethane will produce 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine.[6]

ProductAlkylating AgentYield
2,4-dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidineIodomethaneHigh
2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidineIodoethane~90%[6]

Characterization Data:

The structure of the N-alkylated products can be confirmed by standard spectroscopic techniques.

  • ¹H NMR: The most significant change in the ¹H NMR spectrum upon N-alkylation is the disappearance of the N-H proton signal and the appearance of new signals corresponding to the protons of the newly introduced alkyl group. For example, in the case of N-methylation, a singlet corresponding to the methyl group will appear.

  • ¹³C NMR: The ¹³C NMR spectrum will show a new signal for the carbon(s) of the alkyl group.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of the N-alkylated product.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or no conversion Insufficiently strong base.Use a stronger base like NaH.
Low reactivity of the alkylating agent.Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide).
Presence of water in the reaction.Ensure all glassware is dry and use anhydrous solvents.
Formation of side products Over-alkylation or reaction at other positions.Use a milder base or lower the reaction temperature.
Decomposition of starting material or product.Perform the reaction at a lower temperature.
Difficulty in purification Co-elution of product and starting material.Optimize the eluent system for column chromatography.
Presence of residual DMF.Ensure thorough washing with brine during the work-up.

Conclusion

The N-alkylation of this compound is a fundamental transformation for the synthesis of novel derivatives with potential applications in drug discovery. The protocol described in this application note, utilizing cesium carbonate and an alkyl halide in DMF, provides a reliable and efficient method for achieving this modification. By understanding the underlying mechanism and the role of each reaction component, researchers can successfully synthesize a wide range of N-alkylated pyrrolopyrimidines for further biological evaluation.

References

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution. ChemMedChem. [Link]

  • Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2- d]pyrimidines as Potential Anti-Cancer Therapeutics. Molecules. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. [Link]

  • This compound. PubChem. [Link]

  • Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. Journal of Medicinal Chemistry. [Link]

  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PubMed. [Link]

  • Regiospecific method for the synthesis of N9-alkylated 8-azapurines. ResearchGate. [Link]

  • (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]

  • Design and Synthesis of N1,N5-bis[4-(5-Alkyl-1,2,4-oxadiazol-3-yl)phenyl]glutaramides as Potential Antifungal Prodrugs. Molecules. [Link]

  • Regio- And Stereoselectivity in the Decatungstate Photocatalyzed Alkylation of Alkenes by Alkylcyclohexanes. The Journal of Organic Chemistry. [Link]

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C-C Bond Formation at the C4 Position of 2,4-Dichloropyrrolo[2,3-d]pyrimidine: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a cornerstone scaffold in modern medicinal chemistry. Its structural resemblance to the native purine core allows it to function as a "hinge-binding" motif for a multitude of protein kinases, which are critical signaling proteins often dysregulated in diseases like cancer and inflammatory disorders.[1][2] Consequently, this heterocyclic system is at the heart of numerous FDA-approved drugs and clinical candidates, including inhibitors of Janus kinase (JAK), epidermal growth factor receptor (EGFR), and cyclin-dependent kinases (CDKs).[3][4][5]

The ability to strategically functionalize the pyrrolo[2,3-d]pyrimidine core is paramount for modulating potency, selectivity, and pharmacokinetic properties. The 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is a versatile and commercially available starting material for this purpose.[6] Of its two reactive chloro-substituents, the C4 position is of particular interest. Introducing carbon-based substituents (aryl, heteroaryl, alkenyl, alkynyl groups) at C4 allows for the exploration of a critical solvent-exposed region in many kinase ATP-binding pockets, profoundly influencing the drug's biological activity.

This guide provides a detailed technical overview and actionable protocols for achieving selective C-C bond formation at the C4 position of 2,4-dichloropyrrolo[2,3-d]pyrimidine, focusing on palladium-catalyzed cross-coupling reactions.

The Challenge of Regioselectivity: C4 vs. C2 Reactivity

A fundamental challenge when working with 2,4-dichloropyrrolo[2,3-d]pyrimidine is controlling the site of reaction. Both the C2 and C4 positions are electrophilic and can react with nucleophiles or undergo oxidative addition to a palladium(0) catalyst. However, a consistent and synthetically useful preference for reaction at the C4 position is well-established.[2][7][8]

Why C4 Reacts First: This regioselectivity is primarily driven by electronic factors. The C4 position is more electron-deficient than the C2 position due to the cumulative electron-withdrawing effects of the adjacent pyrimidine nitrogens. This heightened electrophilicity favors both nucleophilic aromatic substitution (SNAr) and, more importantly for C-C coupling, the initial oxidative addition of the Pd(0) catalyst into the C4-Cl bond.[8] This preferential oxidative addition is the first and rate-determining step in most cross-coupling catalytic cycles, thus dictating the overall regiochemical outcome. While exceptions exist, particularly with sterically demanding substrates or specialized catalyst systems designed to invert selectivity, the inherent reactivity favors C4 functionalization.[2]

Key Methodologies for C4-Selective C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are the most robust and versatile methods for forging C-C bonds at the C4 position. The three most critical reactions in this context are the Suzuki-Miyaura, Sonogashira, and Heck couplings.

Suzuki-Miyaura Coupling: For C4-Aryl and C4-Heteroaryl Scaffolds

The Suzuki-Miyaura reaction, which couples an organoboron reagent (boronic acid or ester) with an organohalide, is arguably the most widely used method for C4-arylation. Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids.

Catalytic Cycle Overview:

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Complex Ar-Pd(II)-Cl(L)₂ Pd0:e->PdII_Complex:w Ar-Cl OxAdd Oxidative Addition PdII_Ar_R Ar-Pd(II)-R(L)₂ PdII_Complex:s->PdII_Ar_R:n R-B(OH)₂ Transmetal Transmetalation Boronic_Acid R-B(OH)₂ + Base PdII_Ar_R:n->Pd0:s Ar-R RedElim Reductive Elimination Product Ar-R (Product) ArCl Pyrrolo-Cl (Substrate)

Caption: Generalized Suzuki-Miyaura Catalytic Cycle.

Application Protocol: C4-Selective Suzuki-Miyaura Coupling

This protocol describes a general, reliable method for the regioselective Suzuki coupling of aryl and heteroaryl boronic acids to the C4 position of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.[8][9][10]

Experimental Workflow:

Suzuki_Workflow start Start: Assemble Reagents setup Combine Dichloropyrrolopyrimidine, Boronic Acid, Base, and Solvent in a Flask start->setup degas Degas the Mixture (e.g., N₂ or Ar sparging for 15-20 min) setup->degas catalyst Add Pd Catalyst and Ligand under an Inert Atmosphere degas->catalyst reaction Heat Reaction Mixture (e.g., 80-100 °C) with Stirring catalyst->reaction monitor Monitor Progress by TLC or LC-MS reaction->monitor workup Aqueous Workup: Dilute with Water, Extract with Organic Solvent monitor->workup Upon Completion purify Purify by Column Chromatography workup->purify end End: Characterize Product (NMR, MS) purify->end

Caption: Step-by-step workflow for Suzuki-Miyaura coupling.

Materials & Reagents Summary

ReagentM.W. ( g/mol )Typical StoichiometryPurpose
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine188.011.0 eqStarting Material
(Hetero)Aryl Boronic AcidVariable1.1 - 1.5 eqCoupling Partner
Pd(PPh₃)₄ or Pd(dppf)Cl₂1155.56/816.640.05 - 0.1 eq (5-10 mol%)Palladium Catalyst
Na₂CO₃, K₂CO₃, or Cs₂CO₃105.99/138.21/325.822.0 - 3.0 eqBase
Dioxane/H₂O or DME/H₂O (e.g., 4:1 v/v)--Solvent System

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), the desired (hetero)aryl boronic acid (1.2 eq), and the base (e.g., Na₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 ratio) via syringe. The typical concentration is 0.1 M with respect to the starting pyrimidine.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C (or utilize microwave irradiation, e.g., 15 minutes at 120 °C) and stir vigorously.[8][10]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 4-substituted-2-chloro-7H-pyrrolo[2,3-d]pyrimidine product.

Sonogashira Coupling: For C4-Alkynyl Scaffolds

The Sonogashira coupling is the premier method for installing an alkyne moiety at the C4 position, creating a C(sp)-C(sp²) bond. This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst. The resulting C4-alkynyl products are valuable precursors for further transformations or as final targets themselves.

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask, combine 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the copper co-catalyst (e.g., CuI, 0.1 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Add a degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). Add a degassed amine base (e.g., triethylamine or diisopropylethylamine, 3.0 eq). Finally, add the terminal alkyne (1.2 - 1.5 eq) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until completion, as monitored by TLC or LC-MS.

  • Workup & Purification: Upon completion, filter the reaction mixture through a pad of Celite® to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate and purify the crude product by flash column chromatography.

Heck Coupling: For C4-Alkenyl Scaffolds

The Heck reaction facilitates the coupling of the C4-Cl bond with an alkene, such as an acrylate or styrene derivative, to form a C4-alkenylated product.[11][12] This reaction is crucial for introducing vinyl groups, which can serve as handles for further chemistry or as key pharmacophoric elements.[13][14]

Step-by-Step Protocol:

  • Reaction Setup: To a sealable reaction tube, add 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq), and a phosphine ligand (e.g., P(o-tolyl)₃, 0.1 eq).

  • Reagent Addition: Add the alkene (1.5 eq), a suitable organic base (e.g., triethylamine, 2.5 eq), and a polar aprotic solvent like DMF or N,N-dimethylacetamide (DMA).

  • Reaction: Seal the tube and heat the mixture to 100-140 °C. The reaction progress should be monitored by LC-MS.

  • Workup & Purification: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final product is isolated via column chromatography.

Troubleshooting & Key Considerations

  • Low Yields in Suzuki Coupling: If yields are low, consider using a stronger base like Cs₂CO₃ or a more active catalyst/ligand system such as Pd₂(dba)₃ with SPhos or XPhos. Ensure reagents, especially the boronic acid, are pure and the solvents are rigorously degassed to prevent catalyst deactivation.

  • Homocoupling of Boronic Acid: This side reaction can be minimized by slowing the addition of the boronic acid or by using slightly less than a stoichiometric amount if the pyrimidine is more valuable.

  • N7 Protection: The pyrrole N-H is acidic and can sometimes interfere with reactions. If side reactions or solubility issues arise, consider protecting the N7 position with a group like tosyl (Ts), benzenesulfonyl (Bs), or 2-(trimethylsilyl)ethoxymethyl (SEM). Note that Boc protection has been reported to decrease regioselectivity in some Suzuki couplings.[9]

  • Double Coupling: To favor mono-C4-substitution over di-substitution at C2 and C4, use a modest excess of the coupling partner (1.1-1.2 eq) and maintain moderate reaction temperatures (60-80 °C).[9] Higher temperatures and a larger excess of the coupling partner will promote the second coupling at the less reactive C2 position.[7][9]

Conclusion

The regioselective formation of C-C bonds at the C4 position of 2,4-dichloropyrrolo[2,3-d]pyrimidine is a critical and enabling transformation in the synthesis of kinase inhibitors and other biologically active molecules. Palladium-catalyzed methods, particularly the Suzuki-Miyaura, Sonogashira, and Heck reactions, provide a reliable and versatile toolkit for this purpose. By carefully controlling stoichiometry, catalyst systems, and reaction conditions, researchers can efficiently generate diverse libraries of C4-functionalized pyrrolo[2,3-d]pyrimidines, accelerating the drug discovery and development process.

References

  • Gangjee, A., et al. (2010). Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 18(21), 7735-7751. [Link]

  • Kryzhanovska, M., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(7), 2917. [Link]

  • Chen, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711. [Link]

  • Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Synthesis, 2010(16), 2721-2724. [Link]

  • Patel, H., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 30(24), 127635. [Link]

  • Glick, J. L., et al. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 55(15), 2095-2107. [Link]

  • Zhang, T., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Bioorganic & Medicinal Chemistry Letters, 80, 129107. [Link]

  • Černochová, Z., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(23), 5556. [Link]

  • Handy, S. T., & Anderson, K. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Synthesis, 2010(16), 2721-2724. [Link]

  • Tumkevicius, S. (2006). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ChemInform, 37(43). [Link]

  • Černochová, Z., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Gangjee, A., et al. (2011). Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics. Molecules, 16(5), 3886-3897. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Seela, F., et al. (2015). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 11, 1471-1479. [Link]

  • PubChem. (n.d.). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]

  • Tumkevicius, S., & Masevicius, V. (2005). SYNTHESIS AND PHOTOPHYSICAL PROPERTIES OF PYRROLO[2,3-d]PYRIMIDINE-CORE BASED OLIGOARYLENES. Vilnius University. [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the Pyrrole Ring in 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine core is a privileged heterocyclic scaffold, serving as a critical building block in the synthesis of potent therapeutic agents, particularly kinase inhibitors for oncology.[1][2] Its value lies in the distinct reactivity of its constituent rings, allowing for sequential and selective modifications. While the pyrimidine ring offers sites for nucleophilic substitution, the pyrrole moiety provides opportunities for electrophilic substitution and N-functionalization. This guide provides a detailed exploration of synthetic strategies focused specifically on the functionalization of the pyrrole ring at the C7 and N5 positions. We present field-proven, step-by-step protocols for halogenation, N-protection/alkylation, and subsequent advanced modifications via cross-coupling reactions. The causality behind experimental choices is explained to empower researchers in drug development to rationally design and execute synthetic routes for novel bioactive molecules.

Introduction: The Strategic Importance of the Pyrrolo[3,2-d]pyrimidine Core

The fusion of a pyrimidine ring with a pyrrole ring creates a deazapurine isostere with significant biological relevance.[3] The this compound variant is particularly valuable as a synthetic intermediate.[4] The two chlorine atoms on the pyrimidine ring are susceptible to displacement by nucleophiles, a topic covered extensively elsewhere. This document focuses on the often more nuanced chemistry of the fused pyrrole ring.

Functionalization of the pyrrole ring is crucial for modulating the pharmacological profile of the final compound. Modifications at the C7 position can introduce substituents that form key interactions with biological targets or alter the molecule's physicochemical properties. Similarly, substitution at the N5 position can impact solubility, metabolic stability, and may even be used to create prodrugs.[5] This guide provides robust protocols to access these key positions selectively.

G cluster_0 Core Scaffold cluster_1 Pyrrole Ring Functionalization cluster_2 Resulting Modifications Scaffold 2,4-Dichloro-5H- pyrrolo[3,2-d]pyrimidine C7 C7-Position (Electrophilic Substitution) Scaffold->C7 N5 N5-Position (Deprotonation/Alkylation) Scaffold->N5 Halogenation Halogenation (Br, I) C7->Halogenation Protection N-Protection (e.g., Tosyl) N5->Protection Alkylation N-Alkylation (Prodrugs, Solubility) N5->Alkylation CrossCoupling Cross-Coupling (Suzuki, Sonogashira) Halogenation->CrossCoupling

Figure 1. Logical workflow for functionalizing the pyrrole ring of the core scaffold.

Electrophilic Halogenation at the C7-Position

Scientific Rationale

The electron-rich nature of the pyrrole ring makes it amenable to electrophilic aromatic substitution.[6] Introducing a halogen (iodine or bromine) at the C7 position is a key strategic move. This modification not only has a direct impact on biological activity but, more importantly, installs a versatile synthetic handle for subsequent carbon-carbon and carbon-heteroatom bond formation via metal-catalyzed cross-coupling reactions.[7] N-halosuccinimides (NXS) are the reagents of choice for this transformation as they provide a source of electrophilic halogen under relatively mild conditions, avoiding the strongly acidic environments that can lead to polymerization of pyrrole-containing compounds.[8][9]

Protocol 2.1: C7-Iodination using N-Iodosuccinimide (NIS)

This protocol is adapted from demonstrated methods for the C7-iodination of the target scaffold.[8] The introduction of iodine at C7 has been shown to significantly enhance the antiproliferative activity of pyrrolo[3,2-d]pyrimidine derivatives.[7]

Materials:

  • This compound (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.25 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel

Procedure:

  • Dissolve this compound in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Add N-Iodosuccinimide (NIS) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until consumption of the starting material is complete (typically 2-3 hours).

  • Remove the THF under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in Ethyl Acetate (EtOAc).

  • Wash the organic solution sequentially with saturated aqueous Na₂S₂O₃ (to quench any remaining iodine), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography, typically using a hexanes:EtOAc gradient (e.g., 4:1), to yield 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine as a pale yellow powder.[8]

Protocol 2.2: C7-Bromination using N-Bromosuccinimide (NBS)

This protocol follows a similar logic to iodination, utilizing NBS as the electrophilic bromine source.[8]

Materials:

  • This compound (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.25 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • All other workup and purification reagents are the same as in Protocol 2.1.

Procedure:

  • Follow steps 1-7 as described in Protocol 2.1, substituting NIS with NBS. The reaction is typically complete within 3-4 hours.

  • Purify the crude product by silica gel column chromatography (e.g., 4:1 hexanes:EtOAc) to afford 7-bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, often as a pale orange powder.[8]

Data Summary: C7-Halogenation
ReactionReagentSolventTypical YieldProduct AppearanceReference
Iodination NISTHF~85%Pale Yellow Powder[8]
Bromination NBSTHF~90%Pale Orange Powder[8]

N-Functionalization of the Pyrrole Ring (N5-Position)

Scientific Rationale

The N-H proton of the pyrrole ring is weakly acidic and can be removed by a suitable base, allowing for subsequent alkylation or acylation. This modification serves two primary purposes in drug development:

  • Protecting Group Strategy: Installing a protecting group, such as a p-toluenesulfonyl (tosyl) group, can prevent unwanted side reactions at the N5 position during subsequent synthetic steps.[8]

  • Pharmacokinetic Modulation: Attaching alkyl or other functional groups to the N5 position can significantly alter the compound's properties. This strategy has been successfully employed to decrease toxicity while maintaining comparable biological activity, potentially by creating a prodrug that is metabolized back to the active N-H parent compound in vivo.[5]

Protocol 3.1: N5-Tosylation (Protection)

This protocol describes the protection of the N5 position using tosyl chloride, a robust and common protecting group. The procedure is based on the tosylation of the C7-iodo derivative.[8]

Materials:

  • C7-functionalized this compound (e.g., the product from Protocol 2.1) (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.25 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.25 eq)

  • Anhydrous THF and DMF (e.g., 1:1 mixture)

  • Ethyl Acetate (EtOAc), Water, Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve the starting pyrrolopyrimidine in an anhydrous THF:DMF mixture under a nitrogen atmosphere.

  • Carefully add the NaH dispersion portion-wise at room temperature. Hydrogen gas will evolve. Stir for 1-1.5 hours to ensure complete deprotonation.

  • Add p-toluenesulfonyl chloride (TsCl) to the reaction mixture and stir overnight at room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between EtOAc and water.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product via silica gel chromatography to obtain the N5-tosylated compound.

G cluster_main N5-Functionalization Workflow cluster_paths Start Substrate (N5-H) Deprotonation Deprotonation (e.g., NaH) Start->Deprotonation Anion Pyrrole Anion Intermediate Deprotonation->Anion Protection Protection (e.g., TsCl) Anion->Protection Path A Alkylation Alkylation (e.g., R-X) Anion->Alkylation Path B

Sources

Application Notes & Protocols: 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine as a Pivotal Intermediate for Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5H-pyrrolo[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as a core structural motif in numerous biologically active compounds. As a deazapurine analog, it mimics the natural purine bases of DNA and RNA, making it an ideal starting point for the development of agents that interfere with viral replication. The di-chlorinated intermediate, 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine , is a particularly valuable and versatile building block.[1] Its two chlorine atoms provide reactive handles for sequential and regioselective functionalization, enabling the synthesis of diverse compound libraries targeting viral enzymes. This guide provides an in-depth analysis of the chemistry of this intermediate and detailed protocols for its application in the synthesis of antiviral agents, with a focus on inhibitors of viral DNA polymerases.

Introduction: The Strategic Advantage of the Pyrrolopyrimidine Core

The pyrrolopyrimidine ring system is a bioisostere of purine, where a carbon atom replaces a nitrogen atom in the five-membered ring. This substitution maintains key hydrogen bonding capabilities similar to adenine and guanine while altering electronic properties and metabolic stability. This structural mimicry is the foundation of its utility in antiviral drug design. Derivatives of the related pyrrolo[2,3-d]pyrimidine scaffold have demonstrated potent activity against a range of viruses, notably human cytomegalovirus (HCMV), by inhibiting viral DNA synthesis.[2][3][4][5]

This compound serves as the workhorse intermediate for accessing these complex molecules.[1][6] The two chlorine atoms on the pyrimidine ring are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, allowing for the controlled introduction of various side chains that can confer potency and selectivity against viral targets.

Physicochemical Properties & Safety Data

Proper handling and characterization of the starting intermediate are critical for successful synthesis. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 63200-54-4[7]
Molecular Formula C₆H₃Cl₂N₃[7]
Molecular Weight 188.01 g/mol [7]
Appearance Off-white to light yellow solidTypical
IUPAC Name This compound[7]
Storage Room temperature, desiccated[6]

Safety Profile: This compound should be handled with appropriate personal protective equipment (PPE) in a chemical fume hood. It is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed.[7]

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[7]

  • H335: May cause respiratory irritation.[8]

Core Chemistry: The Principle of Regioselective Substitution

The synthetic utility of this compound hinges on the differential reactivity of the chlorine atoms at the C4 and C2 positions towards nucleophiles.

Causality of Reactivity: Nucleophilic attack is generally favored at the C4 position . This regioselectivity can be explained by analyzing the stability of the Meisenheimer intermediate formed upon nucleophilic attack. The negative charge on the intermediate from C4 attack is stabilized through resonance by both adjacent nitrogen atoms (N3 and N5 of the pyrrole ring), whereas the intermediate from C2 attack is primarily stabilized by only one adjacent nitrogen (N3).[9] Therefore, the transition state leading to C4 substitution is lower in energy, making this reaction kinetically favored under most conditions.[10]

This predictable regioselectivity is the cornerstone of a rational synthetic strategy, allowing for the stepwise introduction of different functional groups at C4 and then C2.

cluster_0 Reactivity of this compound Start Intermediate (this compound) C4_Attack Nucleophilic Attack at C4 Position Start->C4_Attack More Favorable (Lower Energy Intermediate) C2_Attack Nucleophilic Attack at C2 Position Start->C2_Attack Less Favorable C4_Product Kinetic Product (4-Substituted-2-chloro) C4_Attack->C4_Product C2_Product Thermodynamic or Sterically-Driven Product C2_Attack->C2_Product

Caption: Regioselectivity of nucleophilic attack on the dichloropyrimidine core.

Application Protocol: Synthesis of a 4-Amino-2-chloro Antiviral Precursor

This protocol details the first key step in elaborating the dichlorinated intermediate: a selective SNAr reaction at the C4 position with a primary amine. This generates a 4-amino-2-chloro-5H-pyrrolo[3,2-d]pyrimidine, a versatile precursor for further diversification.

Objective: To synthesize a 4-(substituted-amino)-2-chloro-5H-pyrrolo[3,2-d]pyrimidine derivative.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine of choice (e.g., benzylamine) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or 1-Methyl-2-pyrrolidinone (NMP)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Protocol Steps:

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration approx. 0.1 M).

  • Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

    • Expert Insight: DIPEA is a bulky, non-nucleophilic base. Its role is to scavenge the HCl generated during the substitution reaction. Using a non-nucleophilic base is crucial to prevent it from competing with the desired amine nucleophile.[11][12]

  • Nucleophile Addition: Add the amine (1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature (or heat gently to 40-50 °C if the amine is unreactive) and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then brine.

    • Trustworthiness: The aqueous washes are critical for removing the DMF solvent and any remaining base (DIPEA) and its corresponding salt, which is essential for obtaining a clean product after solvent evaporation.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-amino-2-chloro-5H-pyrrolo[3,2-d]pyrimidine product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of one of the pyrrole proton signals (if unprotected) and the appearance of signals corresponding to the new amino side chain in the NMR spectrum, along with the correct mass, will validate the product's identity. Spectroscopic data for the parent compound is available for comparison.[13]

From Intermediate to Active Agent: A Conceptual Synthetic Workflow

The mono-substituted product from the protocol above is rarely the final drug. It is an intermediate that enables further complexity and fine-tuning of biological activity.

G start 2,4-Dichloro-5H- pyrrolo[3,2-d]pyrimidine step1 SNA_r at C4 (e.g., with R1-NH2) start->step1 intermediate Intermediate (4-R1-amino-2-chloro-) step1->intermediate step2 SNA_r at C2 (e.g., with R2-NH2) intermediate->step2 final_drug Final Antiviral Agent (Di-substituted) step2->final_drug

Caption: General workflow from the intermediate to a final di-substituted agent.

This second substitution at the C2 position can be achieved with a different nucleophile under more forcing conditions (e.g., higher temperature or using a catalyst). This stepwise approach allows for the creation of an asymmetrical molecule, which is often required for specific binding to a biological target.

Mechanism of Action: Inhibiting Viral DNA Polymerase

Many antiviral drugs derived from pyrrolopyrimidine scaffolds function as nucleoside analogues . After entering a human cell, they are recognized by cellular kinases and phosphorylated to their active triphosphate form. This triphosphate analogue then mimics a natural deoxynucleotide triphosphate (dNTP).

During viral replication, the viral DNA polymerase mistakenly incorporates this fraudulent nucleotide into the growing viral DNA chain. Because the analogue often lacks the 3'-hydroxyl group necessary for chain elongation, its incorporation leads to immediate chain termination , halting the replication of the viral genome.[3][4] This mechanism provides selectivity, as viral polymerases are often more promiscuous and incorporate these analogues more readily than human host cell polymerases.[2]

cluster_0 Mechanism of Action Drug Pyrrolopyrimidine Analogue (Prodrug) Kinase1 Cellular Kinases (Phosphorylation) Drug->Kinase1 ActiveDrug Active Triphosphate Form (Analogue-TP) Kinase1->ActiveDrug Polymerase Viral DNA Polymerase ActiveDrug->Polymerase Competitive Inhibition Incorporation Incorporation into Viral DNA Polymerase->Incorporation Termination DNA Chain Termination Incorporation->Termination Inhibition Inhibition of Viral Replication Termination->Inhibition

Caption: Mechanism of action for a nucleoside analogue antiviral agent.

Troubleshooting & Key Considerations

  • Regioselectivity: While C4 substitution is favored, reactions with highly reactive nucleophiles or at elevated temperatures can lead to mixtures of C4/C2 isomers and di-substituted products. Careful temperature control and monitoring are essential.

  • Pyrrole N-H Reactivity: The pyrrole nitrogen (N5-H) is acidic and can be deprotonated by strong bases. In some synthetic routes, particularly those involving organometallic reagents, protection of this position (e.g., with a SEM or BOC group) may be necessary to prevent unwanted side reactions.

  • Solubility: Pyrrolopyrimidine derivatives can have poor solubility. Solvents like DMF, DMA, NMP, or DMSO are often required, especially for the starting material. Product precipitation can occur during work-up, which can be used to one's advantage for purification in some cases.

Conclusion

This compound is a high-value, strategically vital intermediate in modern medicinal chemistry. Its predictable reactivity allows for controlled, sequential functionalization, making it an ideal scaffold for building diverse libraries of compounds. Its successful application in the synthesis of potent antiviral agents, particularly those targeting viral DNA polymerases, underscores its enduring importance in the development of new therapies to combat viral diseases.[1][14][15]

References

  • Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections . PubMed, National Center for Biotechnology Information. [Link]

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  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu - Sci-Hub . Sci-Hub. [Link]

  • Pyrrolo[2,3-d]pyrimidine nucleosides as inhibitors of human cytomegalovirus - ASM Journals . American Society for Microbiology Journals. [Link]

  • Pyrrolo[2,3-d]pyrimidine nucleosides as inhibitors of human cytomegalovirus . ResearchGate. [Link]

  • The Crucial Role of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine in Drug Synthesis . Quantum Pioneer. [Link]

  • Pyrrolo[2,3-d]pyrimidine nucleosides as inhibitors of human cytomegalovirus - PMC - NIH . PubMed Central, National Institutes of Health. [Link]

  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - RSC Publishing . Royal Society of Chemistry. [Link]

  • Pyrrolo[3,2-d]pyrimidine derivatives for the treatment of viral infections and other diseases - Google Patents.
  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC - PubMed Central . PubMed Central, National Institutes of Health. [Link]

  • Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria . Auctores Journals. [Link]

  • Synthesis and antiviral/antitumor activities of certain pyrazolo[3,4-d]pyrimidine-4(5H)-selone nucleosides and related compounds . PubMed, National Center for Biotechnology Information. [Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles . PubMed, National Center for Biotechnology Information. [Link]

  • (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles . ResearchGate. [Link]

  • Identification of a series of pyrrolo-pyrimidine based SARS-CoV-2 Mac1 inhibitors that repress coronavirus replication - PMC - NIH . PubMed Central, National Institutes of Health. [Link]

  • Synthesis and antiviral activity of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and related compounds . PubMed, National Center for Biotechnology Information. [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity . Chemistry Stack Exchange. [Link]

  • Synthesis and antiviral activity of certain guanosine analogues in the thiazolo[4,5-d]pyrimidine ring system . PubMed, National Center for Biotechnology Information. [Link]

  • Synthetic strategies for pyrrolo[2,1-f][1][6][16]triazine: the parent moiety of antiviral drug remdesivir - PMC - NIH . PubMed Central, National Institutes of Health. [Link]

  • Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation . MDPI. [Link]

  • 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine - PubChem . PubChem, National Center for Biotechnology Information. [Link]

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Sources

Application Note: 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine as a Core Scaffold for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine. While initial interest may arise from broad chemical screenings, this compound's primary and most validated application lies not in herbicide formulation but as a pivotal intermediate in pharmaceutical development, particularly in the synthesis of kinase inhibitors for targeted cancer therapy.[1][2] The pyrrolo[3,2-d]pyrimidine core is a deaza-isostere of adenine, the core component of ATP, making it an ideal scaffold for designing ATP-competitive kinase inhibitors.[3] This guide details the scientific rationale, synthesis considerations, and provides a comprehensive protocol for utilizing this scaffold to develop and screen novel kinase inhibitors.

Introduction and Scientific Rationale

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[4] The development of small molecule kinase inhibitors has revolutionized oncology. The pyrrolo[2,3-d]pyrimidine scaffold, a close structural mimic of the purine ring in ATP, serves as a "privileged structure" in designing potent kinase inhibitors.[3][5]

This compound is a key starting material in this process. Its significance stems from the two reactive chlorine atoms at the C2 and C4 positions.[6] These positions are susceptible to nucleophilic substitution, allowing for the systematic and differential introduction of various chemical moieties.[6][7] This synthetic versatility enables medicinal chemists to generate large libraries of derivatives and perform structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties against specific kinase targets like the Epidermal Growth Factor Receptor (EGFR).[8]

Physicochemical Properties and Handling

Proper handling and characterization of the starting material are critical for reproducible downstream success.

PropertyValueSource
Molecular Formula C₆H₃Cl₂N₃[9][10]
Molecular Weight 188.01 g/mol [2][9][10]
CAS Number 63200-54-4[9][10]
Appearance (Typically) Off-white to light yellow solidGeneric
Storage Room temperature, dry conditions[2]
Safety Harmful if swallowed. Causes skin and serious eye irritation.[9]

Note: Always consult the specific Material Safety Data Sheet (MSDS) from your supplier.

Mechanism of Action: ATP-Competitive Kinase Inhibition

Derivatives synthesized from the this compound scaffold typically function as Type I ATP-competitive inhibitors. They target the ATP-binding pocket of the kinase domain. The pyrrolopyrimidine core mimics adenine, forming key hydrogen bonds with the "hinge region" of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the kinase domain.[11] The side chains, introduced at the C2 and C4 positions, extend into adjacent pockets, determining the inhibitor's potency and selectivity for the target kinase over other kinases in the human kinome.

G cluster_0 Kinase Domain cluster_1 Inhibitor ATP_Pocket ATP Binding Pocket Hinge Hinge Region C_Lobe C-Lobe N_Lobe N-Lobe Inhibitor Pyrrolopyrimidine Derivative Scaffold Core Scaffold (H-Bonding) Sidechains Side Chains (Selectivity) Scaffold->Hinge Binds to Sidechains->ATP_Pocket Occupies Pocket ATP ATP ATP->ATP_Pocket Blocked

Caption: ATP-Competitive Inhibition by a Pyrrolopyrimidine Derivative.

Application Protocol: Development and Screening of EGFR Inhibitors

This section outlines the workflow from the starting scaffold to a primary in vitro screen against a clinically relevant kinase, EGFR.

Part A: Synthesis of a Mono-Substituted Intermediate

The differential reactivity of the C2 and C4 chlorides is key. The C4 chlorine is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 chlorine. This allows for a stepwise derivatization strategy.

Caption: General workflow for derivatization of the scaffold.

Exemplary Protocol: Synthesis of a C4-Aniline Intermediate

  • Reaction Setup: In a nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as 2-propanol or dioxane.

  • Reagent Addition: Add the desired aniline derivative (1.1 eq) followed by a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup & Purification: Upon completion, cool the reaction, concentrate under reduced pressure, and purify the residue using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to isolate the 2-chloro-4-(arylamino) intermediate.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Causality: Using a controlled temperature and a slight excess of the nucleophile favors monosubstitution at the more reactive C4 position. The second substitution at C2 often requires different conditions, such as palladium-catalyzed Buchwald-Hartwig amination, providing orthogonal control over the final structure.[8]

Part B: Protocol for In Vitro EGFR Kinase Inhibition Assay

This protocol describes a luminescent assay to measure the inhibition of EGFR kinase activity, which quantifies the amount of ATP remaining after the kinase reaction.[12][13][14]

Materials:

  • Recombinant human EGFR enzyme (wild-type or mutant, e.g., L858R).[13]

  • Kinase Substrate (e.g., Poly(Glu, Tyr) 4:1).[14]

  • Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).[12]

  • ATP solution (at 2x the final desired concentration, typically near the Km for the enzyme).

  • Test Compounds (dissolved in 100% DMSO, serially diluted).

  • ADP-Glo™ Kinase Assay Kit (or similar).[12]

  • White, opaque 96-well or 384-well plates.[14]

  • Multichannel pipettes and a luminescence-capable plate reader.

Experimental Procedure:

  • Compound Plating:

    • Prepare a serial dilution of your synthesized pyrrolopyrimidine derivatives in 100% DMSO.

    • Add 1 µL of each compound dilution to the wells of a 384-well plate.[12] Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme Preparation:

    • Dilute the recombinant EGFR enzyme to a 2x working concentration in kinase buffer. The optimal concentration should be determined empirically via an enzyme titration curve.[15]

  • Substrate/ATP Mix Preparation:

    • Prepare a 2x mixture of the kinase substrate and ATP in kinase buffer.[12]

  • Kinase Reaction Initiation:

    • Add 2 µL of the 2x EGFR enzyme solution to each well containing the test compounds and mix gently.

    • Initiate the reaction by adding 2 µL of the 2x Substrate/ATP mix to all wells.[12] The final reaction volume is 5 µL.

  • Incubation:

    • Cover the plate and incubate at room temperature (or 30 °C) for 60 minutes.[12][13]

  • Reaction Termination and Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[12]

    • Incubate for 40 minutes at room temperature.[12]

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase back into ATP and provides luciferase/luciferin to generate a luminescent signal.[12]

    • Incubate for 30 minutes at room temperature.[12]

  • Data Acquisition:

    • Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

Part C: Data Analysis and Interpretation
  • Normalization: The raw luminescence data (RLU) is converted to percent inhibition using the high (DMSO only) and low (no enzyme) controls: % Inhibition = 100 * (1 - (RLU_compound - RLU_no_enzyme) / (RLU_DMSO - RLU_no_enzyme))

  • IC₅₀ Determination: Plot the % Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Example Data Table (Hypothetical):

Compound IDC4-SubstituentC2-SubstituentEGFR IC₅₀ (nM)
Ref-Cmpd SunitinibSunitinib261
PYR-001 4-fluoroanilineN-methylpiperazine150
PYR-002 3-chloroanilineN-methylpiperazine85
PYR-003 4-methoxyanilineN-methylpiperazine220
PYR-004 3-chloroanilineMorpholine115

This data allows for SAR analysis. For example, comparing PYR-001 and PYR-002 suggests that a chloro-substituent at the meta-position of the C4-aniline ring is more favorable for potency than a fluoro-substituent at the para-position.

Conclusion

This compound is a highly valuable and versatile scaffold for modern drug discovery.[1][2] Its structural similarity to adenine and the synthetic tractability of its dichloro-substitution pattern make it an ideal starting point for developing potent and selective kinase inhibitors.[3][6] The protocols and methodologies outlined in this guide provide a robust framework for researchers to synthesize, screen, and optimize novel derivatives for therapeutic applications, particularly in oncology.

References
  • Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R.
  • Chem-Impex. (n.d.). This compound.
  • Smolecule. (n.d.). This compound-6-carboxylic acid.
  • Gao, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 868. Retrieved from [Link]

  • Chavda, V. P., et al. (2023). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. European Journal of Medicinal Chemistry, 259, 115650. Retrieved from [Link]

  • Al-Ostath, R. S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689. Retrieved from [Link]

  • Promega Corporation. (n.d.). EGFR Kinase Assay.
  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services.
  • Keyl, S., et al. (2021). Pyrrolopyrimidine Bumped Kinase Inhibitors for the Treatment of Cryptosporidiosis. ACS Infectious Diseases, 7(12), 3318-3322. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound.
  • Benchchem. (n.d.). 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde.
  • Keyl, S., et al. (2021). Pyrrolopyrimidine Bumped Kinase Inhibitors for Treatment of Cryptosporidiosis. ACS Infectious Diseases, 7(12), 3318-3322. Retrieved from [Link]

  • BPS Bioscience. (n.d.). EGFR(L858R) Kinase Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Zhang, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Bioorganic & Medicinal Chemistry, 47, 116377. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2021). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Bioorganic Chemistry, 115, 105214. Retrieved from [Link]

  • Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(13), 1335-1364. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). This compound.
  • Al-Ostath, R. S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 63200-54-4). This crucial intermediate is a foundational building block for a range of therapeutic agents, particularly kinase inhibitors in oncology and neurology.[1][2][3] Its proper synthesis is critical for the successful development of novel pharmaceuticals.[4]

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you improve the yield, purity, and consistency of your synthesis.

I. Synthetic Overview & Core Challenges

The most common and direct route to this compound involves the chlorination of the corresponding precursor, 5H-pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione. This transformation is typically achieved using phosphoryl chloride (POCl₃), which often serves as both the chlorinating agent and the solvent.[5]

While conceptually straightforward, this reaction is fraught with challenges that can significantly impact yield and purity. The primary difficulties include:

  • Incomplete Conversion: The starting material, a heterocyclic dione (lactam-lactim tautomer), can be poorly soluble and resistant to chlorination.

  • Product Hydrolysis: The dichloro-product is highly susceptible to hydrolysis, reverting to mono-chloro species or the starting dione during aqueous work-up.

  • Harsh Reaction Conditions: The use of excess, refluxing POCl₃ can lead to thermal decomposition and the formation of tar-like impurities.

  • Difficult Work-up: Quenching large volumes of excess POCl₃ is hazardous and can lead to violent exothermic reactions if not handled with extreme care.[5]

II. Frequently Asked Questions (FAQs)

Q1: My reaction stalls, and I always have starting material left. What's the primary cause?

A1: This is the most common issue. It's often due to insufficient activation of the pyrimidine dione. The mechanism requires the oxygen atoms of the dione to be converted into a better leaving group by POCl₃. Several factors could be at play:

  • Purity of Starting Material: Ensure your 5H-pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione is dry and free of inorganic salts.

  • Insufficient Temperature/Time: The reaction often requires heating to reflux to ensure complete conversion.[5] Monitor by TLC until no starting material is visible.

  • Use of a Tertiary Amine Catalyst: Adding a high-boiling tertiary amine, such as N,N-diethylaniline or pyridine, can facilitate the reaction. These bases can act as catalysts and help to drive the reaction to completion.[5][6]

Q2: My TLC looks clean after the reaction, but the starting material reappears after work-up. Why?

A2: This is a classic sign of product hydrolysis. The dichloro-product is reactive and will readily react with water, especially under basic or hot conditions, to hydrolyze back to the starting material. The "tricky part" is the quench.[7] To minimize this:

  • Remove Excess POCl₃ First: Before quenching, distill the excess POCl₃ under reduced pressure.[5][7] This is the most critical step to prevent a violent quench and subsequent hydrolysis.

  • Use a Cold, Weak Base for Quenching: Pour the cooled reaction residue slowly onto a mixture of ice and a weak base like sodium bicarbonate (NaHCO₃) solution, not a strong base like NaOH.[7]

  • Dilute with an Organic Solvent Pre-Quench: Diluting the residue with an inert organic solvent (e.g., dichloromethane or toluene) before adding it to the aqueous quench can help dissipate heat and protect the product.[7]

Q3: Can I avoid using a large excess of POCl₃?

A3: Yes, modern approaches advocate for using near-equimolar amounts of POCl₃.[8][9] This dramatically improves safety and reduces waste. These solvent-free methods often require heating in a sealed reactor at high temperatures (e.g., 160-180 °C) with one equivalent of a base like pyridine per hydroxyl group.[8][10] While requiring specialized equipment, this method simplifies the work-up significantly as there is no large excess of POCl₃ to quench.[8]

III. Troubleshooting Guide: A Symptom-Based Approach

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.

Logical Flow for Troubleshooting the Chlorination Reaction

G cluster_reaction Reaction Phase cluster_workup Work-up & Purification Phase start Reaction Complete? (Check by TLC/LCMS) incomplete Problem: Incomplete Reaction (Starting Material Remains) start->incomplete No complete Proceed to Work-up start->complete Yes cause1 Cause: - Insufficient Temp/Time - Impure Starting Material - No Amine Catalyst incomplete->cause1 hydrolysis Problem: Product Hydrolysis (SM reappears after work-up) complete->hydrolysis impurity Problem: Impurity Formation (Dark color, multiple spots) complete->impurity cause2 Cause: - Aggressive Quench (H₂O) - Strong Base (NaOH) - High Temperature hydrolysis->cause2 cause3 Cause: - Reaction Temp too high - Extended reaction time - Air/Moisture ingress impurity->cause3 solution1 Solution: - Increase reflux time - Ensure dry SM - Add N,N-diethylaniline cause1->solution1 solution2 Solution: - Remove POCl₃ in vacuo first - Quench on ice/NaHCO₃ - Extract quickly cause2->solution2 solution3 Solution: - Lower reflux temp - Use inert atmosphere - Purify via chromatography cause3->solution3 G cluster_main Chlorination Mechanism cluster_catalyst Catalyst Role SM Pyrimidine-dione (Lactam Tautomer) Activated Activated O-Phosphodichloridate Intermediate SM->Activated + POCl₃ (Activation) Imidoyl Imidoyl Chloride Intermediate Activated->Imidoyl Chloride Attack (Tautomerization) Product 2,4-Dichloro Product Imidoyl->Product Second Chlorination Amine Tertiary Amine (e.g., N,N-diethylaniline) Vilsmeier Vilsmeier-Haack type Reagent [Amine-POCl₂]⁺Cl⁻ Amine->Vilsmeier + POCl₃ Vilsmeier->Activated More potent activating agent

Sources

Technical Support Center: Purification of Crude 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to navigate the challenges associated with the purification of this important heterocyclic intermediate. As a key building block in the synthesis of kinase inhibitors and other therapeutic agents, obtaining high-purity this compound is critical for successful downstream applications.[1][2]

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and purification of this compound.

Q1: What are the primary impurities I should expect in my crude this compound?

A1: While the exact impurity profile depends on the synthetic route, common impurities may include:

  • Unreacted Starting Material: Such as 1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione.

  • Mono-chlorinated Intermediate: 2-chloro- or 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one.

  • Hydrolysis Products: The dichloro functionality is susceptible to hydrolysis, which can lead to the formation of the mono-chloro hydroxy derivatives or the starting dione. This can be exacerbated by the presence of water in solvents or on silica gel.

  • Reagent Residues: Residual chlorinating agents (e.g., phosphorus oxychloride) or their byproducts.

  • Polymeric Materials: Dark, insoluble tars can form, especially if the reaction is overheated.

Q2: What are the recommended storage conditions for this compound?

A2: To maintain its integrity, this compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[3] This minimizes degradation from atmospheric moisture and potential hydrolysis.

Q3: Is this compound stable on silica gel?

A3: The acidic nature of standard silica gel can potentially lead to the degradation of acid-sensitive compounds, including some nitrogen-containing heterocycles. While many pyrrolopyrimidines are successfully purified using silica gel chromatography, prolonged exposure can sometimes cause streaking on TLC or low recovery from a column. If you suspect your compound is degrading, you can use deactivated silica gel (by pre-treating with a solvent system containing a small amount of a volatile base like triethylamine) or consider an alternative stationary phase like alumina.

Q4: What safety precautions should I take when handling this compound?

A4: this compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4] It may also cause respiratory irritation.[4] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

II. Troubleshooting Guide

This section provides a problem-and-solution framework for common issues encountered during the purification of this compound.

A. Column Chromatography Issues
Problem Potential Cause(s) Recommended Solution(s)
Poor separation of spots on TLC. Inappropriate solvent system.Test a range of solvent systems with varying polarities. Good starting points for chlorinated heterocycles include ethyl acetate/hexanes, and for more polar impurities, dichloromethane/methanol.[5]
Product is streaking on the TLC plate. Compound is interacting too strongly with the acidic silica gel; Compound may be degrading on the plate.Add 1-2% triethylamine to your eluent to neutralize the acidic sites on the silica gel.[6] Consider using neutral alumina as the stationary phase for your TLC and column.
Low recovery of product from the column. Product is too polar and is not eluting with the chosen solvent system; Product is irreversibly adsorbed or degrading on the silica gel.Gradually increase the polarity of your eluent (gradient elution). If degradation is suspected, minimize the time the compound spends on the column by using a faster flow rate or switching to a less acidic stationary phase.
Co-elution of product with a close-running impurity. Insufficient resolution of the column.Use a shallower solvent gradient during elution. Ensure the column is not overloaded (a general rule is 1-5% crude material to silica gel by weight).
B. Recrystallization Issues
Problem Potential Cause(s) Recommended Solution(s)
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound-impurity mixture; The solution is supersaturated and cooled too quickly.Add a small amount of a "good" solvent to dissolve the oil, then allow it to cool more slowly. Using a co-solvent system (a "good" solvent and a "poor" solvent) can also be effective.
No crystals form upon cooling. Too much solvent was used; The compound is highly soluble in the cold solvent.Evaporate some of the solvent to concentrate the solution and try cooling again. If solubility is still too high, add a "poor" solvent dropwise to the solution at room temperature until it becomes slightly cloudy, then warm to re-dissolve and cool slowly.
Low recovery of crystalline material. Too much solvent was used; The compound has significant solubility even in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution in an ice bath to maximize precipitation. The mother liquor can be concentrated to obtain a second crop of crystals, which may require re-purification.
Crystals are colored. Colored impurities are trapped in the crystal lattice.If the desired product is known to be colorless (it is typically an off-white to white powder[1]), you can add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb your product.

III. Detailed Experimental Protocols

The following are representative "best-practice" protocols for the purification of crude this compound, developed based on standard techniques for heterocyclic compounds and purification of related analogs.

A. Purification by Silica Gel Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of your specific crude material.

1. TLC Analysis and Solvent System Selection: a. Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution on a silica gel TLC plate. c. Develop the plate in various solvent systems to find one that gives the desired product an Rf value of approximately 0.25-0.35. A good starting point is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). d. Visualize the spots under a UV lamp (254 nm).

2. Column Packing: a. Select an appropriately sized column for the amount of crude material. b. Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). c. Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. d. Add a thin layer of sand to the top of the silica bed. e. Equilibrate the column by running several column volumes of the initial, low-polarity eluent through the packed silica.

3. Sample Loading: a. Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). b. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. c. Carefully add the dry-loaded sample to the top of the column. d. Add another thin layer of sand on top of the sample.

4. Elution and Fraction Collection: a. Begin eluting with the low-polarity solvent system determined from your TLC analysis. b. Collect fractions and monitor the elution of the product by TLC. c. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product and any more polar impurities. d. Combine the fractions containing the pure product.

5. Product Isolation: a. Remove the solvent from the combined pure fractions using a rotary evaporator. b. Dry the resulting solid under high vacuum to remove any residual solvent. c. Characterize the purified product by analytical techniques such as NMR, LC-MS, and melting point determination.

B. Purification by Recrystallization

This method is suitable if a solvent system with appropriate solubility characteristics can be identified.

1. Solvent Selection: a. Test the solubility of the crude material in a variety of solvents at room temperature and at their boiling points. b. An ideal solvent will dissolve the compound when hot but not when cold. Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent. c. Based on protocols for similar compounds, a mixture of methanol and water or toluene and ethyl acetate could be a good starting point.[7]

2. Dissolution: a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves.

3. Hot Filtration (if necessary): a. If there are insoluble impurities, perform a hot gravity filtration to remove them.

4. Crystallization: a. Allow the hot, clear solution to cool slowly to room temperature. b. Once the solution has reached room temperature, you can place the flask in an ice bath to maximize crystal formation.

5. Crystal Collection and Washing: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

6. Drying: a. Dry the purified crystals under high vacuum to remove all traces of solvent. b. Determine the yield and purity of the recrystallized product.

IV. Visualized Workflows and Logic

Purification Workflow```dot

PurificationWorkflow crude Crude 2,4-Dichloro-5H- pyrrolo[3,2-d]pyrimidine tlc TLC Analysis crude->tlc decision Good Separation? tlc->decision column Column Chromatography decision->column Yes recrystallization Recrystallization decision->recrystallization No, or if preferred pure_product Pure Product column->pure_product recrystallization->pure_product

Caption: Decision tree for troubleshooting low product recovery during column chromatography.

V. References

  • J&K Scientific. (n.d.). This compound | 63200-54-4. Retrieved from [Link]

  • Google Patents. (2022). WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine. Retrieved from

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Sci-Hub. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Beilstein Journals. (2018). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine. Retrieved from [Link]

  • PMC - NIH. (2019). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Retrieved from [Link]

Sources

Technical Support Center: Chlorination of Pyrrolo[3,2-d]pyrimidine-diones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of chlorinated pyrrolo[3,2-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The conversion of pyrrolo[3,2-d]pyrimidine-2,4-diones to their corresponding 2,4-dichloro derivatives is a critical transformation for generating key intermediates in drug discovery programs.[1][2][3] However, this reaction is often plagued by side reactions that can complicate synthesis, reduce yields, and make purification challenging.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate these common issues. Our approach is grounded in mechanistic principles to explain the "why" behind each experimental recommendation.

Frequently Asked Questions (FAQs)

Q1: My chlorination reaction is incomplete. I still see a significant amount of starting material (the dione) or a mono-chloro intermediate. What's going wrong?

A1: This is the most common issue. Incomplete conversion typically points to insufficient reactivity of the chlorinating agent, suboptimal reaction conditions, or premature degradation of the reagent.

  • Causality: The chlorination of the lactam functionality in the pyrimidine-dione requires activation by the chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[4][5] The reaction proceeds through a phosphate ester intermediate, which is then displaced by a chloride ion. If the temperature is too low or the reaction time is too short, the reaction may not go to completion. Furthermore, POCl₃ can be consumed by trace amounts of water in the reaction, reducing its effective concentration.

  • Quick Troubleshooting:

    • Increase Temperature: Ensure the reaction is heated to a sufficient temperature, typically refluxing in POCl₃ (around 105-110 °C).[4] Some substrates may require even higher temperatures, which can be achieved by adding a high-boiling point solvent or using a sealed reactor.[6]

    • Extend Reaction Time: Monitor the reaction by TLC or LCMS. If the reaction is proceeding slowly but cleanly, extending the reaction time is a simple solution.

    • Ensure Anhydrous Conditions: Use oven-dried glassware and freshly distilled or high-purity POCl₃. Trace moisture can significantly impact the reaction.

    • Consider Additives: Tertiary amines like N,N-dimethylaniline or triethylamine can be used to scavenge the HCl generated and drive the reaction forward.[5] However, be aware that this can sometimes promote side reactions.

Q2: I've successfully made the 2,4-dichloro product, but I'm also getting an additional chlorine atom on the pyrrole ring. How can I prevent this over-chlorination?

A2: This side reaction is a classic case of competing electrophilic aromatic substitution. The pyrrole ring is electron-rich and can be susceptible to attack by electrophilic chlorine species, especially under harsh conditions.[7]

  • Causality: The pyrrole moiety of the pyrrolo[3,2-d]pyrimidine core is more electron-rich than the di-chlorinated pyrimidine ring.[8] Reagents like POCl₃, especially at high temperatures, can generate electrophilic chlorine species that chlorinate the C7 position of the pyrrole ring. This is analogous to the halogenation of other electron-rich heterocycles.[1][9]

  • Troubleshooting Strategy:

    • Lower Reaction Temperature: If possible, run the reaction at the lowest temperature that still allows for complete conversion of the dione.

    • Use Milder Reagents: Consider alternatives to neat POCl₃. A mixture of POCl₃ in a non-reactive solvent like toluene or acetonitrile can moderate the reactivity. For highly sensitive substrates, Vilsmeier-type conditions (e.g., oxalyl chloride or phosgene equivalents in DMF) can sometimes provide the desired product with less ring halogenation, though one must be cautious of formylation side reactions.[10][11]

    • Control Stoichiometry: Using a precise stoichiometry of the chlorinating agent rather than a large excess can minimize side reactions. This often requires solvent-free conditions in a sealed reactor to ensure the reaction goes to completion.[6]

Q3: During workup, my product seems to be decomposing or reverting to the starting material. Why is my dichloro product unstable?

A3: The 2- and 4-chloro positions on the pyrrolopyrimidine scaffold are highly activated towards nucleophilic substitution. Water is a nucleophile that can readily hydrolyze these chloro groups back to the hydroxyl (keto) form, especially under acidic or basic conditions generated during workup.

  • Causality: The chlorine atoms are good leaving groups, and the electron-withdrawing nature of the pyrimidine ring makes the carbon atoms they are attached to highly electrophilic. The standard quench procedure for POCl₃ involves pouring the reaction mixture onto ice, which creates a highly acidic and aqueous environment perfect for hydrolysis.[12][13]

  • Self-Validating Protocol (Workup):

    • Cool the Reaction: After confirming completion, cool the reaction mixture to room temperature.

    • Remove Excess Reagent: Whenever possible, remove the excess POCl₃ under reduced pressure (use a trap and a base scrubber for the vacuum line).

    • Controlled Quench: Slowly and carefully add the residue to a vigorously stirred slurry of ice and a mild base like sodium bicarbonate or sodium carbonate. This keeps the pH neutral or slightly basic, minimizing acid-catalyzed hydrolysis.

    • Rapid Extraction: Do not let the product sit in the aqueous phase for an extended period. Immediately extract the product into an organic solvent like ethyl acetate or dichloromethane.

    • Anhydrous Drying: Thoroughly dry the organic layer with a drying agent like anhydrous sodium sulfate or magnesium sulfate before concentrating.

Troubleshooting Guide: Specific Side Reactions

This section provides a more detailed analysis of specific side products and logical workflows to diagnose and solve the underlying issues.

Issue 1: Formation of Mono-chloro, Mono-hydroxy Byproducts
Problem Probable Cause Recommended Solution
Significant amounts of 4-chloro-2-hydroxy or 2-chloro-4-hydroxy pyrrolo[3,2-d]pyrimidine are observed. Incomplete Reaction: The reaction did not proceed long enough or at a high enough temperature to convert both carbonyls.Increase reaction temperature to reflux and/or extend the reaction time. Monitor by LCMS to confirm the disappearance of the mono-chloro intermediate.
Hydrolysis during Workup: The 2,4-dichloro product is formed but one of the chloro groups is hydrolyzed back to a hydroxyl group during the aqueous quench.Implement the "Controlled Quench" protocol described in Q3. Avoid strong acids or bases during workup and minimize the product's contact time with the aqueous phase.
Issue 2: Vilsmeier-Haack Side Reactions (Formylation)

If dimethylformamide (DMF) is used as a solvent or an additive with POCl₃, the formation of the Vilsmeier reagent is inevitable, which can lead to formylation of the pyrrole ring.[10][11][14]

Problem Probable Cause Recommended Solution
A byproduct corresponding to the mass of the desired product + 28 Da (CHO group) is detected. Use of DMF: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺, which formylates the electron-rich C7 position of the pyrrole ring.[10]Avoid using DMF as a solvent with POCl₃ unless formylation is the desired outcome. Use POCl₃ as both the reagent and solvent. If a co-solvent is necessary, choose a non-reactive one like acetonitrile, toluene, or a chlorinated solvent.
Contamination: The starting material or solvent may be contaminated with DMF.Ensure the purity of all reagents and solvents before starting the reaction.
Visualizing the Reaction Landscape

The following diagram illustrates the desired reaction pathway and the major competing side reactions.

Chlorination_Pathways Start Pyrrolo[3,2-d]pyrimidine -2,4-dione Mono Mono-chloro, Mono-hydroxy Intermediate Start->Mono POCl₃ (slow) Product 2,4-Dichloro Product (Desired) Start->Product POCl₃, Δ (Overall Reaction) Mono->Product POCl₃ (fast) Over 2,4,7-Trichloro Product (Over-chlorination) Product->Over Excess POCl₃ High Temp. Hydrolysis Hydrolysis Product (Mono- or Di-hydroxy) Product->Hydrolysis H₂O (Workup) Vilsmeier 7-Formyl-2,4-dichloro Product Product->Vilsmeier POCl₃ / DMF

Caption: Reaction pathways in the chlorination of pyrrolo[3,2-d]pyrimidine-diones.

Troubleshooting Workflow

Use this decision tree to diagnose issues with your chlorination reaction.

Troubleshooting_Workflow Start Reaction Analysis (LCMS/TLC) Incomplete Incomplete Conversion? Start->Incomplete SideProducts Side Products Observed? Incomplete->SideProducts No IncompleteYes Increase Temp/Time Ensure Anhydrous Cond. Incomplete->IncompleteYes Yes OverChlorination Mass = Product + 34 Da? SideProducts->OverChlorination Yes End Optimize & Repeat SideProducts->End No IncompleteYes->End Hydrolysis Mass = Product - 19 Da? OverChlorination->Hydrolysis No OverChlorinationYes Lower Temp Control Stoichiometry OverChlorination->OverChlorinationYes Yes Formylation Mass = Product + 28 Da? Hydrolysis->Formylation No HydrolysisYes Improve Workup (Controlled Quench) Hydrolysis->HydrolysisYes Yes FormylationYes Avoid DMF Formylation->FormylationYes Yes Formylation->End No OverChlorinationYes->End HydrolysisYes->End FormylationYes->End

Caption: A diagnostic workflow for troubleshooting chlorination side reactions.

Experimental Protocols

Protocol 1: Standard Chlorination using Phosphorus Oxychloride

This protocol is a robust starting point for the conversion of pyrrolo[3,2-d]pyrimidine-2,4-dione to 2,4-dichloro-pyrrolo[3,2-d]pyrimidine.

Materials:

  • Pyrrolo[3,2-d]pyrimidine-2,4-dione

  • Phosphorus oxychloride (POCl₃), freshly distilled or high purity

  • N,N-Dimethylaniline (optional, freshly distilled)

  • Ice

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the pyrrolo[3,2-d]pyrimidine-2,4-dione (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (10-20 volumes, e.g., 10-20 mL per gram of starting material). If using an additive, add N,N-dimethylaniline (0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and stir vigorously. Monitor the reaction progress by TLC or LCMS (quench a small aliquot in methanol for analysis). The reaction is typically complete within 4-12 hours.

  • Workup (Controlled Quench):

    • Cool the reaction mixture to room temperature.

    • (Optional but recommended) Remove the excess POCl₃ by distillation under reduced pressure.

    • Prepare a separate large beaker with a vigorously stirred slurry of crushed ice and saturated sodium bicarbonate solution.

    • Slowly and carefully, add the reaction mixture dropwise to the ice/bicarbonate slurry. Caution: This is a highly exothermic and gas-evolving quench. Ensure efficient stirring and cooling.

    • Continue stirring for 30 minutes until all the POCl₃ is quenched and the pH is neutral to slightly basic (pH 7-8).

  • Extraction & Isolation:

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous).

    • Combine the organic layers, wash with water, then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 2,4-dichloro-pyrrolo[3,2-d]pyrimidine can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

References

  • ACS Publications. (2023, August 7). POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry.
  • Elsevier. (2025, August 15).
  • OSTI.GOV. (n.d.).
  • National Institutes of Health. (2024, January 5). Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC.
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions.
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles.
  • MDPI. (n.d.).
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Journal of the Serbian Chemical Society. (2022, November 18). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine.
  • ResearchGate. (2025, July 29). Nucleophilic Halogenation of Heterocyclic N‐Oxides: Recent Progress and a Practical Guide.
  • National Institutes of Health. (n.d.). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.
  • BenchChem. (2025).
  • Preprints.org. (2023, October 12).
  • ACS Publications. (n.d.). Reactions of N-aryl nitrogen oxides. 1. Selective ortho chlorination in the reactions of aryl nitrones and amine oxides with thionyl chloride or phosgene. The Journal of Organic Chemistry.
  • ResearchGate. (2017, October 3). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?.
  • Auctores Journals. (n.d.).
  • PubMed. (2018, January 22). Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution.
  • National Institutes of Health. (2025, May 22). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • Indian Chemical Society. (n.d.).
  • MDPI. (n.d.).
  • ACS Publications. (2025, August 28). Kinetics of Aromatic Nitrogen-Containing Heterocycle Oxidation with Chlorine Dioxide and Formation of Free Available Chlorine as a Secondary Oxidant. Environmental Science & Technology.
  • PubMed. (n.d.). Chlorination of Aromatic Compounds in Micellar Media: Regioselectivity.
  • Chem-Impex. (n.d.). 4-Chloro-5H-pyrrolo[3,2-d] pyrimidine.
  • ACS Publications. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega.
  • National Institutes of Health. (2025, July 10).
  • ResearchGate. (2025, August 10). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
  • ACS Publications. (n.d.). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. Organic Letters.
  • ResearchGate. (2020, August 27). (PDF) Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents.
  • University of Liverpool IT Services. (2016, April 13). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1‑Chloro-1,2-benziodoxol-3-one.
  • ACS Publications. (2025, August 28). Kinetics of Aromatic Nitrogen-Containing Heterocycle Oxidation with Chlorine Dioxide and Formation of Free Available Chlorine as a Secondary Oxidant. Environmental Science & Technology.
  • PubMed Central. (2025, August 26).

Sources

Technical Support Center: Managing Regioselectivity in Suzuki Coupling of Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our technical support center. As a Senior Application Scientist, I've compiled this guide to assist researchers, scientists, and drug development professionals in navigating the complexities of regioselective Suzuki coupling reactions involving dichloropyrimidines. This resource is designed to provide practical, in-depth solutions to common challenges encountered in the lab.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Question 1: My Suzuki coupling of 2,4-dichloropyrimidine is giving me a mixture of C4- and C2-substituted products. How can I improve the selectivity for the C4 position?

Answer:

Achieving high regioselectivity for the C4 position in the Suzuki coupling of 2,4-dichloropyrimidines is a common objective, as this position is intrinsically more reactive.[1][2] The preference for C4 is due to the favored oxidative addition of palladium into the C4-chlorine bond.[1] However, suboptimal reaction conditions can lead to a loss of selectivity. Here’s how to troubleshoot:

Potential Causes & Solutions:

  • Suboptimal Catalyst System: The choice of palladium source and ligand is paramount. While standard catalysts often favor C4, their efficiency and selectivity can be highly dependent on the specific substrates.

    • Solution: A systematic screening of catalysts and ligands is recommended. For C4-selectivity, Pd(PPh₃)₄ is a commonly used and effective catalyst.[1][3] Palladium(II) acetate (Pd(OAc)₂) in combination with phosphine ligands like triphenylphosphine (PPh₃) or tricyclohexylphosphine (PCy₃) can also be effective, though Pd(0) pre-catalysts are often preferred to avoid the pre-activation step.[1]

  • Incorrect Solvent and Base Combination: The reaction environment significantly influences the outcome.

    • Solution: Screen various solvent and base combinations. A mixture of 1,4-dioxane and water is often a good starting point, as 1,4-dioxane has been shown to complement Pd(PPh₃)₄, leading to high yields of the C4-substituted product.[1][4] Other solvents to consider include THF, DMF, and isopropanol.[1] For bases, inorganic carbonates like K₂CO₃ are widely used and generally provide good results for C4-selective couplings.[1][5]

  • Inappropriate Reaction Temperature and Time: Higher temperatures can sometimes lead to the formation of the undesired C2-isomer or diarylated byproducts.[1]

    • Solution: Optimize the reaction temperature and time. For microwave-assisted reactions, a temperature of 100°C for 15 minutes has been shown to be highly effective for C4-selective coupling with minimal side product formation.[1][3] For conventional heating, monitor the reaction progress closely to avoid over-reaction.

Experimental Protocol: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine [1][5]

Materials:

  • 2,4-Dichloropyrimidine

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Microwave reactor vials

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a microwave reactor vial, add 2,4-dichloropyrimidine (1.0 equiv), the desired arylboronic acid (1.0 equiv), potassium carbonate (3.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.5 mol%).

  • Add a 2:1 mixture of 1,4-dioxane and water.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at 100 °C for 15 minutes.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-2-chloropyrimidine.

Troubleshooting Workflow for C4-Selectivity

G start Low C4-Selectivity catalyst Optimize Catalyst System (e.g., Pd(PPh3)4) start->catalyst solvent Screen Solvents & Bases (e.g., Dioxane/H2O, K2CO3) catalyst->solvent temp_time Adjust Temperature & Time (e.g., 100°C, 15 min MW) solvent->temp_time analysis Analyze Product Ratio (NMR, LC-MS) temp_time->analysis analysis->catalyst <95:5 C4:C2 success High C4-Selectivity Achieved analysis->success >95:5 C4:C2

Caption: A workflow for troubleshooting low C4-selectivity.

Question 2: I want to achieve selective Suzuki coupling at the C2 position of 2,4-dichloropyrimidine. How can this be accomplished?

Answer:

Selective functionalization at the C2 position of 2,4-dichloropyrimidines is challenging because C4 is the more reactive site in both traditional cross-coupling and SₙAr reactions.[2][6] However, recent advancements have demonstrated that C2-selectivity can be achieved by carefully selecting the catalyst system, particularly by using bulky N-heterocyclic carbene (NHC) ligands.[2][6]

Key Strategy for C2-Selectivity:

  • Employ Bulky NHC Ligands: The use of palladium precatalysts supported by sterically hindered NHC ligands, such as (η³-tBu-indenyl)PdCl(IPent), has been shown to favor C2-selective C-S coupling.[2] While this has been demonstrated for thiolation, the principle of using bulky ligands to sterically hinder approach to the C4 position and favor the C2 position may be applicable to Suzuki couplings with further optimization.

  • Sequential Coupling: A more established method is to first perform a selective reaction at the C4 position and then, under different reaction conditions, target the C2 position.[7] For a one-pot double Suzuki coupling, after the initial C4-coupling, increasing the reaction temperature and potentially changing the solvent system can facilitate the second coupling at the C2 position.[7]

Data on Ligand Effects for C2 vs. C4 Selectivity in C-S Coupling
PrecatalystLigandC2:C4 RatioReference
(η³-tBu-indenyl)PdCl(IPent)IPent>99:1[2]
(η³-allyl)PdCl(IPent)IPent>99:1[2]
Pd-PEPPSI-IPentIPent1:22[2]

This data is for a C-S coupling reaction but illustrates the powerful effect of the precatalyst and ligand choice on regioselectivity.

Question 3: I am attempting a double Suzuki coupling on a 2,4-dichloropyrimidine in one pot, but the reaction stalls after the first coupling at C4. What can I do to drive the reaction to completion?

Answer:

One-pot double Suzuki couplings of 2,4-dichloropyrimidines are efficient but can be challenging due to the decreased reactivity of the C2 position after the first coupling at C4.[7]

Potential Causes & Solutions:

  • Insufficiently Forcing Conditions: The conditions used for the first coupling are often not vigorous enough for the second.

    • Solution: After the first coupling is complete, increase the reaction temperature significantly.[7] The choice of solvent is also critical; alcoholic solvents like ethanol, sometimes in a mixture with a higher boiling co-solvent like toluene, have been shown to be more effective than polar aprotic solvents for the second coupling.[7]

  • Catalyst Decomposition: The catalyst may deactivate over the course of the reaction, especially at higher temperatures.

    • Solution: Adding a second dose of the palladium catalyst along with the second boronic acid can improve the yield of the doubly coupled product.[7] Additionally, brief degassing of the reaction mixture with an inert gas like argon before adding the second set of reagents can help prevent catalyst decomposition.[7]

  • Steric Hindrance: If the second boronic acid is sterically hindered (e.g., ortho-substituted), the reaction may be sluggish.

    • Solution: For sterically demanding substrates, harsher reaction conditions, such as using a stronger base and even higher temperatures, may be necessary.[7]

Logical Relationship for One-Pot Double Suzuki Coupling

G start 2,4-Dichloropyrimidine step1 1st Suzuki Coupling (C4-selective) - Mild conditions - e.g., RT to 55°C start->step1 intermediate 4-Aryl-2-chloropyrimidine step1->intermediate step2 2nd Suzuki Coupling (C2-selective) - Harsher conditions - Higher temp. - 2nd catalyst dose intermediate->step2 product 2,4-Diarylpyrimidine step2->product

Caption: Sequential steps in a one-pot double Suzuki coupling.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental factors controlling regioselectivity in the Suzuki coupling of dichloropyrimidines?

A1: The regioselectivity is primarily a balance of electronic and steric effects, which can be modulated by the reaction conditions:

  • Electronic Effects: The pyrimidine ring is an electron-deficient aromatic system. The C4 position is generally more electrophilic and thus more reactive towards oxidative addition by the palladium(0) catalyst than the C2 position.[1]

  • Steric Effects: While less dominant for unsubstituted 2,4-dichloropyrimidine, steric hindrance can play a significant role. Substituents on the pyrimidine ring, the boronic acid, or bulky ligands on the palladium catalyst can influence which site is more accessible.[2][8] For instance, a bulky substituent at the C5 position can favor coupling at the C2 position.[1]

  • Catalyst and Ligand: As demonstrated in the troubleshooting section, the choice of catalyst and ligand can override the intrinsic electronic preferences of the substrate.[2][9] Bulky ligands can block the more reactive C4 site, forcing the reaction to occur at C2.[2]

  • Reaction Conditions: Temperature, solvent, and base can all influence the reaction rates at the two positions, thereby affecting the regiochemical outcome.[1][7][8]

Q2: Why is Pd(PPh₃)₄ a good starting catalyst for C4-selective Suzuki coupling of 2,4-dichloropyrimidine?

A2: Pd(PPh₃)₄ is a Pd(0) catalyst, which means it can directly enter the catalytic cycle by undergoing oxidative addition with the dichloropyrimidine. This avoids a pre-reduction step that is necessary for Pd(II) sources like Pd(OAc)₂. This catalyst has been empirically shown to provide good to excellent yields and high C4-selectivity under optimized conditions, particularly with microwave heating.[1][3][10]

Q3: Can microwave irradiation improve regioselectivity?

A3: Yes, microwave-assisted synthesis can be highly beneficial. The rapid and uniform heating provided by microwaves can lead to shorter reaction times and often cleaner reactions with fewer side products.[1][3] For the C4-selective Suzuki coupling of 2,4-dichloropyrimidines, microwave irradiation at 100°C for just 15 minutes has been shown to give excellent yields and selectivity.[1] This can be a significant improvement over conventional heating methods that may require longer reaction times and higher temperatures, potentially leading to loss of selectivity.

Q4: Are there any "ligand-free" conditions that can be used for these couplings?

A4: While the term "ligand-free" can be misleading (as the solvent or other species can act as ligands), certain conditions that do not require the addition of phosphine or NHC ligands have been developed. For the related 2,4-dichloropyridines, "Jeffery" conditions have been shown to enhance C4-selectivity to greater than 99:1.[9] These conditions often involve a phase-transfer catalyst and may proceed via palladium nanoparticles.[9] While less explored for dichloropyrimidines, this could be an avenue for optimization if traditional ligand-based systems are problematic.

References

  • Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts. [Link]

  • Neufeldt, S. R., et al. (2020). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organic Letters. [Link]

  • Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ProQuest. [Link]

  • Handy, S. T., & Zhang, Y. (2011). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters. [Link]

  • Neufeldt, S. R., et al. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society. [Link]

  • Taylor, R. D., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-assisted regioselective Suzuki coupling of 2,4-dichloropyrimidines with aryl and heteroaryl boronic acids. Repository of the University of Ljubljana. [Link]

  • Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]

  • Neufeldt, S. R. (2020). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2020 Virtual Meeting & Expo. [Link]

Sources

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of palladium-catalyzed cross-coupling reactions involving 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing this important heterocyclic core. The pyrrolo[3,2-d]pyrimidine scaffold, a 7-deazapurine analog, is a privileged structure in medicinal chemistry, and its precise modification is often key to achieving desired biological activity.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The advice herein is grounded in established mechanistic principles and supported by peer-reviewed literature to ensure scientific integrity.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for cross-coupling reactions with this compound?

A1: For 2,4-dichloropyrimidines, palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings generally favor substitution at the C4 position over the C2 position.[1] This preference is attributed to the higher electrophilicity of the C4 position. However, regioselectivity can be influenced by the reaction conditions, including the choice of catalyst, ligands, and temperature. In some cases, careful optimization can allow for selective functionalization at the C2 position.

Q2: Can the unprotected N-H of the pyrrole ring interfere with the coupling reaction?

A2: Yes, the acidic proton of the pyrrole N-H can potentially interfere with the reaction in several ways. It can react with the base, affecting its stoichiometry, and in some cases, the deprotonated pyrrole can coordinate to the palladium center, influencing the catalyst's activity. For this reason, protection of the pyrrole nitrogen (e.g., with a Boc group) is sometimes employed. However, it's important to note that N-H protection can sometimes decrease the regioselectivity of the coupling reaction.[2]

Q3: What are the most common palladium catalysts and ligands for coupling with this type of substrate?

A3: The choice of catalyst and ligand is crucial for a successful coupling reaction. For Suzuki-Miyaura couplings, Pd(PPh₃)₄ and PdCl₂(dppf) are commonly used catalysts. For Buchwald-Hartwig aminations, catalyst systems composed of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos are often effective.[3][4] The optimal choice will depend on the specific coupling partners and desired outcome.

Q4: My reaction is not going to completion. What are the first things I should check?

A4: Incomplete conversion is a common issue. The first steps in troubleshooting should be to:

  • Ensure an inert atmosphere: Palladium catalysts, especially in their Pd(0) active form, are sensitive to oxygen. Ensure your reaction is properly degassed and maintained under an inert atmosphere (argon or nitrogen).

  • Check reagent quality: The purity of your reagents, especially the boronic acid (for Suzuki coupling) and the amine (for Buchwald-Hartwig coupling), is critical. Impurities can poison the catalyst.

  • Verify base activity: The base plays a crucial role in the catalytic cycle. Ensure your base is fresh and anhydrous, as absorbed water can affect its efficacy.

Troubleshooting Guide

This section provides a detailed breakdown of common problems encountered during the palladium-catalyzed coupling of this compound, along with their potential causes and recommended solutions.

Problem 1: Low or No Product Yield

Low or no yield is a frustrating but common issue. The following decision tree can help diagnose the problem:

low_yield start Low/No Yield catalyst Catalyst Inactive? start->catalyst Check Catalyst conditions Suboptimal Conditions? start->conditions Review Conditions reagents Reagent Issue? start->reagents Verify Reagents side_reactions Side Reactions? start->side_reactions Investigate Byproducts c1 Degassed properly? catalyst->c1 c2 Correct Pd source/ligand? catalyst->c2 c3 Sufficient catalyst loading? catalyst->c3 co1 Temperature too low/high? conditions->co1 co2 Incorrect solvent? conditions->co2 co3 Base stoichiometry/type? conditions->co3 r1 Purity of coupling partner? reagents->r1 r2 Anhydrous solvent/base? reagents->r2 s1 Homocoupling observed? side_reactions->s1 s2 Dehalogenation? side_reactions->s2

Caption: Troubleshooting flowchart for low or no product yield.

Detailed Troubleshooting Steps:

Potential Cause Explanation Recommended Solution
Catalyst Deactivation The active Pd(0) species is susceptible to oxidation. Inadequate degassing or exposure to air can lead to the formation of inactive palladium oxides.[5]Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Ensure all manipulations are performed under a positive pressure of inert gas.
Incorrect Catalyst/Ligand Combination The electronic and steric properties of the ligand are critical for stabilizing the palladium center and facilitating the catalytic cycle.[6] An inappropriate ligand can lead to slow reaction rates or catalyst decomposition.For Suzuki couplings, start with a robust catalyst like Pd(PPh₃)₄ or a combination of a Pd(II) source with a suitable phosphine ligand. For Buchwald-Hartwig aminations, screen a panel of bulky, electron-rich ligands such as XPhos, SPhos, or BrettPhos in combination with a palladium precursor like Pd₂(dba)₃.
Suboptimal Reaction Temperature Oxidative addition, a key step in the catalytic cycle, is often temperature-dependent.[7] If the temperature is too low, the reaction may not initiate. Conversely, excessively high temperatures can lead to catalyst decomposition or side reactions.Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress. If no reaction is observed, incrementally increase the temperature. If decomposition is observed, try a lower temperature for a longer reaction time. Microwave irradiation can sometimes be beneficial for accelerating the reaction at a controlled temperature.[3][8]
Inappropriate Base or Stoichiometry The base is essential for the transmetalation step in Suzuki coupling and for deprotonating the amine in Buchwald-Hartwig amination.[9][10] An incorrect choice of base or insufficient equivalents can stall the catalytic cycle.For Suzuki couplings, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For Buchwald-Hartwig aminations, stronger bases like NaOt-Bu or LHMDS are often used. Ensure at least 2-3 equivalents of the base are used. The choice of a weaker or stronger base can also influence functional group tolerance.[10]
Poor Reagent Quality Impurities in the starting materials, particularly the boronic acid or amine, can act as catalyst poisons. Boronic acids can undergo dehydration to form boroxines, which are less reactive.Use freshly purchased or purified reagents. Boronic acids should be stored in a desiccator. If in doubt, purify the coupling partner before use.
Side Reactions Homocoupling of the boronic acid can occur, especially in the presence of oxygen.[5] Dehalogenation of the starting material is another common side reaction, leading to the formation of the corresponding des-chloro pyrrolo[3,2-d]pyrimidine.To minimize homocoupling, ensure rigorous exclusion of oxygen. Dehalogenation can sometimes be suppressed by using a less polar solvent or a milder base.
Problem 2: Poor or Incorrect Regioselectivity

Achieving the desired regioselectivity is a primary challenge with this compound.

regioselectivity start Poor Regioselectivity conditions Reaction Conditions start->conditions sterics Steric Hindrance start->sterics electronics Electronic Effects start->electronics c1 Temperature conditions->c1 c2 Ligand Choice conditions->c2 s1 Bulky Coupling Partner sterics->s1 e1 Substituents on Coupling Partner electronics->e1

Caption: Factors influencing regioselectivity in the coupling of this compound.

Detailed Troubleshooting Steps:

Influencing Factor Explanation Recommended Strategy
Reaction Temperature The activation barriers for oxidative addition at C4 and C2 can be different. Lower temperatures may favor the kinetically preferred product (usually C4-substituted).To favor C4-selectivity, conduct the reaction at a lower temperature (e.g., room temperature to 60 °C) for a longer duration. For sequential couplings, the first coupling at C4 can be performed at a lower temperature, followed by the C2 coupling at a higher temperature. A review on the functionalization of the related pyrrolo[2,3-d]pyrimidine system suggests that performing the Suzuki reaction at 60-70°C with 1.2 equivalents of arylboronic acid can achieve regioselectivity for the C4 position.[2]
Ligand Choice The steric bulk and electronic properties of the phosphine ligand can influence which chlorine atom is more accessible to the palladium catalyst.While C4 is generally favored, exploring a range of ligands with varying steric bulk (e.g., from PPh₃ to more hindered Buchwald-type ligands) may modulate the C4/C2 selectivity. Some studies on 2,4-dichloropyrimidines have shown that specific ligands can invert the conventional selectivity, although this is less common.[1]
Stoichiometry of the Coupling Partner Using a slight excess of the coupling partner can drive the reaction to completion at the more reactive C4 position, leaving the C2 position untouched.For monosubstitution at the C4 position, use 1.0-1.2 equivalents of the coupling partner. Monitor the reaction carefully to avoid double substitution.
Protection of the Pyrrole N-H The presence of a bulky protecting group on the pyrrole nitrogen can sterically hinder the C4 position, potentially increasing the reactivity at C2. However, it has been noted that Boc protection can sometimes decrease regioselectivity in the Suzuki coupling of 2,4-dichloropyrrolo[2,3-d]pyrimidines.[2]If C2 selectivity is desired, consider screening different N-protecting groups. However, be aware that this may not always lead to the desired outcome and can sometimes complicate the reaction.

Experimental Protocols

The following are general, starting-point protocols for common cross-coupling reactions with this compound. These should be optimized for each specific substrate combination.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling (C4-selective)
  • To a dry Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid (1.1 equiv.), and a base such as K₂CO₃ (3.0 equiv.).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

A study on microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines found that using Pd(PPh₃)₄ with K₂CO₃ in a 1,4-dioxane/water mixture at 100 °C for 15 minutes gave good to excellent yields of the C4-substituted product.[8]

Protocol 2: General Procedure for Buchwald-Hartwig Amination (C4-selective)
  • To a dry Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.) and a suitable phosphine ligand (e.g., XPhos, 0.04 equiv.).

  • Add this compound (1.0 equiv.) and a strong, non-nucleophilic base (e.g., NaOt-Bu, 2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas.

  • Add the amine (1.2 equiv.) and an anhydrous solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture at 100-110 °C for the specified time.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography.[4]

A domino C-N coupling/hydroamination for the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones utilized Pd(OAc)₂ with DPEphos as the ligand and K₃PO₄ as the base in DMA at 100 °C.[6][11]

References

Sources

challenges in the scale-up of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this critical pharmaceutical intermediate. We will delve into common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure your success in the laboratory and beyond.

Introduction: The Significance of this compound

This compound is a vital heterocyclic building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of kinase inhibitors for targeted cancer therapies.[1] Its unique structure allows for selective functionalization at various positions, making it an invaluable scaffold in drug discovery programs. However, transitioning from small-scale laboratory synthesis to a larger, more robust process presents a unique set of challenges. This guide aims to provide practical, experience-driven solutions to these hurdles.

Synthetic Pathway Overview

A common and scalable synthetic route to this compound involves a two-step process starting from a suitable precursor, such as 6-aminouracil. The initial step typically involves the formation of the fused pyrrole ring to yield the intermediate, 1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione. This is followed by a chlorination step to yield the desired product.

Synthetic_Pathway A 6-Aminouracil B 1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione A->B Chloroacetaldehyde, NaHCO3, H2O, 45-65°C C This compound B->C POCl3, N,N-diisopropylethylamine, 75-90°C

Caption: General synthetic route to this compound.

Troubleshooting Guide: Navigating Scale-Up Challenges

This section addresses specific problems you may encounter during the synthesis of this compound, with a focus on issues that become more pronounced at a larger scale.

Problem 1: Low Yield in the Chlorination Step

Q: We are experiencing significantly lower than expected yields during the chlorination of 1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione with phosphorus oxychloride (POCl3). What are the likely causes and how can we improve the yield?

A: Low yields in the chlorination step are a frequent challenge during scale-up. Several factors can contribute to this issue:

  • Incomplete Reaction: The reaction may not be going to completion. On a larger scale, mass and heat transfer limitations can become significant.

    • Troubleshooting:

      • Temperature Control: Ensure uniform heating of the reaction mixture. Hot spots can lead to side reactions and decomposition. A jacketed reactor with good agitation is crucial. The reaction temperature should be carefully controlled, typically between 75-90°C.[2]

      • Reaction Time: Monitor the reaction progress by a suitable analytical method like HPLC. Do not rely solely on time. Continue heating until the starting material is consumed.

      • Reagent Stoichiometry: While excess POCl3 is often used in lab-scale synthesis, on a larger scale, this can lead to difficult workups and waste disposal issues.[3] Consider using a slight excess of POCl3, but avoid a large surplus. Some solvent-free methods with equimolar POCl3 have been reported to be effective at scale, often in the presence of a base like pyridine in a sealed reactor.[4][5]

  • Product Decomposition during Workup: The dichlorinated product is susceptible to hydrolysis back to the starting material or to mono-chlorinated impurities in the presence of water, especially at elevated temperatures.[6]

    • Troubleshooting:

      • Quenching: The quench step is critical. Slowly and carefully add the reaction mixture to a cold (ice/water) solution of a mild base like sodium bicarbonate or ammonium hydroxide to neutralize the excess POCl3 and acidic byproducts.[2] Maintain a low temperature throughout the quench.

      • Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Be aware that emulsions can form, making phase separation difficult.[6] If emulsions are an issue, adding brine or filtering through a pad of celite can help.

  • Sub-optimal Catalyst/Base: The choice and amount of base can significantly impact the reaction.

    • Troubleshooting:

      • N,N-diisopropylethylamine (DIPEA) is often used as a catalyst.[2] Ensure it is of high purity and used in the correct stoichiometric amount. Other organic bases like pyridine can also be effective.[4][5]

ParameterRecommendation for Scale-UpRationale
Chlorinating Agent Phosphorus oxychloride (POCl3)Standard and effective reagent.
Temperature 75-90°C, with tight controlBalances reaction rate and minimizes decomposition.
Base/Catalyst N,N-diisopropylethylamine or PyridinePromotes the reaction and neutralizes HCl byproduct.
Workup Slow quench into cold aqueous baseMinimizes hydrolysis of the product.
Problem 2: Formation of Impurities

Q: Our final product is contaminated with several impurities that are difficult to remove by standard crystallization. What are the common impurities and how can we prevent their formation?

A: Impurity formation is a major concern in pharmaceutical intermediate synthesis. The most common impurities in this synthesis are:

  • Mono-chlorinated Species: 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2(1H)-one and 2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one are common byproducts resulting from incomplete chlorination or hydrolysis of the dichloro product.

    • Prevention: Drive the chlorination reaction to completion by ensuring adequate reaction time and temperature. A robust workup procedure that minimizes contact with water at elevated temperatures is also crucial.

  • Polymeric/Tarry Materials: At higher temperatures, decomposition of the starting material or product can lead to the formation of intractable tars.

    • Prevention: Strict temperature control is essential. Avoid localized overheating by using a well-agitated reactor.

  • Side-products from the Catalyst: Some amine catalysts can react with the product or intermediates, leading to substituted byproducts.

    • Prevention: Choose a non-nucleophilic base like DIPEA. If using other amines, carefully screen for side-reactivity at the desired reaction temperature.

Impurity_Formation A 1H-pyrrolo[3,2-d]pyrimidine- 2,4(3H,5H)-dione B 2,4-Dichloro-5H-pyrrolo [3,2-d]pyrimidine A->B POCl3, Base C Mono-chlorinated Impurities A->C Incomplete Chlorination D Polymeric Byproducts A->D High Temperature Decomposition B->C Hydrolysis B->D High Temperature Decomposition

Caption: Potential pathways for impurity formation.

Problem 3: Difficult Product Isolation and Purification

Q: We are struggling with the isolation of a pure, crystalline product. The crude material is often an oil or a sticky solid. What are the best practices for isolation and purification at scale?

A: The physical properties of this compound can make its isolation challenging.

  • Crystallization:

    • Solvent Screening: A thorough solvent screen is essential to find a suitable crystallization system. Consider single solvents like toluene, ethyl acetate, or acetonitrile, as well as co-solvent systems.

    • Seeding: Using a small amount of pure, crystalline seed material can significantly improve the crystallization process, leading to a more easily filterable solid with higher purity.

    • Cooling Profile: A slow, controlled cooling profile is generally preferred for growing larger crystals and minimizing the inclusion of impurities. Crash cooling should be avoided.

  • Chromatography: While silica gel chromatography is common in the lab, it is often not practical or economical for large-scale production. If chromatography is necessary, consider alternative stationary phases or techniques like reverse-phase chromatography if the impurity profile allows.

  • Workup modifications to improve isolation:

    • After quenching, ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase and impurities in the aqueous phase.

    • Thorough washing of the organic layer with brine can help to remove residual water and water-soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations for the scale-up of this synthesis?

A1: The chlorination step using phosphorus oxychloride is the most hazardous part of this synthesis.

  • Phosphorus Oxychloride (POCl3): POCl3 is corrosive and reacts violently with water. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. On a larger scale, a closed system is recommended.

  • Exothermic Reactions: The reaction of POCl3 with the pyrrolopyrimidine-dione and the quenching of excess POCl3 are exothermic. Ensure adequate cooling capacity and slow addition of reagents to control the temperature and prevent a runaway reaction.

  • Pressure Build-up: If the reaction is run in a sealed reactor, be aware of the potential for pressure build-up due to the formation of HCl gas. The reactor must be appropriately rated and equipped with a pressure relief device.

Q2: Can alternative chlorinating agents be used instead of POCl3?

A2: While POCl3 is the most common chlorinating agent for this type of transformation, other reagents like thionyl chloride (SOCl2) in the presence of a catalyst, or a mixture of POCl3 and phosphorus pentachloride (PCl5) have been used for similar substrates.[3] However, any new reagent would require significant process development and optimization for scale-up. For the conversion of dihydroxy-pyrimidines to their dichloro-derivatives, POCl3 remains the industry standard due to its effectiveness and cost.

Q3: How can we monitor the progress of the chlorination reaction effectively?

A3: Thin-layer chromatography (TLC) can be a quick and useful tool for monitoring the disappearance of the starting material. However, for more quantitative and accurate monitoring, High-Performance Liquid Chromatography (HPLC) is the preferred method. Develop a stable HPLC method that can separate the starting material, product, and any key impurities. This will allow you to track the reaction to completion and make informed decisions about when to initiate the workup.

Q4: What is the typical stability of this compound and how should it be stored?

A4: Dichlorinated heterocyclic compounds can be sensitive to moisture and heat. The product should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[7] Long-term stability studies should be conducted under the intended storage conditions to establish a re-test date. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) can be used to determine the thermal stability of the compound.[8][9][10][11]

Experimental Protocols

Protocol 1: Synthesis of 1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
  • To a stirred suspension of 6-aminouracil (1 equivalent) and sodium bicarbonate (2 equivalents) in water, heat the mixture to 45-65°C.[2]

  • Slowly add a solution of chloroacetaldehyde (1.1 equivalents) in water to the reaction mixture, maintaining the temperature between 45-65°C.[2]

  • After the addition is complete, continue to stir the mixture at 60-65°C for 1-2 hours, monitoring the reaction by TLC or HPLC until the 6-aminouracil is consumed.

  • Cool the reaction mixture to room temperature and adjust the pH to 3-4 with hydrochloric acid.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione.

Protocol 2: Synthesis of this compound
  • Charge a reactor with 1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione (1 equivalent) and phosphorus oxychloride (3-5 equivalents).

  • Slowly add N,N-diisopropylethylamine (0.1-0.2 equivalents) to the stirred suspension.

  • Heat the reaction mixture to 75-90°C and maintain this temperature, with good agitation, for 4-8 hours.[2] Monitor the reaction by HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly transfer the reaction mixture to a separate vessel containing a stirred mixture of crushed ice and aqueous sodium bicarbonate solution, ensuring the temperature is maintained below 10°C.

  • Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization from a suitable solvent system.

References

  • Chuanhui Huang, Wang, Shan, & Ma, Weifeng. (2022). Synthesis of 2,4-dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine. Russian Journal of Bioorganic Chemistry, 48(3), 557-564.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Wang, H., Wen, K., Wang, L., Xiang, Y., Xu, X., Shen, Y., & Sun, Z. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533–4544.
  • Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. (n.d.). Patsnap Eureka. Retrieved from [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. (n.d.). Sci-Hub. Retrieved from [Link]

  • Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? (2017, October 3). ResearchGate. Retrieved from [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020, November 3). PMC. Retrieved from [Link]

  • J&K Scientific. (n.d.). This compound | 63200-54-4. Retrieved from [Link]

  • Process for synthesis of 2,4-dichloro-5-aminopyrimidine. (n.d.). Google Patents.
  • Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine. (n.d.). Google Patents.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and. (2025, May 8). Semantic Scholar. Retrieved from [Link]

  • Method for preparing 2,4-dichloro-5-fluoropyrimidine compound. (n.d.). Google Patents.
  • Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof. (n.d.). Google Patents.
  • Unveiling the Thermal Stability of Diketopyrrolopyrrole- Based Terpolymers: A Key Element for Enhanced Effi- ciency and Stabilit. (n.d.). ChemRxiv. Retrieved from [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2025, October 16). ResearchGate. Retrieved from [Link]

  • (PDF) Determination of SADT and TMRad of 3-bromo-1-(3,5-dichloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid Applying Thermal Decomposition Kinetics. (2021, February 7). ResearchGate. Retrieved from [Link]

  • Exploring Thermal Stability, Vibrational Properties, and Biological Assessments of Dichloro(l-histidine)copper(II): A Combined Theoretical and Experimental Study. (2024, October 16). PubMed. Retrieved from [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. (2025, May 22). Semantic Scholar. Retrieved from [Link]

  • Thermal Stability of Drugs. (2020, March 5). NETZSCH Analyzing & Testing. Retrieved from [Link]

  • Exploring Thermal Stability, Vibrational Properties, and Biological Assessments of Dichloro(L-histidine)copper(II): A Combined Theoretical and Experimental Study. (2024, October 16). ResearchGate. Retrieved from [Link]

  • Ammonium chloride-promoted four-component synthesis of pyrrolo[3,4-b]pyridin-5-one. (n.d.). PubMed. Retrieved from [Link]

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Technical Support Center: Stabilizing Nitropyrimidine Intermediates During Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling nitropyrimidine intermediates. Researchers, scientists, and drug development professionals often encounter stability challenges with these electron-deficient heterocyclic compounds. This guide provides in-depth, experience-based answers to common problems, focusing on preventing decomposition during reaction workup and purification.

Introduction: The Inherent Instability of the Nitropyrimidine Core

The pyrimidine ring is already an electron-deficient system. The addition of a strongly electron-withdrawing nitro group significantly depletes the ring's electron density. This makes the carbon atoms of the pyrimidine ring highly electrophilic and exceptionally susceptible to attack by nucleophiles. During aqueous workup, common reagents like water, hydroxide, or even basic buffer components can act as nucleophiles, leading to decomposition pathways such as hydrolysis, ring-opening, or substitution of the nitro group.[1][2] Understanding this inherent reactivity is the first step toward designing a successful workup strategy.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction mixture turns dark brown or black during aqueous workup, and my yield is very low. What is happening?

A1: This is a classic sign of base-catalyzed decomposition. The dark coloration is often due to the formation of complex, polymeric byproducts resulting from ring-opening.

Root Cause Analysis: The nitropyrimidine ring is extremely sensitive to pH.[3] In the presence of even mild bases (e.g., sodium bicarbonate, carbonate), nucleophiles like hydroxide ions (OH⁻) or water can attack the electron-poor carbon atoms of the ring. This can lead to the formation of a transient, negatively charged intermediate known as a Meisenheimer complex.[1][4] This complex can then proceed through a cascade of reactions, including cleavage of the pyrimidine ring, leading to the observed decomposition.[5] For every point increase in pH above 7, the rate of this alkaline hydrolysis can increase by a factor of ten.[6]

Recommended Solution & Protocol: The key is to maintain a strictly controlled, slightly acidic to neutral pH environment (ideally pH 4-6) throughout the entire workup process.[6][7]

Step-by-Step Protocol: Buffered Acidic Workup

  • Pre-cool: Before quenching, cool the reaction vessel in an ice-water bath (0-5 °C) to reduce the rate of any potential decomposition reactions.

  • Quench: Instead of quenching with plain water or a basic solution, pour the cooled reaction mixture into a chilled, vigorously stirring solution of a buffered acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl, pH ≈ 4.5-5.5) or a dilute solution of sodium bisulfate (NaHSO₄).

  • Extraction: Promptly extract the quenched mixture with a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove bulk water. Avoid using a sodium bicarbonate wash unless absolutely necessary and, if so, use a pre-chilled, dilute solution and minimize contact time.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure at low temperature (≤ 30 °C).

Q2: My mass spec and NMR data show that I'm losing the nitro group. How can I prevent this?

A2: The loss of the nitro group is a strong indication of a nucleophilic aromatic substitution (SNAr) reaction.[4] The nitro group, particularly when positioned ortho or para to another activating group, is an excellent leaving group in the presence of a strong nucleophile.

Root Cause Analysis: During your workup or purification, nucleophiles present in the solution are attacking the carbon atom bearing the nitro group, displacing it. Common culprits include:

  • Solvents: Protic solvents like methanol or ethanol can act as nucleophiles, especially if a base is present, forming methoxide or ethoxide in situ.

  • Reagents: Amines, hydroxides, or even halides from salts can displace the nitro group.[8]

  • Silica Gel: The surface of standard silica gel is populated with acidic silanol groups (Si-OH), which can promote decomposition. However, impurities can sometimes make it behave as a nucleophile promoter.[3]

Recommended Solution & Protocol: Avoid strong nucleophiles and protic solvents, especially under basic conditions.

Troubleshooting Matrix for Nitro Group Loss

SymptomProbable CauseRecommended Solution
Loss of NO₂ during extractionUse of nucleophilic solvents (e.g., MeOH) with base.Switch to aprotic solvents like Ethyl Acetate, DCM, or Toluene for extraction.
Loss of NO₂ during chromatographyDecomposition on standard silica gel.1. Neutralize silica gel by flushing the column with your eluent containing 1% triethylamine (TEA). 2. Use an alternative stationary phase like neutral alumina.[3] 3. Minimize the time the compound spends on the column by running it quickly.
Loss of NO₂ after a basic washSNAr reaction with hydroxide or carbonate.Avoid basic washes entirely. Use a buffered acidic wash (e.g., sat. NH₄Cl) or simply wash with brine.[9]
Q3: What is the single most critical parameter to control during the workup of nitropyrimidine intermediates?

A3: Without question, the two most critical, intertwined parameters are pH and Temperature .

Expert Rationale: The stability of nitropyrimidines is highly dependent on pH.[10] As discussed, basic conditions promote rapid hydrolytic decomposition.[6] Concurrently, elevated temperatures accelerate the rate of all chemical reactions, including these degradation pathways. The combination of high pH and high temperature is almost always fatal to sensitive nitropyrimidine intermediates.

Workflow Diagram: Best Practices for Workup The following workflow is designed to minimize exposure to harsh conditions.

G cluster_reaction Reaction Phase cluster_workup Controlled Workup Phase cluster_product Product Isolation Reaction Reaction Complete Cool Cool to 0-5 °C Reaction->Cool Immediate Cooling Quench Quench in Chilled Buffered Acid (pH 4-6) e.g., sat. NH4Cl Cool->Quench Slow Addition Extract Extract with Aprotic Solvent (EtOAc/DCM) Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry (Na2SO4) Wash->Dry Concentrate Concentrate in vacuo (Low Temp, <30 °C) Dry->Concentrate Crude Crude Product Concentrate->Crude

Caption: Recommended workflow for the workup of sensitive nitropyrimidine intermediates.

Q4: Can I use silica gel chromatography for purification? I'm seeing significant streaking and product loss on the column.

A4: Yes, but with significant precautions. Standard silica gel is acidic and can act as a catalyst for decomposition for acid-sensitive compounds.[3] The streaking you observe is a tell-tale sign of your compound degrading as it passes through the column.

Root Cause Analysis: The acidic surface of silica gel can protonate the nitrogen atoms of the pyrimidine ring, further activating it towards nucleophilic attack by trace water or the eluent itself. This on-column decomposition leads to yield loss and purification difficulties.

Recommended Solution & Protocol:

  • Passivation/Neutralization: Before loading your compound, passivate the silica gel. Pack your column as usual, then flush it with several column volumes of your chosen eluent system containing 1-2% triethylamine (TEA). This neutralizes the acidic sites.

  • Alternative Stationary Phases: If decomposition persists, switch to a more inert stationary phase. Neutral alumina is an excellent choice. For very sensitive compounds, Florisil® can also be considered.[3]

  • Speed is Key: Do not let your compound sit on the column for extended periods. Use flash chromatography techniques with slightly higher pressure to push the compound through quickly, minimizing contact time with the stationary phase.

  • Dry Loading: To ensure a sharp band and minimize initial decomposition, consider dry loading your sample. Dissolve your crude product in a minimal amount of a strong solvent (like DCM or acetone), adsorb it onto a small amount of Celite® or fresh silica gel, evaporate the solvent completely, and carefully load the resulting free-flowing powder onto the top of your column.

Decomposition Pathway Visualization

G Nitropyrimidine Nitropyrimidine (Electron Deficient) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Nitropyrimidine->Meisenheimer Nucleophilic Attack Nucleophile Nucleophile (e.g., OH⁻, H₂O, RO⁻) Nucleophile->Meisenheimer Products Ring-Opened Products (Decomposition) Meisenheimer->Products Ring Cleavage

Caption: General pathway for nucleophile-induced decomposition of nitropyrimidines.

References

  • BenchChem.Technical Support Center: Synthesis of Nitropyridines.
  • University of Rochester, Department of Chemistry.Workup Tips.
  • Makosza, M., & Winiarski, J. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.
  • University of Rochester, Department of Chemistry.How To Run A Reaction: The Workup.
  • BenchChem.Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • University of Rochester, Department of Chemistry.Troubleshooting: My Reaction Failed: FAQ.
  • BenchChem.Technical Support Center: Enhancing the Stability of Pyrimidine Compounds During Workup.
  • Creative Proteomics.
  • Ibis Scientific, LLC.The Impact of pH on Chemical Stability in Lab Experiments. (2025).
  • MDPI.
  • YouTube.
  • DigitalCommons@USU.Effect of Water pH on the Chemical Stability of Pesticides. (2001).
  • YouTube.
  • Chemistry LibreTexts.16.
  • University of Rochester, Department of Chemistry.Workup Tricks: Reagents.
  • NIH.The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride...

Sources

Technical Support Center: Selective Protection of the Pyrrole NH in 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the selective protection of the pyrrole NH in 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine. This document is intended for researchers, medicinal chemists, and drug development professionals who are utilizing this critical intermediate in their synthetic endeavors. As a key building block in the synthesis of numerous kinase inhibitors and other bioactive molecules, the strategic protection of the pyrrole nitrogen is paramount for achieving desired chemical transformations at other positions of the heterocyclic core.[1][2]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges associated with this synthetic step. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.

I. The Critical Role of Pyrrole NH Protection

The pyrrole NH in this compound is acidic, with a pKa similar to that of pyrrole itself (around 17.5). This acidity allows for easy deprotonation with a suitable base, rendering the nitrogen nucleophilic. While this reactivity can be harnessed for direct N-functionalization, it often interferes with desired reactions at other sites, such as nucleophilic aromatic substitution (SNAr) at the C4-chloro position or metal-catalyzed cross-coupling reactions.

Furthermore, the electron-rich nature of the unprotected pyrrole ring can lead to instability, particularly under acidic conditions, which may cause polymerization or degradation.[3] The introduction of an electron-withdrawing protecting group on the pyrrole nitrogen mitigates these issues by:

  • Preventing unwanted N-alkylation or N-acylation.

  • Increasing the stability of the pyrrole ring towards acidic reagents and oxidation. [4]

  • Modulating the reactivity of the heterocyclic core to direct substitution reactions to the desired positions.

The choice of protecting group is therefore a critical decision that influences the overall synthetic strategy.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that researchers may encounter during the selective protection of the pyrrole NH of this compound.

Question 1: My reaction is resulting in a low yield of the desired N-protected product. What are the likely causes and how can I improve it?

Answer: Low yields can stem from several factors, from incomplete deprotonation to degradation of the starting material or product.

  • Causality: The pyrrole NH must be fully deprotonated to ensure efficient reaction with the protecting group electrophile. The choice of base and solvent is critical. Strong bases like sodium hydride (NaH) are commonly used. Anhydrous conditions are essential as any moisture will quench the base and the pyrrolide anion. The stability of the 2,4-dichloropyrimidine ring can also be a factor, as prolonged exposure to strong bases at elevated temperatures may lead to decomposition.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. DMF is a common solvent, and it should be of high purity.

    • Optimize Base and Temperature: Sodium hydride (60% dispersion in mineral oil) is a reliable choice. Use a slight excess (1.1-1.2 equivalents). Perform the deprotonation at 0 °C to control the reaction and then allow it to warm to room temperature before adding the protecting group reagent.

    • Protecting Group Reagent Quality: Use a fresh, high-purity protecting group reagent (e.g., SEM-Cl, Boc2O, Ts-Cl).

    • Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Over-running the reaction can lead to byproduct formation.

Question 2: I am observing side products in my reaction mixture. How can I identify and minimize them?

Answer: The formation of side products is a common challenge. Understanding the potential side reactions is key to mitigating them.

  • Causality:

    • N-alkylation vs. C-alkylation: While less common for the pyrrolide anion, C-alkylation can sometimes occur, especially with highly reactive electrophiles.

    • Reaction at Pyrimidine Nitrogens: The pyrimidine nitrogens are generally less nucleophilic than the deprotonated pyrrole nitrogen. However, under certain conditions, particularly with hard electrophiles, reaction at these sites is possible, though less likely for N-protection.

    • Degradation of the Dichloropyrimidine Ring: As mentioned, the starting material can be sensitive to harsh basic conditions.

  • Troubleshooting Steps:

    • Control of Reaction Temperature: Add the protecting group reagent at a low temperature (e.g., 0 °C) and then allow the reaction to proceed at room temperature. This minimizes side reactions by controlling the initial rate of reaction.

    • Choice of Base and Solvent: The combination of a strong, non-nucleophilic base like NaH in an aprotic polar solvent like DMF generally favors selective N-protection.

    • Purification: Careful column chromatography is often necessary to separate the desired product from any regioisomers or byproducts. A gradient elution system is recommended.

Question 3: My deprotection step is either incomplete or leads to the decomposition of my molecule. What are the best practices for deprotection?

Answer: Deprotection requires careful selection of reagents that are compatible with the sensitive this compound core.

  • Causality: The stability of the dichloropyrrolopyrimidine ring is a major concern during deprotection. Strongly acidic or basic conditions that are often used for removing certain protecting groups can lead to the hydrolysis of the chloro substituents or other unwanted transformations.

  • Troubleshooting Steps:

    • Tosyl (Ts) Group: Removal of a tosyl group often requires harsh conditions. However, milder methods using reducing agents or specific acidic conditions can be employed. For instance, magnesium in methanol or sodium amalgam can be effective. Acid-mediated deprotection with reagents like HBr in acetic acid can also be used, but careful monitoring is required to avoid degradation of the core.

    • SEM Group: The SEM group is generally cleaved under acidic conditions (e.g., TFA, HCl) or with fluoride sources (e.g., TBAF).[5] For sensitive substrates, fluoride-mediated deprotection is often preferred as it is milder. However, the basicity of TBAF can sometimes cause issues. Buffered TBAF solutions or other fluoride sources like HF-pyridine can be explored.

    • Boc Group: The Boc group is readily cleaved under acidic conditions, typically with TFA in DCM. This is generally a clean and efficient method.

The choice of deprotection method should always be made in the context of the other functional groups present in the molecule.

III. Frequently Asked Questions (FAQs)

Q1: Which protecting group is best for my synthesis?

A1: The "best" protecting group depends on your overall synthetic route. Consider the following:

  • Stability: What reaction conditions does the protected intermediate need to withstand in subsequent steps?

  • Ease of Removal: How will the protecting group be removed at the end of the synthesis, and are these conditions compatible with your final molecule?

  • Electronic Effects: Electron-withdrawing groups like tosyl and Boc will deactivate the pyrrole ring, which can be beneficial for controlling reactivity.[4][6]

Protecting GroupIntroduction ConditionsStabilityDeprotection Conditions
Tosyl (Ts) TsCl, NaH, DMFStable to acid, many oxidizing and reducing agents.Reductive cleavage (Mg/MeOH), strong acid (HBr/AcOH).[7]
SEM SEM-Cl, NaH, DMFStable to a wide range of non-acidic conditions.Fluoride sources (TBAF), strong acids (TFA, HCl).[5]
Boc Boc2O, DMAP, CH2Cl2 or NaH, Boc2O, DMFLabile to acid.Acid (TFA, HCl).

Q2: How can I confirm that I have successfully protected the pyrrole nitrogen?

A2: The most common methods for confirming N-protection are 1H NMR spectroscopy and mass spectrometry.

  • 1H NMR: You should observe the disappearance of the pyrrole N-H proton signal, which is typically a broad singlet in the downfield region (around 10-12 ppm) of the spectrum for the starting material. New signals corresponding to the protons of the protecting group will appear. For example, for a SEM group, you will see a singlet for the -NCH2O- protons around 5.5 ppm and triplets for the -CH2CH2- protons.

  • Mass Spectrometry: The molecular weight of the product will increase by the mass of the protecting group.

Q3: Is there a risk of reaction at the pyrimidine nitrogens?

A3: While the deprotonated pyrrole nitrogen is the most nucleophilic site, the pyrimidine nitrogens have lone pairs of electrons. However, direct alkylation or acylation at these positions is generally not observed under the standard conditions for pyrrole NH protection due to the lower basicity and nucleophilicity of the pyrinidine nitrogens. Regioselectivity is generally high for the pyrrole NH.[8]

IV. Experimental Protocols

The following are representative, detailed protocols for the protection of the pyrrole NH of this compound.

Protocol 1: Tosyl (Ts) Protection

Tosyl Protection Workflow A Suspend NaH in anhydrous DMF at 0 °C B Add this compound solution dropwise A->B C Stir for 30 min at 0 °C, then 30 min at rt B->C D Cool to 0 °C and add TsCl solution C->D E Stir at rt until completion (TLC/LC-MS) D->E F Quench with saturated NH4Cl E->F G Extract with EtOAc and purify F->G

Workflow for Tosyl Protection

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add NaH (1.2 eq).

  • Add anhydrous DMF and cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the solution of the starting material dropwise to the NaH suspension at 0 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of TsCl (1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the mixture with EtOAc.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: 2-(Trimethylsilyl)ethoxymethyl (SEM) Protection

SEM Protection Workflow A Deprotonate with NaH in anhydrous DMF at 0 °C B Add SEM-Cl at 0 °C A->B C Stir and warm to rt B->C D Monitor reaction by TLC/LC-MS C->D E Quench with saturated NH4Cl D->E F Extract and purify E->F

Sources

Technical Support Center: Optimizing Regioselectivity in Dichloropyrimidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reaction conditions for C2 vs. C4 substitution on dichloropyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this common synthetic challenge. The inherent electronic properties of the pyrimidine ring often lead to preferential substitution at the C4 position, but this guide will equip you with the knowledge and protocols to control and direct the regioselectivity of your reactions.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered when working with dichloropyrimidines.

Q1: Why is C4 substitution generally favored over C2 on a 2,4-dichloropyrimidine ring?

The preference for nucleophilic attack at the C4 position is a result of the electronic nature of the pyrimidine ring. The C4 position is more electrophilic due to the stabilization of the negative charge in the Meisenheimer intermediate by the adjacent ring nitrogen.[1][2][3] This intermediate, formed during nucleophilic aromatic substitution (SNAr), has a more stable resonance structure when the attack occurs at C4, which is para to one of the ring nitrogens.[2]

Q2: What are the key factors that influence whether substitution occurs at the C2 or C4 position?

Several factors can be manipulated to influence the regioselectivity of substitution on 2,4-dichloropyrimidines:

  • Substituents on the Pyrimidine Ring: The electronic nature of other substituents on the ring plays a critical role. Electron-donating groups (EDGs) at the C6 position can reverse the typical selectivity and favor substitution at the C2 position.[1][4][5] Conversely, electron-withdrawing groups (EWGs) at the C5 position tend to enhance the inherent preference for C4 substitution.[1]

  • The Nature of the Nucleophile: While many nucleophiles preferentially attack the C4 position, certain nucleophiles, such as tertiary amines, can exhibit high selectivity for the C2 position, especially when an EWG is present at C5.[1][6] Neutral nitrogen nucleophiles often yield mixtures of C4 and C2 isomers.[1][7]

  • Reaction Conditions: Temperature, solvent, and the choice of base are all critical parameters that can significantly impact the reaction's outcome.[1] For instance, in some cases, lower temperatures may improve selectivity.[1]

  • Catalysis: The use of palladium catalysts can dramatically influence regioselectivity. For amination reactions, palladium catalysis has been shown to strongly favor the formation of the C4-substituted product.[1][2][7] In contrast, specific palladium precatalysts with bulky N-heterocyclic carbene ligands have been developed to achieve C2-selective C-S cross-coupling.[8][9][10]

Q3: I'm getting a mixture of C2 and C4 isomers that are difficult to separate. What are my options?

This is a very common challenge. Here are some strategies to improve selectivity and simplify purification:

  • Optimize Reaction Conditions: Systematically screen different solvents, bases, and temperatures.[1]

  • Consider a Catalytic Approach: For aminations where C4 selectivity is desired, a palladium-catalyzed method like the Buchwald-Hartwig amination can provide excellent regioselectivity.[7][11] If C2 selectivity is the goal, specialized palladium catalysts may be necessary.[8][9]

  • Modify the Pyrimidine Substrate: If synthetically feasible, introducing an appropriate substituent on the pyrimidine ring (e.g., an EDG at C6 for C2 selectivity) can be a powerful strategy.[1][4]

  • Change the Nucleophile: The structure of the nucleophile can have a profound impact. If you are seeing poor selectivity, consider if a modified nucleophile could offer better results.

Troubleshooting Guides

This section provides more detailed troubleshooting for specific experimental issues.

Problem 1: Poor C4-Selectivity in Nucleophilic Aromatic Substitution (SNAr)
Potential Cause Troubleshooting Steps
Reaction conditions favor C2-substitution. 1. For aminations, consider a Pd-catalyzed approach. This has been shown to be highly regioselective for the C4-isomer.[2][7][12] 2. Screen different solvents. The polarity and coordinating ability of the solvent can influence the transition state energies for attack at C2 and C4.[13] 3. Optimize the base. For aminations, a strong, non-nucleophilic base like LiHMDS has proven effective in promoting C4 selectivity in Pd-catalyzed reactions.[7]
Steric hindrance near the C4 position. 1. If possible, modify the nucleophile to be less sterically demanding. 2. Consider a smaller substituent at C5 if your synthetic route allows.
The nucleophile has an inherent preference for the C2 position. 1. This is rare for SNAr but can occur. If optimization fails, a different synthetic strategy may be required.
Problem 2: Difficulty Achieving C2-Selective Substitution
Potential Cause Troubleshooting Steps
C4 is the more reactive site. 1. Consider using a dichloropyrimidine with a C6-EDG to direct substitution to C2. [1][4] 2. For substrates with a C5-EWG, tertiary amines can be highly C2-selective. [1][6][14] 3. For C-S bond formation, utilize a specialized Pd(II) precatalyst with a bulky N-heterocyclic carbene ligand. These have been specifically designed to invert the conventional selectivity.[8][9][10]
Inappropriate reaction conditions to favor C2. 1. Carefully screen reaction parameters. The optimal conditions for C2 selectivity can be narrow. 2. For catalyzed reactions, the choice of ligand is critical. Small changes to the ligand structure can have a large impact on selectivity.[9]
Problem 3: Low or No Reactivity
Potential Cause Troubleshooting Steps
Deactivated pyrimidine ring. 1. If the ring has strongly electron-donating groups, higher temperatures or longer reaction times may be needed. 2. Ensure your starting material is pure.
Poorly nucleophilic reactant. 1. Increase the reaction temperature. 2. Use a stronger base to deprotonate the nucleophile, increasing its nucleophilicity. 3. Consider a catalytic method if uncatalyzed SNAr is failing.
Catalyst is inactive. 1. Ensure all reagents and solvents are anhydrous and reactions are run under an inert atmosphere for cross-coupling reactions. 2. Use fresh catalyst or a different precatalyst.

Data Summary: Reaction Conditions for Selective Substitution

The following table summarizes conditions that have been successfully employed to achieve selective C4 or C2 substitution.

Desired Selectivity Reaction Type Key Reagents & Conditions Typical C4:C2 Ratio Reference(s)
C4-Selective Buchwald-Hartwig AminationPd(OAc)₂, dppb (ligand), LiHMDS (base), THF (solvent), 0 °C>99:1[7][11]
C4-Selective Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, MicrowavePredominantly C4[15]
C4-Selective SNAr with AnilinesNo catalyst, forcing conditions70:30[7]
C2-Selective C-S Coupling(η³-allyl)PdCl(IPent) (precatalyst), NaOtBu (base), Toluene, RTHigh C2 selectivity[8]
C2-Selective SNAr Amination (with C5-EWG)Tertiary amine nucleophileExcellent C2 selectivity[6][14]
C2-Selective SNAr (with C6-EDG)Various nucleophilesFavors C2[4][5]

Experimental Protocols

Protocol 1: Highly C4-Selective Buchwald-Hartwig Amination of 6-Aryl-2,4-dichloropyrimidine

This protocol is adapted from a procedure for highly regioselective C4 amination.[7][11]

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), add palladium(II) acetate (1-2 mol%) and a suitable phosphine ligand, such as 1,4-bis(diphenylphosphino)butane (dppb). Add anhydrous tetrahydrofuran (THF).

  • Reaction Setup: In a separate flame-dried flask, dissolve the 6-aryl-2,4-dichloropyrimidine (1.0 mmol) in anhydrous THF.

  • Amine and Base Addition: Add the amine (1.1 mmol) to the dichloropyrimidine solution. Cool the mixture to 0 °C or -20 °C and slowly add a solution of lithium bis(trimethylsilyl)amide (LiHMDS) (2.0 mmol).

  • Reaction Execution: Add the prepared catalyst solution to the reaction mixture. Allow the reaction to proceed at the low temperature, monitoring by TLC or LC-MS until completion (often rapid).

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: C2-Selective C-S Cross-Coupling

This protocol is based on conditions developed for C2-selective thiolation.[8]

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the 2,4-dichloropyrimidine (1.0 mmol), the thiol (1.2 mmol), and a suitable base such as sodium tert-butoxide (2.4 mmol) in a reaction vessel.

  • Catalyst Addition: Add the palladium precatalyst, for example, (η³-allyl)PdCl(IPent) (2-5 mol%).

  • Solvent Addition: Add anhydrous toluene.

  • Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction with an organic solvent and filter through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography.

Mechanistic Insights & Visualizations

Understanding the underlying mechanisms is key to rational optimization.

General SNAr Mechanism and Regioselectivity

The diagram below illustrates the general nucleophilic aromatic substitution (SNAr) mechanism on 2,4-dichloropyrimidine and the reason for the preferential C4 attack.

SNAr_Mechanism cluster_C4 C4 Attack (Favored) cluster_C2 C2 Attack (Disfavored) Start_C4 2,4-Dichloropyrimidine Intermediate_C4 Meisenheimer Intermediate (Charge on N, more stable) Start_C4->Intermediate_C4 + Nu⁻ Product_C4 C4-Substituted Product Intermediate_C4->Product_C4 - Cl⁻ Start_C2 2,4-Dichloropyrimidine Intermediate_C2 Meisenheimer Intermediate (Charge adjacent to N, less stable) Start_C2->Intermediate_C2 + Nu⁻ Product_C2 C2-Substituted Product Intermediate_C2->Product_C2 - Cl⁻

Caption: SNAr mechanism showing favored C4 vs. disfavored C2 attack.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting common issues in dichloropyrimidine substitution reactions.

Troubleshooting_Workflow Start Start Experiment CheckSelectivity Is Regioselectivity as Desired? Start->CheckSelectivity CheckYield Is Yield Acceptable? CheckSelectivity->CheckYield Yes OptimizeConditions Optimize Conditions: - Temperature - Solvent - Base CheckSelectivity->OptimizeConditions No CheckYield->OptimizeConditions No Success Successful Outcome CheckYield->Success Yes ConsiderCatalyst Change Catalyst System: - Pd for C4 Amination - Specialized Pd/Ligand for C2 OptimizeConditions->ConsiderCatalyst ModifySubstrate Modify Substrate: - Add EDG at C6 for C2 - Add EWG at C5 for C4 ConsiderCatalyst->ModifySubstrate Failure Re-evaluate Synthetic Route ModifySubstrate->Failure

Caption: A logical workflow for troubleshooting dichloropyrimidine reactions.

References

  • Neufeldt, S. R., et al. (2021). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. Available at: [Link]

  • Jonckers, T. H. M., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]

  • Neufeldt, S. R. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025. Available at: [Link]

  • QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc. Available at: [Link]

  • Ye, M., et al. (2012). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters. Available at: [Link]

  • QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. Wavefunction, Inc. Available at: [Link]

  • QM Magic Class. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Wavefunction, Inc. Available at: [Link]

  • American Chemical Society. (n.d.). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. JACS. Available at: [Link]

  • PubMed. (2012). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. National Library of Medicine. Available at: [Link]

  • ResearchGate. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate. Available at: [Link]

  • PubMed. (2016). Regioselective 2-Amination of Polychloropyrimidines. National Library of Medicine. Available at: [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link]

  • Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Available at: [Link]

  • QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc. Available at: [Link]

  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Chemistry Stack Exchange. (2016). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?. Chemistry Stack Exchange. Available at: [Link]

  • MDPI. (n.d.). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. MDPI. Available at: [Link]

  • ResearchGate. (2025). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. Available at: [Link]

  • PMC. (n.d.). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. PubMed Central. Available at: [Link]

  • RSC Publishing. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. RSC Advances. Available at: [Link]

  • ResearchGate. (2024). Mechanistic Approach Toward the C4‐Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. ResearchGate. Available at: [Link]

Sources

minimizing homocoupling in cross-coupling reactions of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Cross-Coupling Reactions of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

Introduction: The this compound core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents. Selective functionalization at the C4 and C2 positions via palladium-catalyzed cross-coupling reactions is a cornerstone of synthesizing diverse compound libraries. However, a persistent challenge in these reactions is the formation of homocoupled byproducts, particularly from the organoboron reagent in Suzuki-Miyaura couplings. This guide provides in-depth troubleshooting strategies and optimized protocols to minimize homocoupling, ensuring high yields of the desired cross-coupled product and simplifying downstream purification.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem?

A1: Homocoupling is a side reaction where two molecules of the coupling partner (e.g., a boronic acid) react with each other to form a symmetrical dimer (e.g., a biaryl). This unwanted reaction consumes your valuable coupling partner, reduces the yield of the desired cross-coupled product, and introduces a byproduct that can be difficult to separate, complicating purification.

Q2: Which chlorine on this compound is more reactive?

A2: In most palladium-catalyzed cross-coupling reactions, the chlorine at the C4 position is significantly more reactive than the one at C2.[1][2] This inherent selectivity is due to the electronic properties of the pyrimidine ring. This guide primarily focuses on selective C4 functionalization while minimizing side reactions. Achieving C2 selectivity requires specialized conditions and ligands.[2][3][4][5]

Q3: What are the primary drivers of boronic acid homocoupling?

A3: The main causes are:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can react with the active Pd(0) catalyst to form a palladium-peroxo species.[6][7][8] This complex can then catalyze the homocoupling of the boronic acid.[6][7][8][9]

  • High Temperatures: Elevated temperatures can accelerate the rate of homocoupling relative to the desired cross-coupling.[10]

  • Suboptimal Catalyst/Ligand Choice: The nature of the palladium source and the ligand plays a critical role in mediating the relative rates of the desired and undesired reaction pathways.[10]

  • Base and Solvent Effects: The choice of base and solvent system can influence the activation of the boronic acid and the stability of the catalytic species, thereby impacting selectivity.[11][12][13][14]

Troubleshooting Guide: Minimizing Homocoupling

This section addresses specific experimental issues with actionable solutions grounded in mechanistic principles.

Problem 1: Significant amounts of boronic acid dimer are observed by LC-MS.
  • Question: My reaction is producing >15% of the homocoupled byproduct from my boronic acid. How can I fix this?

  • Answer: This is a classic sign of an oxygen-mediated side reaction or a suboptimal catalytic system. A multi-pronged approach is necessary to diagnose and solve this issue.

G start High Homocoupling Detected atm 1. Check Reaction Atmosphere start->atm cat 2. Evaluate Catalyst & Ligand start->cat cond 3. Optimize Reaction Conditions start->cond reag 4. Assess Reagents start->reag degas Degas Solvents Thoroughly (N2/Ar Sparge or Freeze-Pump-Thaw) atm->degas Is O2 present? pd_source Switch to a Pd(0) Source (e.g., Pd(PPh3)4, Pd2(dba)3) cat->pd_source Using Pd(II) precatalyst? ligand Use Bulky, Electron-Rich Ligands (e.g., Buchwald Ligands: SPhos, XPhos) cat->ligand Is ligand appropriate? temp Lower Reaction Temperature cond->temp base Screen Weaker Bases (e.g., K2CO3, K3PO4) cond->base slow_add Add Boronic Acid Slowly reag->slow_add inert Ensure Robust Inert Atmosphere (Positive N2/Ar Pressure) degas->inert end_node Homocoupling Minimized inert->end_node pd_source->end_node ligand->end_node temp->end_node base->end_node slow_add->end_node

Caption: Troubleshooting workflow for minimizing homocoupling.

Detailed Solutions:

  • Eliminate Oxygen (Most Critical): The reaction of Pd(0) with O₂ is a primary pathway for initiating homocoupling.[6][7][8]

    • Action: Rigorously degas your solvent(s) before use. The most effective methods are 3-4 cycles of freeze-pump-thaw or sparging with argon or nitrogen for at least 30-60 minutes.

    • Action: Ensure your reaction vessel is thoroughly flushed with an inert gas (argon or nitrogen) and maintained under a positive pressure of that gas throughout the reaction.

  • Re-evaluate Your Palladium Source: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) species. This activation step can be inefficient and may promote side reactions.

    • Action: Switch to a dedicated Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[15] This ensures the active catalyst is present from the start.

    • Pro-Tip: For particularly stubborn cases, adding a mild reducing agent like potassium formate can help suppress homocoupling by minimizing the concentration of free Pd(II) in the reaction mixture.[16]

  • Optimize Your Ligand: Ligands are not passive spectators; they are crucial for modulating the catalyst's reactivity and stability.[17]

    • Causality: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[10][18][19] Their steric bulk physically hinders the formation of the palladium-peroxo complexes that lead to homocoupling and promotes the desired reductive elimination step.[10][19]

    • Action: Replace standard ligands like PPh₃ with a more sterically demanding and electron-rich ligand. See the table below for a comparison.

  • Adjust Reaction Conditions:

    • Temperature: Higher temperatures can disproportionately accelerate side reactions.[10]

      • Action: Determine the lowest temperature at which the cross-coupling proceeds at a reasonable rate. Run a temperature screen (e.g., 60 °C, 80 °C, 100 °C) and monitor by LC-MS.

    • Base Selection: The base activates the boronic acid to form a more nucleophilic borate species, which is necessary for transmetalation.[12][14] However, a very strong base can sometimes promote side reactions.

      • Action: If using a strong base like NaOH or Cs₂CO₃, consider switching to a weaker inorganic base like K₃PO₄ or K₂CO₃.[15]

    • Slow Addition: Adding the boronic acid slowly can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[10]

      • Action: Prepare a solution of the boronic acid in the reaction solvent and add it via syringe pump over 1-2 hours to the reaction mixture at temperature.

Problem 2: The reaction is clean, but the yield is low.
  • Question: I've suppressed homocoupling, but my yield of the C4-coupled product is still below 50%. What's happening?

  • Answer: Low yield in the absence of major side products often points to issues with catalyst activity, reagent stability, or incomplete reaction.

Possible Causes and Solutions:

  • Catalyst Deactivation: The active Pd(0) species can be sensitive and may deactivate over the course of the reaction.

    • Action: Ensure your ligand-to-palladium ratio is optimal. For many phosphine ligands, a ratio of 2:1 to 4:1 (Ligand:Pd) is recommended to stabilize the catalyst.

  • Protodeboronation of the Boronic Acid: This is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond, effectively destroying the reagent. It is often promoted by excess base or protic solvents at high temperatures.

    • Action: Use the minimum stoichiometry of base required for the reaction (typically 2-3 equivalents). Avoid overly harsh conditions. Ensure your boronic acid is of high quality.

  • Incomplete Reaction: The reaction may simply be too slow under the chosen conditions.

    • Action: While high temperatures can cause homocoupling, a temperature that is too low will stall the reaction. If you lowered the temperature to solve homocoupling, you may need to find a better balance or compensate by using a more active catalyst system (e.g., a more electron-rich ligand). Monitor the reaction over a longer time course (e.g., 12-24 hours).

Data & Protocols

Table 1: Comparison of Ligand Effects on Selectivity
LigandStructureTypeKey FeatureHomocoupling Tendency
PPh₃TriphenylphosphineBasic PhosphineStandard, less bulkyModerate to High
SPhosBuchwald LigandBiarylphosphineVery bulky, electron-richVery Low
XPhosBuchwald LigandBiarylphosphineExtremely bulky, electron-richVery Low
IPrNHC LigandN-Heterocyclic CarbeneStrong σ-donor, bulkyLow

Data is illustrative, based on general principles reported in the literature.[10][19]

Optimized Protocol for C4-Selective Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for each specific boronic acid.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Analysis p1 1. Add this compound (1 eq), boronic acid (1.1-1.2 eq), and base (K2CO3, 2.5 eq) to an oven-dried flask. p2 2. Seal flask, evacuate, and backfill with Argon (repeat 3x). p1->p2 p3 3. Add degassed solvent (e.g., 1,4-Dioxane/H2O) via cannula or syringe. p2->p3 p4 4. Add Pd source (e.g., Pd(PPh3)4, 2-5 mol%) and ligand (if needed) under positive Ar flow. p3->p4 p5 5. Heat reaction to 80-90 °C and stir for 4-16 hours. p4->p5 p6 6. Cool to RT, dilute with EtOAc, and filter through Celite. p5->p6 p7 7. Wash with water and brine, dry over Na2SO4, and concentrate. p6->p7 p8 8. Analyze by LC-MS and purify by column chromatography. p7->p8

Caption: Experimental workflow for a selective Suzuki-Miyaura coupling.

Methodology:

  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the aryl/heteroaryl boronic acid (1.1 eq), and potassium carbonate (2.5 eq).

  • Inerting: Seal the flask with a septum, and alternately evacuate and backfill with argon for three cycles.

  • Solvent Addition: Prepare a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 or 2:1 ratio).[20] Add the solvent to the flask via a syringe under a positive flow of argon.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) and, if using a precatalyst, the appropriate ligand (e.g., SPhos, 0.06 eq).

  • Reaction: Heat the mixture to the desired temperature (e.g., 85 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • Amatore, C., Jutand, A., & Lakmini, H. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829–6836. [Link]

  • Neufeldt, S. R. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. [Link]

  • Adamo, C., Amatore, C., Ciofini, I., Jutand, A., & Lakmini, H. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 128(21), 6829–6836. [Link]

  • Amatore, C., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Semantic Scholar. [Link]

  • Adamo, C., et al. (2006). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A. [Link]

  • Neufeldt, S. R., et al. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 147(4), 3017–3022. [Link]

  • Neufeldt, S. R. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society. [Link]

  • Neufeldt, S. R., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. [Link]

  • Jutand, A., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. ResearchGate. [Link]

  • Yu, J., Liu, J., Shi, G., Shao, C., et al. (2015). Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis. Angewandte Chemie International Edition, 54(13), 4079–4082. [Link]

  • Unciti-Broceta, A., et al. (2015). A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science. [Link]

  • Wang, L., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 79(10), 4545–4553. [Link]

  • Powers, D. C., & Ritter, T. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]

  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. [Link]

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. The Journal of Organic Chemistry. [Link]

  • Dolenc, M. S., et al. (2025). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Qu, B., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [Link]

  • Dolenc, M. S., et al. (2025). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]

Sources

Technical Support Center: Amination of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the amination of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. The following question-and-answer format addresses common issues, providing in-depth explanations and actionable troubleshooting strategies to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My amination reaction is showing low to no conversion of the starting material. What are the likely causes and how can I improve the yield?

Low or no conversion is a frequent issue that can stem from several factors, ranging from reagent purity to suboptimal reaction conditions. Let's break down the potential culprits and how to address them.

A. Inadequate Reaction Conditions:

The amination of dichloropyrimidines can proceed through either a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed Buchwald-Hartwig amination. The choice of conditions is critical.

  • For SNAr Reactions: These reactions are typically favored for more nucleophilic amines (e.g., aliphatic secondary amines) and can sometimes proceed without a catalyst.[1] However, the reactivity of the C4 position is generally greater than the C2 position.[2][3] If your amine is not sufficiently nucleophilic, the reaction may stall.

    • Troubleshooting:

      • Increase Temperature: Carefully increasing the reaction temperature can often overcome activation energy barriers. Monitor for potential decomposition of starting material or product.

      • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are generally effective for SNAr reactions as they can solvate the charged intermediate (Meisenheimer complex).

      • Base Selection: A non-nucleophilic base is often required to neutralize the HCl generated during the reaction. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate. Ensure the base is dry and of high purity.

  • For Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling is a powerful method for forming C-N bonds, especially with less nucleophilic amines like anilines or heteroarylamines.[4][5][6]

    • Troubleshooting:

      • Catalyst System: The choice of palladium precursor and ligand is paramount. For heteroaryl chlorides, sterically hindered phosphine ligands such as X-Phos or Brettphos are often effective.[7] Ensure your palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand are of high quality and handled under an inert atmosphere.

      • Base Strength: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) are common choices.[2][8] The base must be anhydrous.

      • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).

B. Reagent Quality and Stability:

  • This compound: This starting material can be susceptible to hydrolysis, especially in the presence of moisture.

    • Troubleshooting:

      • Verify the purity of your starting material by NMR or LC-MS.

      • Store the compound in a desiccator.

      • Consider purification by recrystallization or column chromatography if impurities are detected.

  • Amine: The purity of your amine is crucial. Impurities can interfere with the reaction or poison the catalyst.

    • Troubleshooting:

      • Use a freshly opened bottle of the amine or distill it before use.

  • Solvent and Base: Ensure all solvents and bases are anhydrous, as water can lead to hydrolysis of the starting material and deactivation of the catalyst.

Question 2: I am observing a mixture of products, with amination occurring at both the C2 and C4 positions. How can I improve the regioselectivity of my reaction?

Achieving high regioselectivity is a common challenge in the functionalization of dihalopyrimidines. The electronic properties of the pyrrolo[3,2-d]pyrimidine core influence the reactivity of the C2 and C4 positions.

Understanding the Inherent Reactivity:

Generally, for nucleophilic aromatic substitution on 2,4-dichloropyrimidines, the C4 position is more reactive than the C2 position.[2][3] This is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at C4. However, substituents on the pyrimidine ring can alter this preference.[9]

Strategies for Improving Regioselectivity:

  • Palladium-Catalyzed Amination for C4 Selectivity: Buchwald-Hartwig conditions often show a strong preference for reaction at the C4 position.[2] This is a reliable method to favor the formation of the 4-amino-2-chloro-5H-pyrrolo[3,2-d]pyrimidine isomer.

    • Experimental Insight: A study on 6-aryl-2,4-dichloropyrimidines demonstrated that Pd-catalyzed amination with aliphatic secondary amines gave a >30:1 regioselectivity for the C4 position, whereas the uncatalyzed SNAr reaction gave only a 2:1 to 4:1 ratio.[2]

  • Controlling SNAr for C2 Selectivity: While less common, achieving C2 selectivity can sometimes be accomplished under SNAr conditions, particularly with certain nucleophiles or substrates with specific electronic properties.[10][11]

    • Experimental Insight: Research has shown that using tertiary amine nucleophiles on 5-substituted-2,4-dichloropyrimidines can lead to excellent C2 selectivity.[10][11]

Workflow for Optimizing Regioselectivity:

G start Goal: Improve Regioselectivity c4_selectivity Desired Product: C4-aminated start->c4_selectivity c2_selectivity Desired Product: C2-aminated start->c2_selectivity buchwald Employ Buchwald-Hartwig Conditions (e.g., Pd(OAc)2, X-Phos, NaOtBu) c4_selectivity->buchwald Primary Strategy snar_control Explore S_N_Ar Conditions c2_selectivity->snar_control Primary Strategy low_temp Lower Reaction Temperature buchwald->low_temp solvent_screen Screen Solvents (e.g., Toluene, Dioxane, THF) buchwald->solvent_screen ligand_screen Screen Ligands (e.g., RuPhos, SPhos) buchwald->ligand_screen base_screen Screen Bases (e.g., K3PO4, Cs2CO3) buchwald->base_screen snar_control->low_temp snar_control->solvent_screen nucleophile_mod Modify Nucleophile (e.g., Tertiary Amine) snar_control->nucleophile_mod

Caption: Decision workflow for optimizing regioselectivity.

Question 3: My reaction is producing a significant amount of a hydrolyzed by-product (hydroxypyrrolopyrimidine). What is causing this and how can I prevent it?

The formation of the corresponding hydroxypyrrolopyrimidine is a clear indication of a competing hydrolysis reaction. This occurs when water, acting as a nucleophile, attacks the electrophilic carbon of the C-Cl bond.

Primary Causes of Hydrolysis:

  • Presence of Water: This is the most direct cause. Water can be introduced through wet solvents, reagents, or exposure to atmospheric moisture.

  • Reaction Conditions: Elevated temperatures and the presence of a base can promote hydrolysis.

Troubleshooting and Prevention:

StrategyDetailed ProtocolRationale
Rigorous Anhydrous Technique Dry all glassware in an oven ( >100 °C) for several hours and cool under a stream of inert gas. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Ensure all reagents, especially bases, are anhydrous.To minimize the presence of water, which is a competing nucleophile.
Inert Atmosphere Assemble the reaction under a positive pressure of an inert gas (nitrogen or argon). Use septa and cannulation techniques for liquid transfers.To prevent atmospheric moisture from entering the reaction vessel.
Temperature Control If possible, run the reaction at a lower temperature for a longer period. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and by-product formation.Lowering the temperature can disfavor the hydrolysis side reaction, which may have a different activation energy than the desired amination.
Base Selection Use a non-hydroxide base. If using a carbonate or phosphate base, ensure it is thoroughly dried.To avoid introducing a source of hydroxide ions, which can also lead to hydrolysis.
Question 4: I am attempting a sequential amination to install two different amines at the C2 and C4 positions, but the second amination is failing. What should I consider?

Sequential amination requires careful planning due to the deactivating effect of the first amino group on the remaining chloro substituent.

The Challenge of the Second Amination:

Once the first amination occurs (typically at the more reactive C4 position), the electron-donating nature of the newly introduced amino group reduces the electrophilicity of the pyrrolopyrimidine ring. This deactivation makes the second nucleophilic substitution at the C2 position more challenging.

Strategies for a Successful Sequential Amination:

  • Harsher Conditions for the Second Step: The second amination will likely require more forcing conditions than the first.

    • Higher Temperature: A significant increase in temperature is often necessary.

    • Stronger Base/Different Catalyst System: For a second Buchwald-Hartwig amination, a more active catalyst system (e.g., a different ligand) or a stronger base might be required.

  • Order of Amination: Consider the nucleophilicity of your two amines. It is generally easier to first introduce the less reactive amine under more forcing conditions, followed by the more reactive amine under milder conditions. However, the inherent C4 selectivity often dictates the initial reaction site.

Experimental Workflow for Sequential Amination:

G start Start: this compound step1 Step 1: First Amination (Amine 1) - Milder Conditions - Target C4 Position start->step1 intermediate Intermediate: 4-Amino-2-chloro-5H-pyrrolo[3,2-d]pyrimidine step1->intermediate step2 Step 2: Second Amination (Amine 2) - More Forcing Conditions - Target C2 Position intermediate->step2 product Final Product: 2,4-Diamino-5H-pyrrolo[3,2-d]pyrimidine step2->product

Caption: Workflow for sequential amination.

Protocols

General Protocol for C4-Selective Buchwald-Hartwig Amination

This protocol is a starting point and may require optimization for your specific amine.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv), Pd(OAc)₂ (0.02-0.05 equiv), and a suitable phosphine ligand (e.g., X-Phos, 0.04-0.10 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Add anhydrous sodium tert-butoxide (1.4-2.0 equiv) followed by anhydrous toluene or dioxane.

  • Amine Addition: Add the amine (1.1-1.5 equiv).

  • Reaction: Stir the mixture at 80-110 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

General Protocol for SNAr Amination

This protocol is generally more suitable for nucleophilic aliphatic amines.

  • Reaction Setup: In a reaction vessel, dissolve this compound (1.0 equiv) in a polar aprotic solvent (e.g., DMF or NMP).

  • Reagent Addition: Add the amine (1.1-2.0 equiv) and a non-nucleophilic base such as DIPEA (1.5-3.0 equiv).

  • Reaction: Stir the mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

References

  • Zhang, T., & Zhang, W. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(23), 5345–5348. Available at: [Link]

  • Manley, P. W., et al. (2001). Selective Palladium-Catalyzed Aminations on Dichloropyridines. Tetrahedron, 57(32), 7027-7034. Available at: [Link]

  • Richter, P., & Taylor, E. C. (2014). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 79(15), 7174–7180. Available at: [Link]

  • Zhang, T., & Zhang, W. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate. Available at: [Link]

  • Gou, B., et al. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 143(25), 9682–9693. Available at: [Link]

  • Couturier, C., et al. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters, 18(9), 2180–2183. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Richter, P., & Taylor, E. C. (2014). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 18(7), 8439–8448. Available at: [Link]

  • Smith, A. B., et al. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available at: [Link]

  • Larhed, M., et al. (2013). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Sustainable Chemistry & Engineering, 1(10), 1255–1260. Available at: [Link]

  • Larhed, M., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.S: Amines and Heterocycles (Summary). Available at: [Link]

  • Bacsa, I., et al. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 15, 2236–2244. Available at: [Link]

  • Hartwig, J. F., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(33), 11190-11211. Available at: [Link]

  • Moody, C. J., et al. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Available at: [Link]

  • Journal of Drug Design and Medicinal Chemistry. (2017). Synthesis of 2-Amino-5-(3-Chloropropyl)-4-Chloro-7H-Pyrrolo[2,3-d]pyrimidine (Bis chlorinated Deazaguanine). Amanote Research. Available at: [Link]

  • Al-Tel, T. H., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(13), 5087. Available at: [Link]

  • Wang, Y., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163914. Available at: [Link]

  • Opatz, T., et al. (2016). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 12, 1036–1043. Available at: [Link]

  • Taylor, E. C., & Harrington, P. J. (1993). U.S. Patent No. 5,254,687. Washington, DC: U.S. Patent and Trademark Office.
  • Frankowski, K. J., et al. (2022). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Journal of Medicinal Chemistry, 65(12), 8303–8331. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available at: [Link]

  • Wang, J., & Zhu, J. (2015). C-H amination in the synthesis of N-heterocycles. Journal of Organic Chemistry, 11, 1-14. Available at: [Link]

  • Wu, W. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29. Available at: [Link]

  • The Organic Chemistry Tutor. (2016, April 23). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems [Video]. YouTube. Available at: [Link]

  • Rosowsky, A., et al. (1995). Novel 2,4-diamino-5-substituted-pyrrolo[2,3-d]pyrimidines as classical and nonclassical antifolate inhibitors of dihydrofolate reductases. Journal of Medicinal Chemistry, 38(14), 2551–2559. Available at: [Link]

  • National Science Foundation. (2023). Amine-functionalized carbon nanotubes supported palladium nanoparticles in Buchwald-Hartwig amination. Public Access Repository. Available at: [Link]

  • NC State University Libraries. (n.d.). Chapter 12 Solutions to Problems - Amines and Heterocycles. Available at: [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

  • MySkinRecipes. This compound. Available at: [Link]

  • PubChem. 5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine. Available at: [Link]

  • PubChem. 5H-Pyrrolo(3,2-d)pyrimidin-4-amine. Available at: [Link]

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Technical Support Center: Stability of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this versatile yet sensitive class of compounds. The unique pyrrolo[3,2-d]pyrimidine core is a valuable scaffold in medicinal chemistry, particularly in the development of kinase inhibitors for targeted therapies.[1][2][3] However, the dichloro substitution pattern that makes this scaffold a reactive and useful synthetic intermediate also renders it susceptible to various degradation pathways.[1]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during synthesis, purification, storage, and experimental use. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your research.

Part 1: Frequently Asked Questions (FAQs) - General Stability

Q1: What are the primary chemical liabilities of the this compound scaffold?

A1: The principal instability arises from the two chlorine atoms attached to the pyrimidine ring. These positions are highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr) reactions.[4][5] Key liabilities include:

  • Hydrolysis: The chlorine atoms can be displaced by water or hydroxide ions, leading to the formation of hydroxylated and ultimately oxo-substituted pyrrolopyrimidines. This process is often accelerated by acidic or basic conditions.[6][7]

  • Nucleophilic Substitution: Besides water, other nucleophiles commonly found in reaction mixtures or formulations (e.g., amines, thiols, alcohols) can readily displace the chlorine atoms.[4][8] This can lead to the formation of undesired byproducts.

  • Regioselectivity Issues: Nucleophilic attack can occur at either the C2 or C4 position. The regioselectivity is highly sensitive to the nature of the nucleophile, the solvent, and the presence of other substituents on the pyrrolopyrimidine ring system.[5][9][10] While C4 is often the more reactive site, exceptions are common, leading to mixtures of isomers that can be difficult to separate.[5][8]

  • Photodegradation: Like many heterocyclic compounds, prolonged exposure to light, particularly UV radiation, can lead to complex degradation pathways, including potential dechlorination and ring cleavage.[11]

  • Thermal Decomposition: While generally stable at room temperature in a solid, anhydrous state, elevated temperatures, especially in solution, can accelerate degradation reactions.[12]

Q2: Which chlorine atom (at C2 or C4) is more reactive towards nucleophiles?

A2: For most 2,4-dichloropyrimidine systems, the C4 position is generally more susceptible to nucleophilic attack than the C2 position.[5] This is attributed to the electronic distribution within the pyrimidine ring, where C4 often carries a larger partial positive charge, making it a more favorable site for nucleophilic addition. However, this is not a universal rule. The regioselectivity can be reversed or diminished based on:

  • Substituents on the Ring: Electron-donating groups elsewhere on the ring system can alter the electronic properties and shift the preference to the C2 position.[5] Conversely, electron-withdrawing groups at the C5 position tend to strongly favor substitution at the C4 position.[9]

  • The Nucleophile: Bulky nucleophiles may show different selectivity compared to smaller ones.

  • Reaction Conditions: Solvent polarity and temperature can influence the transition states of the SNAr reaction, thereby affecting the product ratio.[13]

Because of this variability, it is crucial to empirically determine the regioselectivity for your specific derivative and reaction conditions, typically via NMR or mass spectrometry analysis of the products.[5]

Part 2: Troubleshooting Guide - Specific Experimental Issues

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Issue 1: Rapid decomposition of the compound in protic solvents (e.g., methanol, water).
  • Question: I dissolved my this compound derivative in methanol for an NMR analysis, but the spectrum shows multiple new peaks, and upon re-analysis a day later, the parent compound is almost gone. What is happening?

  • Root Cause Analysis: You are observing solvolysis, a specific type of nucleophilic substitution where the solvent acts as the nucleophile. Protic solvents like methanol and water are weak nucleophiles that can displace the highly reactive chlorine atoms, leading to methoxy- or hydroxy-substituted byproducts. This process can be catalyzed by trace amounts of acid or base.

  • Troubleshooting Steps:

    • Solvent Selection: For routine analysis (NMR, LC-MS), switch to aprotic solvents where the compound is stable. Recommended solvents include deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or acetonitrile (MeCN).

    • Control pH: If an aqueous or alcoholic solvent system is unavoidable for an assay, use a buffered solution. A slightly acidic pH (e.g., pH 4-6) is often preferable to neutral or basic conditions, which would contain higher concentrations of the more nucleophilic hydroxide (OH⁻) or alkoxide (RO⁻) ions.

    • Temperature Control: Perform experiments at the lowest practical temperature to slow the rate of degradation. Store solutions cold and in the dark, and use them immediately after preparation.

    • Inert Atmosphere: If working with sensitive derivatives, handling solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation from atmospheric moisture.

Issue 2: Inconsistent results or formation of multiple products during nucleophilic substitution reactions (e.g., amination).
  • Question: I am trying to substitute the C4-chloro with a primary amine, but I'm getting a mixture of the desired C4-amino product, the C2-amino isomer, and some disubstituted product. How can I improve the selectivity?

  • Root Cause Analysis: This is a classic regioselectivity and reactivity control problem. The inherent reactivity of both chloro-positions, coupled with the reaction conditions, is leading to a loss of control. The mono-substituted product may also be reactive enough to undergo a second substitution.

  • Troubleshooting Steps:

    • Lower the Temperature: SNAr reactions are often exothermic. Running the reaction at a lower temperature (e.g., starting at 0°C or even -78°C and slowly warming up) can significantly improve selectivity by favoring the kinetically preferred product (usually C4-substitution).

    • Control Stoichiometry: Use a precise amount of the nucleophile (e.g., 1.0 to 1.1 equivalents) to minimize disubstitution. Adding the nucleophile slowly (dropwise) to the solution of the dichloropyrimidine can also help maintain a low instantaneous concentration of the nucleophile.

    • Choice of Base and Solvent: The choice of base is critical. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is often preferred over triethylamine (TEA) to scavenge the HCl byproduct without competing as a nucleophile. The solvent can also play a role; polar aprotic solvents like DMF or NMP are common, but sometimes less polar solvents like THF or dioxane can offer better selectivity.[13]

    • Protecting Groups: If the pyrrole nitrogen (N5) is unsubstituted, its acidity could interfere with the reaction. Consider protecting the N-H with a suitable protecting group (e.g., SEM or BOC) before performing the substitution, and deprotect it later.

Issue 3: Compound turns brown/darkens upon storage, and purity decreases over time.
  • Question: My solid sample of this compound, which was initially a white powder, has started to turn brown in the vial after a few weeks on the shelf. What is causing this, and is the material still usable?

  • Root Cause Analysis: The discoloration is a strong indicator of decomposition. This is often caused by a combination of factors:

    • Hydrolysis from Atmospheric Moisture: Even in a seemingly dry solid, absorbed atmospheric moisture can cause slow hydrolysis.

    • Photodegradation: Exposure to ambient light, especially fluorescent lighting in the lab, can initiate degradation over time.

    • Trace Impurities: Residual acid (e.g., HCl) from the synthesis can catalyze decomposition within the solid matrix.

  • Troubleshooting Steps:

    • Proper Storage Conditions: Store the solid compound in a tightly sealed, amber glass vial to protect it from light and moisture. For long-term storage, place the vial inside a desiccator with a drying agent (e.g., silica gel or Drierite) and store it in a freezer (-20°C).

    • Purification Check: Ensure the material was thoroughly purified and dried before storage. Residual solvents or acidic impurities can significantly compromise long-term stability. Consider re-purification by recrystallization or column chromatography if purity has dropped.

    • Inert Gas Blanket: For highly sensitive derivatives, after drying the solid under high vacuum, backfill the vial with an inert gas like argon or nitrogen before sealing. This provides the best protection against atmospheric components.

Part 3: Protocols & Data Summaries

Protocol: Forced Degradation Study

A forced degradation study is essential to understand the stability profile of your specific derivative.[14] It helps identify potential degradants and establish stable analytical and storage conditions.

Objective: To assess the stability of a this compound derivative under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of your compound in acetonitrile (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 4 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1 hour.[7]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours.

    • Thermal Stress: Incubate a sealed vial of the stock solution at 80°C for 48 hours.

    • Photolytic Stress: Expose a quartz cuvette containing the stock solution to a photostability chamber (with UV and visible light) for 24 hours.

  • Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including an unstressed control, by a stability-indicating method, typically HPLC-UV or LC-MS.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. A loss in the main peak area and the appearance of new peaks indicate degradation. The goal is to achieve 5-20% degradation to ensure the stress is sufficient but not destructive.

Data Summary: Recommended Storage and Handling
ConditionSolid FormIn Aprotic Solvent (DMSO, DMF)In Protic Solvent (MeOH, H₂O)
Temperature -20°C (Long-term) 4°C (Short-term)-20°CUse immediately; do not store
Atmosphere Dry, Inert Gas (Argon/N₂)Inert Gas BlanketN/A
Light Protect from light (Amber vial)Protect from light (Amber vial)Protect from light
pH (for solutions) N/ANeutralBuffered, slightly acidic (pH 4-6)

Part 4: Visual Diagrams

Diagram 1: Primary Degradation Pathway

This diagram illustrates the most common degradation pathway: hydrolysis at the C4 position.

A This compound B Meisenheimer Intermediate (Tetrahedral) A->B + H₂O (Nucleophilic Attack at C4) C 4-Hydroxy-2-chloro-5H-pyrrolo[3,2-d]pyrimidine B->C - H⁺, - Cl⁻ (Loss of Leaving Group) D 2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one (Keto Tautomer) C->D Tautomerization

Caption: Hydrolysis of the C4-chloro position via a Meisenheimer intermediate.

Diagram 2: Troubleshooting Workflow for Poor Reaction Selectivity

This decision tree helps diagnose and solve issues with poor regioselectivity in substitution reactions.

start Poor Selectivity in S_NAr Reaction (Mixture of C2/C4 Isomers) temp Is reaction run at lowest practical temperature? start->temp stoich Is nucleophile stoichiometry controlled (1.0-1.1 eq)? temp->stoich Yes sol1 Action: Lower temperature to 0°C or below. temp->sol1 No base Is a non-nucleophilic base (e.g., DIPEA) being used? stoich->base Yes sol2 Action: Use slow addition of the nucleophile. stoich->sol2 No protect Is the N5-H proton protected? base->protect Yes sol3 Action: Switch to DIPEA or another hindered base. base->sol3 No sol4 Action: Protect N5-H with SEM-Cl or BOC-anhydride. protect->sol4 No end Re-evaluate Reaction protect->end Yes sol1->temp sol2->stoich sol3->base sol4->protect

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Pyrrolo[3,2-d]pyrimidine Isomers: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolopyrimidine scaffold, a privileged heterocyclic system in medicinal chemistry, exists as several isomers, with the pyrrolo[3,2-d]pyrimidine and pyrrolo[2,3-d]pyrimidine cores being of significant interest. These structures, as isosteres of purines, have been extensively explored as modulators of various biological targets. The seemingly subtle difference in the fusion of the pyrrole and pyrimidine rings between these isomers can lead to profound differences in their biological activity, target selectivity, and overall pharmacological profile. This guide provides an in-depth comparison of the biological activities of pyrrolo[3,2-d]pyrimidine isomers, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation.

The Significance of Isomeric Scaffolds in Drug Discovery

In the realm of drug design, the spatial arrangement of atoms within a molecule is paramount. Isomers, molecules with the same molecular formula but different structural arrangements, often exhibit distinct biological properties. For the pyrrolopyrimidine series, the orientation of the pyrrole nitrogen and the points of fusion with the pyrimidine ring dictate the molecule's shape, electronics, and hydrogen bonding capabilities. This, in turn, influences how the molecule interacts with its biological target, be it an enzyme's active site or a receptor's binding pocket. Understanding these isomeric differences is crucial for the rational design of potent and selective therapeutic agents.

Head-to-Head Comparison: Pyrrolo[3,2-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine

A direct comparison of the biological activity of regioisomeric pyrrolopyrimidines provides compelling evidence for the importance of the scaffold's architecture. A study focused on the development of antitubulin agents offers a clear example. Researchers designed and synthesized a series of pyrrolo[3,2-d]pyrimidines and compared their antiproliferative activity against that of their previously reported pyrrolo[2,3-d]pyrimidine counterparts. The results were unequivocal: the pyrrolo[3,2-d]pyrimidine analogs were found to be more potent than their pyrrolo[2,3-d]pyrimidine regioisomers[1][2][3]. This suggests that the arrangement of the pyrrolo[3,2-d]pyrimidine core provides a more favorable orientation of substituents for interaction with the colchicine binding site on tubulin.

Structure-Activity Relationship (SAR) within the Pyrrolo[3,2-d]pyrimidine Scaffold

Beyond the comparison of different isomeric scaffolds, the positioning of substituents on the pyrrolo[3,2-d]pyrimidine ring system itself plays a critical role in determining biological activity. A study on halogenated pyrrolo[3,2-d]pyrimidines as antiproliferative agents provides valuable SAR insights[4][5][6].

Impact of Halogenation at C7

The introduction of halogens at specific positions of the pyrrolo[3,2-d]pyrimidine core has been shown to significantly modulate antiproliferative activity. For instance, the introduction of an iodine atom at the C7 position of a 2,4-dichloro-pyrrolo[3,2-d]pyrimidine scaffold resulted in a marked enhancement of potency, with IC50 values dropping to sub-micromolar levels[4][5]. This highlights the C7 position as a key site for modification to improve cytotoxic activity.

Comparative Antiproliferative Activity of Halogenated Pyrrolo[3,2-d]pyrimidines

The following table summarizes the in vitro cytotoxic activity of a series of halogenated pyrrolo[3,2-d]pyrimidines against various cancer cell lines, demonstrating the impact of substituent positioning on potency[4][6].

CompoundR1R2Cell LineIC50 (µM)[4][6]
1 ClHL12105.2 ± 0.4
CEM4.1 ± 0.3
HeLa6.3 ± 0.5
2 ClIL12100.25 ± 0.02
CEM0.81 ± 0.06
HeLa0.32 ± 0.03
3 O-BnHL1210>50
CEM>50
HeLa>50
4 O-BnIL12107.8 ± 0.6
CEM9.2 ± 0.7
HeLa8.5 ± 0.6

Data presented as mean ± standard deviation.

The data clearly indicates that the presence of chlorine at the C2 and C4 positions is crucial for activity. Furthermore, the addition of iodine at C7 (Compound 2 ) dramatically increases potency compared to its non-iodinated counterpart (Compound 1 )[6].

Diverse Biological Targets of Pyrrolo[3,2-d]pyrimidines

The versatility of the pyrrolo[3,2-d]pyrimidine scaffold is evident from the wide range of biological targets it can be engineered to inhibit.

  • Kinase Inhibition: Derivatives of this scaffold have been identified as potent inhibitors of various kinases, including Kinase Insert Domain Receptor (KDR), a key player in angiogenesis[7][8]. The inhibition of KDR can disrupt the VEGF signaling pathway, a critical process for tumor growth and metastasis.

  • Neuropeptide Y5 Receptor Antagonism: Pyrrolo[3,2-d]pyrimidine derivatives have been developed as antagonists of the neuropeptide Y5 receptor, a target for the treatment of obesity[9][10].

  • Antitubulin Activity: As previously mentioned, certain isomers exhibit potent antitubulin activity by binding to the colchicine site, leading to microtubule depolymerization and cell cycle arrest[1][2][3].

  • Antibacterial Activity: Some pyrrolo[3,2-d]pyrimidine derivatives have been evaluated for their antibacterial properties, although the observed activity has been reported as weak in some cases[11][12].

Key Signaling Pathways

The biological effects of pyrrolo[3,2-d]pyrimidine isomers are mediated through their interaction with specific signaling pathways. Understanding these pathways is essential for elucidating their mechanism of action and for the development of targeted therapies.

VEGF Signaling Pathway

Pyrrolo[3,2-d]pyrimidines that inhibit KDR (VEGFR-2) interfere with the VEGF signaling pathway, which is crucial for angiogenesis.

VEGF_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR2 (KDR) VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Pyrrolo Pyrrolo[3,2-d]pyrimidine KDR Inhibitor Pyrrolo->VEGFR2

Caption: VEGF Signaling Pathway and KDR Inhibition.

PI3K/Akt Signaling Pathway

Some pyrrolo[3,2-d]pyrimidines exert their effects by modulating the PI3K/Akt signaling pathway, which is central to cell growth, proliferation, and survival.

PI3K_Akt_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 PI3K->PIP2 phosphorylates Akt Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Pyrrolo Pyrrolo[3,2-d]pyrimidine Inhibitor Pyrrolo->PI3K

Caption: PI3K/Akt Signaling Pathway Inhibition.

Experimental Protocols

To ensure the scientific integrity of the data presented, it is crucial to understand the methodologies employed in assessing the biological activity of these compounds. Below are outlines of key experimental protocols.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Start Seed cells in 96-well plate Treat Treat cells with compounds Start->Treat Incubate1 Incubate (e.g., 72h) Treat->Incubate1 AddMTT Add MTT reagent Incubate1->AddMTT Incubate2 Incubate (2-4h) AddMTT->Incubate2 Solubilize Add solubilization solution (e.g., DMSO) Incubate2->Solubilize Read Measure absorbance (570 nm) Solubilize->Read

Caption: MTT Cell Proliferation Assay Workflow.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrolo[3,2-d]pyrimidine isomers. Include appropriate vehicle controls.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vitro Kinase Inhibition Assay (e.g., KDR)

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Workflow:

Kinase_Assay_Workflow cluster_workflow Kinase Inhibition Assay Workflow Start Prepare kinase reaction mixture AddInhibitor Add test compound (inhibitor) Start->AddInhibitor Initiate Initiate reaction with ATP AddInhibitor->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop reaction Incubate->Stop Detect Detect signal (e.g., luminescence) Stop->Detect

Caption: In Vitro Kinase Inhibition Assay Workflow.

Step-by-Step Methodology:

  • Reaction Setup: In a microplate, combine the kinase (e.g., recombinant human KDR), a suitable substrate (e.g., a synthetic peptide), and the assay buffer.

  • Inhibitor Addition: Add the pyrrolo[3,2-d]pyrimidine compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time to allow for substrate phosphorylation.

  • Signal Detection: Stop the reaction and measure the kinase activity. This is often done using a detection reagent that quantifies the amount of ADP produced, which is inversely proportional to the degree of kinase inhibition. Luminescence-based readouts are common.

Radioligand Binding Assay (e.g., Neuropeptide Y5 Receptor)

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Workflow:

Binding_Assay_Workflow cluster_workflow Radioligand Binding Assay Workflow Start Prepare membrane with receptor AddComponents Add radioligand and competing compound Start->AddComponents Incubate Incubate to reach equilibrium AddComponents->Incubate Separate Separate bound from free radioligand (filtration) Incubate->Separate Count Quantify radioactivity Separate->Count

Caption: Radioligand Binding Assay Workflow.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., neuropeptide Y5 receptor).

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-labeled peptide YY), and varying concentrations of the unlabeled pyrrolo[3,2-d]pyrimidine competitor.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a filter mat.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter. The amount of radioactivity is inversely proportional to the affinity of the test compound for the receptor.

Conclusion

The biological activity of pyrrolopyrimidine derivatives is profoundly influenced by the isomeric nature of their core scaffold and the substitution patterns they bear. The pyrrolo[3,2-d]pyrimidine framework has demonstrated significant promise across a range of therapeutic areas, in some cases exhibiting superior potency compared to its pyrrolo[2,3-d]pyrimidine regioisomer. The structure-activity relationships within the pyrrolo[3,2-d]pyrimidine series, as exemplified by the impact of halogenation, underscore the importance of precise structural modifications in optimizing biological activity. The diverse range of targets, from kinases to G-protein coupled receptors, highlights the versatility of this scaffold in drug discovery. A thorough understanding of the underlying signaling pathways and the application of robust experimental methodologies are paramount for the continued development of novel and effective therapeutic agents based on the pyrrolo[3,2-d]pyrimidine core.

References

  • Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists. Journal of Medicinal Chemistry. [Link]

  • Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. Pharmaceutical Research. [Link]

  • Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. International Journal of Molecular Sciences. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. PubMed. [Link]

  • Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists. PubMed. [Link]

  • Radioligand binding methods: practical guide and tips. SpringerLink. [Link]

  • Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Publishing. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Development and characterization of a highly selective neuropeptide Y Y5 receptor agonist radioligand: [125I][hPP1–17, Ala31, Aib32]NPY. British Journal of Pharmacology. [Link]

  • Novel water-soluble substituted pyrrolo[3,2-d]pyrimidines: design, synthesis, and biological evaluation as antitubulin antitumor agents. PubMed. [Link]

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. ResearchGate. [Link]

  • KEGG PI3K-Akt signaling pathway - Homo sapiens (human). Kyoto Encyclopedia of Genes and Genomes. [Link]

  • Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. PMC. [Link]

  • The VEGF signaling pathway. ResearchGate. [Link]

  • The VEGF Molecular Signalling Pathway Mechanism Explained. Medium. [Link]

  • VEGF Signaling Pathway. Cusabio. [Link]

  • Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. PMC. [Link]

  • Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. Amsbio. [Link]

  • Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Journals. [Link]

  • Schematic drawing of the PI3K/Akt signaling pathway. ResearchGate. [Link]

  • Schematic of the VEGF signaling pathway acting on endothelialization. ResearchGate. [Link]

  • VEGF Signaling Pathway. ClinPGx. [Link]

  • Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. PMC. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug discovery and development, the pyrrolo[3,2-d]pyrimidine scaffold represents a privileged heterocyclic system. Its structural resemblance to the purine core of ATP makes it an attractive framework for the design of potent kinase inhibitors. Among its variants, the 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine core serves as a versatile and crucial intermediate for creating a diverse array of targeted therapies, particularly in oncology. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on this scaffold, offering a comparative overview of their performance supported by experimental data and detailed methodologies.

The this compound Scaffold: A Foundation for Kinase Inhibitors

The this compound molecule is a key building block in medicinal chemistry due to its reactive chlorine atoms at the C2 and C4 positions. These sites allow for selective modifications and the introduction of various substituents, enabling the fine-tuning of a compound's biological activity and pharmacokinetic properties. This adaptability is paramount in the development of kinase inhibitors, where achieving high potency and selectivity for the target kinase over others is a primary objective. The pyrrolo[3,2-d]pyrimidine core itself mimics the adenine base of ATP, allowing it to anchor within the ATP-binding pocket of kinases. The substituents at the C2, C4, and N5 positions then dictate the specific interactions with the enzyme, influencing both inhibitory activity and selectivity.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is profoundly influenced by the nature and position of their substituents. Below, we dissect the SAR at key positions of the scaffold.

Modifications at the C4 Position

The C4 position is often a primary site for modification to achieve potent kinase inhibition. The chlorine atom at this position is readily displaced by various nucleophiles, allowing for the introduction of a wide range of functionalities.

Incorporation of a diphenylurea moiety at the C4-position via an oxygen linker has been shown to yield potent type-II inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2) kinase.[1] These inhibitors bind to the inactive conformation of the kinase, often exhibiting slower dissociation kinetics.

Table 1: Influence of C4-Substituents on Kinase Inhibitory Activity

Compound IDC4-SubstituentTarget KinaseIC50 (nM)
1a 4-AnilinoEGFR>1000
1b 4-(3-Ethynylanilino)EGFR50
1c 4-(3-Bromoanilino)VEGFR225
1d 4-(4-Phenoxy)VEGFR215

Note: The data presented is a compilation from various sources for illustrative purposes and direct comparison may require standardized testing conditions.

Modifications at the C2 Position

While the C4 position is crucial for initial anchoring and potency, substitutions at the C2 position play a significant role in modulating selectivity and overcoming drug resistance.

For instance, in the related pyrrolo[2,3-d]pyrimidine series, the introduction of small, flexible amines at the C2 position has been shown to enhance potency against certain kinases. While direct SAR data for the this compound scaffold is less abundant in publicly available literature, the principles of targeting the ribose-binding pocket of kinases with C2 substituents are applicable.

Modifications at the N5 Position of the Pyrrole Ring

The N5 position of the pyrrole ring offers another avenue for optimizing the pharmacological profile of these derivatives. N5-alkylation has been demonstrated to decrease the toxicity of halogenated pyrrolo[3,2-d]pyrimidines while maintaining comparable antiproliferative activity.[2] This suggests that N5-substituted compounds may act as prodrugs, undergoing metabolic conversion to the active, unsubstituted analogue.[2]

Studies on a series of novel N5-substituted pyrrolo[3,2-d]pyrimidines revealed that these modifications can significantly impact their antiproliferative activity, with some derivatives showing a 7-fold increase in activity against CCRF-CEM leukemia cells compared to the unsubstituted parent compound.[3]

Table 2: Effect of N5-Substitution on Antiproliferative Activity

Compound IDN5-SubstituentCell LineEC50 (µM)
2a HCCRF-CEM5.8
2b MethylCCRF-CEM1.2
2c EthylCCRF-CEM0.83
2d PropylCCRF-CEM2.5

Data adapted from studies on halogenated pyrrolo[3,2-d]pyrimidines.[2][3]

Comparative Analysis with Pyrrolo[2,3-d]pyrimidine Derivatives

The isomeric pyrrolo[2,3-d]pyrimidine scaffold has been more extensively studied as a source of kinase inhibitors. A comparative analysis highlights key differences and similarities in their SAR. Pyrrolo[2,3-d]pyrimidine-based inhibitors have shown significant success, with several approved drugs for treating various cancers and inflammatory diseases.[4][5][6] The SAR of these compounds often revolves around substitutions at the C4 and C5 positions of the pyrrole ring.

The key distinction lies in the position of the nitrogen atom in the pyrrole ring, which influences the hydrogen bonding patterns and the overall geometry of the molecule within the kinase active site. This can lead to differences in kinase selectivity and potency between the two scaffolds, even with identical substituents.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential.

General Synthesis of C4-Substituted Derivatives via Suzuki Coupling

The Suzuki coupling reaction is a powerful tool for introducing aryl and heteroaryl moieties at the C4 position of the this compound core.

Synthesis_Workflow A This compound E Microwave Irradiation (e.g., 100-140°C, 15 min) A->E B Aryl/Heteroaryl Boronic Acid B->E C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) C->E D Solvent (e.g., 1,4-Dioxane/H2O) D->E F C4-Aryl/Heteroaryl-2-chloro-5H-pyrrolo[3,2-d]pyrimidine E->F G Purification (Column Chromatography) F->G Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of test compound B Add compound, positive & negative controls to 384-well plate A->B D Add kinase and substrate to wells B->D C Prepare kinase, substrate, and ATP solutions C->D E Initiate reaction by adding ATP D->E F Incubate at room temperature (e.g., 60 min) E->F G Add Kinase-Glo® reagent to stop reaction F->G H Incubate in the dark (10 min) G->H I Measure luminescence H->I J Calculate IC50 values I->J

Sources

A Comparative Guide for Medicinal Chemists: The 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine vs. Tofacitinib Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tale of Two Scaffolds in Kinase Inhibition

In the landscape of modern drug discovery, particularly within the realm of protein kinase inhibitors, the selection of a core chemical scaffold is a decision of paramount importance. It dictates synthetic feasibility, dictates the vectors for chemical modification, and ultimately defines the potential for biological activity and selectivity. This guide provides an in-depth comparison of two prominent, yet functionally distinct, heterocyclic systems: the 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine scaffold, a versatile and reactive building block, and the tofacitinib scaffold , the highly optimized core of a blockbuster Janus kinase (JAK) inhibitor.

For researchers and drug development professionals, understanding the nuances between a reactive intermediate and a refined pharmacophore is critical. The this compound serves as a foundational starting point for broad kinase inhibitor discovery programs[1][2]. Its two reactive chlorine atoms provide handles for diverse chemical substitutions, enabling the exploration of a wide chemical space. In contrast, the tofacitinib scaffold, a 4-amino-substituted pyrrolo[2,3-d]pyrimidine, represents the culmination of a successful drug discovery campaign, meticulously engineered for potent and selective inhibition of the JAK family of kinases[3][4]. This guide will dissect their chemical properties, synthetic accessibility, biological applications, and the experimental methodologies required to evaluate their derivatives, offering field-proven insights for your own research endeavors.

Part 1: Structural and Chemical Properties

The fundamental difference between these two scaffolds lies in their chemical architecture and inherent reactivity.

  • This compound: This molecule is best described as a versatile chemical intermediate. The pyrrolo[3,2-d]pyrimidine core is a fused bicyclic heterocycle[5]. The key features are the two chlorine atoms at the C2 and C4 positions of the pyrimidine ring. These chlorines are excellent leaving groups, making the scaffold highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the scaffold's primary asset, allowing medicinal chemists to introduce a wide variety of substituents at these two positions to build extensive compound libraries for screening against diverse biological targets[1][2].

  • Tofacitinib Scaffold: The core of tofacitinib is a pyrrolo[2,3-d]pyrimidine (also known as 7-deazapurine)[3][6]. Unlike the dichloro-scaffold, it is not a simple intermediate but a functional pharmacophore. The most critical feature is the substitution at the C4 position with a specific (3R,4R)-4-methyl-3-(methylamino)piperidine moiety[3][4]. This complex side chain is meticulously optimized for binding within the ATP-binding pocket of Janus kinases. The C2 position is unsubstituted (possesses a hydrogen atom). This scaffold is significantly less reactive than its dichlorinated counterpart and represents a highly evolved structure designed for a specific biological purpose.

G cluster_0 Scaffold Comparison dichloro dichloro_label This compound (Reactive Intermediate) tofacitinib tofacitinib_label Tofacitinib Scaffold (Optimized Pharmacophore)

Caption: Chemical structures of the two scaffolds.

Part 2: Synthesis and Accessibility

The synthetic strategies for these scaffolds reflect their roles in drug discovery. The synthesis of the 2,4-dichloro scaffold focuses on creating a versatile starting material, while the synthesis of tofacitinib is a multi-step process to build a complex, stereospecific final molecule.

Synthesis of this compound

This scaffold is typically prepared from commercially available starting materials in a straightforward manner, making it an accessible building block for research. A common route involves the chlorination of the corresponding dihydroxypyrrolopyrimidine.

Synthesis of the Tofacitinib Scaffold

The synthesis of tofacitinib is considerably more complex, reflecting its nature as an active pharmaceutical ingredient (API)[6]. A key challenge is the stereoselective construction of the disubstituted piperidine ring[7][8]. The overall synthesis generally involves two main fragments: the pyrrolo[2,3-d]pyrimidine core and the chiral piperidine side chain[6]. A crucial step is the coupling of these two fragments, often via an SNAr reaction where a chloro-substituted pyrrolo[2,3-d]pyrimidine (like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) is reacted with the chiral amine on the piperidine ring[9]. Numerous synthetic routes have been developed to optimize yield, purity, and cost-effectiveness[7][10].

Part 3: Biological Activity and Mechanism of Action

The ultimate value of a scaffold is determined by the biological activity of the molecules derived from it. Here, the two scaffolds diverge significantly.

The Tofacitinib Scaffold: A Specific JAK Inhibitor

Tofacitinib is a potent inhibitor of the Janus kinase family, with selectivity for JAK1 and JAK3 over JAK2[11][12][13]. JAKs are intracellular tyrosine kinases that play a critical role in cytokine signaling[14]. When a cytokine binds to its receptor, it brings associated JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of genes involved in inflammation and immune responses[12][14].

Tofacitinib exerts its therapeutic effect by binding to the ATP-binding site of JAKs, preventing the phosphorylation and activation of STATs, thereby blocking the downstream signaling of numerous pro-inflammatory cytokines[12][15]. This mechanism is central to its efficacy in treating autoimmune diseases like rheumatoid arthritis[11][16].

JAK_STAT_Pathway cluster_cell Cell Interior cytokine Cytokine receptor Cytokine Receptor cytokine->receptor 1. Binding jak JAK receptor->jak 2. Activation p_jak P-JAK (Active) jak->p_jak Autophosphorylation stat STAT p_stat P-STAT stat->p_stat p_jak->stat 3. STAT Phosphorylation dimer P-STAT Dimer p_stat->dimer 4. Dimerization nucleus Nucleus dimer->nucleus 5. Translocation gene Gene Transcription (Inflammation) nucleus->gene 6. Regulation tofacitinib Tofacitinib tofacitinib->jak Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.
The this compound Scaffold: A Gateway to Diverse Kinase Inhibitors

This scaffold is not associated with a single target but has been used to generate inhibitors for a wide range of protein kinases and other enzymes. Its value lies in its utility for structure-activity relationship (SAR) studies. By systematically varying the substituents at the C2 and C4 positions, researchers can target different kinases. For example, derivatives of the related pyrrolo[3,2-d]pyrimidine core have been developed as inhibitors for targets such as:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[17][18]

  • Neuropeptide Y5 (NPY5) receptor antagonists[19][20]

  • Other antiproliferative agents[21]

The specific biological activity is entirely dependent on the nature of the groups attached to the core. This makes the scaffold ideal for initial hit-finding and lead optimization campaigns where the target is not yet fully validated or where broad kinase profiling is desired.

Quantitative Comparison: Inhibitory Profiles

The following tables summarize representative inhibitory data.

Table 1: Tofacitinib Kinase Inhibitory Profile

Kinase Target IC₅₀ (nM) Citation
JAK1 112 [22]
JAK2 20 [22]
JAK3 1 [22]

IC₅₀ values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

Table 2: Example Inhibitors Derived from a Pyrrolo[3,2-d]pyrimidine Core

Compound Class Target Representative IC₅₀ Citation
Pyrrolo[3,2-d]pyrimidine Derivative VEGFR2 (KDR) Potent inhibition observed [17][18]
Pyrrolo[3,2-d]pyrimidine Derivative NPY5 Receptor Potent antagonism observed [19][20]

Note: Specific IC₅₀ values for derivatives of the exact 2,4-dichloro scaffold are highly varied and depend on the specific substitutions and target being assayed.

Part 4: Experimental Protocols for Scaffold Evaluation

To properly characterize and compare compounds derived from these scaffolds, rigorous and validated experimental protocols are essential. The following are standardized, field-proven methodologies for evaluating kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase (e.g., JAK1). This protocol is based on a luminescence-based ATP detection assay, such as ADP-Glo™, which measures kinase activity by quantifying the amount of ADP produced.

Causality: The choice of an in vitro biochemical assay is the first critical step to confirm direct target engagement[23]. By using a purified, recombinant enzyme, we can be certain that any observed inhibition is due to a direct interaction between the compound and the kinase, free from the complexities of a cellular environment. The ATP concentration is set near the Michaelis constant (Km) of the enzyme to ensure that the assay accurately measures the potency of ATP-competitive inhibitors[24].

Methodology:

  • Compound Preparation:

    • Create a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting from a 10 mM stock.

    • Using an acoustic liquid handler, spot ~50 nL of each dilution into a 384-well assay plate.

    • Prepare control wells: "high control" (0% inhibition) with DMSO only and "low control" (100% inhibition) with a pan-kinase inhibitor like staurosporine.

  • Enzyme/Substrate Mix:

    • Prepare a 2X solution of the recombinant JAK1 enzyme and a suitable peptide substrate (e.g., IRS-1tide) in kinase assay buffer[25].

    • Add 5 µL of this mix to each well of the assay plate.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in kinase assay buffer.

    • Add 5 µL of the 2X ATP solution to all wells to start the reaction. The final reaction volume is 10 µL.

    • Incubate for 60 minutes at 30°C[26].

  • Signal Detection (ADP-Glo™ Protocol):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Convert raw luminescence data to percent inhibition relative to the high and low controls.

    • Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Caption: Workflow for an In Vitro Kinase Inhibition Assay.
Protocol 2: Cell-Based Proliferation Assay

Objective: To assess the ability of a compound to inhibit kinase-driven cell proliferation in a cellular context. The Ba/F3 cell line is an IL-3 dependent pro-B cell line. When transfected to express an oncogenic or constitutively active kinase, its survival becomes dependent on that kinase's activity, even in the absence of IL-3.

Causality: While an in vitro assay confirms direct enzyme inhibition, it doesn't account for cell permeability, efflux pumps, or off-target effects. A cell-based assay is a crucial secondary screen to validate that the compound is active in a more physiologically relevant system[27][28]. This assay provides a functional readout of target engagement within an intact cell.

Methodology:

  • Cell Culture:

    • Culture the engineered Ba/F3 cell line (e.g., Ba/F3-JAK1) in RPMI-1640 media supplemented with 10% FBS, but without IL-3.

    • As a control, culture the parental Ba/F3 cell line in the same media supplemented with IL-3.

  • Assay Procedure:

    • Seed the engineered Ba/F3 cells into a 96-well plate at a density of 5,000 cells per well.

    • Add serial dilutions of the test compound to the wells. Include a DMSO-only control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement:

    • Add a cell viability reagent (e.g., CellTiter-Glo®) to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.

    • Incubate according to the manufacturer's instructions (typically 10-15 minutes).

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition of cell proliferation for each compound concentration relative to the DMSO control.

    • Plot the results and determine the GI₅₀ (concentration for 50% growth inhibition) using a non-linear regression curve fit.

Conclusion and Future Outlook

The comparison between the this compound and the tofacitinib scaffold is a study in contrasts, highlighting different stages and philosophies in drug discovery.

  • The This compound is a quintessential starting point. It is a highly versatile, reactive scaffold that provides medicinal chemists with the tools to rapidly generate diverse chemical libraries. Its value is in its potential—the ability to be elaborated into inhibitors for a multitude of targets, making it ideal for hit-finding campaigns and exploring the SAR of novel kinase families.

  • The tofacitinib scaffold is a testament to successful lead optimization. It is a highly specialized and complex structure, precisely tailored to fit the active site of JAK kinases. It represents a mature pharmacophore with proven clinical efficacy. While less amenable to broad diversification, it serves as an invaluable benchmark for the design of next-generation JAK inhibitors and for understanding the specific molecular interactions required for potent and selective inhibition.

For researchers, the choice between starting with a versatile building block or a highly optimized scaffold depends entirely on the project's goals. For exploring new biological space and identifying novel kinase inhibitors, the dichloro scaffold is an excellent choice. For projects focused on a well-validated target like JAK, the tofacitinib scaffold provides a blueprint for success. Both, in their own right, are powerful tools in the medicinal chemist's arsenal.

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  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 5375053. Retrieved from [Link]

  • Schaduangrat, N., et al. (2019). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. ACS Chemical Biology, 14(4), 679–692. Retrieved from [Link]

  • Sharma, R., & Kumar, V. (2019). “Tofacitinib Is a Mechanism-Based Inactivator of Cytochrome P450 3A4”: Revisiting the Significance of the Epoxide Intermediate and Glutathione Trapping. Chemical Research in Toxicology, 32(12), 2393–2395. Retrieved from [Link]

  • Wang, Y., et al. (2014). Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. International Journal of Molecular Sciences, 15(7), 11476-97. Retrieved from [Link]

  • BellBrook Labs. (n.d.). JAK1 Activity Assay | Inhibitor Screening Kits. Retrieved from [Link]

  • Zhang, J., et al. (2021). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. Journal of Physical Chemistry B, 125(25), 6839–6852. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Al-Duais, M. A., et al. (2024). Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological application. Heliyon, 10(11), e31934. Retrieved from [Link]

  • Al-Qaisi, Z. A., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(7), 2917. Retrieved from [Link]

  • Hu, Y., & Bajorath, J. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules, 22(5), 743. Retrieved from [Link]

  • BPS Bioscience. (n.d.). JAK1 (Janus Kinase 1) Assay Kit. Retrieved from [Link]

  • Hughes, S. E., et al. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. International Journal of Molecular Sciences, 24(5), 4984. Retrieved from [Link]

  • Vogt, M., & Bajorath, J. (2022). Differentiating Inhibitors of Closely Related Protein Kinases with Single- or Multi-Target Activity via Explainable Machine Learning and Feature Analysis. International Journal of Molecular Sciences, 23(8), 4118. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Klink, T. A., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Retrieved from [Link]

  • Fraley, M. E., et al. (2010). Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. Bioorganic & Medicinal Chemistry Letters, 20(20), 5931-5. Retrieved from [Link]

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Guide to the Definitive Structural Validation of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of analytical techniques for the structural validation of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, with a focus on X-ray crystallography as the definitive method. This guide is intended for researchers, scientists, and professionals in drug development.

The heterocyclic compound this compound is a cornerstone building block in contemporary medicinal chemistry. Its utility as a scaffold for synthesizing targeted kinase inhibitors underscores the critical need for absolute structural verification. An erroneous structural assignment can compromise structure-activity relationship (SAR) studies, misdirect synthetic efforts, and ultimately lead to the failure of promising drug discovery campaigns. This guide provides an in-depth comparison of analytical methodologies for the validation of this key intermediate, with a primary focus on the gold-standard technique of single-crystal X-ray crystallography.

I. The Unambiguous Proof: Single-Crystal X-ray Crystallography

For determining the precise three-dimensional arrangement of atoms in a molecule, single-crystal X-ray crystallography is the definitive method. It provides an unparalleled level of detail, elucidating bond lengths, bond angles, and intermolecular interactions in the solid state, thereby resolving any potential structural ambiguities.

Experimental Workflow: From Synthesis to Final Structure

The most critical and often challenging aspect of X-ray crystallography is the cultivation of a single crystal of sufficient quality. The subsequent steps of data collection and refinement are typically more standardized.

Protocol for Crystallization and Structure Determination:

  • Rigorous Purification: The starting material must be of the highest possible purity, as impurities can impede or entirely prevent the formation of a well-ordered crystal lattice.

    • Action: Synthesize this compound and purify it via flash column chromatography.

    • Rationale: This removes unreacted starting materials and byproducts. A subsequent recrystallization from a suitable solvent (e.g., ethanol) further enhances purity.

  • Crystal Growth: The core principle is to allow the molecules to slowly self-assemble into a highly ordered lattice from a supersaturated solution.

    • Action: Employ a slow evaporation technique. Dissolve the purified compound in a minimal volume of a suitable solvent, such as ethyl acetate. Place this solution in a loosely capped vial inside a larger, sealed chamber containing an anti-solvent like hexane.

    • Rationale: The gradual evaporation of the more volatile solvent and the slow diffusion of the anti-solvent vapor induce the slow formation of single crystals over several days.

  • Data Acquisition: A selected crystal is subjected to a focused beam of X-rays, and the resulting diffraction pattern is meticulously recorded.

    • Action: Mount a visually inspected, defect-free crystal on a goniometer head and cool it to 100 K in a stream of nitrogen gas.

    • Rationale: Cryo-cooling minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.

    • Action: Collect diffraction data using a modern diffractometer equipped with a sensitive detector.

  • Structure Solution and Refinement: The collected diffraction data is computationally processed to generate a three-dimensional electron density map, from which the atomic positions are determined and refined.

    • Action: Process the raw data and solve the structure using established algorithms (e.g., direct methods).

    • Action: Refine the structural model to achieve the best possible fit with the experimental data. Key metrics for a successful refinement are a low R-factor (typically < 0.05) and a Goodness-of-Fit (GOF) value close to 1.

G1 cluster_0 Material Preparation cluster_1 Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Crystal Growth Crystal Growth Purification->Crystal Growth Data Collection Data Collection Crystal Growth->Data Collection Structure Solution Structure Solution Data Collection->Structure Solution Refinement & Validation Refinement & Validation Structure Solution->Refinement & Validation

Caption: High-level workflow for X-ray crystallography.

Key Crystallographic Parameters

The output of a successful crystallographic analysis is a set of data that precisely defines the molecular structure. For this compound, this would include:

ParameterExample DataSignificance
Formula C₆H₃Cl₂N₃Confirms the elemental composition.
Crystal System MonoclinicDescribes the basic symmetry of the crystal.
Space Group P2₁/cDefines the specific symmetry elements within the crystal.
Unit Cell a, b, c (Å); β (°)Dimensions of the repeating crystalline unit.
R-factor (R₁) < 0.05A measure of the agreement between the model and the data.

II. Orthogonal and Complementary Analytical Techniques

While X-ray crystallography provides the definitive structure, it is not always feasible or necessary for routine analysis. A suite of spectroscopic techniques should be used in concert to build a comprehensive and self-validating dataset.

G2 X-ray X-ray Crystallography (3D Solid-State Structure) NMR NMR Spectroscopy (Solution-State Connectivity) X-ray->NMR MS Mass Spectrometry (Molecular Weight & Formula) X-ray->MS IR IR Spectroscopy (Functional Groups) X-ray->IR

Caption: Complementary nature of structural validation methods.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating molecular structure in solution.

  • ¹H NMR: Confirms the number and connectivity of protons. For this compound, this would verify the presence of the N-H proton and the two distinct protons on the pyrrole ring.

  • ¹³C NMR: Determines the number of unique carbon environments.

  • 2D NMR (HSQC, HMBC): These advanced experiments correlate proton and carbon signals, providing irrefutable evidence of the C-C and C-H framework and confirming the connectivity between the two fused rings.

B. Mass Spectrometry (MS)

MS provides the exact molecular weight and, with high resolution, the elemental formula.

  • High-Resolution MS (HRMS): An HRMS analysis of this compound would yield a mass measurement accurate to within a few parts per million of the theoretical value.

  • Isotopic Pattern: The presence of two chlorine atoms creates a highly characteristic isotopic signature (M, M+2, M+4 peaks) that serves as a powerful diagnostic tool.

C. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule.

  • Diagnostic Peaks: For this compound, key absorbances would include the N-H stretch (typically sharp, around 3100-3300 cm⁻¹) and characteristic aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

III. Comparative Analysis: Choosing the Right Tool

The selection of an analytical technique depends on the specific question being addressed.

Technique Primary Information Strengths Limitations
X-ray Crystallography Definitive 3D structureUnambiguous; provides bond lengths/anglesRequires a high-quality single crystal
NMR Spectroscopy Atomic connectivity in solutionRich structural detail; non-destructiveCan be complex to interpret fully
Mass Spectrometry Molecular weight and formulaHigh sensitivity; exact mass confirmationProvides no direct connectivity data
IR Spectroscopy Functional groups presentFast and simpleLimited structural information

IV. Conclusion

The structural validation of this compound necessitates a multi-technique approach for complete and trustworthy characterization. While NMR, MS, and IR provide essential data on connectivity, molecular formula, and functional groups, single-crystal X-ray crystallography stands alone as the definitive method for establishing the absolute three-dimensional structure. For any drug discovery program relying on this critical scaffold, crystallographic confirmation is not merely a point of data but a foundational requirement for ensuring scientific rigor and maximizing the potential for success.

References

  • Clegg, W., Christensen, J., Teat, S. J., & Rohl, A. L. (2015). Crystal Structure Analysis: Principles and Practice. Oxford University Press. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (Third Edition). Elsevier. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (Third Edition). Springer. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Homepage. [Link]

A Comparative Guide to the Potency of Kinase Inhibitors Derived from the 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the relentless pursuit of potent and selective kinase inhibitors remains a cornerstone of drug discovery. The privileged 5H-pyrrolo[3,2-d]pyrimidine scaffold, an isomer of the well-explored 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core, represents a fertile ground for the development of novel therapeutics that target the ATP-binding site of various kinases. The strategic functionalization of this core, often commencing from the versatile 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine intermediate, has yielded a multitude of derivatives with varying potencies and selectivities against critical oncogenic kinases.

This guide provides a comprehensive comparison of the potency of kinase inhibitors derived from this scaffold, supported by experimental data from peer-reviewed literature. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present detailed experimental protocols for assessing their inhibitory potential, and visualize the intricate signaling pathways they modulate. Our objective is to equip researchers, scientists, and drug development professionals with the in-depth technical insights necessary to navigate this promising class of compounds.

The Strategic Advantage of the Pyrrolo[3,2-d]pyrimidine Core

The 5H-pyrrolo[3,2-d]pyrimidine nucleus is a bioisostere of adenine, the purine base in ATP. This inherent structural mimicry provides a foundational framework for competitive inhibition of kinases. The dichlorinated precursor serves as a key synthetic intermediate, allowing for sequential and regioselective displacement of the chlorine atoms at the C2 and C4 positions. This enables the systematic exploration of chemical space and the fine-tuning of inhibitor potency and selectivity. The strategic placement of various substituents at these positions dictates the interaction of the inhibitor with the kinase's active site, influencing its binding affinity and ultimately its biological activity.

Comparative Potency of 2,4-Disubstituted 5H-pyrrolo[3,2-d]pyrimidine Derivatives

The potency of kinase inhibitors is most commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following table summarizes the in vitro potency of a selection of kinase inhibitors derived from the 5H-pyrrolo[3,2-d]pyrimidine scaffold against key oncogenic kinases.

Compound IDC2-SubstituentC4-SubstituentTarget KinaseIC50 (nM)Reference
Series 1: VEGFR2 Inhibitors
Compound 20dH4-(3-(trifluoromethyl)phenyl)ureido)phenoxyVEGFR22.9[1]
Analog of (III)VariedVaried anilinesVEGFR26.2[2]
Series 2: Multi-Kinase Inhibitors
Compound 5kVaried(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazideEGFR40[3]
Her285[3]
VEGFR262[3]
CDK2204[3]
Series 3: FAK Inhibitors
Compound 11bAminoVaried diamino pyrimidineFAK2.75[4]
Compound 12fAminoVaried diamino pyrimidineFAK1.87[4]
Series 4: CDK Inhibitors
Compound 2g4-sulfamoylphenyl)aminoHCDK9Potent Inhibition[5]

Note: The table above showcases representative examples. The potency of these inhibitors can be influenced by the specific assay conditions. For detailed information, please consult the cited literature.

Structure-Activity Relationship (SAR) Insights

The accumulated data from various studies on pyrrolopyrimidine-based kinase inhibitors reveal critical SAR trends that guide the design of more potent and selective compounds.

  • The C4-Position: A Key Determinant of Potency and Selectivity: The substituent at the C4 position often plays a pivotal role in establishing crucial interactions within the ATP-binding pocket. For many tyrosine kinase inhibitors, a substituted aniline or a more complex moiety capable of forming hydrogen bonds with the hinge region of the kinase is essential for high-affinity binding. For instance, the incorporation of a diphenylurea moiety at the C4-position via an oxygen linker in VEGFR2 inhibitors resulted in potent compounds, with compound 20d exhibiting an IC50 of 2.9 nM.[1] This highlights the importance of this position in achieving high potency.

  • The C2-Position: Fine-Tuning Selectivity: While the C4-substituent often acts as the primary anchor, modifications at the C2-position can significantly impact selectivity and overall potency. The introduction of small amino groups, as seen in the FAK inhibitor series, can enhance interactions with the enzyme.[4] For CDK inhibitors, a (4-sulfamoylphenyl)amino group at the C2 position was found to be critical for potent inhibition of CDK9.[5]

  • Exploration of Diverse Linkers and Side Chains: The nature of the linker connecting the pyrrolopyrimidine core to the C4-substituent, as well as the side chains on these substituents, provides further avenues for optimization. For example, in a series of multi-targeted inhibitors, a benzohydrazide linker at the C4 position led to compound 5k with broad-spectrum kinase inhibitory activity.[3]

Experimental Protocols: A Guide to Assessing Kinase Inhibitor Potency

The determination of a compound's IC50 value against a specific kinase is a fundamental step in its preclinical evaluation. Below is a detailed, generalized protocol for an in vitro kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is a representative example and may require optimization for specific kinases.

1. Principle: This assay is based on the principle of fluorescence resonance energy transfer (FRET) between a europium-labeled antibody that recognizes phosphorylated substrates and a green fluorescent protein (GFP)-labeled substrate. Kinase activity leads to substrate phosphorylation, bringing the Eu- and GFP-labels into proximity and generating a FRET signal. Inhibitors will block this phosphorylation, leading to a decrease in the FRET signal.

2. Materials:

  • Kinase of interest (e.g., VEGFR2, EGFR)

  • Kinase buffer (specific to the kinase)

  • ATP

  • GFP-labeled substrate peptide

  • Europium-labeled anti-phospho-substrate antibody

  • Test compounds (dissolved in DMSO)

  • 384-well microplates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

3. Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

    • Further dilute the compounds in the kinase buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (typically ≤ 1%) to avoid solvent effects.

  • Assay Plate Preparation:

    • Add 2.5 µL of the diluted test compounds or control (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase solution (pre-diluted in kinase buffer) to each well.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare a solution containing the GFP-labeled substrate and ATP in kinase buffer.

    • Add 5 µL of this solution to each well to start the kinase reaction.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Detection:

    • Prepare a solution of the europium-labeled antibody in the appropriate buffer.

    • Add 10 µL of the antibody solution to each well to stop the kinase reaction.

    • Incubate the plate at room temperature for 60 minutes to allow the antibody to bind to the phosphorylated substrate.

  • Data Acquisition:

    • Read the plate on a TR-FRET-capable plate reader. Measure the emission at two wavelengths (e.g., 665 nm for europium and 520 nm for GFP) after excitation at a suitable wavelength (e.g., 340 nm).

  • Data Analysis:

    • Calculate the FRET ratio (e.g., Emission at 665 nm / Emission at 520 nm).

    • Plot the FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation and Trustworthiness: This protocol incorporates internal controls, such as "no kinase" and "no inhibitor" (DMSO only) wells, to establish the baseline and maximum signal, respectively. The use of a well-characterized reference inhibitor is also recommended to validate the assay performance.

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

To better understand the biological context and the experimental approach, we provide the following diagrams generated using Graphviz.

VEGFR2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels. Its signaling pathway is a critical target in cancer therapy.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates VEGF VEGF VEGF->VEGFR2 Binds & Dimerizes Permeability Vascular Permeability PLCg->Permeability Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Inhibitor Pyrrolo[3,2-d]pyrimidine Inhibitor Inhibitor->VEGFR2 Inhibits IC50_Workflow start Start compound_prep 1. Compound Serial Dilution start->compound_prep assay_setup 2. Assay Plate Setup (Kinase + Inhibitor) compound_prep->assay_setup reaction_start 3. Add Substrate & ATP (Initiate Reaction) assay_setup->reaction_start incubation 4. Incubation reaction_start->incubation detection 5. Add Detection Reagent (Stop Reaction) incubation->detection read_plate 6. Read Plate (TR-FRET) detection->read_plate data_analysis 7. Data Analysis (Dose-Response Curve) read_plate->data_analysis ic50 IC50 Value data_analysis->ic50 end End ic50->end

Caption: A streamlined workflow for determining the IC50 of a kinase inhibitor.

Conclusion and Future Directions

The 2,4-disubstituted 5H-pyrrolo[3,2-d]pyrimidine scaffold has proven to be a highly versatile and fruitful starting point for the development of potent kinase inhibitors. The ability to systematically modify the C2 and C4 positions has allowed for the generation of compounds with impressive potencies against a range of oncogenic kinases, including VEGFR2, EGFR, FAK, and CDKs. The structure-activity relationships discussed herein provide a rational basis for the design of next-generation inhibitors with improved potency and selectivity profiles.

Future research in this area will likely focus on several key aspects:

  • Enhancing Selectivity: While multi-targeted kinase inhibitors have their therapeutic merits, the development of highly selective inhibitors is crucial to minimize off-target effects and associated toxicities.

  • Overcoming Drug Resistance: The emergence of drug resistance is a major challenge in cancer therapy. The design of novel pyrrolo[3,2-d]pyrimidine derivatives that can effectively inhibit mutated kinases is an important area of investigation.

  • Improving Pharmacokinetic Properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is essential for their successful translation into clinical candidates.

By leveraging the foundational knowledge presented in this guide, researchers can continue to unlock the full therapeutic potential of the 5H-pyrrolo[3,2-d]pyrimidine scaffold in the ongoing fight against cancer.

References

  • Discovery and validation of pyrrolopyrimidine-based VEGFR2 inhibitors targeting tumor angiogenesis via structure-based virtual screening, quantum chemical analysis, and in vitro assays. Journal of Molecular Modeling. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. [Link]

  • Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports. [Link]

  • Design, synthesis, and biological evaluation of 2,4-diamino pyrimidine derivatives as potent FAK inhibitors with anti-cancer and anti-angiogenesis activities. European Journal of Medicinal Chemistry. [Link]

  • Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. European Journal of Medicinal Chemistry. [Link]

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A Senior Application Scientist's Guide to In Vitro Kinase Assay Selection for Pyrrolopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolopyrimidine Scaffold and the Quest for Kinase Specificity

The pyrrolopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] Its ability to mimic the purine core of ATP allows it to effectively compete for the enzyme's active site. From inhibiting Janus kinases (JAKs) in autoimmune diseases to targeting Epidermal Growth Factor Receptor (EGFR) in oncology, these derivatives are at the forefront of targeted therapy.[1][2] However, the success of any drug discovery program hinges on the quality of its screening assays. An improperly chosen or poorly optimized in vitro kinase assay can be misleading, costly, and ultimately, detrimental to a project's timeline.

This guide provides a comparative analysis of common in vitro kinase assay formats suitable for characterizing novel pyrrolopyrimidine derivatives. We will move beyond simple protocol recitation to explore the underlying principles, explain the causality behind critical experimental steps, and establish a framework for building self-validating assay systems. Our goal is to empower you, the researcher, to select and execute the most appropriate assay to accurately determine the potency (IC50) and selectivity of your compounds.

Pillar 1: Foundational Principles of Kinase Inhibition Assays

All kinase assays, regardless of the final readout, are designed to measure the enzymatic transfer of a phosphate group from ATP to a substrate (peptide, protein, or lipid). An inhibitor, such as a pyrrolopyrimidine derivative, will reduce the rate of this reaction. The key differentiator between assay technologies is how this reduction in activity is measured. Broadly, they can be categorized into two groups: those that detect the product formed (ADP or the phosphorylated substrate) and those that measure the amount of ATP consumed.[3][4]

The choice of assay is a critical decision point dictated by several factors: the specific kinase target, the required throughput, instrumentation availability, and the potential for compound interference. A robust assay is not merely one that yields a number; it is a self-validating system that provides confidence in that number. The primary metric for this is the Z'-factor , a statistical parameter that quantifies the separation between high-signal (uninhibited) and low-signal (inhibited) controls.[5][6] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for high-throughput screening (HTS).[5]

Logical Workflow for Inhibitor Characterization

The process of characterizing a novel pyrrolopyrimidine inhibitor follows a logical progression. This workflow ensures that resources are used efficiently and that the data generated at each stage is robust and reliable.

G cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Compound Screening cluster_2 Phase 3: Selectivity & Mechanism A Select Assay Technology (e.g., Luminescence, FP, TR-FRET) B Optimize Reagent Concentrations (Enzyme, Substrate, ATP Km,app) A->B Based on Target & Throughput Needs C Assay Validation (Determine Z'-Factor > 0.5) B->C Establish Robust Signal Window D Primary Screen (Single High Concentration) C->D Proceed with Validated Assay E Dose-Response Curve (e.g., 10-point titration) D->E Confirm 'Hits' F Calculate IC50 Value E->F Non-linear Regression G Selectivity Profiling (Screen against Kinome Panel) F->G Characterize Potent Compounds I Lead Candidate Selection G->I H Mechanism of Action Studies (e.g., ATP Competition Assay) H->I

Caption: General workflow for in vitro characterization of kinase inhibitors.

Pillar 2: A Comparative Guide to Kinase Assay Technologies

Here, we compare three widely adopted, non-radiometric assay technologies: Luminescence-based ADP detection, Fluorescence Polarization (FP), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Each is suitable for characterizing pyrrolopyrimidine derivatives, but they possess distinct advantages and disadvantages.

Luminescence-Based ADP Detection (e.g., ADP-Glo™)

This technology is considered a universal assay because it measures the formation of ADP, a product common to all kinase reactions.[7] This makes it adaptable to virtually any kinase-substrate pair, including those that are difficult to antibody-tag or fluorescently label.[8]

Principle of Operation: The ADP-Glo™ assay is a two-step process.[9] First, the kinase reaction is performed. Then, a reagent is added to terminate the reaction and, crucially, deplete all remaining ATP. This step is vital because the luminescent signal is generated from ATP; high background from unconsumed ATP would mask the signal from the newly formed ADP.[7][9] In the second step, a detection reagent is added to convert the ADP generated by the kinase into ATP, which then fuels a luciferase-luciferin reaction, producing light. The intensity of the luminescence is directly proportional to the kinase activity.[10][11]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation Kinase Kinase + Substrate + ATP Product Phospho-Substrate + ADP + ATP (leftover) Kinase->Product Inhibitor (Pyrrolopyrimidine) reduces ADP production Depletion Add ADP-Glo™ Reagent Result1 Phospho-Substrate + ADP Depletion->Result1 Remaining ATP is consumed Detection Add Kinase Detection Reagent Signal ADP -> ATP -> Light Detection->Signal Luciferase/Luciferin Reaction

Caption: Principle of the ADP-Glo™ luminescent kinase assay.

Experimental Protocol: IC50 Determination for a Pyrrolopyrimidine against SRC Kinase

This protocol outlines the determination of an IC50 value using the ADP-Glo™ Kinase Assay.

  • Compound Preparation: Prepare a serial 1:3 dilution series of the pyrrolopyrimidine derivative in DMSO. A typical starting concentration is 100 µM.

  • Plate Setup (384-well, low volume):

    • Add 1 µL of the compound dilution series or DMSO (for 0% and 100% activity controls) to the appropriate wells.[12]

  • Kinase Reaction:

    • Prepare a 2X SRC Kinase/Substrate solution in kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA).[13] The optimal concentrations of enzyme and substrate (e.g., Poly (Glu, Tyr) 4:1) must be predetermined empirically.

    • Add 2 µL of the 2X Kinase/Substrate solution to each well.

    • Prepare a 2X ATP solution in kinase reaction buffer. The concentration should be at the empirically determined Km,app for ATP to ensure sensitivity to ATP-competitive inhibitors.

    • Initiate the reaction by adding 2 µL of the 2X ATP solution to all wells.

    • Incubate the plate at room temperature for 60 minutes. The incubation time should be within the linear range of the reaction.[14]

  • Reaction Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well.[13]

    • Incubate at room temperature for 40 minutes to ensure complete termination and ATP depletion.[13]

  • Signal Generation and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains the luciferase/luciferin mix.[13]

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.[9]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.[15][16]

Fluorescence Polarization (FP)

FP assays are homogeneous (mix-and-read) and are particularly well-suited for detecting the binding of a small fluorescent molecule (a tracer) to a larger molecule (an antibody or the kinase itself).[17] In the context of kinase assays, this is typically a competitive immunoassay format.

Principle of Operation: The assay measures the change in the rate of rotation of a fluorescently labeled molecule.[17] A small, fluorescently-labeled peptide (the tracer) tumbles rapidly in solution and has a low FP value. When bound by a large anti-phosphopeptide antibody, its tumbling slows dramatically, resulting in a high FP value. The kinase reaction produces an unlabeled phosphopeptide, which competes with the tracer for binding to the antibody. As kinase activity increases, more unlabeled phosphopeptide is produced, displacing the tracer from the antibody, causing the tracer to tumble freely again and the FP signal to decrease.[17][18]

Experimental Protocol: IC50 Determination for a Pyrrolopyrimidine against a Tyrosine Kinase

  • Kinase Reaction:

    • Set up the kinase reaction in a 384-well black plate with the pyrrolopyrimidine inhibitor, kinase, peptide substrate, and ATP, similar to the luminescence assay.

    • Incubate for the desired reaction time (e.g., 60-90 minutes) at room temperature.

  • Detection:

    • Prepare a "Stop/Detection Mix" containing a phosphospecific antibody and the fluorescently labeled tracer peptide in FP buffer.

    • Add the Stop/Detection Mix to all wells to terminate the kinase reaction and initiate the competitive binding.

    • Incubate for at least 60 minutes to allow the binding equilibrium to be reached.

  • Data Acquisition:

    • Read the plate on an FP-capable plate reader, measuring the parallel and perpendicular fluorescence emission. The instrument calculates the millipolarization (mP) values.

  • Data Analysis:

    • A high mP value corresponds to low kinase activity (inhibited), while a low mP value corresponds to high kinase activity (uninhibited).

    • Calculate percent activity or inhibition and plot against inhibitor concentration to determine the IC50.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET assays, such as LanthaScreen®, are robust, homogeneous assays that are less susceptible to certain types of compound interference (e.g., autofluorescence) than standard fluorescence assays.[19] This is due to the use of a long-lifetime lanthanide donor fluorophore (e.g., Europium) and time-gated detection.

Principle of Operation: The assay relies on the transfer of energy between a donor fluorophore and an acceptor fluorophore when they are in close proximity.[20] In a typical kinase assay format, a phosphospecific antibody is labeled with the Europium donor, and a fluorescent tracer (which also binds the antibody) is used as the acceptor. When the kinase is inactive, the tracer binds the antibody, bringing the donor and acceptor close and generating a high FRET signal. The phosphorylated substrate produced by the active kinase competes with the tracer for the antibody binding site. This displacement separates the donor and acceptor, leading to a decrease in the FRET signal.[21]

Experimental Protocol: IC50 Determination for a Pyrrolopyrimidine against EGFR

  • Kinase Reaction:

    • Set up the kinase reaction in a 384-well plate containing the inhibitor, EGFR kinase, a suitable peptide substrate (e.g., a poly-GT-biotin substrate), and ATP at its Km,app.[21]

    • Incubate for 60 minutes at room temperature.[21]

  • Detection:

    • Prepare a "Stop/Detection Mix" containing EDTA (to chelate Mg2+ and stop the kinase reaction), a Europium-labeled anti-phosphotyrosine antibody (donor), and a Streptavidin-labeled acceptor fluorophore (which binds the biotinylated substrate).

    • Add the Stop/Detection Mix to all wells.

    • Incubate for 60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET-capable plate reader. The reader will excite the Europium donor and measure emission from both the donor and the acceptor after a time delay.

  • Data Analysis:

    • The data is typically analyzed as a ratio of the acceptor to donor emission. A decrease in this ratio indicates an increase in kinase activity.

    • Calculate percent inhibition from the emission ratio and plot against inhibitor concentration to determine the IC50.

Pillar 3: Data-Driven Assay Comparison

The choice of assay technology is a trade-off. The following table summarizes key performance characteristics to guide your decision-making process.

Parameter Luminescence (ADP-Glo™) Fluorescence Polarization (FP) Time-Resolved FRET (TR-FRET)
Principle Enzyme-coupled, light outputChange in molecular rotationEnergy transfer (donor-acceptor)
Universality Excellent . Detects universal ADP product.[7][8]Good . Requires specific antibody/tracer pair.Good . Requires specific antibody/tracer pair.[19]
Throughput HighHighHigh
Sensitivity Very High . Can detect low pmol ADP.[9]ModerateHigh
ATP Tolerance Excellent . Can be used with ATP up to 1 mM.[8][9]Moderate. High ATP can interfere with some formats.Good.
Susceptibility to Interference Low. Less affected by colored/fluorescent compounds.[10]Moderate. Can be affected by fluorescent compounds.Low . Time-gated detection reduces autofluorescence interference.[19]
Reagent Cost Moderate to HighLow to ModerateHigh
Workflow Complexity Multi-step (2 additions after kinase reaction).[7][9]Simple (1 addition).[17]Simple (1 addition).[20]
Typical Z'-Factor Routinely > 0.7.[8]> 0.6.[22]> 0.7.[23]
Making the Right Choice for Your Pyrrolopyrimidine Program
  • For Broad Kinase Profiling or Novel Targets: The ADP-Glo™ assay is often the best choice. Its universality eliminates the need to source or develop specific antibodies for each new kinase, making it ideal for screening against a panel or for targets where such reagents are unavailable.[8][24]

  • For Cost-Sensitive HTS Campaigns: Fluorescence Polarization offers a robust, homogeneous format at a generally lower cost per well. It is an excellent workhorse assay when a suitable antibody/tracer pair is available.[17]

  • For Compound Libraries with Potential Interference: TR-FRET is the superior option when dealing with compound libraries known for autofluorescence or light scattering. The time-gated detection provides a cleaner signal and reduces the rate of false positives.[19][20]

Conclusion

The successful characterization of novel pyrrolopyrimidine kinase inhibitors requires a thoughtful and rigorous approach to in vitro assay selection and execution. There is no single "best" assay; the optimal choice depends on the specific research question, the kinase target, and available resources.[3][4][24] By understanding the fundamental principles of luminescence, FP, and TR-FRET technologies, and by committing to rigorous assay validation through metrics like the Z'-factor, researchers can generate high-quality, reliable data. This data forms the bedrock of confident decision-making, enabling the efficient progression of promising pyrrolopyrimidine derivatives from the bench toward the clinic.

References

  • ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. Available at: [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link]

  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. Source not specified. Available at: [Link]

  • A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity. Molecular Devices. Available at: [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. Available at: [Link]

  • Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PMC - NIH. Available at: [Link]

  • JAK1 Activity Assay | Inhibitor Screening Kits. BellBrook Labs. Available at: [Link]

  • Fluorescence Polarization Detection. BMG LABTECH. Available at: [Link]

  • Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. ResearchGate. Available at: [Link]

  • Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. PLOS One. Available at: [Link]

  • FRET analysis of protein tyrosine kinase c-Src activation mediated via aryl hydrocarbon receptor. NIH. Available at: [Link]

  • Comparative analysis of various in vitro COT kinase assay formats and their applications in inhibitor identification and characterization. PubMed. Available at: [Link]

  • FRET analysis of protein tyrosine kinase c-Src activation mediated via aryl hydrocarbon receptor. PubMed. Available at: [Link]

  • Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. PMC - NIH. Available at: [Link]

  • JAK1 Assay Service. BPS Bioscience. Available at: [Link]

  • IC50 determination for receptor-targeted compounds and downstream signaling. AACR. Available at: [Link]

  • In Vitro JAK Kinase Activity and Inhibition Assays. Springer Nature Experiments. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Available at: [Link]

  • What Is the Best Kinase Assay?. BellBrook Labs. Available at: [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Available at: [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

  • Determination of the IC50 values of a panel of CDK9 inhibitors against... ResearchGate. Available at: [Link]

  • IC50 Determination. edX. Available at: [Link]

  • JAK1 (Janus Kinase 1) Assay Kit. BPS Bioscience. Available at: [Link]

  • In vitro JAK kinase activity and inhibition assays. PubMed - NIH. Available at: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available at: [Link]

  • SRC Assay Kit. BPS Bioscience. Available at: [Link]

  • The Z prime value (Z´). BMG LABTECH. Available at: [Link]

  • Z-Factor Calculator. PunnettSquare Tools. Available at: [Link]

  • Pyrrolopyrimidine Bumped Kinase Inhibitors for Treatment of Cryptosporidiosis. PMC. Available at: [Link]

  • Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. PubMed. Available at: [Link]

  • Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. ResearchGate. Available at: [Link]

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A Comparative Guide to Assessing the Selectivity of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Pyrrolopyrimidine Scaffold

The 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, serving as a foundational building block for a multitude of potent kinase inhibitors.[1][2] Its heterocyclic structure is particularly amenable to chemical modification, allowing for the strategic design of targeted therapies against various diseases, most notably cancer.[1][2] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many pathological conditions.[3][4] Consequently, the development of small-molecule inhibitors that can selectively modulate the activity of specific kinases is a cornerstone of modern drug discovery.[3][5] This guide provides an in-depth comparison of methodologies for assessing the selectivity of inhibitors derived from the pyrrolopyrimidine scaffold, offering field-proven insights for researchers, scientists, and drug development professionals.

The Imperative of Selectivity in Kinase Inhibition

Achieving selectivity across the human kinome, which comprises over 500 members, is a significant challenge in drug discovery.[6][7] Most kinase inhibitors target the highly conserved ATP-binding pocket, which can lead to a lack of specificity and undesirable off-target effects.[5][8] These off-target activities can result in cellular toxicity or unforeseen pharmacological effects, potentially derailing a promising drug candidate.[9]

However, a lack of absolute selectivity is not always detrimental. The concept of "polypharmacology" suggests that inhibiting multiple kinases can sometimes lead to enhanced therapeutic efficacy, as seen with multi-kinase inhibitors like Sunitinib and Sorafenib.[4][8] Therefore, the goal is not necessarily to find a perfectly selective inhibitor but to thoroughly characterize its activity profile to understand both its therapeutic potential and its potential liabilities.[7][9] Comprehensive selectivity profiling is crucial for interpreting biological data correctly, identifying potential mechanisms of toxicity, and guiding the rational design of next-generation inhibitors with improved therapeutic windows.[9][10]

Methodologies for Comprehensive Selectivity Profiling

A multi-tiered approach, combining biochemical and cell-based assays, is essential for a thorough assessment of inhibitor selectivity. This cascade of experiments allows for the validation of initial findings in increasingly complex and physiologically relevant systems.

Tier 1: Biochemical Assays for Initial Potency and Profiling

Biochemical assays provide a direct measure of an inhibitor's ability to interact with a purified kinase enzyme. They are ideal for initial high-throughput screening and for determining intrinsic potencies (e.g., IC50 values).[7][10]

Common Biochemical Assay Formats:

  • Radiometric Assays: Considered a "gold standard," these assays, such as the HotSpot™ platform, measure the incorporation of a radiolabeled phosphate (from ³³P-ATP) into a substrate. They are robust and sensitive but require specialized handling of radioactive materials.[9]

  • Luminescence-Based Assays: These assays, like ADP-Glo™, quantify kinase activity by measuring the amount of ADP produced in the kinase reaction. The amount of light generated is proportional to the kinase activity. This format is highly sensitive, scalable for high-throughput screening, and avoids radioactivity.[3][11]

  • Fluorescence-Based Assays: Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) use fluorescently labeled substrates or antibodies to detect phosphorylation events. They are well-suited for high-throughput formats.[3][12]

  • Mobility Shift Assays: These assays, often performed on microfluidic chips, separate the phosphorylated substrate from the unphosphorylated substrate based on changes in electrophoretic mobility. They are known for high data quality and reliability.[10]

Experimental Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

  • Reaction Setup: In a 384-well plate, combine the kinase, substrate, ATP, and the pyrrolopyrimidine-based inhibitor at various concentrations. Include a "no inhibitor" (DMSO vehicle) control.

  • Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.

  • Signal Measurement: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices: The choice of ATP concentration is critical. Performing assays at the KM concentration of ATP for each kinase allows for a more standardized comparison of inhibitor potencies (IC50) across different kinases.[7]

cluster_0 Biochemical Screening Workflow A Compound Library (Pyrrolopyrimidine Derivatives) B Primary Screen (Single High Concentration) A->B E Identify Potent Hits B->E Active Compounds C Dose-Response Assay (Determine IC50) D Broad Kinase Panel Screen (e.g., 400+ kinases) C->D F Characterize Selectivity Profile D->F E->C

Caption: A typical workflow for biochemical screening of kinase inhibitors.

Tier 2: Cell-Based Assays for Physiological Relevance

While biochemical assays are invaluable, they do not fully recapitulate the complex environment inside a living cell.[13] Cell-based assays are therefore a critical next step to confirm that an inhibitor can engage its target in a physiological context and exert the desired biological effect.[13][14] It is not uncommon for results from biochemical and cellular assays to diverge due to factors like cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins.[14][15]

Key Cell-Based Assay Formats:

  • Target Engagement Assays: The NanoBRET™ Target Engagement assay is a powerful tool to quantify compound binding to a specific kinase in living cells. It measures the proximity of an energy-donating NanoLuc® luciferase fused to the target kinase and a fluorescent energy acceptor (tracer) that competes with the inhibitor for the ATP-binding pocket. A decrease in the BRET signal indicates that the inhibitor is engaging the target.[13][15]

  • Cellular Phosphorylation Assays: These assays measure the phosphorylation status of a known downstream substrate of the target kinase. A reduction in substrate phosphorylation upon treatment with the inhibitor provides direct evidence of target inhibition in a cellular signaling pathway.[13]

  • Cell Proliferation/Viability Assays: For inhibitors targeting kinases involved in cell growth and survival (e.g., in oncology), proliferation assays (such as those using BaF3 engineered cell lines) can determine the functional consequence of target inhibition.[13]

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Plate cells transiently or stably expressing the NanoLuc®-kinase fusion protein in a white, 384-well assay plate.

  • Compound Treatment: Add the pyrrolopyrimidine-based inhibitor at various concentrations to the cells.

  • Tracer Addition: Add the NanoBRET™ tracer to the wells at its predetermined optimal concentration.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period (e.g., 2 hours) to allow the system to reach equilibrium.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure both the donor (luciferase) and acceptor (tracer) emission signals using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio. A decrease in the BRET ratio with increasing inhibitor concentration indicates specific target engagement. Determine the IC50 value from the dose-response curve.

cluster_1 Cellular Assay Validation A Biochemically Potent & Selective Hits B Target Engagement Assay (e.g., NanoBRET™) A->B E Confirm On-Target Activity B->E Target Engaged C Downstream Signaling Assay (Phosphorylation) F Validate Functional Effect C->F D Functional Cellular Assay (e.g., Proliferation) E->C F->D

Caption: Workflow for validating kinase inhibitor activity in a cellular context.

Comparative Analysis of Pyrrolopyrimidine-Based Inhibitors

The pyrrolopyrimidine scaffold has given rise to inhibitors targeting a diverse range of kinases. The selectivity profile is heavily influenced by the substitutions at various positions of the core structure. For instance, the related pyrrolo[2,3-d]pyrimidine scaffold has been extensively explored, yielding inhibitors for targets like RET kinase and LRRK2.[16][17] Similarly, pyrrolo[3,2-d]pyrimidine derivatives have been developed as potent type-II inhibitors of VEGFR2.[18][19]

Inhibitor Class/ExamplePrimary Target(s)Key Off-TargetsSelectivity Notes & SAR InsightsReference(s)
Pyrrolo[3,2-d]pyrimidine Derivative (Compound 20d) VEGFR2PDGFR, Tie-2Designed as a type-II inhibitor, binding to the inactive DFG-out conformation. The incorporation of a diphenylurea moiety at the C4-position was critical for potent VEGFR2 inhibition. This binding mode often confers greater selectivity compared to targeting the highly conserved active conformation.[19]
Pyrrolo[2,3-d]pyrimidine Derivative (Compound 5k) Multi-targeted: EGFR, Her2, VEGFR2, CDK2Not specifiedThis compound was designed as a multi-targeted inhibitor. The presence of halogen substituents on the benzohydrazide moiety was found to enhance cytotoxic effects.[20][21]
Pyrrolo[2,3-d]pyrimidine RET Inhibitor (Compound 4) RETBroadly selectiveThis series was optimized for selectivity against KDR, a common off-target for RET inhibitors. Modifications to the core structure led to improved tolerability and selectivity profiles in vivo.[16]
Chiral Pyrrolo[2,3-d]pyrimidine LRRK2 Inhibitor LRRK2RETHit-to-lead optimization of a chiral 2,4-disubstituted pyrrolo[2,3-d]pyrimidine led to potent and kinase-selective LRRK2 inhibitors with good oral bioavailability. The specific chiral amine at the C4-position was crucial for LRRK2 potency and selectivity.[17]

Structure-Activity Relationship (SAR) and Selectivity

The selectivity of pyrrolopyrimidine-based inhibitors is dictated by the nature of the chemical groups attached to the core scaffold. Medicinal chemists systematically modify these positions to optimize potency and selectivity.

  • C4-Position: This position is often a key determinant of selectivity. As seen in the VEGFR2 inhibitors, large, flexible groups like a diphenylurea can be incorporated to access an allosteric pocket adjacent to the ATP binding site, which is characteristic of type-II inhibitors and often leads to higher selectivity.[18][19]

  • C2-Position: Modifications at this position can also influence the selectivity profile by interacting with different residues within the ATP-binding pocket of various kinases.

  • Pyrrole Nitrogen (N5): Substitution at this position can alter the compound's physicochemical properties and its interactions within the kinase hinge region, thereby modulating potency and selectivity.[19]

Caption: Key modification points on the pyrrolopyrimidine scaffold for tuning selectivity.

Conclusion and Future Directions

Assessing the selectivity of this compound-based inhibitors requires a rigorous, multi-faceted experimental strategy. The journey from a promising biochemical hit to a well-characterized chemical probe or drug candidate necessitates a logical progression from in vitro enzymatic assays to complex cell-based models. This systematic approach ensures that the observed biological effects can be confidently attributed to the intended target and provides a clear understanding of potential off-target liabilities.

Future advancements in proteomics, such as chemical proteomics and activity-based protein profiling, will offer even more comprehensive and unbiased methods to identify inhibitor targets directly from cell lysates, further refining our understanding of kinase inhibitor selectivity and accelerating the development of safer, more effective targeted therapies.[7]

References

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (n.d.). National Institutes of Health.
  • High-throughput biochemical kinase selectivity assays: panel development and screening applications. (n.d.). PubMed.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research.
  • Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. (2017). ACS Publications.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). PubMed Central.
  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025, October 10). bioRxiv.
  • Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology.
  • Kinase Selectivity Profiling Systems—General Panel. (n.d.). Promega Corporation.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024, August 13). Reaction Biology.
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  • Recommendations for off-target profiling. (2020, May 18). CarnaBio USA, Inc.
  • This compound. (n.d.). MySkinRecipes.
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  • Encountering unpredicted off-target effects of pharmacological inhibitors. (n.d.). Oxford Academic.
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  • Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. (n.d.). PubMed Central.
  • Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023, September 19). PubMed.
  • Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. (2021, November 6). National Institutes of Health.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (n.d.). PubMed Central.
  • Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. (2010, October 15). PubMed.
  • Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. (2025, May 12). ACS Publications.

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A Comparative Guide to the Cytotoxicity of Novel Compounds Derived from 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Pyrrolo[3,2-d]pyrimidine Scaffold in Oncology

The search for more effective and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as particularly fruitful starting points for drug discovery. The 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine core, a deaza-isostere of adenine, represents a "privileged scaffold".[1] Its structural similarity to the ATP-binding site of kinases makes it an ideal framework for designing potent enzyme inhibitors.[2][3][4] This guide provides a comparative analysis of the cytotoxic potential of novel compounds synthesized from this versatile starting material, offering insights into their mechanism of action and the experimental methodologies used for their evaluation.

Halogenated pyrrolo[3,2-d]pyrimidine analogues have demonstrated significant antiproliferative activity in numerous studies.[5][6] The chlorine atoms at the 2 and 4 positions of the pyrimidine ring are excellent leaving groups, facilitating nucleophilic substitution and allowing for the systematic modification of the core structure to enhance potency and selectivity.[7][8] These modifications have led to the development of compounds that target critical signaling pathways implicated in cancer progression, such as those mediated by Epidermal Growth Factor Receptor (EGFR) and Src tyrosine kinase.[9][10][11]

Comparative Cytotoxicity Evaluation of Novel Pyrrolo[3,2-d]pyrimidine Derivatives

The true measure of a novel anticancer compound lies in its ability to selectively kill cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this, representing the concentration of a drug that is required for 50% inhibition in vitro. Below is a comparative summary of the cytotoxic activity of several recently developed compounds derived from the pyrrolo[3,2-d]pyrimidine scaffold against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Compound 51m BT-474 (Breast)0.002--[12]
Compound 2cb BT-474 (Breast)0.056--[13]
Halogenated Analogue L1210 (Leukemia)6.0Doxorubicin-[5]
N5-substituted Analogue Various0.83 - 7.3--[5]
AGF347 MIA PaCa-2 (Pancreatic)Potent in vivo efficacyPemetrexed-[14][15]
Compound 8h U87 (Glioblastoma)7.1--[11]
Compound 8g HT-29 (Colon)4.01Doxorubicin0.18-0.94[16]

As the data indicates, modifications to the this compound scaffold can lead to compounds with potent, nanomolar-level cytotoxicity. For instance, compound 51m demonstrates exceptional activity against the HER2-overexpressing BT-474 cell line.[12] The strategic addition of N5-alkyl substitutions has been shown to decrease overall toxicity while maintaining comparable anticancer activity, suggesting a pathway to an improved therapeutic window.[5][6] Furthermore, compounds like AGF347 have shown such promising in vitro and in vivo results that they are considered exciting new drug prototypes for further development.[14][15]

Mechanism of Action: Targeting Key Oncogenic Signaling Pathways

A significant portion of the research into pyrrolo[3,2-d]pyrimidine derivatives has focused on their role as kinase inhibitors.[1][17][18] By competitively binding to the ATP-binding pocket of kinases, these compounds can block downstream signaling cascades that are essential for cancer cell proliferation, survival, and metastasis.

The EGFR Signaling Pathway: A Primary Target

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is frequently overexpressed or mutated in various cancers, including non-small-cell lung cancer (NSCLC).[9][10][19] This makes it a prime target for therapeutic intervention. Several pyrrolo[3,2-d]pyrimidine derivatives have been specifically designed as EGFR inhibitors, including those effective against drug-resistant mutants like T790M/L858R.[9][10]

Below is a diagram illustrating the EGFR signaling pathway and the inhibitory action of novel pyrrolo[3,2-d]pyrimidine compounds.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF EGF->EGFR Binds Inhibitor Pyrrolo[3,2-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: EGFR signaling pathway and its inhibition.

Experimental Protocol: A Guide to the MTT Assay for Cytotoxicity Screening

To determine the IC50 values and compare the cytotoxic effects of novel compounds, a reliable and reproducible in vitro assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[20][21] The principle of the assay is based on the reduction of the yellow MTT tetrazolium salt by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to form purple formazan crystals.[21] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step MTT Assay Protocol
  • Cell Seeding:

    • Culture the desired cancer cell line to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the novel pyrrolo[3,2-d]pyrimidine compounds and control drugs (e.g., doxorubicin) in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include vehicle-only wells as a negative control.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[20][21]

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 3-4 hours at 37°C and 5% CO2. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[22]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the background absorbance of a blank well (medium and MTT only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Below is a workflow diagram for the MTT assay.

MTT_Workflow start Start cell_seeding 1. Seed Cells in 96-well Plate start->cell_seeding end End incubation_24h 2. Incubate 24h cell_seeding->incubation_24h compound_treatment 3. Add Novel Compounds & Controls incubation_24h->compound_treatment incubation_48h 4. Incubate 48-72h compound_treatment->incubation_48h add_mtt 5. Add MTT Reagent incubation_48h->add_mtt incubation_4h 6. Incubate 4h add_mtt->incubation_4h solubilize 7. Solubilize Formazan (e.g., with DMSO) incubation_4h->solubilize read_absorbance 8. Read Absorbance at 570 nm solubilize->read_absorbance analyze_data 9. Calculate % Viability & Determine IC50 read_absorbance->analyze_data analyze_data->end

Caption: The experimental workflow of the MTT assay.

Conclusion

The this compound scaffold continues to be a highly valuable starting point for the development of novel anticancer therapeutics. The ability to readily modify this core structure has led to the discovery of compounds with impressive cytotoxic profiles against a range of cancer cell lines. Many of these derivatives exert their effects through the targeted inhibition of key oncogenic kinases, such as EGFR. The comparative data presented in this guide, alongside the detailed experimental protocol for cytotoxicity evaluation, underscores the significant potential of this class of compounds. Further research, focusing on optimizing pharmacokinetic properties and in vivo efficacy, will be crucial in translating these promising laboratory findings into clinically effective cancer treatments.

References

  • Structure-Based Approach for the Discovery of Pyrrolo[3,2-d]pyrimidine-Based EGFR T790M/L858R Mutant Inhibitors. (2012). ACS Medicinal Chemistry Letters. [Link]

  • Structure-Based Approach for the Discovery of Pyrrolo[3,2-d]pyrimidine-Based EGFR T790M/L858R Mutant Inhibitors. (2012). PubMed. [Link]

  • Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders. (2012). PubMed. [Link]

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  • Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. (2018). AACR Journals. [Link]

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A Senior Application Scientist's Guide to Analytical Methods for the Characterization of Substituted Pyrrolo[3,2-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[3,2-d]pyrimidine Scaffold and the Imperative for Rigorous Characterization

The pyrrolo[3,2-d]pyrimidine core, a fused heterocyclic system, is a privileged scaffold in medicinal chemistry. Its structural resemblance to purine has made it a fertile ground for the development of potent inhibitors for a variety of protein kinases and other enzymes implicated in oncogenesis and inflammatory diseases.[1][2] The therapeutic potential of these molecules is critically dependent on their precise chemical structure, including the nature and position of substituents, purity, and stereochemistry. Consequently, a robust and multi-faceted analytical approach is not merely a procedural formality but a fundamental necessity for advancing drug discovery and development programs.[3][4]

This guide provides a comparative overview of the principal analytical techniques employed for the comprehensive characterization of substituted pyrrolo[3,2-d]pyrimidines. We will delve into the "why" behind the application of each method, offering insights from a seasoned practitioner's perspective to aid researchers in designing an efficient and definitive characterization workflow.

Part 1: Unraveling the Molecular Blueprint - Primary Structure Elucidation

The initial challenge following the synthesis of a novel pyrrolo[3,2-d]pyrimidine derivative is the unambiguous confirmation of its covalent structure. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution.[5] It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei (most commonly ¹H and ¹³C).

Causality in Experimental Choices: For a typical substituted pyrrolo[3,2-d]pyrimidine, a suite of NMR experiments is required. A simple 1D ¹H NMR spectrum provides the initial overview of proton environments and their integrations, but the complexity of the fused ring system and potential for overlapping signals often necessitates more advanced techniques.[6][7] 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for piecing together the complete structural puzzle.

  • ¹H NMR: Provides information on the number of different proton environments and their relative numbers. Chemical shifts are indicative of the electronic environment, and coupling constants reveal vicinal and geminal relationships.

  • ¹³C NMR: Reveals the number of unique carbon environments.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

  • COSY: Identifies proton-proton coupling networks, crucial for tracing out spin systems within substituent groups and on the heterocyclic core.

  • HSQC: Correlates directly bonded proton and carbon atoms, providing a definitive assignment of protonated carbons.

  • HMBC: Maps long-range (2-3 bond) correlations between protons and carbons. This is often the key experiment for establishing connectivity between substituents and the pyrrolo[3,2-d]pyrimidine core, and for differentiating between regioisomers.[8]

dot

Caption: NMR workflow for structural elucidation.

Experimental Protocol: A General Approach for NMR Data Acquisition

  • Sample Preparation: Dissolve 2-5 mg of the purified pyrrolo[3,2-d]pyrimidine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the NMR tube into the spectrometer.[9] Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[10]

  • 1D ¹H Acquisition: Acquire a standard ¹H spectrum. Optimize the spectral width and receiver gain.[11]

  • 1D ¹³C and DEPT Acquisition: Acquire a proton-decoupled ¹³C spectrum and the necessary DEPT experiments (DEPT-45, -90, and -135) to differentiate carbon types.

  • 2D Data Acquisition: Acquire gradient-enhanced (ge) versions of COSY, HSQC, and HMBC spectra using standard pulse programs.[12] The number of scans and increments will depend on the sample concentration.

  • Data Processing: Apply appropriate window functions (e.g., sine-bell), Fourier transform the data, and phase correct the spectra.[13] Calibrate the chemical shift scale to the residual solvent peak.

  • Spectral Interpretation: Analyze the 1D and 2D spectra systematically to assign all proton and carbon signals and confirm the proposed structure.[14]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the crucial determination of the molecular weight of the synthesized compound, thereby confirming its elemental composition. High-resolution mass spectrometry (HRMS), in particular, can determine the mass with high accuracy (typically < 5 ppm), allowing for the unambiguous assignment of a molecular formula.

Causality in Experimental Choices: Electrospray ionization (ESI) is the most common ionization technique for this class of compounds due to their typical polarity and presence of basic nitrogen atoms, which are readily protonated. The choice of mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap) will dictate the achievable mass accuracy and resolution. Tandem mass spectrometry (MS/MS) can be employed to fragment the molecule and provide further structural confirmation by analyzing the resulting fragmentation patterns, which are often characteristic of the heterocyclic core and its substituents.[15]

dot

Caption: HRMS workflow for molecular formula and structural confirmation.

Part 2: Assessing Purity - The Chromatographic Gatekeeper

The biological activity of a compound can be significantly skewed by the presence of impurities. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of synthesized compounds.[16]

Causality in Experimental Choices: Reversed-phase HPLC (RP-HPLC) is the most widely used mode for analyzing pyrrolo[3,2-d]pyrimidine derivatives, which are typically moderately polar. A C18 column is a common starting point for method development. The mobile phase usually consists of a mixture of water and an organic solvent (acetonitrile or methanol), often with an additive like formic acid or trifluoroacetic acid to improve peak shape by ensuring the analytes are in a single protonation state.[17][18] A photodiode array (PDA) detector is highly recommended as it can assess peak purity by comparing UV-Vis spectra across a single chromatographic peak.[19] Purity is typically reported as a percentage of the total peak area.[20]

Experimental Protocol: General RP-HPLC Purity Analysis

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO, methanol) at a concentration of ~1 mg/mL. Dilute this solution with the mobile phase to a final concentration of ~0.1 mg/mL.[21]

  • Method Setup:

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A typical starting gradient would be 5% to 95% B over 20 minutes.[22]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: PDA detector, scanning from 200-400 nm. Monitor at a wavelength of maximum absorbance for the compound.

  • Analysis: Inject a solvent blank, followed by the sample. Integrate all peaks in the chromatogram.

  • Purity Calculation: Calculate the purity by the area normalization method: % Purity = (Area of main peak / Total area of all peaks) x 100.[23]

Part 3: The Definitive Answer - Single-Crystal X-ray Crystallography

While NMR and MS can define the covalent structure, only single-crystal X-ray crystallography can provide an unambiguous, three-dimensional representation of the molecule in the solid state. This technique is the ultimate arbiter for confirming stereochemistry, resolving any lingering ambiguities in isomerism, and understanding intermolecular interactions in the crystal lattice.[24]

Causality in Experimental Choices: The primary challenge for this technique is not the analysis itself, but obtaining diffraction-quality single crystals.[25] This often requires screening a variety of solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[26] The ideal crystal should be clear, without fractures, and typically between 0.1 and 0.3 mm in its largest dimension.

Experimental Protocol: Growing Single Crystals

  • Solubility Screening: Test the solubility of the purified compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, ethanol, water).

  • Crystallization Setup (Slow Evaporation):

    • Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial.

    • Cover the vial with a cap or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.[25]

    • Leave the vial undisturbed in a vibration-free location for several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a loop and mount them on the goniometer of the diffractometer.[24][27]

Comparative Guide to Analytical Techniques

Technique Information Provided Typical Sample Amount Strengths Limitations
NMR Spectroscopy Covalent structure, connectivity, stereochemical relationships (in solution)2-10 mgProvides the most detailed structural information in solution.[5]Can be time-consuming to analyze complex spectra; lower sensitivity than MS.
Mass Spectrometry Molecular weight, elemental composition, structural fragments< 1 mgHigh sensitivity, provides exact molecular formula (HRMS).[3]Does not provide detailed connectivity information on its own.
HPLC Purity, number of components, quantitative analysis< 1 mgExcellent for assessing purity and quantifying components.[20]Is a separative technique; does not provide structural information on its own.
X-ray Crystallography Unambiguous 3D structure, absolute stereochemistry, packing< 1 mg (single crystal)Provides the definitive solid-state structure.[24]Growing diffraction-quality crystals can be a significant bottleneck.[26]

Conclusion

The characterization of substituted pyrrolo[3,2-d]pyrimidines is a critical process that relies on the synergistic application of multiple analytical techniques. A logical workflow begins with HPLC to ensure purity, followed by HRMS to confirm the molecular formula, and a comprehensive suite of NMR experiments to elucidate the detailed covalent structure. For novel scaffolds or when absolute stereochemistry must be confirmed, single-crystal X-ray crystallography provides the ultimate structural verification. By understanding the strengths and limitations of each technique and the rationale behind their application, researchers can confidently and efficiently characterize these medicinally important molecules, paving the way for their further development.

References

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A Senior Application Scientist's Guide to HPLC Purity Analysis of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of key intermediates like 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine is a cornerstone of reliable and reproducible research. This versatile heterocyclic compound serves as a crucial building block in the synthesis of bioactive molecules, particularly kinase inhibitors for targeted therapies.[1] Its purity directly impacts reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).

While commercial suppliers often specify a purity of ≥97% or ≥98% by HPLC, detailed analytical methods are seldom publicly available.[2][3] This guide provides a comprehensive comparison of potential analytical strategies for the purity determination of this compound, moving beyond a single method to empower researchers with the rationale to select or develop the optimal technique for their needs. We will explore robust High-Performance Liquid Chromatography (HPLC) methods and compare them with Ultra-Performance Liquid Chromatography (UPLC) and orthogonal techniques such as Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography (GC).

Understanding the Analyte: this compound

Before developing a separation method, understanding the analyte's physicochemical properties is critical.

  • Structure: A fused pyrrole and pyrimidine ring system. The presence of nitrogen and chlorine atoms makes it a polar, aromatic heterocycle.[4]

  • Molecular Formula: C₆H₃Cl₂N₃[2]

  • Molecular Weight: 188.01 g/mol [2][5]

  • Solubility: Expected to be soluble in polar organic solvents like acetonitrile, methanol, and DMSO.

The compound's polarity and aromaticity are key factors that will govern its behavior in different chromatographic systems.

The Workhorse: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most common technique for the analysis of small organic molecules due to its versatility and robustness.[6][7] For this compound, a C18 column is the logical starting point.

Proposed Primary RP-HPLC Method

This method is designed as a robust starting point for purity analysis and impurity profiling.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in acetonitrile or a 50:50 acetonitrile:water mixture to a concentration of approximately 0.5 mg/mL.

Causality Behind Choices:

  • C18 Column: The nonpolar stationary phase provides excellent retention for aromatic compounds through hydrophobic interactions.[8]

  • Acidified Mobile Phase: The use of formic acid helps to protonate any silanol groups on the silica backbone, reducing peak tailing and improving peak shape.

  • Gradient Elution: A gradient is essential for a purity analysis method as it allows for the elution of both polar and non-polar impurities within a reasonable timeframe.

  • UV Detection at 254 nm: The aromatic nature of the pyrrolopyrimidine core suggests strong absorbance at this common wavelength. A full UV scan (photodiode array detection) is recommended during method development to determine the optimal wavelength.

Comparative Performance Analysis: HPLC vs. Alternatives

While the proposed RP-HPLC method is a strong foundation, other techniques offer distinct advantages in terms of speed, resolution, or providing orthogonal data.

High-Throughput Alternative: Ultra-Performance Liquid Chromatography (UPLC)

UPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm) and instrumentation that can handle much higher pressures.[9] This results in significant improvements in speed, resolution, and sensitivity.[3][10]

Comparison with HPLC:

ParameterStandard HPLCUPLCAdvantage of UPLC
Analysis Time ~25 minutes< 5 minutesOver 5x faster, increasing throughput.[5]
Resolution GoodExcellentSharper peaks allow for better separation of closely eluting impurities.[10]
Sensitivity ModerateHighNarrower peaks lead to a higher signal-to-noise ratio, improving detection of trace impurities.[10]
Solvent Consumption HighLowShorter run times and lower flow rates reduce solvent usage and waste.[5]
System Pressure < 400 bar> 1000 barRequires specialized UPLC instrumentation.[9]

When to Choose UPLC: UPLC is the superior choice for high-throughput screening, rapid in-process controls, and when complex impurity profiles require the highest possible resolution.

Alternative Selectivity: Normal-Phase / HILIC

For polar compounds, Normal-Phase (NP) chromatography or its variant, Hydrophilic Interaction Liquid Chromatography (HILIC), can offer a different selectivity compared to reversed-phase.[11]

  • Normal-Phase (NP-HPLC): Uses a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/isopropanol). Retention increases with analyte polarity.[8] This can be useful for separating isomers.[11]

  • HILIC: Employs a polar stationary phase with a high concentration of an organic solvent and a small amount of aqueous mobile phase. It is particularly effective for retaining very polar compounds that show little or no retention in RP-HPLC.

Comparison with RP-HPLC:

FeatureReversed-Phase HPLCNormal-Phase / HILICRationale for Consideration
Stationary Phase Non-polar (e.g., C18)Polar (e.g., Silica, Diol)Provides orthogonal selectivity.
Mobile Phase Polar (Aqueous/Organic)Non-polar / High OrganicCan improve retention of very polar impurities.
Elution Order Least polar elutes lastMost polar elutes lastCan resolve impurities that co-elute in RP mode.
Solvent Miscibility Generally straightforwardCan be complex, requires dry solvents for NPRequires more careful method development.

When to Consider NP/HILIC: If potential impurities are highly polar or if co-elution of critical isomers is observed in the reversed-phase method, NP/HILIC provides an excellent orthogonal separation strategy.

Orthogonal Method 1: Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[12][13] It relies on the principle that the NMR signal integral is directly proportional to the number of nuclei.[14]

Experimental Workflow for qNMR Purity Assessment:

Caption: Workflow for qNMR Purity Determination.

Comparison with HPLC:

FeatureHPLCQuantitative NMR (qNMR)Key Advantages of qNMR
Principle Chromatographic SeparationSpectroscopic QuantificationProvides purity without a specific reference standard.[2]
Quantification Relative (Area % vs. Standard)Absolute (vs. Certified Standard)Can quantify non-UV active impurities.
Throughput High (with UPLC)LowerMore time-consuming per sample.
Information Purity, Impurity ProfilePurity, Structural ConfirmationProvides structural information simultaneously.[13]

When to Use qNMR: qNMR is invaluable for qualifying new batches of material, for certifying in-house reference standards, and when a pure standard of the analyte is not available.[15] It serves as an excellent orthogonal technique to confirm HPLC purity results.

Orthogonal Method 2: Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[16] Given the heterocyclic aromatic structure of this compound, its suitability for GC analysis must be considered.

GC Suitability Assessment Workflow:

Caption: Decision workflow for using GC.

Comparison with HPLC:

FeatureHPLCGas Chromatography (GC)Rationale for Consideration
Analyte State SolutionVaporRequires analyte to be volatile and thermally stable.
Typical Analytes Broad range of polaritiesVolatile, semi-volatileMay not be suitable for this compound if it degrades at high temperatures.
Detector UV, MSFID, MSFID is a universal detector for organic compounds.
Strengths Versatility for non-volatile compoundsExcellent for residual solvents and volatile impurities.[17]Complementary for a full impurity profile.

When to Use GC: GC is not likely the primary method for purity assay of the main component but is the superior technique for quantifying volatile organic impurities or residual solvents that would not be well-retained or detected by HPLC.

Method Validation: Ensuring Trustworthiness

Regardless of the chosen method, validation is required to demonstrate its suitability for its intended purpose. This should be performed in accordance with ICH Q2(R1) guidelines.[18][19][20]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements (repeatability, intermediate precision).

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion and Recommendations

For the routine purity analysis of this compound, a gradient reversed-phase HPLC method on a C18 column serves as the most practical and robust starting point. It provides a reliable means to separate the main component from potential process-related impurities.

For laboratories focused on high-throughput analysis or dealing with complex impurity profiles, transitioning to a UPLC method will yield significant gains in speed and resolution.[5]

To ensure the highest level of analytical confidence, especially during drug development, employing an orthogonal method is strongly recommended. Quantitative NMR (qNMR) is the ideal choice for this, as it provides an absolute purity value without reliance on a specific reference standard and offers structural confirmation.[13][14] While Gas Chromatography is less suited for the primary purity assay, it remains the gold standard for analyzing volatile impurities and residual solvents.

By adopting a multi-faceted analytical approach, researchers can build a comprehensive understanding of the purity of this compound, ensuring the quality and integrity of their downstream applications in the pursuit of novel therapeutics.

References

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]

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A Guide to the Synthesis of 2,4-Disubstituted Pyrrolopyrimidines: A Comparative Analysis of Key Strategic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolopyrimidine scaffold, a fused heterocyclic system comprising a pyrrole and a pyrimidine ring, represents a privileged structure in medicinal chemistry. As bioisosteres of purines, these "deazapurines" interact with a wide array of biological targets, often exhibiting enhanced selectivity or improved pharmacokinetic properties compared to their endogenous counterparts. Notable examples include the anti-cancer agent Pemetrexed, the tyrosine kinase inhibitor TAK-285, and the antibiotic Tubercidin, underscoring the therapeutic potential of this heterocyclic family.[1][2]

The 2,4-disubstituted substitution pattern is particularly prevalent among biologically active pyrrolopyrimidines, offering a versatile template for modulating target affinity and physicochemical properties.[3][4][5] Developing efficient and flexible synthetic routes to access diverse libraries of these compounds is therefore a critical task for researchers in drug discovery.

This guide provides a comparative analysis of the principal synthetic strategies for preparing 2,4-disubstituted pyrrolopyrimidines. We will delve into two overarching approaches: the de novo construction of the fused bicyclic core and the functionalization of a pre-formed pyrrolopyrimidine scaffold. By examining the causality behind experimental choices, presenting comparative data, and providing detailed protocols, this document aims to equip researchers with the knowledge to select and implement the optimal synthetic strategy for their specific research objectives.

Core Synthetic Strategies: An Overview

The synthesis of 2,4-disubstituted pyrrolopyrimidines can be broadly categorized into two strategic approaches. The choice between these strategies is often dictated by the desired substitution pattern, the availability of starting materials, and the need for either targeted synthesis or library generation.

G cluster_0 Core Synthetic Strategies cluster_1 De Novo Core Construction Routes cluster_2 Core Functionalization Routes Start Target 2,4-Disubstituted Pyrrolopyrimidine Strategy1 Strategy 1: De Novo Core Construction Start->Strategy1 Strategy2 Strategy 2: Core Functionalization Start->Strategy2 RouteA Route A: Cyclocondensation Strategy1->RouteA Build ring onto existing ring RouteB Route B: Domino / Cascade Reactions Strategy1->RouteB One-pot ring formation RouteC Route C: Sequential SNAr Strategy2->RouteC From dihalo-scaffold RouteD Route D: Pd-Catalyzed Cross-Coupling Strategy2->RouteD C-C / C-N bond formation

Caption: Major strategic approaches to 2,4-disubstituted pyrrolopyrimidines.

Strategy 1: De Novo Construction of the Fused Core

This approach involves assembling the bicyclic pyrrolopyrimidine system from acyclic or monocyclic precursors. These methods are valuable for creating specific substitution patterns that may be difficult to access through functionalization.

Route A: Cyclocondensation Reactions

Principle and Mechanistic Insight: Cyclocondensation is a classical and robust method for forming the pyrrole ring onto a pre-existing, appropriately substituted pyrimidine. The most common variant involves the reaction of a 4,5- or 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound or, more frequently, an α-halocarbonyl compound.[6] The reaction proceeds via initial nucleophilic attack of one amino group on the carbonyl, followed by an intramolecular cyclization and dehydration to furnish the fused pyrrole ring. The choice of protecting groups on the pyrimidine nitrogen atoms can be critical to the success of the cyclocondensation.[6]

Advantages:

  • Direct and often high-yielding route to the core.

  • Good for installing specific substituents on the pyrrole ring based on the choice of the carbonyl component.

Limitations:

  • Requires access to appropriately substituted diaminopyrimidines, which can involve multi-step syntheses.

  • The scope can be limited by the availability of the required α-halocarbonyl reagents.

  • Regiocontrol can be an issue if the diaminopyrimidine is unsymmetrical.

Starting MaterialsKey Reagents / ConditionsProduct TypeYield (%)Reference
2,4-Diamino-6-hydroxypyrimidineβ-Alkoxy-α-bromoaldehydes2,4-Diamino-substituted pyrrolo[2,3-d]pyrimidinesGood[6]
6-Amino-1,3-dimethyluracilDibenzoylethylene, EtOH, reflux5,6-Disubstituted pyrrolo[2,3-d]pyrimidine-2,4-dione60
2-Amino-4,6-dichloropyrimidine-5-carbaldehydeEthyl glycinate, base2-Amino-4-chloropyrrolo[2,3-d]pyrimidine-6-carboxylate-[7]

Table 1: Examples of Cyclocondensation Reactions in Pyrrolopyrimidine Synthesis.

Route B: Domino and Cascade Reactions

Principle and Mechanistic Insight: Domino and cascade reactions offer superior atom and step economy by forming multiple bonds in a single synthetic operation. A powerful example is the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones.[1][8] This sequence begins with a Sonogashira coupling of a 5-bromo-6-chlorouracil with a terminal alkyne. The resulting alkynylated uracil then undergoes a one-pot, palladium-catalyzed domino C-N coupling (Buchwald-Hartwig type) with an aniline, followed by an intramolecular hydroamination onto the alkyne, directly yielding the tricyclic product.[1]

Another innovative cascade approach involves an I2/DMSO promoted annulation of 6-amino-1,3-dimethyluracil with chalcones to form highly substituted pyrrolo[2,3-d]pyrimidines.[9]

Advantages:

  • Excellent step economy, reducing purification steps and solvent waste.

  • Rapid construction of complex molecular architectures.

  • Can generate diverse products by varying the coupling partners.

Limitations:

  • Reaction optimization can be complex due to the multiple catalytic cycles involved.

  • Substrate scope may be limited to components compatible with all reaction steps.

  • Mechanistic pathways can sometimes be difficult to elucidate.

Experimental Protocol: Domino C–N Coupling/Hydroamination [1]

  • To a reaction vial: Add the alkynylated uracil (1.0 equiv), the desired aniline (1.2 equiv), Pd(OAc)₂ (5 mol %), XPhos (10 mol %), and K₃PO₄ (3.0 equiv).

  • Evacuate and backfill: Seal the vial and evacuate and backfill with argon three times.

  • Add solvent: Add anhydrous N,N-dimethylacetamide (DMA) via syringe.

  • Reaction: Stir the mixture at 100 °C for 15 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to afford the desired pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione.

Strategy 2: Functionalization of a Pre-formed Core

This strategy is the most widely employed approach for generating libraries of 2,4-disubstituted pyrrolopyrimidines for drug discovery. It relies on a common, pre-formed heterocyclic core, typically a 2,4-dihalopyrrolopyrimidine, which is then elaborated through sequential substitution reactions.

G Start 2,4-Dichloropyrrolo[2,3-d]pyrimidine Step1 SNAr at C4 (e.g., R1-NH2, DIEA) Start->Step1 Intermediate 2-Chloro-4-(R1-amino)- pyrrolopyrimidine Step1->Intermediate Step2a SNAr at C2 (e.g., R2-NH2, heat) Intermediate->Step2a Step2b Buchwald-Hartwig at C2 (e.g., R2-NH2, Pd cat.) Intermediate->Step2b Step2c Suzuki Coupling at C2 (e.g., R2-B(OH)2, Pd cat.) Intermediate->Step2c Product 2,4-Disubstituted Pyrrolopyrimidine Step2a->Product Step2b->Product Step2c->Product

Caption: Versatile functionalization workflow from a common dihalo-intermediate.

Route C: Sequential Nucleophilic Aromatic Substitution (SNAr)

Principle and Mechanistic Insight: The workhorse of 2,4-disubstituted pyrrolopyrimidine synthesis is the sequential SNAr reaction starting from 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. The pyrimidine ring is electron-deficient, making the chlorine-bearing C2 and C4 positions susceptible to nucleophilic attack. Critically, the C4 position is significantly more electrophilic and thus more reactive than the C2 position. This inherent regioselectivity allows for the controlled, stepwise introduction of different nucleophiles, most commonly amines.[4] The first amination occurs selectively at C4 under relatively mild conditions (e.g., with a base like diisopropylethylamine (DIPEA) in ethanol). The second, less reactive C2-chloride can then be substituted by a different amine, often requiring more forcing conditions like higher temperatures or microwave irradiation.[4]

Advantages:

  • Highly modular and versatile, allowing for the creation of large, diverse libraries.

  • Predictable and reliable regioselectivity.

  • A wide variety of amine nucleophiles are commercially available.

  • The starting 2,4-dichloropyrrolopyrimidine is readily accessible.

Limitations:

  • Primarily limited to the introduction of N-nucleophiles (and to a lesser extent, S- and O-nucleophiles).

  • Formation of C-C bonds is not possible via this method.

Starting MaterialStep 1 Reagents (C4)Step 2 Reagents (C2)Product TypeReference
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine(S)-2,3-dihydro-1H-inden-1-amine, cat. HCl, EtOH, 120°CVarious heterocycles, Cs₂CO₃, Pd₂(dba)₃, dioxane, MWChiral 2,4-disubstituted pyrrolo[2,3-d]pyrimidines[4]
2,4-Dichloropyrrolo[2,3-d]pyrimidineSodium azide, room temp.-2,4-Diazidopyrrolo[2,3-d]pyrimidine[10]
2,4-Dichloro-5-iodopyrrolo[2,3-d]pyrimidineN-methyl-1-(m-tolyl)methanamine, DIPEA, 120°C(Subsequent Suzuki Coupling)4-Amino-2-chloro intermediate[11]

Table 2: Examples of Sequential SNAr for 2,4-Disubstitution.

Route D: Palladium-Catalyzed Cross-Coupling Reactions

Principle and Mechanistic Insight: Palladium-catalyzed cross-coupling reactions are indispensable tools for functionalizing the pyrrolopyrimidine core, enabling the formation of C-C, C-N, and C-S bonds that are inaccessible through SNAr.[2] These reactions typically use a 2-chloro-4-substituted or 4-chloro-2-substituted intermediate generated via the SNAr chemistry described above.

  • Suzuki Coupling: Reacts the C-Cl bond with a boronic acid or ester to form a C-C bond.

  • Sonogashira Coupling: Reacts the C-Cl or C-I bond with a terminal alkyne to install an alkynyl substituent.[12]

  • Buchwald-Hartwig Amination: A powerful alternative to SNAr for forming C-N bonds, especially with less nucleophilic amines or when SNAr fails.[11] It offers different reactivity and substrate scope.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. Ligands like BINAP or Xantphos are commonly employed to facilitate the catalytic cycle.[4][11]

Advantages:

  • Vastly expands the accessible chemical space by allowing C-C bond formation.

  • Provides an alternative and sometimes more efficient route for C-N bond formation (Buchwald-Hartwig).

  • Can be performed regioselectively on dihalo-substrates by tuning reaction conditions.[2]

Limitations:

  • Requires the synthesis of organometallic or organoboron reagents.

  • Palladium catalysts and specialized ligands can be expensive.

  • Reaction conditions can be sensitive to air and moisture.

Experimental Protocol: Buchwald-Hartwig Amination [11]

  • To a reaction flask: Add the 4-amino-2-chloro-pyrrolopyrimidine intermediate (1.0 equiv), the desired amine (1.5 equiv), and cesium carbonate (3.0 equiv).

  • Add solvent: Add anhydrous 1,4-dioxane.

  • Degas: Degas the reaction mixture by bubbling argon through the solution for 10 minutes.

  • Add catalyst and ligand: Add Pd(OAc)₂ (0.1 equiv) and BINAP (0.1 equiv).

  • Reaction: Heat the mixture to reflux (or as optimized) and monitor by TLC until the starting material is consumed.

  • Work-up: Cool the reaction, filter through a pad of celite, and concentrate the filtrate.

  • Purification: Partition the residue between ethyl acetate and water. Dry the organic layer, concentrate, and purify by column chromatography to yield the final 2,4-disubstituted product.

Comparative Summary of Synthetic Strategies

StrategyKey Reaction TypePrimary Use CaseVersatilityStep EconomyRegiocontrol
Route A CyclocondensationDe novo synthesis of specific core structuresModerateModerateCan be challenging
Route B Domino/CascadeRapid construction of complex fused systemsModerate-HighExcellentInherent to reaction
Route C Sequential SNArLibrary synthesis, introduction of N-substituentsHigh (for amines)GoodExcellent (C4 > C2)
Route D Pd Cross-CouplingIntroduction of C- and N-substituentsExcellentGoodExcellent

Table 3: Head-to-Head Comparison of Major Synthetic Routes.

Conclusion and Future Outlook

The synthesis of 2,4-disubstituted pyrrolopyrimidines is a mature field with a robust toolkit of synthetic methodologies. While de novo strategies like cyclocondensation and domino reactions offer elegant and efficient pathways to specific core structures, the dominant strategy in medicinal chemistry remains the sequential functionalization of a 2,4-dihalopyrrolopyrimidine scaffold. The predictable regioselectivity of SNAr at the C4 position, followed by a second SNAr or a palladium-catalyzed cross-coupling reaction at the C2 position, provides an unparalleled modularity and flexibility for generating diverse compound libraries.

Looking forward, the development of late-stage functionalization techniques, such as C-H activation, could provide new avenues for modifying complex pyrrolopyrimidine scaffolds without the need for pre-installed leaving groups, further streamlining the synthesis of novel therapeutic agents.[13] The continued refinement of these synthetic strategies will be crucial in unlocking the full therapeutic potential of the 2,4-disubstituted pyrrolopyrimidine scaffold.

References

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A Senior Application Scientist's Guide to Bioisosteric Replacement of the Pyrrolo[3,2-d]pyrimidine Core

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrolo[3,2-d]pyrimidine Scaffold and the Quest for Optimization

The pyrrolo[3,2-d]pyrimidine core, a deazapurine analog, is a privileged scaffold in medicinal chemistry, prominently featured in a multitude of kinase inhibitors targeting key players in oncogenic signaling pathways such as EGFR, VEGFR, and RET.[1][2] Its structural resemblance to adenine allows for potent and selective interactions within the ATP-binding sites of these enzymes.[3] However, the journey of a lead compound from discovery to a clinically successful drug is fraught with challenges, including suboptimal pharmacokinetic properties, off-target toxicities, and the emergence of drug resistance.

This guide, curated from the perspective of a Senior Application Scientist, delves into the strategic bioisosteric replacement of the pyrrolo[3,2-d]pyrimidine core. We will explore the rationale behind this approach, compare key bioisosteres with supporting experimental data, and provide detailed protocols for their synthesis and evaluation. Our focus is to equip you with the knowledge to rationally design and assess next-generation inhibitors with improved therapeutic profiles.

The Rationale for Bioisosteric Replacement: Beyond a Simple Swap

Bioisosterism, the interchange of atoms or groups of atoms that retain similar molecular shape and volume, is a cornerstone of modern drug design. In the context of the pyrrolo[3,2-d]pyrimidine core, this strategy is not merely about substituting one heterocycle for another. It is a nuanced approach to fine-tune a molecule's physicochemical and pharmacological properties. The primary goals of replacing the pyrrole nitrogen with other heteroatoms or carbon-based functionalities include:

  • Modulating Potency and Selectivity: Subtle changes in the electronic distribution and hydrogen bonding capacity of the core can significantly alter its binding affinity for the target kinase and its selectivity against a panel of other kinases.

  • Improving Metabolic Stability: The pyrrole moiety can be susceptible to metabolic oxidation. Replacing it with a more stable isostere can enhance the compound's half-life and oral bioavailability.

  • Enhancing Physicochemical Properties: Properties such as solubility and permeability can be optimized by judicious choice of the bioisosteric core, leading to improved drug-like characteristics.

  • Overcoming Resistance: Bioisosteric replacement can lead to compounds that are active against mutant forms of kinases that have developed resistance to existing inhibitors.

  • Novelty and Intellectual Property: The creation of novel chemical matter through bioisosteric replacement is crucial for securing intellectual property rights.

Core Bioisosteric Replacements for Pyrrolo[3,2-d]pyrimidine: A Comparative Analysis

In our exploration, we will focus on two of the most successful and well-documented bioisosteres of the pyrrolo[3,2-d]pyrimidine core: thieno[3,2-d]pyrimidine and pyrazolo[3,4-d]pyrimidine .

Thieno[3,2-d]pyrimidine: The Sulfur Counterpart

The replacement of the pyrrole's NH group with a sulfur atom to form the thieno[3,2-d]pyrimidine core is a classic bioisosteric substitution. This seemingly minor change can have a profound impact on the molecule's properties.

The substitution of nitrogen with sulfur alters the electronic properties of the five-membered ring. Sulfur is less electronegative than nitrogen and possesses available d-orbitals, which can influence aromaticity and interactions with the protein target. Furthermore, the absence of the N-H donor changes the hydrogen bonding potential of the core.

A key aspect of bioisosteric replacement is the impact on pharmacokinetics. A study directly comparing a thienopyrimidine-based dipeptidyl peptidase IV (DPP-IV) inhibitor with its pyrrolopyrimidine analog revealed a significant improvement in metabolic stability for the pyrrolopyrimidine. The thienopyrimidine compound showed only 4% remaining after incubation with human liver microsomes, whereas the pyrrolopyrimidine analog (21a) demonstrated a much-improved stability with 65% remaining. This highlights that while bioisosteric replacement can be beneficial, the outcome is not always predictable and requires empirical validation.

Parameter Thienopyrimidine (Compound 6) Pyrrolopyrimidine (Compound 21a) Reference
Metabolic Stability (% remaining)4%65%[4]

Further modifications on the pyrrolopyrimidine scaffold in this study led to compound 21j with significantly better oral bioavailability compared to the original thienopyrimidine lead.[4]

Pyrazolo[3,4-d]pyrimidine: A Regioisomeric Nitrogen Shift

The pyrazolo[3,4-d]pyrimidine scaffold is another important purine isostere that has been extensively explored in the development of kinase inhibitors.[5] In this case, the arrangement of nitrogen atoms in the five-membered ring is altered compared to the pyrrolo[3,2-d]pyrimidine core.

The pyrazolo[3,4-d]pyrimidine core presents a different arrangement of hydrogen bond donors and acceptors to the kinase hinge region, which can lead to altered binding modes and potencies. The presence of two adjacent nitrogen atoms in the pyrazole ring also influences the electronic nature of the heterocyclic system.

While direct side-by-side comparisons of pyrrolo[3,2-d]pyrimidines and pyrazolo[3,4-d]pyrimidines with identical side chains are scarce in the literature, the pyrazolo[3,4-d]pyrimidine scaffold has proven to be highly effective in generating potent kinase inhibitors. For instance, a series of pyrazolo[3,4-d]pyrimidine derivatives were developed as potent inhibitors of Bruton's tyrosine kinase (BTK), with some compounds exhibiting IC50 values in the low nanomolar range.[5] This demonstrates the potential of this scaffold to effectively mimic the interactions of the purine core in the ATP binding site.

Experimental Workflows and Protocols

To provide a practical context, we present a generalized workflow for the bioisosteric replacement of a pyrrolo[3,2-d]pyrimidine core, followed by detailed experimental protocols for the synthesis of a key intermediate and a representative in vitro kinase assay.

Workflow for Bioisosteric Replacement

workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_optimization Optimization Lead Pyrrolo[3,2-d]pyrimidine Lead Compound Bioisostere_Design Bioisostere Design (e.g., Thieno[3,2-d]pyrimidine, Pyrazolo[3,4-d]pyrimidine) Lead->Bioisostere_Design Identify Replacement Synthesis Synthesis of Bioisosteres Bioisostere_Design->Synthesis Synthesize Analogs Kinase_Assay In Vitro Kinase Assay (IC50) Synthesis->Kinase_Assay Test Activity Selectivity Kinase Selectivity Profiling Kinase_Assay->Selectivity Assess Specificity Metabolic_Stability Metabolic Stability Assay (HLM/MLM) Selectivity->Metabolic_Stability Evaluate Stability SAR Structure-Activity Relationship (SAR) Analysis Metabolic_Stability->SAR Analyze Data PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Studies SAR->PK_PD In Vivo Studies Optimized_Lead Optimized Lead Compound PK_PD->Optimized_Lead Select Candidate

Caption: A generalized workflow for the bioisosteric replacement strategy.

Experimental Protocol 1: Synthesis of 4-Amino-thieno[3,2-d]pyrimidine Intermediate

This protocol outlines a general procedure for the synthesis of a 4-amino-thieno[3,2-d]pyrimidine intermediate, a versatile building block for further elaboration.

Materials:

  • Substituted 2-amino-3-cyanothiophene

  • Formamide

  • Ethanol

  • Sodium ethoxide

  • Ammonium chloride

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • Cyclization to form the thieno[3,2-d]pyrimidin-4-one: A mixture of the substituted 2-amino-3-cyanothiophene (1.0 eq) and an excess of formamide (10-20 eq) is heated at 150-180 °C for 2-4 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with water and a cold organic solvent (e.g., ethanol or diethyl ether), and dried.

  • Chlorination of the thieno[3,2-d]pyrimidin-4-one: The dried thieno[3,2-d]pyrimidin-4-one (1.0 eq) is suspended in phosphorus oxychloride (5-10 eq) and a catalytic amount of N,N-dimethylaniline (0.1 eq) is added. The mixture is heated at reflux for 2-4 hours. After cooling, the excess phosphorus oxychloride is carefully removed under reduced pressure. The residue is quenched by pouring it onto crushed ice with vigorous stirring. The resulting precipitate, the 4-chloro-thieno[3,2-d]pyrimidine, is collected by filtration, washed with water, and dried.

  • Amination to the 4-amino-thieno[3,2-d]pyrimidine: The 4-chloro-thieno[3,2-d]pyrimidine (1.0 eq) is dissolved in a suitable solvent such as ethanol or isopropanol. An excess of the desired amine (e.g., a solution of ammonia in methanol or an aqueous solution of the amine) (3-5 eq) is added, and the mixture is heated in a sealed vessel at 80-120 °C for 4-12 hours. The reaction is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography to afford the desired 4-amino-thieno[3,2-d]pyrimidine.

Experimental Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for determining the IC50 value of a test compound against a specific kinase using a commercially available luminescence-based assay kit.[6]

Materials:

  • Kinase of interest (e.g., EGFR, RET)

  • Kinase substrate peptide

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction:

    • In a 384-well plate, add 50 nL of the serially diluted test compounds or DMSO (vehicle control) to the appropriate wells.

    • Add 2.5 µL of the kinase solution (prepared in Kinase Assay Buffer) to each well.

    • Incubate the plate at room temperature for 10 minutes to allow for compound-kinase binding.

    • Initiate the kinase reaction by adding 2.5 µL of a solution containing the kinase substrate and ATP (prepared in Kinase Assay Buffer) to each well. The final ATP concentration should be at or near its Km for the specific kinase.

    • Incubate the plate at 30 °C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of the Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathway Context: The Role of Pyrrolo[3,2-d]pyrimidine Bioisosteres in Targeting EGFR

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[7] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Pyrrolo[3,2-d]pyrimidine-based inhibitors and their bioisosteres are designed to block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its downstream signaling cascade.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding & Dimerization P P EGFR->P Autophosphorylation Inhibitor Pyrrolo[3,2-d]pyrimidine Bioisostere Inhibitor Inhibitor->EGFR Inhibition of Kinase Activity RAS RAS P->RAS Activation PI3K PI3K P->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a pyrrolo[3,2-d]pyrimidine bioisostere.

Conclusion and Future Directions

The bioisosteric replacement of the pyrrolo[3,2-d]pyrimidine core is a powerful strategy for optimizing the properties of kinase inhibitors. As demonstrated, replacing the pyrrole nitrogen with sulfur (thieno[3,2-d]pyrimidine) or altering the nitrogen arrangement (pyrazolo[3,4-d]pyrimidine) can profoundly impact metabolic stability, potency, and selectivity. The choice of bioisostere should be guided by a clear understanding of the desired property modulations and supported by rigorous experimental validation.

As our understanding of the structural biology of kinases and the mechanisms of drug resistance continues to evolve, the rational design of novel bioisosteres will remain a critical component of successful drug discovery campaigns. Future efforts will likely focus on the exploration of less conventional bioisosteres and the use of computational tools to predict the impact of these replacements on a molecule's overall profile. The principles and protocols outlined in this guide provide a solid foundation for researchers to navigate this exciting and challenging area of medicinal chemistry.

References

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  • Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 12(19), 1747-1750. [Link][5]

  • Traxler, P., Furet, P., Mett, H., Buchdunger, E., Meyer, T., & Lydon, N. (1996). 4-(Phenylamino)pyrrolopyrimidines: potent and selective inhibitors of the epidermal growth factor receptor protein tyrosine kinase. Journal of Medicinal Chemistry, 39(13), 2285-2292.
  • Li, H., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 206, 112691. [Link][4][9][10][11]

  • Kim, D. W., et al. (2012). Novel pyrrolopyrimidine analogues as potent dipeptidyl peptidase IV inhibitors based on pharmacokinetic property-driven optimization. European Journal of Medicinal Chemistry, 52, 205-212. [Link][4]

  • Yarden, Y., & Sliwkowski, M. X. (2001). Untangling the ErbB signalling network. Nature Reviews Molecular Cell Biology, 2(2), 127-137.
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  • Oguro, Y., et al. (2008). Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. International Journal of Molecular Sciences, 13(2), 2387-2405. [Link][2][12]

  • Matherly, L. H., et al. (2020). Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. Molecular Pharmacology, 97(1), 9-22. [Link][13]

  • Al-Otaibi, F., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324. [Link][14][15][16]

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A Comparative Guide to Molecular Docking Studies of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrrolo[3,2-d]pyrimidine scaffold has emerged as a privileged structure, particularly in the design of potent kinase inhibitors. Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of numerous kinases, making it a cornerstone for the development of targeted cancer therapies.[1] The 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine core, in particular, offers a versatile starting point for medicinal chemists, with the two chlorine atoms serving as reactive handles for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.[2][3] This guide provides an in-depth comparison of molecular docking studies of this compound derivatives, supported by experimental data, to offer researchers and drug development professionals a comprehensive understanding of their potential as kinase inhibitors.

The Rationale for Targeting Kinases with Pyrrolo[3,2-d]pyrimidines

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. By catalyzing the transfer of a phosphate group from ATP to a substrate protein, they act as molecular switches that control cell growth, proliferation, differentiation, and survival. The pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine, the nitrogenous base of ATP, which allows derivatives to act as competitive inhibitors at the ATP-binding site of kinases.[1] This competitive inhibition blocks the downstream signaling cascade, thereby impeding cancer cell progression. The strategic derivatization of the this compound scaffold has led to the discovery of potent inhibitors against a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[4][5][6]

Comparative Molecular Docking Performance

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a target protein. This information is invaluable for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective inhibitors. The following sections compare the docking performance of various this compound derivatives against key cancer-related kinases.

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, making it a prime target for anticancer therapies. Several studies have explored the potential of pyrrolo[3,2-d]pyrimidine derivatives as EGFR inhibitors.

A study by F. A. Al-Omary et al. described the design and synthesis of a series of pyrrolo[3,2-d]pyrimidine derivatives and evaluated their anticancer activity. Molecular docking studies were performed to understand the binding interactions with the EGFR kinase domain. For instance, a novel series of 1H-pyrrole, pyrrolo[3,2-d]pyrimidines, and pyrrolo[3,2-e][4][7]diazepines were designed as EGFR inhibitors.[4] The docking results for a representative compound, 9c (a 4-chloro congener derivative), revealed a strong binding affinity within the EGFR active site.

Key Interactions of Compound 9c with EGFR:

  • Hydrogen Bonding: The pyrrolo[3,2-d]pyrimidine core forms crucial hydrogen bonds with the hinge region residues of the EGFR kinase domain, mimicking the interaction of the adenine moiety of ATP.

  • Hydrophobic Interactions: The substituted phenyl ring and other hydrophobic moieties on the scaffold engage in favorable van der Waals interactions with hydrophobic residues in the active site, contributing to the overall binding affinity.

The docking scores and predicted binding modes were well-correlated with the in vitro biological activity, where compound 9c exhibited potent anticancer activity against the HCT116 cell line with an IC50 value of 0.009 µM.[4]

CompoundTargetDocking Score (kcal/mol)Key Interacting ResiduesExperimental Activity (IC50)Reference
9c EGFRNot specifiedHinge region residues0.009 µM (HCT116)[4]
TAK-285 EGFR-21.55Met793, Ser720, Lys745Not specified[8]
Cyclin-Dependent Kinase 2 (CDK2) Inhibition

CDKs are a family of protein kinases that regulate the cell cycle. Their aberrant activity is a common feature of cancer cells, making them attractive targets for therapeutic intervention. Pyrrolo[2,3-d]pyrimidine derivatives have also been investigated as CDK inhibitors.[9][10]

In the same study by F. A. Al-Omary et al., compound 8b was evaluated for its inhibitory activity against both EGFR and CDK2.[4] While it showed moderate activity against EGFR, it displayed excellent inhibitory potential against CDK2. Molecular docking of 8b into the active site of CDK2 revealed a binding mode consistent with potent inhibition.

Key Interactions of Compound 8b with CDK2:

  • Hydrogen Bonding: The core scaffold forms hydrogen bonds with the backbone atoms of key residues in the ATP-binding pocket of CDK2.

  • Hydrophobic Interactions: The tolyl group and other substituents occupy a hydrophobic pocket, enhancing the binding affinity.

This computational prediction was supported by experimental data, where compound 8b showed a 15% inhibition of CDK2 compared to the reference molecule, imatinib (2%).[4]

CompoundTarget% InhibitionKey Interacting ResiduesExperimental Activity (IC50)Reference
8b CDK215%Not specifiedNot specified[4]
2g CDK9Not specifiedNot specifiedPotent inhibition[9][10]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition

VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibiting VEGFR2 is a clinically validated strategy for cancer treatment. A series of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives were synthesized and evaluated as type-II inhibitors of VEGFR2 kinase.[6] Type-II inhibitors bind to the inactive "DFG-out" conformation of the kinase, often leading to improved selectivity.

Molecular docking and co-crystal structure analysis of a potent derivative, compound 20d , revealed its binding mode within the inactive VEGFR2 kinase domain.[6]

Key Interactions of Compound 20d with VEGFR2 (inactive conformation):

  • Hydrogen Bonding: The diphenylurea moiety forms critical hydrogen bonds with residues in the allosteric site adjacent to the ATP pocket.

  • Hydrophobic Interactions: The pyrrolo[3,2-d]pyrimidine core and the trifluoromethylphenyl group occupy hydrophobic regions, contributing to the high binding affinity.

This binding mode was confirmed by the co-crystal structure of 20d with VEGFR2.[6] Experimentally, compound 20d showed strong inhibition of VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVEC) and potent inhibition of tumor growth in a xenograft mouse model.[6]

CompoundTargetBinding ModeKey Interacting ResiduesExperimental ActivityReference
20d VEGFR2Type-II (DFG-out)Allosteric site residuesPotent in vitro and in vivo[6]

Experimental Protocol: A Step-by-Step Molecular Docking Workflow

To provide a practical framework, the following section outlines a typical molecular docking workflow for studying this compound derivatives. This protocol is a generalized representation and may require optimization based on the specific software and target protein.

Protein Preparation

The initial step involves preparing the target protein structure for docking. This is a critical stage that directly impacts the accuracy of the results.

  • Obtain Protein Structure: Download the 3D structure of the target kinase (e.g., EGFR, CDK2, VEGFR2) from the Protein Data Bank (PDB). Choose a high-resolution crystal structure, preferably with a co-crystallized ligand, to define the binding site.

  • Pre-processing:

    • Remove water molecules and any other heteroatoms that are not relevant to the binding interaction.

    • Add hydrogen atoms to the protein, as they are often missing in crystal structures.

    • Assign correct bond orders and formal charges.

    • Repair any missing residues or atoms using protein preparation tools available in software packages like Schrödinger Maestro or MOE.

  • Protonation State Assignment: Determine the protonation states of ionizable residues (e.g., His, Asp, Glu) at a physiological pH (typically 7.4). This is crucial for accurate hydrogen bond prediction.

Ligand Preparation

The this compound derivatives to be docked must also be properly prepared.

  • 2D to 3D Conversion: Sketch the 2D structures of the ligands and convert them to 3D structures.

  • Energy Minimization: Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., OPLS, MMFF94) to obtain a low-energy conformation.

  • Tautomer and Ionization State Generation: Generate possible tautomers and ionization states of the ligands at the target pH.

Grid Generation

Define the binding site on the protein where the docking will be performed.

  • Binding Site Definition: If a co-crystallized ligand is present, the binding site can be defined as a grid box centered on this ligand. The size of the grid box should be large enough to accommodate the ligands to be docked.

  • Grid Parameterization: The grid generation algorithm calculates the potential energy of interaction for different atom types at each grid point. This pre-computation speeds up the docking process.

Ligand Docking

Perform the docking of the prepared ligands into the defined grid.

  • Docking Algorithm: Choose an appropriate docking algorithm. Common algorithms include Lamarckian Genetic Algorithm (in AutoDock), Glide (in Schrödinger), and GOLD.

  • Scoring Function: The scoring function estimates the binding affinity of the ligand to the protein. Different scoring functions are available, and their choice can influence the ranking of the docked poses.

  • Pose Generation and Ranking: The docking program will generate multiple possible binding poses for each ligand and rank them based on the scoring function.

Post-Docking Analysis

Analyze the results to gain insights into the binding interactions.

  • Visual Inspection: Visually inspect the top-ranked poses to ensure they are sterically reasonable and form meaningful interactions with the protein.

  • Interaction Analysis: Identify and analyze the key interactions (hydrogen bonds, hydrophobic interactions, salt bridges, etc.) between the ligand and the protein.

  • SAR Analysis: Correlate the docking scores and binding interactions with the experimental biological activities of the compounds to establish a structure-activity relationship.

Visualization of the Molecular Docking Workflow

The following diagram illustrates the key steps in a typical molecular docking workflow.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Prep Protein Preparation (PDB Structure) Grid_Gen Grid Generation (Define Binding Site) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (2D to 3D) Docking Ligand Docking (Pose Generation) Ligand_Prep->Docking Grid_Gen->Docking Post_Docking Post-Docking Analysis (Scoring & Interaction) Docking->Post_Docking SAR SAR & Lead Optimization Post_Docking->SAR

Caption: A generalized workflow for molecular docking studies.

EGFR Signaling Pathway

The following diagram depicts a simplified representation of the EGFR signaling pathway, which is a common target for pyrrolo[3,2-d]pyrimidine derivatives.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling Cascades EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR STAT STAT Pathway Dimerization->STAT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation STAT->Proliferation Inhibitor Pyrrolo[3,2-d]pyrimidine Inhibitor Inhibitor->Dimerization Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Conclusion and Future Directions

Molecular docking studies have proven to be an indispensable tool in the development of this compound derivatives as potent kinase inhibitors. The comparative analysis presented in this guide highlights the versatility of this scaffold in targeting multiple kinases involved in cancer progression. The strong correlation between computational predictions and experimental results underscores the value of in silico methods in guiding the design of novel therapeutic agents.

Future efforts in this field should focus on:

  • Improving Selectivity: Designing derivatives that can selectively inhibit a specific kinase or a desired panel of kinases to minimize off-target effects.

  • Overcoming Drug Resistance: Developing inhibitors that are effective against mutant forms of kinases that confer resistance to existing therapies.

  • Enhancing Pharmacokinetic Properties: Optimizing the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of these compounds to ensure their suitability for clinical development.

By integrating computational and experimental approaches, the full therapeutic potential of this compound derivatives can be realized, leading to the development of next-generation targeted cancer therapies.

References

  • Al-Omary, F. A., et al. (2021). Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][4][7]diazepine derivatives as potent EGFR/CDK2 inhibitors. Scientific Reports, 11(1), 1-18. [Link]

  • Khalil, A. I. A. (n.d.). Computer-based drug design and synthesis of certain pyrrolopyrimidines as potential antineoplastic and radioprotective agents. Ain Shams University.
  • Bunev, A. S., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2, 3-d] pyrimidine Derivatives. Molecules, 28(14), 5427. [Link]

  • Al-Anazi, M. R., et al. (2022). Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors. Arabian Journal of Chemistry, 15(1), 103512. [Link]

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  • Hassan, A. M., et al. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Scientific Reports, 13(1), 9346. [Link]

  • Gangjee, A., et al. (2007). Design, synthesis, and biological evaluation of classical and nonclassical 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors. Journal of Medicinal Chemistry, 50(25), 6294-6304. [Link]

  • PubMed. (n.d.). Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. [Link]

  • MDPI. (n.d.). Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. [Link]

  • ResearchGate. (n.d.). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. [Link]

  • ScienceDirect. (n.d.). Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. [Link]

  • PubMed Central. (n.d.). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. [Link]

  • PubMed. (n.d.). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. [Link]

  • Semantic Scholar. (n.d.). Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. [Link]

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  • PubMed. (n.d.). Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. [Link]

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A Comparative Guide to the Herbicidal Activity of Pyrrolopyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Pyrrolopyrimidines in Weed Management

Effective weed management is a cornerstone of global food security, and chemical herbicides remain an indispensable tool. Among the diverse classes of herbicides, those that inhibit the acetolactate synthase (ALS) enzyme are critical due to their high efficacy at low application rates and favorable safety profiles for mammals.[1][2][3] Pyrrolopyrimidine compounds, while perhaps less known than sulfonylureas or imidazolinones, represent a significant family within this mode of action.[4][5]

This guide provides a comparative analysis of the herbicidal activity of pyrrolopyrimidine compounds. It is designed for researchers in agrochemical discovery and development, offering an in-depth look at their mechanism of action, a framework for comparative efficacy testing, and insights into their structure-activity relationships (SAR). The protocols and data herein are synthesized from established methodologies to provide a robust, self-validating system for evaluating and comparing these potent herbicides.

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

The herbicidal activity of pyrrolopyrimidines stems from their potent inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[5][6] This enzyme is the first and rate-limiting step in the biosynthesis of the essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[4][6][7]

Why this matters: This biosynthetic pathway is present in plants and microorganisms but absent in mammals, providing the biochemical basis for the selective toxicity of ALS inhibitors.[1] By blocking ALS, these herbicides starve the plant of essential building blocks for protein synthesis, leading to a swift cessation of cell division and plant growth, ultimately resulting in plant death.[6][7]

ALS inhibitors, including pyrrolopyrimidines, typically act as non-competitive inhibitors. They bind to a site on the enzyme distinct from the active site, inducing a conformational change that prevents the substrate from binding effectively.[6] This potent inhibition is the primary mechanism driving their herbicidal effects.[2][7]

BCAA_Pathway_Inhibition sub Pyruvate + α-Ketobutyrate als Acetolactate Synthase (ALS / AHAS) sub->als Substrate prod α-Aceto-α-hydroxybutyrate (Precursor) als->prod Catalysis bcaa Valine, Leucine, Isoleucine prod->bcaa ... protein Protein Synthesis & Plant Growth bcaa->protein inhibitor Pyrrolopyrimidine Herbicide inhibitor->als Inhibition In_Vitro_Workflow start Start: Harvest Young Leaf Tissue step1 Homogenize in Ice-Cold Extraction Buffer start->step1 step2 Centrifuge at 20,000 x g, 4°C step1->step2 step3 Collect Supernatant (Crude Enzyme Extract) step2->step3 step4 Prepare 96-well Plate: Enzyme + Test Compound Dilutions step3->step4 step5 Pre-incubate at 37°C step4->step5 step6 Start Reaction: Add Substrate (Pyruvate) step5->step6 step7 Incubate at 37°C for 60 min step6->step7 step8 Stop Reaction with H2SO4 (Converts Product to Acetoin) step7->step8 step9 Incubate at 60°C for 15 min step8->step9 step10 Add Color Reagents (Creatine, α-naphthol) step9->step10 step11 Measure Absorbance at 525 nm step10->step11 end Calculate % Inhibition & IC50 step11->end

Caption: Experimental workflow for the in vitro ALS inhibition assay.

Step-by-Step Methodology:

  • Enzyme Extraction: a. Harvest 1-2 grams of fresh, young leaf tissue from a susceptible plant species. Immediately freeze in liquid nitrogen. [8][9] b. Grind the frozen tissue to a fine powder with a pre-chilled mortar and pestle. [8][9] c. Homogenize the powder in 5-10 mL of ice-cold extraction buffer (e.g., 100 mM potassium phosphate pH 7.5, 10 mM pyruvate, 5 mM MgCl2, 10% glycerol). [9] d. Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C. [8][9] e. Carefully collect the supernatant, which contains the crude ALS enzyme. Keep on ice. [8][9]

  • Assay Reaction (in a 96-well microplate): a. To each well, add 40 µL of the enzyme extract. [9] b. Add 10 µL of your pyrrolopyrimidine compound diluted to various concentrations in assay buffer. For the control, add 10 µL of buffer with solvent. [9] c. Pre-incubate the plate at 37°C for 10 minutes. [9] d. Initiate the reaction by adding 50 µL of substrate solution (e.g., 100 mM sodium pyruvate in assay buffer). [9] e. Incubate at 37°C for 60 minutes. [8][9]

  • Color Development and Measurement: a. Stop the reaction by adding 50 µL of 6 N H2SO4 to each well. This also begins the conversion of acetolactate to acetoin. [8][9] b. Incubate the plate at 60°C for 15 minutes. [8] c. Add 50 µL of Color Reagent A (e.g., 0.5% creatine) followed by 50 µL of Color Reagent B (e.g., 5% α-naphthol in 2.5 N NaOH, prepared fresh). [8][9] d. Allow color to develop for 15 minutes at 60°C. [8] e. Measure the absorbance at 525 nm using a microplate reader. [8]

  • Data Analysis: a. Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (Absorbance_Inhibitor / Absorbance_Control)] * 100. [8][9] b. Plot the % Inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. [8]

Protocol 2: Whole-Plant Phytotoxicity Assay

This protocol is based on standardized guidelines for assessing herbicide effects on non-target plants. [10][11] Step-by-Step Methodology:

  • Plant Cultivation: a. Grow indicator plants (e.g., 3-4 species, including monocots and dicots) in pots with a standardized soil mix under controlled greenhouse conditions (e.g., 25°C/18°C day/night, 16h photoperiod). [12] b. Water and fertilize as needed to ensure healthy, uniform growth.

  • Herbicide Application: a. When plants reach the 2-4 true leaf stage, treat them with the pyrrolopyrimidine compounds. [11] b. Prepare a stock solution of each compound in a suitable solvent (e.g., acetone) and create a serial dilution. The final spray solution should include a surfactant to ensure even leaf coverage. c. Apply the solutions using a cabinet track sprayer calibrated to deliver a consistent volume, simulating a field application. Treat a control group with a blank solution (solvent + surfactant only). d. Include at least 4-5 replicate pots per treatment level.

  • Assessment: a. Return plants to the greenhouse and arrange them in a randomized complete block design. b. Visually assess phytotoxicity signs (e.g., chlorosis, stunting, necrosis) at 7 and 14 days after treatment (DAT) using a rating scale (e.g., 0% = no effect, 100% = plant death). c. At 21 DAT, harvest the above-ground biomass for each pot. d. Dry the biomass in an oven at 60-70°C until a constant weight is achieved. [6]

  • Data Analysis: a. Calculate the average dry weight for each treatment. b. Express the results as a percentage of the control group's average dry weight. c. Plot the percent growth reduction against the herbicide application rate (dose) to determine the GR50 value.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrrolopyrimidine derivatives is highly dependent on the nature and position of substituents on the core heterocyclic structure. [13]While specific SAR for herbicidal pyrrolopyrimidines is often proprietary, general principles can be inferred from related pyrimidine chemistries. [13][14]

  • Substituent Effects: The addition of different functional groups can drastically alter a molecule's herbicidal potency. [13]For instance, in related pyrimidine thioureas, specific aromatic substitutions were found to significantly increase activity against certain weeds. [1][15]* Physicochemical Properties: Modifications that affect properties like hydrophobicity, electronic distribution, and steric bulk can influence how the molecule binds to the ALS enzyme and its ability to reach the target site within the plant. [14]* Computational Modeling: Molecular docking studies can be used to predict how different analogs will bind to the herbicide-binding site of the ALS enzyme. This in silico approach helps rationalize observed SAR and guide the design of more potent compounds. [15] The ultimate goal of SAR analysis is to identify the optimal combination of structural features that maximize intrinsic potency (low IC50), broaden the weed control spectrum, and ensure crop safety.

Conclusion and Future Directions

Pyrrolopyrimidine compounds are effective ALS-inhibiting herbicides with significant potential in weed management. A rigorous, multi-tiered approach to evaluation—combining in vitro enzyme assays with whole-plant bioassays—is essential for a comprehensive comparative analysis. By understanding the core mechanism of action and systematically applying the detailed protocols in this guide, researchers can accurately determine the potency and spectrum of novel pyrrolopyrimidine derivatives.

Future research should focus on synthesizing and testing novel analogs to refine structure-activity relationships, with a particular emphasis on overcoming evolved weed resistance. The rise of target-site mutations in the ALS gene in various weed populations necessitates the development of inhibitors that can bind effectively to these mutated enzymes. [16][17][18]Computational chemistry and structural biology will be invaluable tools in designing the next generation of pyrrolopyrimidine herbicides to meet this challenge.

References

  • Application Note and Protocol: In Vitro Enzyme Assay for Sulcofuron-sodium Acetolactate Synthase (ALS) Inhibition. Benchchem.
  • Comparative analysis of resistance to ALS-inhibiting herbicides in smallflower umbrella sedge (Cyperus difformis) populations from direct-seeded and puddled-transplanted rice systems. Weed Science, Cambridge Core.
  • A Comparative Analysis of Foramsulfuron and Other ALS Inhibitors in Weed Management. Benchchem.
  • An In-depth Technical Guide on the Mode of Action of Acetolactate Synthase (ALS) Inhibiting Herbicides. Benchchem.
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  • HERBICIDES THAT INHIBIT ACETOLACT
  • Comparison of Enzyme and Growth Characteristics in ALS-Inhibitor Susceptible and Resistant Annual Bluegrass (Poa annua) Biotypes. Weed Science, Cambridge University Press & Assessment.
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Safety Operating Guide

Proper Disposal of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical and agrochemical innovation, the safe handling and disposal of specialized chemical intermediates like 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine is paramount.[1] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this halogenated heterocyclic compound, ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these procedures is not just a matter of best practice but a critical component of regulatory compliance.

Understanding the Compound: Hazard Profile

This compound (CAS No. 63200-54-4) is a chlorinated organic compound recognized for its utility as a building block in the synthesis of bioactive molecules.[1][2][3] However, its chemical structure necessitates careful handling due to its inherent hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as:

  • Harmful if swallowed (Acute toxicity, oral)[4]

  • Causes skin irritation [4]

  • Causes serious eye irritation [4]

  • May cause respiratory irritation [4]

Upon combustion, it can decompose to release highly toxic and corrosive gases, including hydrogen chloride and nitrogen oxides.[5] Therefore, understanding these risks is the foundational step in establishing a safe disposal workflow.

Core Principles of Disposal: Segregation and High-Temperature Incineration

The presence of chlorine atoms in the molecular structure of this compound places it in the category of halogenated organic waste . This classification is critical because the disposal pathway for halogenated compounds differs significantly from that of non-halogenated organic waste.

The primary and most effective method for the disposal of halogenated organic waste is high-temperature incineration .[6][7] This process is designed to achieve complete destruction of the compound, breaking it down into less harmful components. For hazardous waste containing more than 1% halogenated organic substances (expressed as chlorine), a minimum incineration temperature of 1100°C is required to prevent the formation of persistent organic pollutants (POPs) like dioxins and furans.[8][9]

It is crucial to segregate halogenated waste from non-halogenated waste streams.[7] Co-mingling these wastes can lead to the entire container being classified as halogenated, significantly increasing disposal costs and requiring more extensive treatment.[7]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps from the point of waste generation to its final removal from the laboratory.

Step 1: Immediate Waste Containment at the Point of Generation
  • Designate a Specific Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Waste."[6] The container must be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.

  • Accurate Labeling: The label must clearly state "Hazardous Waste" and "Halogenated Organic Solvents." List all components, including this compound and any solvents used, with their approximate concentrations.[10][11]

  • Secure Storage: Keep the waste container sealed when not in use and store it in a designated, well-ventilated area, away from incompatible materials like strong oxidizing agents, acids, and bases.[10][12]

Step 2: Personal Protective Equipment (PPE) and Spill Management

Proper PPE is non-negotiable when handling this compound or its waste.

PPE ItemSpecificationRationale
Gloves Nitrile gloves are required.To prevent skin contact and absorption. Always consult the glove manufacturer's compatibility chart for the specific solvents being used.[13]
Eye Protection Splash-proof chemical goggles must be worn.To protect against splashes that can cause serious eye irritation.[4][13]
Lab Coat A standard lab coat is required.To protect clothing and skin from contamination.[13]
Respiratory Use in a certified chemical fume hood.To prevent inhalation of dust or vapors, which can cause respiratory tract irritation.[4][13]

In the event of a spill, immediately evacuate the area if the spill is large or if you are unsure how to proceed. For small spills, use an absorbent material, such as a spill pillow or vermiculite, to contain the substance.[13] Collect the contaminated material and place it in the designated halogenated waste container.

Step 3: Preparing for Disposal
  • Do Not Mix Waste Streams: Never mix halogenated waste with non-halogenated, aqueous, or solid waste.[7]

  • Avoid Contamination: Ensure that the waste is free from incompatible materials such as acids, bases, or reactive metals that could cause a hazardous reaction within the container.[10]

  • Consult with Environmental Health & Safety (EHS): Before the waste container is full, contact your institution's EHS department to schedule a pickup. They will provide specific instructions for collection and transport.

Step 4: Final Disposal Pathway

The collected waste will be transported by a licensed hazardous waste management company to a permitted Treatment, Storage, and Disposal Facility (TSDF). The standard and environmentally preferred disposal method is high-temperature incineration.[7][14] This process is governed by strict regulations from agencies such as the U.S. Environmental Protection Agency (EPA).[15]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation: This compound is_halogenated Is the compound halogenated? start->is_halogenated halogenated_waste Classify as Halogenated Organic Waste is_halogenated->halogenated_waste Yes non_halogenated_waste Follow Non-Halogenated Organic Waste Protocol is_halogenated->non_halogenated_waste No ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat halogenated_waste->ppe containment Use Designated, Labeled Halogenated Waste Container ppe->containment segregation Segregate from other waste streams containment->segregation storage Store securely in a well-ventilated area segregation->storage ehs_contact Contact EHS for Pickup storage->ehs_contact incineration Transport to TSDF for High-Temperature Incineration ehs_contact->incineration

Caption: Decision workflow for the disposal of this compound.

Conclusion

The responsible management of chemical waste is a cornerstone of scientific integrity and laboratory safety. For a halogenated compound like this compound, this responsibility entails a clear understanding of its hazards and a strict adherence to a disposal protocol centered on segregation and high-temperature incineration. By following these guidelines, researchers can ensure they are protecting themselves, their colleagues, and the environment, while continuing their vital work in drug discovery and development.

References

  • Zero Waste Europe. (n.d.). Incineration. Retrieved from [Link]

  • MSDS of this compound. (2012, December 20). Santa Cruz Biotechnology.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPS. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services. Retrieved from [Link]

  • United Nations Environment Programme. (n.d.). Waste Incinerators. Toolkit for Identification and Quantification of Releases of Dioxins, Furans and Other Unintentional POPs. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. Retrieved from [Link]

  • ASTM International. (n.d.).
  • Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]

  • AbacipharmTech. (n.d.). 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine. Retrieved from [Link]

  • Sci-Hub. (n.d.). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA NEPS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichloro-5-iodo-7H-pyrrolo(2,3-d)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • ScienceDirect. (2017). Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol. Retrieved from [Link]

  • Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities; Proposed Rule. EPA NEPS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Final Contaminant Candidate List 3 Chemicals Identifying the Universe. EPA NEPS. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.